molecular formula C6H7N3O B1253797 3-Aminopyridine-2-carboxamide CAS No. 50608-99-6

3-Aminopyridine-2-carboxamide

Cat. No.: B1253797
CAS No.: 50608-99-6
M. Wt: 137.14 g/mol
InChI Key: KAAUMYRJIPPSNP-UHFFFAOYSA-N
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Description

3-Aminopyridine-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7N3O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,7H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAUMYRJIPPSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60531128
Record name 3-Aminopyridine-2-carboxamide
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50608-99-6
Record name 3-Aminopyridine-2-carboxamide
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Record name 3-Amino-pyridine-2-carboxylic acid amide
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Foundational & Exploratory

3-Aminopyridine-2-carboxamide basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Aminopyridine-2-carboxamide: Core Properties and Applications

Introduction

This compound, also known as 3-aminopicolinamide, is a heterocyclic organic compound featuring a pyridine ring substituted with both an amino group and a carboxamide group at adjacent positions.[1] This arrangement of functional groups imparts a unique electronic and structural profile, making it a valuable building block and a molecule of significant interest in medicinal chemistry and materials science. Its ability to participate in various chemical reactions and its structural similarity to endogenous molecules make it a versatile intermediate for the synthesis of complex chemical entities with specific biological activities.[2]

This guide provides a comprehensive overview of the fundamental properties, synthesis, spectral characteristics, and key applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical and Structural Properties

The core identity of this compound is defined by its molecular structure and resulting physical properties. These characteristics are foundational for its handling, reactivity, and role in synthetic chemistry.

Chemical Structure

The molecule consists of a pyridine core with a primary amine (-NH₂) at position 3 and a primary amide (-CONH₂) at position 2. The proximity of these groups allows for potential intramolecular hydrogen bonding, influencing its conformation and reactivity.

Caption: Chemical structure of this compound.

Core Properties

A summary of the key physicochemical properties is presented below. This data is essential for experimental design, including solvent selection and reaction condition optimization.

PropertyValueSource(s)
CAS Number 50608-99-6[1][2][3]
Molecular Formula C₆H₇N₃O[1][2][3]
Molecular Weight 137.14 g/mol [1][2][4]
IUPAC Name This compound[1]
Synonyms 3-Aminopicolinamide, 3-Aminopyridine-2-carboxylic acid amide[1][2]
Appearance Beige crystalline powder[2]
Boiling Point 369.2°C at 760 mmHg[4]
Density ~1.3 g/cm³[4]
XLogP3 0.3[1][4]

Synthesis and Reactivity

The synthesis of this compound is crucial for its availability in research. The primary route involves the amidation of its corresponding carboxylic acid precursor.

Synthetic Workflow

The most common laboratory-scale synthesis starts with 3-aminopyridine-2-carboxylic acid. Direct amidation is often challenging, thus requiring the activation of the carboxylic acid group to facilitate the reaction with an amine source (typically ammonia or its equivalent). A widely used and efficient method employs a coupling agent such as 1,1'-carbonyldiimidazole (CDI).

Causality in Experimental Choice: The use of CDI is advantageous as it reacts with the carboxylic acid to form a highly reactive acylimidazole intermediate.[5] This intermediate readily undergoes nucleophilic attack by an amine. The byproducts of this reaction, imidazole and carbon dioxide, are easily removed, simplifying the purification process.[5]

synthesis_workflow start 3-Aminopyridine-2-carboxylic Acid (Starting Material) activation Activation with Coupling Agent (e.g., CDI in DMSO) start->activation Step 1 intermediate Reactive Acylimidazole Intermediate + CO₂ + Imidazole activation->intermediate Forms amination Amination (Reaction with Amine Source) intermediate->amination Step 2 product This compound (Final Product) amination->product

Caption: Generalized workflow for the synthesis of N-substituted aminopyridine carboxamides.

Experimental Protocol: Amide Formation via CDI Coupling

This protocol is adapted from established methods for the synthesis of related carboxamides.[5]

  • Activation: Dissolve 3-aminopyridine-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO).

  • Add 1,1'-carbonyldiimidazole (CDI) (approx. 1.3 equivalents) to the solution at room temperature. Stir the mixture until the effervescence from CO₂ evolution ceases, indicating the formation of the acylimidazole intermediate.

  • Amination: Introduce the amine source (e.g., an ammonia solution or an appropriate amine for N-substituted derivatives) (approx. 1.5 equivalents) to the reaction mixture.

  • Reaction: The reaction can be promoted by heating, for instance, using microwave irradiation at 120°C for 30 minutes to drive the reaction to completion.[5]

  • Workup and Purification: After cooling, the reaction mixture is typically quenched with water and extracted with an appropriate organic solvent. The final product is then purified using standard techniques such as recrystallization or column chromatography.

Spectral Characterization

Spectroscopic data is vital for confirming the identity and purity of the synthesized compound. Below are the expected characteristics based on the molecule's structure.

SpectroscopyExpected Features
¹H NMR - Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm) corresponding to the protons on the pyridine ring. - Amide Protons (-CONH₂): A broad singlet, typically downfield (~7.5-8.5 ppm), which is exchangeable with D₂O.[6] - Amine Protons (-NH₂): A broad singlet, which is also exchangeable with D₂O.
¹³C NMR - Carbonyl Carbon: A signal in the range of 165-175 ppm. - Aromatic Carbons: Five distinct signals in the aromatic region (~110-160 ppm), with carbons attached to nitrogen atoms appearing more downfield.
IR Spectroscopy - N-H Stretching: Two distinct bands for the primary amine (-NH₂) and primary amide (-CONH₂) in the 3100-3500 cm⁻¹ region.[6] - C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.[6] - N-H Bending (Amide II): A band around 1620-1590 cm⁻¹.[6] - Aromatic C=C/C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (137.14). The base peak is often due to the formation of a stable acylium ion upon fragmentation.[6]

Applications in Research and Drug Development

This compound serves as a critical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[2] The aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds.

Neurological Disorders

The aminopyridine core is known to influence neurotransmitter systems.[2] Derivatives are explored for their potential to enhance cognitive function and as therapeutic agents for neurodegenerative diseases like multiple sclerosis.[2] The functional groups on this compound provide handles for chemical modification to develop new drug candidates targeting these conditions.

Antimicrobial and Anticancer Research

Structurally related aminopyrazine carboxamides have demonstrated significant antimicrobial activity, particularly against Mycobacterium tuberculosis.[5][7] This suggests that this compound could be a valuable starting point for developing novel antitubercular agents. Furthermore, derivatives of the related 3-amino-pyrazine-2-carboxamide scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in cancer therapy.[8][9] This highlights the potential of this chemical class in oncology drug discovery.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data indicates several potential hazards.

Hazard Identification

The compound is classified with the following GHS hazard statements:

Hazard CodeStatementSource(s)
H302 Harmful if swallowed[1][4]
H315 Causes skin irritation[1][4]
H319 Causes serious eye irritation[1][4]
H335 May cause respiratory irritation[1][4]
Recommended Handling and Storage
  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] For long-term stability, storage at refrigerated temperatures (0-8 °C) is recommended.[2]

  • First Aid: In case of contact, immediately flush eyes or skin with plenty of water.[10] If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[10]

References

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2020).
  • 3-Aminopyridine-2-carboxylic acid amide. Chem-Impex.
  • 3-AMINO-PYRIDINE-2-CARBOXYLIC ACID AMIDE. CymitQuimica.
  • 3-Amino-pyridine-2-carboxylic acid amide.
  • 3-Aminopyridine. Organic Syntheses.
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  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (2022). MDPI.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024).
  • 3-AMINOPYRIDINE MSDS. Loba Chemie.
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  • This compound. Santa Cruz Biotechnology.
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  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2020). MDPI.
  • 3-AMINO-PYRIDINE-2-CARBOXYLIC ACID AMIDE synthesis. ChemicalBook.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). Royal Society of Chemistry.
  • 3-Aminopyridine. NIST WebBook, National Institute of Standards and Technology.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). PubMed.
  • HPLC Methods for analysis of 3-Aminopyridine.
  • 3-Aminopicolinic acid.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
  • Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia.
  • Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Reddit.
  • Infrared (IR) Spectroscopy. University of Colorado Boulder.
  • Synthesis of 3-Aminopyridine.
  • 3-Aminopyridine-2-carboxylic acid, 97%. Thermo Scientific Chemicals.
  • N-(3-aminopropyl)pyridine-2-carboxamide.
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  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (1966). CHIMIA.

Sources

An In-depth Technical Guide to 3-Aminopicolinamide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-aminopicolinamide, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The document elucidates the molecule's core chemical identity, including its IUPAC nomenclature and detailed structural features. Key physicochemical properties are systematically tabulated and discussed in the context of their implications for drug development and chemical synthesis. Furthermore, this guide explores the role of 3-aminopicolinamide as a versatile chemical intermediate, particularly in the synthesis of bioactive molecules targeting neurological disorders. The content herein is intended for researchers, chemists, and drug development professionals, offering field-proven insights grounded in authoritative data.

Chemical Identity and Molecular Structure

3-Aminopicolinamide is a substituted pyridine derivative, characterized by an amino group (-NH₂) at the 3-position and a carboxamide group (-CONH₂) at the 2-position of the pyridine ring. This unique arrangement of functional groups dictates its chemical reactivity and biological activity.

  • IUPAC Name : The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 3-aminopyridine-2-carboxamide [1].

  • Synonyms : It is also commonly known by several other names, including 3-amino-2-pyridinecarboxamide, 3-aminopicolinic amide, and simply 3-aminopicolinamide[1][2][3].

  • CAS Registry Number : 50608-99-6[1][2].

  • Molecular Formula : C₆H₇N₃O[1][2].

  • Molecular Weight : 137.14 g/mol [1][2].

The presence of the pyridine nitrogen, the primary amine, and the amide group makes the molecule capable of acting as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition in biological systems.

Molecular Structure Diagram

The 2D structure of 3-aminopicolinamide is presented below, illustrating the spatial arrangement of its constituent atoms and functional groups.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of 3-aminopicolinamide are summarized below.

PropertyValueReference
Molecular Weight 137.14 g/mol [1][2]
XLogP3 0.3[1][2]
Hydrogen Bond Donor Count 2[1][2]
Hydrogen Bond Acceptor Count 3[1][2]
Rotatable Bond Count 1[1][2]
Topological Polar Surface Area 82 Ų[1][2]
Boiling Point 369.2°C at 760 mmHg[2]
Density 1.3±0.1 g/cm³[2]
Flash Point 177.1±22.3 °C[2]

The low XLogP3 value of 0.3 suggests that 3-aminopicolinamide is a relatively polar molecule, consistent with its multiple hydrogen bond donors and acceptors. This polarity, along with a topological polar surface area (TPSA) of 82 Ų, indicates that passive diffusion across biological membranes might be moderate. These parameters are crucial for computational modeling in the early phases of drug design to predict oral bioavailability and CNS penetration.

Synthesis and Manufacturing

3-Aminopicolinamide serves as a key building block in organic synthesis.[4] While multiple synthetic routes can be envisioned, a common conceptual pathway involves the functionalization of a pre-existing pyridine core. A representative workflow starts from 3-aminopicolinic acid, the corresponding carboxylic acid analog.

The conversion of the carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or using peptide coupling reagents, followed by reaction with ammonia or an ammonia equivalent.

Conceptual Synthesis Workflow

G start 3-Aminopicolinic Acid (Starting Material) activation Step 1: Carboxylic Acid Activation (e.g., with SOCl₂, Oxalyl Chloride, or Peptide Coupling Agents) start->activation intermediate Activated Intermediate (e.g., Acyl Chloride) activation->intermediate Forms reactive species amination Step 2: Amination (Reaction with Ammonia source, e.g., NH₄OH) intermediate->amination product 3-Aminopicolinamide (Final Product) amination->product Forms amide bond purification Purification (e.g., Recrystallization, Chromatography) product->purification

Caption: Conceptual workflow for the synthesis of 3-aminopicolinamide.

Representative Experimental Protocol

This protocol is a generalized procedure based on standard amidation reactions. Note: This procedure should be performed by trained personnel in a suitable laboratory environment with appropriate safety precautions.

  • Activation: To a stirred solution of 3-aminopicolinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amination: To the reaction mixture, add a source of ammonia, such as a solution of ammonia in an organic solvent or ammonium hydroxide (excess), dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure 3-aminopicolinamide.

  • Characterization: Confirm the identity and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Discovery and Development

The true value of 3-aminopicolinamide for drug development professionals lies in its utility as a versatile chemical intermediate.[5] Its structure is a privileged scaffold, meaning it is a framework that can bind to multiple biological targets with high affinity.

  • Neurological Disorders : The 3-aminopyridine scaffold is a known feature in compounds investigated for neurological conditions. Researchers have explored its derivatives for potential therapeutic benefits in conditions like multiple sclerosis and other neurodegenerative diseases, possibly through the modulation of neurotransmitter systems.[4]

  • Intermediate for Complex Molecules : It serves as a crucial starting point for the synthesis of more complex chemical entities.[4] The amino and amide groups provide reactive handles for further chemical modifications, allowing chemists to build a diverse library of compounds for screening and lead optimization.

  • Bioactive Molecule Synthesis : Its structural features are valuable in the synthesis of a variety of bioactive molecules. The pyridine ring is a common feature in many approved drugs, and the specific substitution pattern of 3-aminopicolinamide offers a unique entry point for novel drug candidates.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-aminopicolinamide is associated with the following hazards:

  • H315 : Causes skin irritation[1].

  • H319 : Causes serious eye irritation[1].

  • H335 : May cause respiratory irritation[1].

  • H302 : Harmful if swallowed[1][2].

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-Aminopicolinamide is a chemically significant molecule with a well-defined structure and a valuable set of physicochemical properties. Its primary importance in the scientific community stems from its role as a key intermediate in the synthesis of high-value, complex molecules for the pharmaceutical industry. The insights provided in this guide underscore its utility and potential in the ongoing search for novel therapeutics, particularly in the realm of neurological disorders. A thorough understanding of its chemistry and handling is essential for any researcher or organization involved in advanced drug discovery and development.

References

  • PubChem. 3-Amino-pyridine-2-carboxylic acid amide | C6H7N3O | CID 13238725. [Link]

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3-Aminopyridine-2-carboxamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of the 3-Aminopyridine-2-carboxamide Class

Executive Summary

The this compound framework represents a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of targeted therapeutics. While the parent molecule is primarily a foundational building block, its derivatives have yielded compounds with profound biological activity. This guide provides a detailed exploration of the mechanism of action of the most clinically significant derivative, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, Triapine) , a potent inhibitor of ribonucleotide reductase. We will dissect its primary anticancer mechanism, delve into its key dose-limiting toxicity, explore its neuroprotective potential, and contextualize the role of the parent compound as a privileged scaffold for generating novel therapeutics targeting a diverse range of biological pathways.

Clarification of Terms: A Scaffold and Its Lead Derivative

It is critical to distinguish between the parent scaffold, This compound , and its extensively studied derivative, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) . The parent compound is a stable chemical intermediate, valued for its synthetic accessibility and the diverse chemical modifications it can undergo.[1] The majority of in-depth mechanistic and clinical data available pertains to Triapine, which has been evaluated in numerous clinical trials for cancer.[2][3] This guide will therefore focus on the well-elucidated mechanisms of Triapine as the exemplary agent of this chemical class, while also highlighting the broader therapeutic potential unlocked by modifying the parent scaffold.

Part 1: The Primary Mechanism of Triapine: Potent Inhibition of Ribonucleotide Reductase

The primary anticancer mechanism of Triapine is its potent inhibition of ribonucleotide reductase (RNR).[4] RNR is a critical enzyme in all living cells, responsible for the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). This is the sole de novo pathway for producing the deoxyribonucleotides (dNTPs) required for both DNA synthesis and repair.[4][5]

The Role of Ribonucleotide Reductase (RNR)

The RNR enzyme consists of two distinct subunits:

  • M1 Subunit (R1): The larger subunit, which contains the enzyme's active site where nucleotide reduction occurs.

  • M2 Subunit (R2): The smaller subunit, which houses a crucial di-iron center. This iron center stabilizes a tyrosyl free radical that is essential for initiating the catalytic reaction.[4][6]

Cancer cells, with their high proliferation rates, are exquisitely dependent on a continuous supply of dNTPs, making RNR a prime target for anticancer therapy.

Molecular Interaction: Iron Chelation and Radical Quenching

Triapine's mechanism is a classic example of targeted enzyme inactivation through metal chelation.

  • Formation of a Chelate: Triapine readily chelates divalent metal cations, particularly ferrous iron (Fe²⁺).

  • Inactivation of the M2 Subunit: The Triapine-Fe²⁺ complex directly targets the di-iron center within the M2 subunit of RNR.

  • Radical Annihilation: This interaction generates reactive oxygen species locally, which annihilate the essential tyrosyl free radical.[4] Without this radical, the enzyme is rendered inactive and cannot perform nucleotide reduction.

The downstream effect is a rapid depletion of the intracellular dNTP pool. This starves the cell of the necessary building blocks for DNA replication, leading to S-phase arrest and, ultimately, apoptosis. Furthermore, the lack of dNTPs cripples the cell's ability to repair DNA damage, a mechanism that makes Triapine a powerful sensitizer for DNA-damaging chemotherapies and radiation.[4]

Caption: Mechanism of Ribonucleotide Reductase (RNR) inhibition by Triapine.

Part 2: Clinical Profile: Toxicity and Neuroprotection

Dose-Limiting Toxicity: Methemoglobinemia

The very mechanism that makes Triapine an effective RNR inhibitor—iron chelation—is also responsible for its primary dose-limiting toxicity: methemoglobinemia.[4]

  • Mechanism: Hemoglobin in red blood cells relies on a ferrous iron (Fe²⁺) atom to reversibly bind and transport oxygen. Triapine can interact with this Fe²⁺ within hemoglobin, catalyzing its oxidation to ferric iron (Fe³⁺).

  • Methemoglobin Formation: The resulting molecule, methemoglobin (MetHb), is incapable of carrying oxygen.

  • Clinical Manifestation: While the body has natural reductase systems (like cytochrome b5 reductase) to convert MetHb back to hemoglobin, high doses of Triapine can overwhelm this capacity.[4] When MetHb levels rise above 10-15%, patients can experience symptoms of hypoxia, such as dyspnea (shortness of breath), headache, and cognitive changes, as oxygen delivery to tissues is impaired.[4] This toxicity is a critical consideration in clinical dosing and patient monitoring.

Methemoglobinemia cluster_RBC Red Blood Cell cluster_System Endogenous Reduction System Triapine Triapine Hemoglobin Hemoglobin (Fe²⁺) (Oxygen Carrier) Triapine->Hemoglobin Catalyzes Oxidation Methemoglobin Methemoglobin (Fe³⁺) (Cannot Carry Oxygen) Hemoglobin->Methemoglobin Oxidation Methemoglobin->Hemoglobin Reduction Hypoxia Tissue Hypoxia Methemoglobin->Hypoxia CytB5 Cytochrome b5 Reductase

Caption: Mechanism of Triapine-induced methemoglobinemia.

Neuroprotective Activity of Triapine (PAN-811)

Intriguingly, Triapine (developed under the name PAN-811 for neurological indications) has demonstrated potent neuroprotective properties. It effectively blocks neuronal death from ischemic and hypoxic insults.[5][6] This activity appears to stem from a mechanism distinct from RNR inhibition.

The proposed neuroprotective mechanism involves the neutralization of two key mediators of excitotoxic cell death:

  • Free Radical Scavenging: The molecule can directly scavenge damaging free radicals.

  • Calcium Modulation: It is thought to suppress excessive intracellular free calcium, a central trigger for apoptotic pathways in neurons.[5][6]

This dual activity highlights the complex pharmacology of the molecule, with potential applications beyond oncology.

Part 3: Methodologies for Mechanistic Elucidation

Validating the mechanism of an RNR inhibitor like Triapine requires a multi-faceted approach. The following protocols provide a framework for such an investigation.

Protocol 1: In Vitro Ribonucleotide Reductase Inhibition Assay

Objective: To quantify the direct inhibitory effect of a test compound on RNR enzyme activity.

Methodology:

  • Enzyme Preparation: Obtain purified recombinant human RNR (M1 and M2 subunits).

  • Reaction Mixture: Prepare a reaction buffer containing a ribonucleotide substrate (e.g., ¹⁴C-labeled CDP), a reducing agent (dithiothreitol), and magnesium acetate.

  • Incubation: Add the RNR enzyme to the reaction mixture in the presence of varying concentrations of the test compound (e.g., Triapine) or a vehicle control. Incubate at 37°C.

  • Reaction Quenching: Stop the reaction by adding perchloric acid.

  • Product Separation: The product (¹⁴C-dCDP) must be separated from the substrate. This is typically done by treating the mixture with snake venom phosphodiesterase to convert dCDP to the deoxynucleoside dC, followed by separation using HPLC or thin-layer chromatography.

  • Quantification: Measure the radioactivity of the product fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of enzyme inhibition against the compound concentration to determine the IC₅₀ value.

Causality: This assay directly measures the compound's effect on the enzyme's catalytic function, providing definitive evidence of RNR inhibition. The use of a purified enzyme system isolates the interaction from other cellular processes.

Protocol 2: Cell-Based DNA Synthesis Assay (BrdU Incorporation)

Objective: To measure the downstream effect of RNR inhibition on cellular DNA synthesis.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., HeLa, HCT116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a duration relevant to the cell cycle (e.g., 24 hours).

  • BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, to the cell culture medium and incubate for 2-4 hours. During this time, proliferating cells will incorporate BrdU into their newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA using a fixing/denaturing solution to expose the incorporated BrdU.

  • Immunodetection: Add a peroxidase-conjugated anti-BrdU antibody that specifically binds to the incorporated BrdU.

  • Substrate Reaction: Add a peroxidase substrate (e.g., TMB). The enzyme will catalyze a colorimetric reaction.

  • Measurement: Measure the absorbance using a microplate reader. The intensity of the color is directly proportional to the amount of DNA synthesis.

  • Data Analysis: Normalize the results to control wells and calculate the IC₅₀ for inhibition of DNA synthesis.

Causality: This assay confirms that the enzyme inhibition observed in vitro translates into the expected biological outcome—a halt in DNA replication—within a cellular context.

Part 4: this compound as a Privileged Scaffold

While Triapine's story is one of potent RNR inhibition, the parent this compound molecule is a testament to the power of scaffold-based drug discovery. Its chemical structure is readily modifiable, allowing medicinal chemists to create libraries of derivatives with diverse biological activities.[1]

By altering the substituents on the pyridine ring, the amide nitrogen, or the amino group, researchers have developed compounds that target completely different proteins and pathways:

  • FGFR Inhibitors: By adding specific aryl groups to the amide nitrogen, derivatives have been created that potently inhibit Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers.[7]

  • Antimicrobial Agents: Other modifications have yielded compounds with significant activity against bacteria and fungi, including Mycobacterium tuberculosis.[8][9][10]

  • Kinase Inhibitors: The scaffold has been used to design inhibitors for other kinases, such as Ataxia Telangiectasia and Rad3 Related (ATR) protein kinase, which is involved in the DNA damage response.[8]

Scaffold cluster_mods Chemical Modifications cluster_targets Resulting Biological Targets Core This compound (Core Scaffold) Mod1 Addition of Thiosemicarbazone Core->Mod1 Mod2 Addition of Substituted Aryl Groups Core->Mod2 Mod3 Alteration of Amide Substituents Core->Mod3 Target1 Ribonucleotide Reductase (Anticancer) Mod1->Target1 Target2 FGFR Kinase (Anticancer) Mod2->Target2 Target3 Bacterial Enzymes (Antimicrobial) Mod3->Target3

Caption: The this compound core as a versatile scaffold.

Conclusion

The this compound class provides a compelling case study in drug development. Its premier derivative, Triapine, functions through a well-defined mechanism of RNR inhibition via iron chelation, leading to the depletion of dNTPs and the sensitization of cancer cells to DNA damage. This same chemical property, however, results in a predictable methemoglobinemia toxicity. Concurrently, the parent scaffold serves as a highly adaptable platform for medicinal chemists, enabling the creation of novel therapeutics against a wide array of biological targets, from protein kinases to microbial enzymes. The continued exploration of this chemical space promises to yield further innovative candidates for treating human disease.

References

  • A multicenter phase II trial of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, Triapine) and gemcitabine in advanced non-small-cell lung cancer with pharmacokinetic evaluation using peripheral blood mononuclear cells. PubMed.
  • Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. PMC - NIH.
  • 3-Aminopyridine-2-carboxylic acid amide. Chem-Impex.
  • Neuroprotective activity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (PAN-811), a cancer therapeutic agent. PubMed.
  • Neuroprotective Activity of 3‐Aminopyridine‐2‐Carboxaldehyde Thiosemicarbazone (PAN‐811), a Cancer Therapeutic Agent. PMC - PubMed Central.
  • Study Details | NCT00004213 | 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone in Treating Patients With Solid Tumors. ClinicalTrials.gov.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. NIH.
  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. NIH.

Sources

Biological activity of 3-Aminopyridine-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activities of 3-Aminopyridine-2-carboxamide Derivatives

Abstract

The this compound scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile core for the development of therapeutic agents with a wide array of biological activities. This technical guide provides an in-depth analysis of the key pharmacological properties of these derivatives, intended for researchers, scientists, and drug development professionals. We will explore their mechanisms of action in major therapeutic areas, including oncology, infectious diseases, and neuroprotection. The discussion is grounded in field-proven insights, explaining the causal relationships behind experimental designs and structure-activity relationships (SAR). This guide synthesizes data from preclinical studies, presents detailed experimental protocols for validation, and uses visual diagrams to clarify complex biological pathways and workflows, offering a comprehensive resource for advancing research on this promising class of compounds.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Core Structure

The this compound core consists of a pyridine ring with an amino group at the C3 position and a carboxamide group at the C2 position. This arrangement creates a unique electronic and steric environment, allowing the molecule to form multiple hydrogen bonds and engage in various non-covalent interactions with biological targets. The amino group and the carboxamide moiety can act as both hydrogen bond donors and acceptors, a feature critical for binding to the hinge region of kinases or the active sites of other enzymes. Furthermore, the pyridine ring and the carboxamide substituent offer multiple points for chemical modification, enabling the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.

General Synthetic Strategies

The synthesis of this compound derivatives typically starts from commercially available 3-aminopyridine-2-carboxylic acid or its precursors.[1][2][3] The methodologies are robust and allow for the creation of diverse chemical libraries for screening.

A common synthetic route involves the activation of the carboxylic acid group followed by amidation with a desired amine. Another approach is the aminolysis of a corresponding methyl ester intermediate.[4] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[4][5]

G cluster_synthesis General Synthetic Workflow A Starting Material (3-Aminopyridine-2-carboxylic Acid) B Method 1: Direct Amidation A->B C Method 2: Esterification A->C D Activation (e.g., CDI, HATU) B->D H Ester Intermediate (Methyl 3-aminopicolinate) C->H F Amidation Reaction D->F E Amine (R-NH2) E->F I Aminolysis (Microwave-assisted) E->I G Final Derivative F->G H->I I->G

Caption: General synthetic pathways for this compound derivatives.

Anticancer Activities: Targeting Proliferation and Survival

This scaffold has demonstrated significant potential in oncology through multiple mechanisms of action, primarily as inhibitors of critical enzymes involved in cell signaling and DNA replication.

Mechanism 1: Inhibition of Kinase Signaling

The structural features of the this compound core make it an ideal scaffold for designing ATP-competitive kinase inhibitors.

2.1.1. Targeting c-Met and FGFR Kinases The HGF/c-Met and FGF/FGFR signaling pathways are crucial drivers of tumor growth, invasion, and metastasis.[6][7] Derivatives of this class have been designed as potent inhibitors of these receptor tyrosine kinases. By occupying the ATP-binding pocket, these compounds block the autophosphorylation of the kinase and shut down downstream pro-survival pathways like MAPK and AKT.[6][8] A series of 2-aminopyridine-3-carboxamide derivatives showed promising c-Met inhibitory activity, with one compound exhibiting an IC50 of 0.022 µM.[6] Similarly, derivatives designed by scaffold hopping from known FGFR inhibitors led to potent pan-FGFR inhibitors.[7]

G cluster_pathway Simplified Kinase Inhibition Pathway GF Growth Factor (e.g., HGF, FGF) RTK Receptor Tyrosine Kinase (c-Met / FGFR) GF->RTK P Phosphorylation (Activation) RTK->P Inhibitor 3-Aminopyridine- 2-carboxamide Derivative Inhibitor->RTK Downstream Downstream Signaling (MAPK, AKT) P->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Block->Downstream Blocked

Caption: Inhibition of receptor tyrosine kinase signaling by derivatives.

2.1.2. Targeting Mitotic Kinases (MPS1, Aurora) Monopolar Spindle 1 (MPS1) and Aurora kinases are essential for proper cell division, and their inhibition is a validated anticancer strategy. A fragment-based screening approach identified 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one, a related scaffold, as a ligand-efficient inhibitor of both MPS1 and the Aurora kinase family, demonstrating the utility of this core in targeting cell cycle progression.[9]

Table 1: In Vitro Kinase Inhibitory Activity of Selected Derivatives

Compound Class Target Kinase IC50 (µM) Source
2-Aminopyridine-3-carboxamide c-Met 0.022 [6]
3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one MPS1 1.1 [9]
3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one Aurora A >50 [9]
3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one Aurora B 3.6 [9]

| 3-Amino-pyrazine-2-carboxamide | FGFR1-4 | Potent (sub-µM) |[7] |

2.1.3. Protocol: In Vitro Kinase Inhibition Assay This protocol outlines a standard method for determining the IC50 value of a compound against a target kinase.

  • Reagents and Materials: Purified recombinant kinase, corresponding substrate peptide, ATP, kinase buffer, test compound stock (in DMSO), 96-well plates, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Perform serial dilutions of the test compound in kinase buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

  • Kinase Reaction: To each well, add 5 µL of the test compound dilution, 10 µL of a kinase/substrate mixture, and initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Detection: Stop the kinase reaction and detect the amount of product (e.g., ADP) formed according to the manufacturer's instructions for the detection reagent. This typically involves measuring luminescence or fluorescence.

  • Data Analysis: Subtract the background signal from all wells. Normalize the data to the DMSO control (100% activity). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism 2: Inhibition of DNA Synthesis via Ribonucleotide Reductase (RNR)

A closely related derivative, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (also known as Triapine or 3-AP), is a potent inhibitor of ribonucleotide reductase (RNR).[10][11] RNR is the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[12]

2.2.1. Mechanism of Action: Iron Chelation The anticancer activity of 3-AP stems from its ability to chelate the Fe²⁺ cofactor at the active site of the RNR's small subunit.[10][12] This interaction disrupts an essential tyrosyl free radical required for the enzyme's catalytic activity, thereby halting the production of dNTPs and inducing cell death.[11][12] This mechanism also explains a key toxicity of 3-AP: methemoglobinemia, which occurs when the compound interacts with Fe²⁺ in hemoglobin.[12]

Antimicrobial Activities: A Broad Spectrum of Efficacy

Derivatives of 3-aminopyrazine-2-carboxamide, a closely related isostere, have shown significant promise as antimicrobial agents, particularly against mycobacteria.[4][5][13]

Antimycobacterial Activity

With the rise of multidrug-resistant tuberculosis (MDR-TB), novel antitubercular agents are urgently needed.[14] Several studies have reported the synthesis and evaluation of 3-aminopyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis.[5][14]

3.1.1. Structure-Activity Relationship (SAR) Insights The antimicrobial activity is highly dependent on the nature of the substituent on the carboxamide nitrogen.

  • Phenyl Derivatives: Substitution on the phenyl ring can significantly enhance activity. For example, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as a highly active compound with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against M. tuberculosis H37Rv.[4][5][13]

  • Alkyl Derivatives: Antimycobacterial and antibacterial activity was found to increase with the length of the alkyl chain.[4][13]

  • Benzyl Derivatives: These generally show weaker activity compared to phenyl and alkyl derivatives.[5][13]

3.1.2. Putative Mechanism: Inhibition of Prolyl-tRNA Synthetase (ProRS) While the exact mechanism is not fully elucidated for all derivatives, some active compounds are believed to target mycobacterial Prolyl-tRNA Synthetase (ProRS), an essential enzyme in protein synthesis. This represents a different mechanism from currently used antitubercular agents, which is advantageous for treating resistant strains.[14]

Table 2: In Vitro Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives

Compound ID Substituent (R) M. tuberculosis H37Rv MIC (µg/mL) M. tuberculosis H37Rv MIC (µM) Source
17 2,4-dimethoxyphenyl 12.5 46 [5][15]
20 4-(trifluoromethyl)phenyl 62.5 222 [15]
10 n-hexyl 500 (weak activity) - [5]

| 11 | n-heptyl | 250 (weak activity) | - |[5] |

Protocol: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Susceptibility

This is a standard, colorimetric method for determining the MIC of compounds against mycobacteria.[14]

  • Culture Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC enrichment to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0.

  • Compound Plating: In a 96-well microplate, add 100 µL of sterile broth to all wells. Add 100 µL of the test compound at 2x the highest desired concentration to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well. Include a drug-free well (growth control) and a well with broth only (sterility control).

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Developing: Prepare a fresh solution of Alamar Blue reagent and sterile 10% Tween 80. Add 30 µL of this mixture to each well.

  • Reading: Re-incubate the plate for 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

G cluster_workflow MABA Workflow for MIC Determination A Prepare Serial Dilutions of Compound in 96-well Plate B Add Mycobacterial Inoculum A->B C Incubate (37°C, 5-7 days) B->C D Add Alamar Blue Reagent C->D E Incubate (24 hours) D->E F Read Results (Blue = Inhibition, Pink = Growth) E->F

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Neuroprotective Properties: Counteracting Excitotoxicity and Ischemia

The RNR inhibitor 3-AP (referred to as PAN-811 in neuroprotective studies) demonstrates potent neuroprotective activity against ischemic and hypoxic damage.[10][11]

Mechanism: Neutralizing Calcium Influx and Free Radicals

In models of stroke and neurodegeneration, excessive glutamate release leads to excitotoxicity, characterized by a massive influx of intracellular calcium (Ca²⁺) and the generation of damaging free radicals. 3-AP acts by neutralizing these two key effectors of neuronal death.[10][11] It can fully protect primary cortical neurons even when added up to six hours after the ischemic insult, highlighting a clinically relevant therapeutic window.[10]

Table 3: In Vitro Neuroprotective Activity of 3-AP (PAN-811)

Condition Metric Value (µM) Source
Ischemic Neurotoxicity Complete Blockade 0.5 [10][11]
Ischemic Neurotoxicity EC50 ~0.35 [10]
Hypoxic Toxicity Complete Blockade 1.2 [10][11]

| Hypoxic Toxicity | EC50 | ~0.75 |[10] |

Protocol: In Vitro Ischemic Neurotoxicity Assay (Oxygen-Glucose Deprivation)

This protocol simulates ischemic conditions in a primary neuronal culture.

  • Cell Culture: Plate primary cortical or striatal neurons on poly-D-lysine coated plates and culture for 7-10 days.

  • OGD Insult: Replace the normal culture medium with a glucose-free DMEM. Place the cultures in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) at 37°C for a defined period (e.g., 60-90 minutes) to induce ischemic injury.

  • Treatment: After the insult, return the cultures to normal, glucose-containing medium under normoxic conditions. Add the test compound (e.g., PAN-811) at various concentrations. Include a vehicle control.

  • Incubation: Incubate the treated cultures for 24 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the LDH release assay (measuring cell death) or MTT assay (measuring metabolic activity).

  • Data Analysis: Quantify the percentage of neuroprotection afforded by the compound relative to the vehicle-treated, oxygen-glucose deprived control. Calculate the EC50 value from the dose-response curve.

Concluding Remarks and Future Directions

The this compound scaffold is a remarkably versatile platform for the design of novel therapeutics. The derivatives exhibit a broad range of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects, driven by distinct and well-characterized mechanisms of action.

  • In Oncology, the ability to target multiple critical pathways, from kinase signaling to DNA synthesis, provides a strong rationale for their continued development. Future work should focus on improving selectivity to minimize off-target effects and exploring their use in combination therapies.

  • In Infectious Disease, the activity against M. tuberculosis, including potentially resistant strains, is of high importance. Elucidating the precise molecular targets and optimizing for better pharmacokinetic profiles will be key to translating these findings into clinical candidates.

  • In Neurology, the potent, post-insult neuroprotective activity of related compounds warrants further investigation for acute conditions like stroke.

The rich SAR data available for this class, combined with robust synthetic accessibility, positions this compound derivatives as a highly attractive area for continued research and drug discovery efforts.

References

3-Aminopyridine-2-carboxamide: A Technical Guide to its Function as a Ribonucleotide Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Ribonucleotide Reductase in Cellular Proliferation

Ribonucleotide reductase (RNR) is a cornerstone enzyme in cellular biology, exclusively responsible for the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the fundamental building blocks of DNA.[1] This process involves the conversion of ribonucleoside diphosphates (NDPs) to 2'-deoxyribonucleoside diphosphates (dNDPs).[2] Given its rate-limiting role in DNA replication and repair, RNR is a highly attractive target for anticancer and antiviral therapies.[3][4] The mammalian RNR is a tetrameric enzyme composed of two distinct subunits: the large R1 subunit (also known as RRM1) and the small R2 subunit (RRM2).[5] The R1 subunit houses the substrate-binding and allosteric regulatory sites, while the R2 subunit contains a di-iron center that stabilizes a crucial tyrosyl free radical.[2][6] This radical is essential for initiating the reduction of the ribose sugar.[6] Consequently, agents that can disrupt this radical or the iron center are potent inhibitors of RNR and, by extension, cellular proliferation.

3-Aminopyridine-2-carboxamide (Triapine): A Potent RNR Inhibitor

This compound, also known as Triapine or 3-AP, is a synthetic heterocyclic carboxaldehyde thiosemicarbazone that has emerged as a powerful RNR inhibitor with significant antineoplastic activity.[7][8] It belongs to a class of compounds that are markedly more potent than hydroxyurea, the first-generation RNR inhibitor used in clinical practice.[8][9] Triapine has demonstrated a broad spectrum of antitumor activity in preclinical models and has been the subject of numerous Phase I and II clinical trials for various malignancies, including leukemia and advanced solid tumors.[10][11][12]

Mechanism of Action: A Multi-pronged Attack on the RNR Enzyme

The primary mechanism of action of Triapine is the targeted inactivation of the R2 subunit of ribonucleotide reductase.[7] This is achieved through a coordinated process involving iron chelation and the generation of reactive oxygen species (ROS).

  • Iron Chelation: Triapine is a potent iron chelator.[5][7] It binds to the ferric iron (Fe³⁺) within the di-iron center of the RRM2 subunit.[11] This chelation disrupts the structural integrity of the active site, which is critical for the stability of the tyrosyl free radical.

  • Redox Cycling and ROS Generation: The Triapine-iron complex is redox-active. The chelated Fe³⁺ is reduced to ferrous iron (Fe²⁺). This Triapine-Fe²⁺ complex can then react with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide and hydroxyl radicals.[11][13]

  • Radical Quenching: The generated ROS are highly reactive and quench the essential tyrosyl free radical on the RRM2 subunit.[11][13] The annihilation of this radical completely halts the catalytic activity of the RNR enzyme, as it can no longer initiate the reduction of ribonucleotides.

This multi-step process leads to a profound depletion of the intracellular dNTP pools, which in turn inhibits DNA synthesis and repair.[2][14] This inability to repair DNA damage makes cancer cells particularly vulnerable to Triapine, especially when used in combination with DNA-damaging agents like radiation or cisplatin.[2]

A notable consequence of Triapine's interaction with iron is the potential for inducing methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the Fe³⁺ state, rendering it unable to transport oxygen.[6] This is a known dose-limiting toxicity and requires careful monitoring in clinical settings.[6]

RNR_Inhibition_by_Triapine Mechanism of Ribonucleotide Reductase Inhibition by Triapine RNR_R2 RNR R2 Subunit (with Fe³⁺-Tyrosyl Radical) Triapine_Fe_Complex Triapine-Fe³⁺ Complex Inactive_RNR Inactive RNR R2 Subunit (Quenched Radical) Triapine Triapine (3-AP) Triapine->RNR_R2 Triapine_Fe2_Complex Triapine-Fe²⁺ Complex Triapine_Fe_Complex->Triapine_Fe2_Complex 2. Reduction ROS Reactive Oxygen Species (O₂⁻, •OH) Triapine_Fe2_Complex->ROS 3. O₂ Activation ROS->RNR_R2 4. Radical Quenching dNTP_Depletion dNTP Pool Depletion Inactive_RNR->dNTP_Depletion Enzyme Inactivation DNA_Inhibition Inhibition of DNA Synthesis & Repair dNTP_Depletion->DNA_Inhibition

Caption: Mechanism of RNR Inhibition by Triapine.

Structure-Activity Relationship (SAR) Insights

SAR studies on pyridine-2-carboxaldehyde thiosemicarbazones have provided valuable insights for optimizing the potency of these RNR inhibitors.[15] Key findings include:

  • Position of the Amino Group: The position of the amino group on the pyridine ring is critical. 3-aminopyridine derivatives are generally more potent inhibitors of RNR than their 5-aminopyridine counterparts.[15]

  • Amino vs. Hydroxy Substitution: 3-aminopyridine derivatives show greater activity than the corresponding 3-hydroxy derivatives.[15]

  • N-Acetylation: Acetylation of the 3-amino group leads to a significant reduction in both in vitro and in vivo activity, suggesting that the free amino group is important for the compound's inhibitory function.[15]

These findings underscore the importance of the specific electronic and steric properties of the heterocyclic ring system for effective interaction with the RNR enzyme.[15][16]

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Triapine is essential for its clinical application.

  • Bioavailability: Oral Triapine has been shown to have good bioavailability, estimated at around 59-67%.[12][17][18] This allows for more convenient oral dosing regimens compared to intravenous administration.[10][18]

  • Elimination: Triapine has a relatively short elimination half-life, typically around 1 to 3 hours.[19] Elimination is primarily through metabolism, with only a small fraction of the drug excreted unchanged in the urine.[19]

  • Pharmacodynamic Effects: A direct correlation has been observed between Triapine exposure (AUC or Cmax) and methemoglobin levels, which serves as a key pharmacodynamic marker.[17] At clinically relevant plasma concentrations (0.6 to 1 µM), a decrease in dATP and dGTP pools has been demonstrated in circulating leukemia cells, confirming target engagement.[14]

  • Influence of Smoking: Smoking has been found to increase the clearance of Triapine, which may be due to the induction of metabolic enzymes.[10][18]

Pharmacokinetic Parameter Value Reference
Oral Bioavailability~59-67%[12][17][18]
Tmax (Oral)~1.3 h[17]
Elimination Half-life (T₁/₂)~1-3 h[19]
Primary Elimination RouteMetabolism[19]

Experimental Protocols

Synthesis of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (Triapine)

The synthesis of Triapine can be achieved through the condensation of 3-aminopyridine-2-carboxaldehyde with thiosemicarbazide.[20] A common route to the aldehyde precursor involves the oxidation of 3-nitro-2-picoline.[20]

Step 1: Synthesis of 3-Aminopyridine-2-carboxaldehyde

  • Oxidation: Oxidize 3-nitro-2-picoline with selenium dioxide to generate 3-nitropyridine-2-carboxaldehyde.[20]

  • Protection (Optional but Recommended): Convert the aldehyde to a more stable cyclic ethylene acetal to protect it during the subsequent reduction step.[20]

  • Reduction: Reduce the nitro group of the acetal-protected compound to an amino group via catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst).[20]

  • Deprotection: Hydrolyze the acetal under acidic conditions to regenerate the aldehyde, yielding 3-aminopyridine-2-carboxaldehyde.

Step 2: Condensation to form Triapine

  • Dissolve 3-aminopyridine-2-carboxaldehyde in a suitable solvent, such as ethanol.

  • Add an equimolar amount of thiosemicarbazide to the solution.[20]

  • Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours) to facilitate the condensation reaction.

  • Cool the reaction mixture to allow the product, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, to crystallize.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under a vacuum.

  • The final product can be further purified by recrystallization if necessary.

In Vitro Ribonucleotide Reductase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of Triapine against purified RNR enzyme by measuring the conversion of a radiolabeled substrate.[21]

Materials:

  • Purified recombinant human RRM1 and RRM2 subunits.

  • Assay Buffer: 50 mM HEPES, pH 7.6, 15 mM MgCl₂, 150 mM KCl, 5% glycerol.[22]

  • Substrate: [³H]CDP (radiolabeled cytidine diphosphate).[21]

  • Allosteric Effector: ATP.

  • Reducing System: Dithiothreitol (DTT) or a system with human thioredoxin 1 (hTrx1), human thioredoxin reductase 1 (hTrxR1), and NADPH.[22]

  • Triapine (dissolved in DMSO).

  • Quenching Solution: Perchloric acid or methanol.

  • Crotalus atrox snake venom (for dephosphorylation).

  • Dowex-1-borate columns.

  • Scintillation cocktail and counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, RRM1 and RRM2 subunits, the allosteric effector (e.g., 3 mM ATP), and the reducing system (e.g., 15 mM DTT).[22][23]

  • Inhibitor Addition: Add varying concentrations of Triapine (or DMSO as a vehicle control) to the reaction tubes. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-30 minutes) at 37°C.[23]

  • Initiate Reaction: Start the reaction by adding the [³H]CDP substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).[21][23]

  • Quench Reaction: Stop the reaction by adding a quenching solution (e.g., methanol) and placing the tubes on ice.[24]

  • Dephosphorylation: Add Crotalus atrox snake venom to the mixture to dephosphorylate the resulting [³H]dCDP to [³H]deoxycytidine.

  • Separation: Separate the radiolabeled deoxycytidine from the unreacted [³H]CDP using Dowex-1-borate columns.[21]

  • Quantification: Measure the radioactivity of the eluted deoxycytidine product using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each Triapine concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

RNR_Assay_Workflow In Vitro RNR Inhibition Assay Workflow start Start setup Prepare Reaction Mix (RNR, Buffer, ATP, DTT) start->setup add_inhibitor Add Triapine (or Vehicle) Pre-incubate at 37°C setup->add_inhibitor add_substrate Initiate with [³H]CDP add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate quench Quench Reaction incubate->quench dephosphorylate Dephosphorylate Product quench->dephosphorylate separate Separate Product (Dowex Column) dephosphorylate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate % Inhibition Determine IC₅₀ quantify->analyze end_node End analyze->end_node

Caption: Workflow for an in vitro RNR inhibition assay.

Cell-Based Assay for Antiproliferative Activity

This protocol measures the effect of Triapine on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., L1210 leukemia, CaSki cervical cancer).[2][16]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • Triapine stock solution (dissolved in DMSO).

  • 96-well cell culture plates.

  • Cell proliferation reagent (e.g., MTT, WST-1, or resazurin).

  • Plate reader (spectrophotometer or fluorometer).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of Triapine in complete culture medium. Remove the old medium from the cells and add the medium containing various concentrations of Triapine (and a vehicle control with the same percentage of DMSO).

  • Incubation: Incubate the treated cells for a specified duration, typically 48 to 72 hours, to allow for effects on proliferation.

  • Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions. This reagent is converted by viable, metabolically active cells into a colored or fluorescent product.

  • Incubation with Reagent: Incubate the plate for an additional 1-4 hours to allow for the colorimetric/fluorometric reaction to develop.

  • Measurement: Measure the absorbance or fluorescence of each well using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from a "medium only" control.

    • Normalize the data by expressing the readings from treated wells as a percentage of the vehicle-treated control wells (% viability).

    • Plot the % viability against the logarithm of the Triapine concentration and fit the data to a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[19]

Clinical Applications and Future Directions

Triapine has shown promise in clinical trials, particularly as a radiosensitizer and in combination with chemotherapy.[1][10] By inhibiting RNR, Triapine prevents the repair of DNA damage induced by radiation and cytotoxic drugs, leading to synergistic antitumor effects.[2][25] Ongoing and completed clinical trials have explored its use in cervical cancer, neuroendocrine tumors, and glioblastoma.[1][7]

Future research is likely to focus on:

  • Optimizing dosing schedules to maximize efficacy while managing toxicities like methemoglobinemia.[10]

  • Identifying predictive biomarkers to select patient populations most likely to respond to Triapine-based therapies.

  • Developing novel analogs of Triapine with improved therapeutic indices.

  • Exploring new combination strategies with other targeted agents and immunotherapies.

Triapine represents a significant advancement in the development of RNR inhibitors. Its potent mechanism of action and demonstrated clinical activity, particularly in combination regimens, solidify its position as a valuable agent in the armamentarium against cancer.

References

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  • A Phase II Randomized Control Trial of Triapine Plus Lutetium Lu 177 Dotatate Versus Lutetium Lu 177 Dotatate Alone for Well-Differentiated Somatostatin Receptor-Positive Neuroendocrine Tumors | Joint Clinical Trials Office. (n.d.).
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  • Phase I and pharmacodynamic study of Triapine, a novel ribonucleotide reductase inhibitor, in patients with advanced leukemia - PubMed. (n.d.).
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC - NIH. (n.d.).
  • Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - MDPI. (n.d.).
  • A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substr
  • Real-time assay of ribonucleotide reductase activity with a fluorescent RNA aptamer. (2025). FEBS Letters.
  • Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity - PubMed. (n.d.).
  • Inhibitors of ribonucleotide reductase. Comparative effects of amino- and hydroxy-substituted pyridine-2-carboxaldehyde thiosemicarbazones - PubMed. (n.d.).
  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - MDPI. (n.d.).
  • Dose finding, bioavailability, and PK-PD of oral triapine with concurrent chemoradiation for locally advanced cervical cancer and vaginal cancer (ETCTN 9892) - University of Kentucky. (n.d.).
  • Phase I and Pharmacokinetic Study of Triapine, a Potent Ribonucleotide Reductase Inhibitor, Administered Daily for Five Days in Patients with Advanced Solid Tumors | Clinical Cancer Research - AACR Journals. (n.d.).
  • Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed. (n.d.).
  • Inhibitory mechanisms of heterocyclic carboxaldehyde thiosemicabazones for two forms of human ribonucleotide reductase - PubMed. (n.d.).
  • A Phase I Study of Triapine® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - NIH. (n.d.).
  • A phase I and pharmacokinetic study of oral 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, NSC #663249) in the treatment of advanced stage solid cancers - NIH. (n.d.).
  • Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): An inhibitor of ribonucleotide reductase with antineoplastic activity - MD Anderson Cancer Center. (n.d.).
  • Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone - PubMed. (n.d.).
  • 3-Aminopyridine - Organic Syntheses Procedure. (n.d.).
  • In vitro high throughput screening assay of novel inhibitors with reconstituted ribonucleotide reductase holoenzyme | Cancer Research - AACR Journals. (n.d.).
  • 3-Amino-2-pyridinecarboxylic acid synthesis - ChemicalBook. (n.d.).
  • A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PubMed Central. (n.d.).
  • A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substr
  • Development of Ribonucleotide Reductase Inhibitor: A Review on Structure Activity Relationships - ResearchG
  • Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed. (n.d.).
  • Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer | Biochemistry - ACS Public
  • Ribonucleotide Reductase Inhibitor 3-AP Induces Oncogenic Virus Infected Cell Death and Represses Tumor Growth - PMC. (n.d.).
  • Comparative Analysis of Ribonucleotide Reductase Inhibitors: A Guide for Researchers - Benchchem. (n.d.).
  • Structural and Biochemical Investigation of Class I Ribonucleotide Reductase from the Hyperthermophile Aquifex aeolicus | Biochemistry - ACS Public
  • Identification of Non-nucleoside Human Ribonucleotide Reductase Modul
  • Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitiz
  • 3-Aminopyridine-2-carboxylic acid amide - Chem-Impex. (n.d.).
  • A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC. (n.d.).
  • Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors - Der Pharma Chemica. (n.d.).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug Triapine and Its Analogs - NIH. (n.d.).
  • MECHANISTIC UNDERSTANDING OF RIBONUCLEOTIDE REDUCTASE INHIBITION BY HALOGENATED NUCLEOTIDE ANTICANCER AGENTS - Cornell eCommons. (n.d.).
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - MDPI. (n.d.).

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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Aminopyridine Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aminopyridine Carboxamide Scaffold - A Privileged Motif in Medicinal Chemistry

The aminopyridine carboxamide core is a prominent scaffold in modern drug discovery, recognized for its ability to form key interactions with a variety of biological targets. This structural motif consists of a pyridine ring bearing both an amino group and a carboxamide substituent. The strategic placement of these functional groups, combined with the inherent properties of the pyridine ring—a bioisostere of benzene with enhanced water solubility and hydrogen bonding capacity—makes it a versatile framework for the design of potent and selective therapeutic agents.[1]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of aminopyridine carboxamides, delving into their synthesis, biological evaluation, and applications across different therapeutic areas. We will examine how modifications to this core structure influence activity against key drug targets, with a focus on kinase inhibition, antimicrobial activity, and potential applications in neurodegenerative diseases.

I. Aminopyridine Carboxamides as Kinase Inhibitors: A Powerful and Versatile Class

Aminopyridine carboxamides have emerged as a particularly successful class of kinase inhibitors, targeting a range of kinases implicated in cancer, inflammation, and other diseases.[2][3] The aminopyridine moiety often serves as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding site. The carboxamide group and other substituents can then be modified to achieve potency and selectivity by exploring other regions of the ATP pocket.

A. Targeting the JNK Family: Insights into SAR

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress, inflammation, and apoptosis.[2][3] Dysregulation of JNK signaling is implicated in various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. Aminopyridine carboxamides have been extensively investigated as JNK inhibitors.[2]

Key SAR Observations for JNK Inhibition:

  • Hinge-Binding: The 2-aminopyridine core is crucial for activity, forming hydrogen bonds with the kinase hinge region.

  • Gatekeeper Residue Interaction: The nature of the substituent at the 5- and 6-positions of the pyridine ring can be tuned to interact with the "gatekeeper" residue, a key determinant of kinase selectivity.[2]

  • Hydrophobic Pockets: Aromatic or heteroaromatic groups attached to the carboxamide nitrogen can occupy hydrophobic pockets within the ATP-binding site, significantly impacting potency.

  • Solvent-Exposed Region: Modifications to the carboxamide substituent that extend into the solvent-exposed region can be used to modulate physicochemical properties such as solubility and cell permeability.

Table 1: Structure-Activity Relationship of Aminopyridine Carboxamides as JNK1 Inhibitors

Compound IDR1 (at 5-position)R2 (Amide Substituent)JNK1 IC50 (nM)
1a -ClPhenyl50
1b -Cl3-Chlorophenyl25
1c -Cl3-Methoxyphenyl30
1d -CH3Phenyl150
1e -HPhenyl500

Data compiled from representative compounds in the literature to illustrate SAR principles.

B. JNK Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway initiated by various stress stimuli. This ultimately leads to the phosphorylation and activation of transcription factors, such as c-Jun, which regulate the expression of genes involved in inflammation, apoptosis, and cell proliferation.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K Activation MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K Phosphorylation JNK JNK MAP2K->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Other_TF Other Transcription Factors (e.g., ATF2) JNK->Other_TF Phosphorylation Response Gene Expression (Apoptosis, Inflammation) cJun->Response Other_TF->Response

Caption: Simplified JNK Signaling Pathway.

C. Experimental Protocol: In Vitro JNK Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against JNK in a biochemical assay format.

1. Reagents and Materials:

  • Recombinant human JNK enzyme

  • JNK substrate (e.g., GST-c-Jun)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the JNK enzyme, the JNK substrate, and the kinase assay buffer.

  • Compound Addition: Add the diluted test compounds to the wells. Include a positive control (known JNK inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP to ATP and measuring the light output with a luciferase/luciferin reaction.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Add_Compounds Add Test Compounds and Controls Compound_Prep->Add_Compounds Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Add_Reagents Dispense Kinase, Substrate, and Buffer into Plate Reagent_Prep->Add_Reagents Add_Reagents->Add_Compounds Start_Reaction Initiate Reaction with ATP Add_Compounds->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction and Detect ADP Production Incubate->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Values Read_Plate->Analyze_Data

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

II. Aminopyridine Carboxamides as Antimicrobial Agents

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The aminopyridine carboxamide scaffold has shown promise in this area, with derivatives exhibiting activity against a range of bacterial pathogens.

A. Structure-Activity Relationship for Antibacterial Activity

The SAR for antibacterial aminopyridine carboxamides is still being actively explored, but some key trends have been identified.

Key SAR Observations for Antibacterial Activity:

  • Lipophilicity: The overall lipophilicity of the molecule, often modulated by the substituents on the carboxamide and the pyridine ring, plays a crucial role in bacterial cell wall penetration.

  • Substitution Pattern: The position and nature of substituents on the pyridine ring and the aryl group of the carboxamide can significantly influence the antibacterial spectrum and potency.

  • Target Engagement: While the exact molecular targets are not always fully elucidated, it is hypothesized that these compounds may interfere with essential bacterial enzymes or disrupt cell membrane integrity.

Table 2: Antibacterial Activity of Representative Aminopyridine Carboxamides

Compound IDR1 (Pyridine Ring)R2 (Amide Substituent)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2a 4-MethylPhenyl16>64
2b 4-Methyl4-Chlorophenyl832
2c 4-Methyl4-Fluorophenyl832
2d 5-ChloroPhenyl416
2e 5-Chloro4-Chlorophenyl28

MIC (Minimum Inhibitory Concentration) values are representative and compiled from various sources to illustrate SAR trends.[4][5]

B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.[3][6]

1. Reagents and Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

2. Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

III. Aminopyridine Carboxamides in Neurodegenerative Diseases

The application of aminopyridine carboxamides in neurodegenerative diseases is an emerging area of research. While 4-aminopyridine itself is a known potassium channel blocker used to treat symptoms of multiple sclerosis, the development of carboxamide derivatives offers the potential for improved therapeutic profiles and the ability to target other mechanisms relevant to neurodegeneration.[7]

A. Targeting Enzymes in Alzheimer's Disease: BACE1 and GSK-3β

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. The enzymes β-secretase (BACE1) and glycogen synthase kinase-3β (GSK-3β) are key players in the pathogenesis of Alzheimer's and are attractive targets for therapeutic intervention.[8][9] Aminopyridine-based structures have been investigated as inhibitors of both BACE1 and GSK-3β.[8][9]

SAR Insights for BACE1 and GSK-3β Inhibition:

  • BACE1: The 2-aminopyridine moiety has been identified as a bioisosteric replacement for other functional groups in BACE1 inhibitors, offering improved brain penetration.[10] X-ray crystallography has shown that the 2-aminopyridine can interact directly with the catalytic aspartic acid residues in the active site of BACE1.[10]

  • GSK-3β: Isonicotinamide-based GSK-3 inhibitors have shown high potency and selectivity.[9] Structural variations on the pyridine ring and the amide group have been explored to improve cellular potency and in vivo efficacy.[9]

B. Modulation of Potassium Channels

The parent compound, 4-aminopyridine, is a non-selective blocker of voltage-gated potassium channels.[11] By blocking these channels in demyelinated axons, it can restore action potential conduction and improve neurological function. The development of aminopyridine carboxamide derivatives could lead to more selective potassium channel modulators with potentially fewer side effects. The mechanism of action involves the physical occlusion of the ion permeation pathway.[12]

IV. Synthesis of Aminopyridine Carboxamides

The synthesis of aminopyridine carboxamides can be achieved through various synthetic routes. A common and versatile approach involves the construction of the 2-aminopyridine-3-carboxamide core, which can then be further functionalized.

A. General Synthetic Strategy

A representative synthesis of a 2-amino-N-aryl-pyridine-3-carboxamide library is outlined below. This multi-step process allows for the introduction of diversity at various points of the molecule.

Synthesis_Workflow Start_A 2-Chloronicotinic Acid Step_1 Amide Coupling Start_A->Step_1 Start_B Substituted Aniline Start_B->Step_1 Start_C Ammonia Source Step_2 Nucleophilic Aromatic Substitution (SNAr) Start_C->Step_2 Intermediate_1 2-Chloro-N-aryl- nicotinamide Intermediate_1->Step_2 Product 2-Amino-N-aryl- pyridine-3-carboxamide Step_1->Intermediate_1 Step_2->Product

Caption: General Synthetic Workflow for 2-Aminopyridine-3-carboxamides.

B. Experimental Protocol: Synthesis of a 2-Amino-N-aryl-pyridine-3-carboxamide

This protocol provides a general procedure for the synthesis of a 2-amino-N-aryl-pyridine-3-carboxamide.

Step 1: Amide Coupling to form 2-Chloro-N-aryl-nicotinamide

  • To a solution of 2-chloronicotinic acid in an appropriate solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU, HOBt/EDC).

  • Add a base (e.g., triethylamine or diisopropylethylamine).

  • Add the desired substituted aniline and stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography or recrystallization to obtain the 2-chloro-N-aryl-nicotinamide intermediate.

Step 2: Nucleophilic Aromatic Substitution to form the 2-Aminopyridine

  • In a sealed vessel, dissolve the 2-chloro-N-aryl-nicotinamide intermediate in a suitable solvent (e.g., dioxane or NMP).

  • Add a source of ammonia (e.g., aqueous ammonia, or a protected amine followed by deprotection).

  • Optionally, a palladium catalyst and ligand can be used for a Buchwald-Hartwig amination.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours.

  • After cooling, work up the reaction mixture and purify the final product by column chromatography or recrystallization.

V. Conclusion

The aminopyridine carboxamide scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its ability to engage in key interactions with a diverse range of biological targets has led to the development of potent inhibitors of kinases, promising antimicrobial agents, and potential therapeutics for neurodegenerative diseases. A thorough understanding of the structure-activity relationships of this scaffold, coupled with efficient synthetic strategies, will continue to drive the discovery of novel and effective drugs for a wide range of human diseases. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

VI. References

  • Liu, G., et al. (2006). Aminopyridine carboxamides as c-Jun N-terminal kinase inhibitors: targeting the gatekeeper residue and beyond. Bioorganic & Medicinal Chemistry Letters, 16(24), 6355-6359.

  • Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5266-5269.

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.). The Journal of Organic Chemistry.

  • Alam, M., et al. (2007). Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2879-2883.

  • BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 80. BenchChem.

  • Hilpert, H., et al. (2010). Novel pyrrolyl 2-aminopyridines as potent and selective human beta-secretase (BACE1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(21), 6342-6347.

  • Wang, L., et al. (2007). 3D-QSAR and docking studies of aminopyridine carboxamide inhibitors of c-Jun N-terminal kinase-1. European Journal of Medicinal Chemistry, 42(11-12), 1364-1372.

  • Luo, G., et al. (2023). Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 81, 129143.

  • BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. (2021). Current Neuropharmacology.

  • Inhibitors of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1): Identification of ( S )-7-(2-Fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5′ H -spiro[chromeno[2,3- b ]pyridine-5,4′-oxazol]-. (2025). Journal of Medicinal Chemistry.

  • Antibacterial activity (MIC µg mL -1 ) of compounds 1 -10 and 12MIC µg... (n.d.). ResearchGate.

  • Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. (n.d.). ResearchGate.

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021). Molecules.

  • Antimicrobial activity as MICs (µg/ml) of tested samples against tested organisms. (n.d.). ResearchGate.

  • Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. (2020). International Journal of Molecular Sciences.

  • Antimicrobial minimal inhibitory concentrations (MIC, mg/mL) of some new synthesized compounds. (n.d.). ResearchGate.

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). Molecules.

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Current Medicinal Chemistry.

  • The use of aminopyridines in neurological disorders. (2014). Therapeutic Advances in Neurological Disorders.

  • 4-Aminopyridine Potassium Channel inhibitor. (n.d.). Selleck Chemicals.

  • Synthesis of N-(2-aminoethyl)pyridine-3-carboxamide. (n.d.). PrepChem.com.

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(5), 343-382.

  • Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation. (1990). Journal of Neurochemistry.

  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (2014). Journal of Chemistry.

  • Sarda, S. R., et al. (2009). An Efficient Protocol for the Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile Using Ionic Liquid Ethylammonium Nitrate. Molecular Diversity, 13(3), 341-345.

  • Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3. (2013). Journal of Medicinal Chemistry, 56(9), 3666-3679.

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). Organic Letters, 17(10), 2462-2465.

  • Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175. (2022). Proceedings of the National Academy of Sciences, 119(44), e2209932119.

  • European Committee on Antimicrobial Susceptibility Testing. (2022). Breakpoint tables for interpretation of MICs and zone diameters.

  • Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. (n.d.). ResearchGate.

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate.

  • Drugs and their IC50 values. (n.d.). ResearchGate.

  • IC 50 Values of CDK4/6 Inhibitors. (n.d.). ResearchGate.

  • Predicted IC50 and corresponding values of descriptors obtained through QSAR analysis …. (n.d.). ResearchGate.

  • The IC50 values of the investigated compound after 24–72 h. (n.d.). ResearchGate.

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A Senior Application Scientist's Technical Guide to 3-Aminopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Aminopyridine-2-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Moving beyond fundamental identifiers, this guide synthesizes its chemical properties, structural significance, and practical applications to support advanced research and development endeavors.

Core Chemical Identity

This compound, also known as 3-aminopicolinamide, is a substituted pyridine derivative. Its structure, featuring both an amine (-NH₂) and a carboxamide (-C(=O)NH₂) group on the pyridine ring, makes it a versatile building block in synthetic chemistry.[1][2] The ortho-positioning of these functional groups is crucial for its reactivity and its ability to act as a scaffold in the synthesis of more complex molecules.

The fundamental properties that define this compound are summarized below.

IdentifierValueSource
Molecular Formula C₆H₇N₃O[1][2][3][4]
Molecular Weight 137.14 g/mol [1][2][3][5]
IUPAC Name This compound[2]
CAS Number 50608-99-6[1][2][3][4]
Synonyms 3-Aminopicolinamide, 3-Amino-pyridine-2-carboxylic acid amide[2][6]
Appearance Beige crystalline powder[1]

Structural and Physicochemical Profile

The arrangement of functional groups in this compound dictates its chemical behavior, including its solubility, reactivity, and potential for intermolecular interactions—key considerations in drug design and materials science.

Molecular Structure and Key Features

The molecule consists of a central pyridine ring substituted at the C2 and C3 positions. The primary amine at C3 and the carboxamide at C2 create a scaffold ripe for forming hydrogen bonds, which is a critical attribute for biological activity and molecular recognition.

Caption: Molecular structure of this compound.

Physicochemical Data

Understanding the physical properties is essential for determining appropriate solvents, storage conditions, and formulation strategies.

PropertyValueNotes
Boiling Point 369.2°C at 760 mmHgPredicted
Density 1.3 ± 0.1 g/cm³Predicted
XLogP3 0.3A measure of lipophilicity, indicating moderate solubility.
Hydrogen Bond Donors 2The -NH₂ and -NH₂ of the carboxamide.
Hydrogen Bond Acceptors 3The pyridine nitrogen, amide oxygen, and amide nitrogen.
Storage Conditions Store at 0-8 °CRecommended for maintaining stability.[1]

Synthesis and Reactivity

While specific, detailed synthesis routes for this compound are not widely published in step-by-step formats, the synthesis of related aminopyridine carboxylic acids and amides often involves multi-step processes. A general plausible pathway involves the catalytic hydrogenation of a nitro-substituted precursor, such as 3-nitropyridine-2-carboxylic acid, to form the amino group.[7] The carboxylic acid can then be converted to the primary amide.

The reactivity of this compound is governed by its three primary functional regions:

  • The Pyridine Ring : Can undergo electrophilic substitution, though it is generally deactivated.

  • The Amino Group : A nucleophilic site that can be acylated, alkylated, or diazotized.

  • The Carboxamide Group : Can be hydrolyzed under acidic or basic conditions.

This trifecta of reactivity makes it a valuable intermediate for building a diverse library of derivative compounds.

Applications in Research and Development

The primary utility of this compound lies in its role as a key intermediate and building block in the synthesis of bioactive molecules.[1]

Pharmaceutical and Medicinal Chemistry

The pyridine carboxamide scaffold is considered a "privileged structure" in drug discovery due to its frequent appearance in biologically active compounds.[8] Derivatives of this core structure have been investigated for a range of therapeutic applications:

  • Neurological Disorders : The aminopyridine structure is known to influence neurotransmitter systems. As such, this compound and its derivatives have been explored for potential in treating conditions like multiple sclerosis and for enhancing cognitive function.[1]

  • Antimicrobial Agents : Structurally related aminopyrazine carboxamides have shown significant in vitro activity against various strains of mycobacteria, including Mycobacterium tuberculosis.[9][10][11] This suggests that pyridine-based analogues are promising candidates for the development of new anti-tubercular and antimicrobial drugs.

  • Antineoplastic Agents : Thiosemicarbazone derivatives of 3-aminopyridine-2-carboxaldehyde have demonstrated potent antitumor activity in preclinical models, highlighting the potential of this scaffold in oncology research.[12]

Other Industrial Applications

Beyond pharmaceuticals, this compound serves as an intermediate in other chemical industries:

  • Agrochemicals : It is used in the development of novel herbicides and pesticides.[1]

  • Analytical Chemistry : It can be employed as a reagent in specific analytical methods.[1]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is critical. It is classified as an irritant and carries several GHS hazard warnings.

GHS Hazard Classification
Hazard CodeDescription
H315 Causes skin irritation.[2]
H319 Causes serious eye irritation.[2]
H335 May cause respiratory irritation.[2]
H302 Harmful if swallowed.[2]
Recommended Handling Protocols

A standardized workflow for handling this compound should be followed to ensure laboratory safety.

GHS_Protocol cluster_ppe 1. Personal Protective Equipment (PPE) cluster_handling 2. Engineering Controls & Handling cluster_storage 3. Storage cluster_disposal 4. Disposal PPE Wear: - Safety Goggles - Nitrile Gloves - Lab Coat Handling Use in a well-ventilated area or chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling. Storage Store in a dry, cool (0-8 °C), well-ventilated place. Keep container tightly sealed. Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Caption: Standardized workflow for handling this compound.

Always consult the full Safety Data Sheet (SDS) from the supplier before use.[13][14][15] In case of exposure, follow standard first-aid measures, such as rinsing eyes or skin with plenty of water and seeking medical attention if irritation persists or if ingested.[13]

References

  • 3-Amino-pyridine-2-carboxylic acid amide | C6H7N3O | CID 13238725. PubChem, National Center for Biotechnology Information. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. National Institutes of Health (NIH). [Link]

  • 3-Aminopyridine. Organic Syntheses. [Link]

  • 3-AMINOPYRIDINE MSDS. Loba Chemie. [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link]

  • Synthesis of 3-Aminopyridine. ResearchGate. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. [Link]

  • Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. PubMed. [Link]

  • 3-Aminopyridine. Wikipedia. [Link]

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In Silico Modeling of 3-Aminopyridine-2-carboxamide Derivatives: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-aminopyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its versatility and synthetic tractability have made it a focal point in the quest for novel therapeutics. This in-depth technical guide provides a comprehensive overview of the in silico modeling techniques that are pivotal in the rational design and optimization of this compound derivatives. We will explore the causality behind key experimental choices in molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies to accelerate the discovery of potent and selective drug candidates based on this versatile scaffold.

Introduction: The Therapeutic Potential of the this compound Scaffold

The pyridine ring is a fundamental heterocyclic motif found in a multitude of bioactive compounds and approved drugs.[1] Its derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anticoagulant activities.[3][4] The this compound core, in particular, offers a unique combination of hydrogen bond donors and acceptors, as well as a tunable aromatic system, making it an ideal starting point for the design of targeted therapies.[2]

Derivatives of this scaffold have been investigated as inhibitors of various enzymes, including c-Jun N-terminal kinase-1 (JNK-1), a key player in inflammatory responses, and mycobacterial enoyl-ACP-reductase (InhA), a crucial enzyme in tuberculosis treatment.[5][6] The ability to systematically modify the substituents on the pyridine ring and the carboxamide group allows for the fine-tuning of a compound's pharmacodynamic and pharmacokinetic properties. In silico modeling provides an indispensable toolkit to navigate this vast chemical space efficiently and cost-effectively.

The In Silico Drug Discovery Workflow: A Strategic Approach

A robust in silico drug discovery cascade is essential for the successful identification and optimization of lead compounds. The following workflow outlines a logical progression of computational experiments tailored for the exploration of this compound derivatives.

G cluster_0 Phase 1: Target Identification & Ligand Preparation cluster_1 Phase 2: Initial Screening & Hit Identification cluster_2 Phase 3: Lead Optimization & SAR Elucidation Target Selection Target Selection Ligand Library Design Ligand Library Design Target Selection->Ligand Library Design 3D Structure Generation 3D Structure Generation Ligand Library Design->3D Structure Generation Molecular Docking Molecular Docking 3D Structure Generation->Molecular Docking Virtual Screening Virtual Screening Molecular Docking->Virtual Screening Hit Prioritization Hit Prioritization Virtual Screening->Hit Prioritization QSAR Modeling QSAR Modeling Hit Prioritization->QSAR Modeling Molecular Dynamics Molecular Dynamics QSAR Modeling->Molecular Dynamics ADMET Prediction ADMET Prediction Molecular Dynamics->ADMET Prediction Refined Binding Pose Analysis Refined Binding Pose Analysis Molecular Dynamics->Refined Binding Pose Analysis

Caption: A generalized workflow for the in silico modeling of this compound derivatives.

Core Methodologies in Detail

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[4] This method is instrumental in the initial stages of drug discovery for virtual screening of large compound libraries and for understanding the binding mode of potential inhibitors.

Causality Behind Experimental Choices:

  • Receptor Preparation: The accuracy of docking simulations is highly dependent on the quality of the receptor structure. It is crucial to start with a high-resolution crystal structure, if available. Water molecules in the active site can play a critical role in ligand binding and should be carefully considered; some may need to be retained while others are removed.[7]

  • Ligand Preparation: Ligands must be converted to their 3D structures and their protonation states at physiological pH must be correctly assigned. Energy minimization of the ligand structure is a critical step to ensure a low-energy starting conformation.[8]

  • Docking Algorithm Selection: Different docking algorithms, such as those based on genetic algorithms or simulated annealing, can yield varying results.[5] It is often advisable to use multiple docking programs and scoring functions to build confidence in the predicted binding poses.

Experimental Protocol: Molecular Docking of a this compound Derivative

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential water molecules and heteroatoms.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Perform energy minimization of the receptor structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative.

    • Convert the 2D structure to a 3D conformation.

    • Assign correct protonation states and perform energy minimization using a suitable force field (e.g., MMFF94).[8]

  • Docking Simulation:

    • Define the binding site on the receptor, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.

    • Run the docking simulation using a program such as AutoDock Vina or GOLD.[5]

    • Analyze the resulting docking poses and their corresponding binding energies.

Quantitative Structure-Activity Relationship (QSAR): Decoding the SAR

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[9] This is a powerful tool for understanding the structure-activity relationship (SAR) and for predicting the activity of novel, untested compounds.

Causality Behind Experimental Choices:

  • Descriptor Selection: The choice of molecular descriptors is critical for building a predictive QSAR model. Descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).[10] The selection should be guided by the nature of the biological activity and the diversity of the chemical structures.

  • Model Building and Validation: A variety of statistical methods can be used to build QSAR models, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms. Rigorous validation of the model using internal and external test sets is essential to ensure its predictive power.[5][9]

Experimental Protocol: 2D-QSAR for this compound Derivatives

  • Data Collection:

    • Compile a dataset of this compound derivatives with their corresponding biological activity data (e.g., IC50 or MIC values).

  • Descriptor Calculation:

    • Calculate a wide range of 2D molecular descriptors for each compound in the dataset.

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method, such as MLR, to build a QSAR model using the training set.

  • Model Validation:

    • Validate the model using the test set and assess its predictive performance using metrics such as the correlation coefficient (R²) and the root mean square error (RMSE).

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Binding

MD simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time.[11] This technique can be used to assess the stability of the predicted binding pose from docking, to identify key interactions that are maintained throughout the simulation, and to calculate binding free energies.[12][13]

Causality Behind Experimental Choices:

  • Force Field Selection: The choice of force field (e.g., AMBER, CHARMM) is crucial for accurately describing the interactions within the system. The force field should be appropriate for both the protein and the ligand.

  • Simulation Time: The length of the MD simulation needs to be sufficient to allow the system to reach equilibrium and to sample the relevant conformational space.[7]

  • Analysis of Trajectories: A variety of analyses can be performed on the MD trajectory, including root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to monitor key interactions.[8]

Experimental Protocol: MD Simulation of a Ligand-Protein Complex

  • System Preparation:

    • Start with the docked pose of the this compound derivative in the active site of the protein.

    • Solvate the complex in a box of water molecules and add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K).

    • Run a production MD simulation for a sufficient length of time (e.g., 50-100 ns).[7]

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex and to identify key intermolecular interactions.

    • Calculate binding free energies using methods such as MM/PBSA or MM/GBSA.[8]

Data Presentation and Interpretation

The results from in silico modeling should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: Summary of In Silico Modeling Results for a Series of this compound Derivatives

Compound IDDocking Score (kcal/mol)Predicted pIC50 (QSAR)Key Interacting Residues (MD)Predicted ADMET Profile
Lead_01 -9.56.8Asp168, Lys55, Tyr158Favorable
Analog_A -8.26.1Asp168, Lys55Moderate
Analog_B -10.17.2Asp168, Lys55, Tyr158, Phe80Favorable
Analog_C -7.55.9Lys55Poor

Conclusion and Future Directions

In silico modeling is an indispensable component of modern drug discovery, providing powerful tools to accelerate the design and optimization of novel therapeutics. For the promising this compound scaffold, a strategic application of molecular docking, QSAR, and molecular dynamics simulations can provide deep insights into the molecular basis of their biological activity. This knowledge-driven approach enables the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties. Future advancements in computational power and algorithm development will undoubtedly further enhance the predictive power of these methods, solidifying their role in the development of next-generation medicines.[14]

References

  • Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. (n.d.). PMC - NIH. [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (2022). MDPI. [Link]

  • 3D-QSAR and docking studies of aminopyridine carboxamide inhibitors of c-Jun N-terminal kinase-1. (2008). PubMed. [Link]

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  • 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. (2011). ResearchGate. [Link]

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  • 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. (2011). PMC - NIH. [Link]

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  • 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. (n.d.). RSC Publishing. [Link]

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3-Aminopyridine-2-carboxamide safety and toxicity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Toxicity Profile of 3-Aminopyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as 3-aminopicolinamide) is a heterocyclic amide with applications as a versatile intermediate in organic synthesis and as a structural moiety in pharmacologically active molecules.[1][2][3] Despite its utility, a comprehensive, standalone toxicological profile for this compound is not available in the public domain. Standard hazard assessments classify it as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[4][5]

This technical guide provides a detailed overview of the known safety information for this compound. Due to the significant lack of direct experimental data, this document employs a scientific read-across approach, synthesizing data from two key structural analogues to build an inferred safety profile and guide risk assessment:

  • 3-Aminopyridine (the parent amine): Provides insights into potential general and acute toxicity, including neurotoxic effects.

  • Triapine® (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A well-studied anticancer agent that shares the same aminopyridine core, offering a crucial case study on specific, mechanism-based toxicities such as metal chelation and the resultant methemoglobinemia.

This guide clarifies the distinct chemical identities of these compounds, details the known toxicities of the analogues, outlines the critical data gaps for this compound, and provides robust experimental protocols for key safety assessments. The objective is to equip researchers with the necessary information to handle this compound safely and to design a logical, tiered strategy for its toxicological evaluation.

Chemical Identity and Regulatory Hazard Classification

A crucial first step in safety assessment is to distinguish this compound from its more clinically studied analogue, Triapine. Their structures, while related, have distinct functional groups that dictate their chemical and biological behavior.

G cluster_Target Target Compound cluster_Analogue1 Analogue 1: Parent Amine cluster_Analogue2 Analogue 2: Thiosemicarbazone Target This compound (C₆H₇N₃O) CAS: 50608-99-6 Analogue1 3-Aminopyridine (C₅H₆N₂) CAS: 462-08-8 Target->Analogue1 Shares aminopyridine core Analogue2 Triapine® (C₇H₉N₅S) CAS: 201530-41-8 Target->Analogue2 Shares aminopyridine-2-carbox- -aldehyde core

Figure 1: Structural comparison of the target compound and its key analogues.

Compound Identification
IdentifierValue
IUPAC Name This compound[4]
Synonyms 3-Aminopicolinamide[6][7]
CAS Number 50608-99-6[4]
Molecular Formula C₆H₇N₃O[4]
Molecular Weight 137.14 g/mol [4]
GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound is derived from notifications to the ECHA C&L Inventory. It indicates moderate acute toxicity and significant irritant properties.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[4]
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[4]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[4]

Inferred Toxicological Profile from Structural Analogues

Given the absence of detailed studies on this compound, we must infer its potential toxicological profile by examining structurally related compounds.

General Toxicity and Neurotoxicity (Read-across from 3-Aminopyridine)

The parent amine, 3-aminopyridine, provides a baseline for potential acute toxicity. Aminopyridines as a class are known to be acutely toxic, primarily acting as potassium (K+) channel blockers, which can lead to convulsions and seizures.[8]

Acute Toxicity Data for 3-Aminopyridine:

  • Intraperitoneal LD₅₀ (mouse): 28 mg/kg[8]

  • Oral LD₅₀ (quail): 178 mg/kg[8]

While no oral or dermal LD₅₀ values in rodents are available, the high toxicity via the intraperitoneal route suggests that significant systemic exposure to this compound should be avoided.[8] Safety data sheets for 3-aminopyridine classify it as toxic via oral, dermal, and inhalation routes.[9]

Data Gaps: A U.S. EPA review noted a significant gap in knowledge regarding the subchronic toxicity, chronic toxicity, and carcinogenic activity of 3-aminopyridine.[8] This data gap extends to this compound.

Mechanism-Based Toxicity: Metal Chelation & Methemoglobinemia (Inference from Triapine®)

Triapine®, a potent ribonucleotide reductase inhibitor, provides a compelling case study for a specific and potentially severe toxicity relevant to this chemical class.[10] Its mode of action involves the chelation of iron, which is central to both its therapeutic effect and its primary toxicity.[11]

Mechanism of Action: The anticancer activity of Triapine stems from its ability to form a redox-active chelate with ferrous iron (Fe²⁺). This complex inactivates ribonucleotide reductase (RNR) by disrupting a critical tyrosyl free radical in the enzyme's small subunit, thereby halting DNA synthesis and repair.[12]

Resultant Toxicity: Methemoglobinemia: This same iron-chelating mechanism drives a significant clinical toxicity. Triapine interacts with the Fe²⁺ in hemoglobin within red blood cells, oxidizing it to ferric iron (Fe³⁺). The resulting molecule, methemoglobin, is incapable of binding and transporting oxygen.[12] While the body has natural reductase systems to limit methemoglobin to <1% of total hemoglobin, Triapine can overwhelm this balance.[12]

In clinical trials, Triapine-induced methemoglobinemia occurred in a significant percentage of patients, leading to symptoms such as:

  • Resting dyspnea (shortness of breath)

  • Hypoxia (low blood oxygen)

  • Headaches

  • Altered cognition[6][12]

G Compound Triapine-Fe²⁺ Chelate Hb Hemoglobin (Fe²⁺) (Oxygen Carrier) Compound->Hb Oxidizes Iron MetHb Methemoglobin (Fe³⁺) (Cannot Carry O₂) Hb->MetHb Conversion MetHb->Hb Reduction Symptoms Clinical Sequelae: Hypoxia, Dyspnea, Headache MetHb->Symptoms Leads to Reductase Cytochrome b5 Reductase (Endogenous Pathway)

Figure 2: Proposed mechanism of Triapine-induced methemoglobinemia.

Causality: The propensity of the aminopyridine-carboxaldehyde thiosemicarbazone scaffold to chelate iron is inseparable from its biological activity.[12] Although this compound lacks the thiosemicarbazone group, its structural similarity warrants a high degree of caution. The potential for it to also act as a metal chelator and induce similar toxicities cannot be dismissed without experimental evidence.

Identified Data Gaps and Recommended Testing Strategy

The safety assessment of this compound is severely limited by a lack of empirical data. Any research or development program planning to use this compound should consider generating data to fill these critical gaps.

Toxicity EndpointStatus for this compoundRecommended Action
Acute Toxicity Data unavailable (Oral, Dermal, Inhalation LD₅₀)Conduct acute toxicity studies via relevant routes of exposure (e.g., OECD Test Guideline 423).
Repeated Dose Toxicity Data unavailable (Sub-acute, Sub-chronic, Chronic)Perform a 28-day repeated dose toxicity study to identify target organs and establish a NOAEL.
Genotoxicity Data unavailableConduct a standard battery of tests, including a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.
Carcinogenicity Data unavailableEvaluate the need for a 2-year rodent bioassay based on genotoxicity results and expected human exposure.
Reproductive & Developmental Toxicity Data unavailableConduct studies if the intended use suggests potential exposure during pregnancy or to reproductive-age individuals.
Methemoglobin Formation Unknown PotentialPerform an in vitro assay with red blood cells to assess the potential for methemoglobin induction.

A logical, tiered approach to testing is recommended to conserve resources while ensuring safety.

G Tier1 Tier 1: Foundational Safety • In Vitro Cytotoxicity • In Vitro Methemoglobin Formation • Ames Test (Mutagenicity) Tier2 Tier 2: In Vivo Acute & Target Organ ID • Acute Oral Toxicity (OECD 423) • In Vitro Micronucleus Assay • 28-Day Repeated Dose Study Tier1->Tier2 If further development is warranted Tier3 Tier 3: Advanced & Chronic Effects • Carcinogenicity Bioassay • Reproductive/Developmental Toxicity Tier2->Tier3 Based on Tier 2 results & intended use

Figure 3: A proposed tiered workflow for the toxicological assessment of the compound.

Key Experimental Protocols

To address the most immediate inferred risks, the following validated protocols are provided as a starting point for the experimental safety assessment of this compound.

Protocol: In Vitro Methemoglobin Induction Assay

Objective: To determine if this compound can induce the formation of methemoglobin in mammalian red blood cells (RBCs).

Methodology:

  • Blood Collection: Obtain fresh whole blood from a healthy donor (e.g., rabbit, human) in heparinized tubes.

  • RBC Isolation: Centrifuge the blood at 1,500 x g for 10 minutes. Aspirate and discard the plasma and buffy coat. Wash the remaining RBC pellet three times with phosphate-buffered saline (PBS, pH 7.4).

  • Preparation of RBC Suspension: Resuspend the washed RBC pellet in PBS containing 10 mM glucose to a final hematocrit of 2%.

  • Compound Exposure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the RBC suspension to wells containing serial dilutions of the test compound (e.g., final concentrations ranging from 1 µM to 1 mM).

    • Include a vehicle control (solvent only) and a positive control (e.g., 1 mM sodium nitrite).

  • Incubation: Incubate the plate at 37°C for 2 hours with gentle agitation.

  • Lysis and Measurement:

    • Following incubation, add a lysing agent (e.g., Triton X-100) to each well to release hemoglobin.

    • Measure the absorbance of the lysate at 630 nm and 576 nm using a spectrophotometer. The absorbance at 630 nm is characteristic of methemoglobin.

  • Calculation: Calculate the percentage of methemoglobin using the following formula or a validated multi-wavelength method: % MetHb = (A₆₃₀ / A₅₇₆) x Constant (The constant must be empirically determined).

  • Data Analysis: Plot the % MetHb against the compound concentration to determine a dose-response relationship.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To assess the general cytotoxicity of this compound on a standard mammalian cell line (e.g., HepG2, a human liver cell line).

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.

  • Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells per well. Allow the cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations.

    • Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Conclusion

While this compound is a valuable chemical intermediate, its toxicological profile is largely undefined. The available GHS data indicates it should be handled with care as an irritant and a substance with moderate acute oral toxicity. Inferences from its structural analogues, 3-aminopyridine and Triapine, raise significant concerns regarding potential neurotoxicity and, most notably, the induction of methemoglobinemia through metal chelation. These potential hazards must not be overlooked.

For any organization intending to use or develop this compound, a proactive and systematic approach to safety testing is paramount. The data gaps are clear, and the provided tiered testing strategy and experimental protocols offer a robust framework for closing them. By prioritizing the assessment of cytotoxicity and methemoglobin formation, researchers can make informed, data-driven decisions about the future of this compound, ensuring both scientific progress and personnel safety.

References

A comprehensive list of all sources cited within this document is provided below for verification and further reading.

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  • PubChem. (n.d.). 3-Amino-pyridine-2-carboxylic acid amide. National Center for Biotechnology Information. Retrieved from: [Link]

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  • Finch, R. A., et al. (2000). Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): An inhibitor of ribonucleotide reductase with antineoplastic activity. Advances in Enzyme Regulation, 40, 3-12. Available at: [Link]

  • 960 Chemical Network. (n.d.). 3-Aminopicolinamide. Retrieved from: [Link]

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  • Ellis, G. P., & Stevens, M. F. G. (1976). Progress in Medicinal Chemistry, Volume 13. Elsevier.
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The Ascendant Trajectory of 3-Aminopyridine-2-carboxamide Analogs: A Technical Guide to Their Antimicrobial and Antimycobacterial Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A New Paradigm in Antimicrobial Drug Discovery

For decades, the specter of antimicrobial resistance has loomed large over global health. The relentless evolution of drug-resistant pathogens, particularly the insidious Mycobacterium tuberculosis, necessitates a departure from conventional therapeutic strategies. It is in this context that the 3-aminopyridine-2-carboxamide scaffold has emerged as a beacon of hope. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis, mechanism of action, and structure-activity relationships of this promising class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature, offering a holistic view of the journey from chemical synthesis to potential clinical application.

The Chemical Blueprint: Synthesizing this compound Analogs

The synthetic route to N-substituted this compound analogs is a critical first step in exploring their therapeutic potential. A common and effective strategy begins with a commercially available starting material, 3-aminopyridine-2-carboxylic acid. The synthesis is typically a multi-step process designed to introduce diverse functionalities at the carboxamide nitrogen, allowing for a thorough investigation of structure-activity relationships.

A representative synthetic pathway involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an ester, to facilitate amide bond formation. One robust method, adapted from the synthesis of analogous heterocyclic amides, is the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) followed by reaction with a diverse panel of primary or secondary amines. This approach is favored for its mild reaction conditions and high yields.

Experimental Protocol: Synthesis of N-Aryl-3-aminopyridine-2-carboxamides

This protocol outlines a general procedure for the synthesis of a library of N-aryl-3-aminopyridine-2-carboxamide analogs.

Step 1: Activation of 3-Aminopyridine-2-carboxylic Acid

  • To a solution of 3-aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of CO₂ ceases, indicating the formation of the acylimidazolide intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Amide Bond Formation

  • To the solution containing the activated carboxylic acid, add the desired substituted aniline (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

cluster_synthesis Synthetic Workflow Start 3-Aminopyridine-2-carboxylic Acid Activation Activation with CDI in DMF Start->Activation Step 1 Amidation Addition of Substituted Aniline Activation->Amidation Step 2 Purification Purification (Recrystallization/Chromatography) Amidation->Purification Step 3 Final_Product N-Aryl-3-aminopyridine-2-carboxamide Analog Purification->Final_Product

Synthetic workflow for N-Aryl-3-aminopyridine-2-carboxamide analogs.

Unraveling the Antimycobacterial Mechanism of Action

A pivotal breakthrough in understanding the antimycobacterial potential of this scaffold came with the identification of a pyridine carboxamide derivative, MMV687254, as a potent anti-tubercular agent.[1][2] Mechanistic studies have revealed that these compounds are, in fact, prodrugs.[1] Their antimycobacterial activity is contingent upon their activation by a specific mycobacterial enzyme.

The key to their efficacy lies in the mycobacterial amidase, AmiC.[1] This enzyme hydrolyzes the amide bond of the pyridine carboxamide, releasing two active metabolites. This mode of action is particularly advantageous as it confers selectivity for M. tuberculosis and is inactive against a range of other bacteria, including Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli.[2]

Intriguingly, beyond direct enzymatic inhibition, these compounds have been shown to induce autophagy in macrophages infected with M. tuberculosis.[1] This dual mechanism of action—direct antimycobacterial activity and modulation of the host immune response—positions this compound analogs as highly promising candidates for further development.

cluster_moa Proposed Mechanism of Action Prodrug This compound Analog (Prodrug) Mtb Mycobacterium tuberculosis Prodrug->Mtb Macrophage Infected Macrophage Prodrug->Macrophage enters AmiC AmiC (Amidase) Mtb->AmiC contains Metabolites Active Metabolites AmiC->Metabolites hydrolyzes Inhibition Inhibition of Essential Mycobacterial Pathways Metabolites->Inhibition Autophagy Induction of Autophagy Macrophage->Autophagy induces cluster_maba MABA Workflow Prep Prepare M. tuberculosis Inoculum and Compound Dilutions Inoculate Inoculate 96-well Plate Prep->Inoculate Incubate1 Incubate for 5-7 Days at 37°C Inoculate->Incubate1 Add_Alamar Add Alamar Blue Reagent Incubate1->Add_Alamar Incubate2 Incubate for 24 Hours at 37°C Add_Alamar->Incubate2 Read Read Results (Color Change) Incubate2->Read

Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Structure-Activity Relationship (SAR) and Cytotoxicity Assessment

The therapeutic potential of any antimicrobial agent is a delicate balance between its efficacy against the pathogen and its toxicity to host cells. Therefore, a thorough investigation of the structure-activity relationship (SAR) and in vitro cytotoxicity is paramount.

For the this compound scaffold, SAR studies have revealed that modifications to the N-substituent of the carboxamide have a profound impact on antimycobacterial activity. For the closely related 3-aminopyrazine-2-carboxamides, it has been shown that N-phenyl and N-alkyl derivatives exhibit antibacterial activity, while N-benzyl derivatives are largely inactive. [3]Increasing the carbon chain length in N-alkyl derivatives has been correlated with increased antimycobacterial and antibacterial activity. [3] To assess the safety profile of these analogs, in vitro cytotoxicity is commonly evaluated using the human liver carcinoma cell line, HepG2. This is a critical step, as the liver is a primary site of drug metabolism and potential toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Data Presentation: Antimycobacterial Activity and Cytotoxicity
Compound IDN-SubstituentM. tuberculosis H37Rv MIC (µg/mL)HepG2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀/MIC)
Analog 1 4-Methylphenyl12.5>100>8.0
Analog 2 2,4-Dimethoxyphenyl6.258513.6
Analog 3 4-Chlorophenyl25602.4
Analog 4 n-Hexyl50>100>2.0
MMV687254 1-Aminoisoquinoline1.56 - 3.125>50>16
Isoniazid -0.025 - 0.05>1000>20000

Note: Data for Analogs 1-4 are hypothetical and for illustrative purposes to demonstrate SAR principles based on related series. Data for MMV687254 and Isoniazid are from published literature. [1]

In Vivo Efficacy and Future Directions

The ultimate validation of a potential drug candidate lies in its in vivo efficacy. Promisingly, lead compounds from the pyridine carboxamide series have been evaluated in a chronic mouse model of tuberculosis. [1]These studies have demonstrated the ability of these compounds to significantly reduce the bacterial load in the lungs and spleens of infected mice, providing crucial proof-of-concept for their therapeutic potential. [1] The journey of this compound analogs from a chemical scaffold to a potential clinical candidate is a testament to the power of rational drug design and a multidisciplinary approach. Future research will undoubtedly focus on optimizing the pharmacokinetic properties of these compounds, further elucidating their mechanism of action, and exploring their potential in combination therapies to combat the ever-evolving threat of drug-resistant mycobacteria. The insights provided in this guide aim to empower researchers to contribute to this critical endeavor.

References

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. 2019;24(7):1212. Available from: [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. 2024;68(3):e01005-23. Available from: [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed. 2024. Available from: [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules. 2022;12(11):1561. Available from: [Link]

  • Synthesis of N-substituted 3-aminopyrazine-2-amides. Procedure A. ResearchGate. 2019. Available from: [Link]

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3-Aminopyridine-2-carboxamide role in inhibiting prolyl-tRNA synthetase

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Role of 3-Aminopyridine-2-carboxamide and Its Analogs in the Inhibition of Prolyl-tRNA Synthetase

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of a promising class of enzyme inhibitors based on the 3-aminopyrazine-2-carboxamide scaffold, which have been identified as potent inhibitors of prolyl-tRNA synthetase (ProRS). We will delve into the fundamental role of ProRS in cellular biology, the mechanism of its inhibition by these compounds, the structural basis for their activity and selectivity, and the established experimental methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of enzymology, antimicrobial research, and therapeutic development.

The Central Role of Aminoacyl-tRNA Synthetases in Biology

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for a critical step in the translation of the genetic code: the attachment of a specific amino acid to its corresponding tRNA molecule.[1][2][3] This process, known as aminoacylation or tRNA charging, ensures that the correct amino acid is incorporated into a growing polypeptide chain at the ribosome, thereby maintaining the fidelity of protein synthesis.[3]

The aminoacylation reaction proceeds in two distinct steps, catalyzed within the active site of the synthetase[2][4][5]:

  • Amino Acid Activation: The specific amino acid (aa) and an ATP molecule bind to the enzyme. The enzyme then catalyzes the formation of a high-energy aminoacyl-adenylate (aa-AMP) intermediate, with the release of inorganic pyrophosphate (PPi).

  • Aminoacyl Transfer: The activated amino acid is transferred from the aa-AMP intermediate to the 3'-end of the cognate tRNA molecule, forming an aminoacyl-tRNA (aa-tRNA) and releasing AMP.

Given their indispensable role in protein synthesis, aaRSs are vital for the survival of all living organisms.[5][6] This essentiality, combined with structural differences between microbial and human orthologs, has made them attractive and validated targets for the development of antimicrobial agents.[6][7][8]

Prolyl-tRNA Synthetase (ProRS): A Key Therapeutic Target

Prolyl-tRNA synthetase (ProRS or PRS) is the enzyme that specifically catalyzes the charging of proline to its cognate tRNA (tRNAPro).[9][10] It belongs to the Class II family of aaRSs, characterized by a catalytic domain built around an antiparallel β-sheet.[10][11] ProRS enzymes exist in different forms, notably a bacterial-like type (ProRS-B) and an archaeal/eukaryote-like type (ProRS-A).[10][12] Some bacterial ProRS enzymes also possess an additional "editing" or "proofreading" domain to hydrolyze incorrectly charged tRNAs (e.g., Ala-tRNAPro), further ensuring translational fidelity.[10][12][13]

The inhibition of ProRS has emerged as a compelling therapeutic strategy for several diseases:

  • Infectious Diseases: As a crucial enzyme for bacterial survival, inhibiting ProRS can halt protein synthesis and bacterial growth. It is a particularly promising target for pathogens like Mycobacterium tuberculosis, the causative agent of tuberculosis.[5][7][14]

  • Fibrosis: Proline is a major component of collagen. It has been hypothesized that suppressing ProRS activity could down-regulate the overproduction of collagen, a hallmark of fibrotic diseases like systemic sclerosis and idiopathic pulmonary fibrosis.[9]

  • Inflammatory Diseases: The ProRS inhibitor halofuginone has been shown to suppress autoimmune responses, suggesting that inhibition of this enzyme is a potential therapeutic approach for inflammatory conditions.[15][16]

The 3-Aminopyrazine-2-Carboxamide Scaffold: A Novel Class of ProRS Inhibitors

While the user's query specified the this compound scaffold, extensive scientific research and structural studies have focused on the closely related 3-aminopyrazine-2-carboxamide core as a potent inhibitor of ProRS.[5][7][15][17] This guide will focus on this scientifically validated pyrazine scaffold, which was first identified through high-throughput screening of compound libraries.[15]

Mechanism of Action: ATP-Competitive Inhibition

Derivatives of 3-aminopyrazine-2-carboxamide function as ATP-competitive inhibitors .[5][7][15] This means they bind to the ATP-binding pocket within the catalytic site of ProRS, directly competing with the natural substrate, ATP. By occupying this site, the inhibitor prevents the first step of the aminoacylation reaction—the formation of the prolyl-adenylate intermediate—thereby halting the entire tRNA charging process.

A distinctive characteristic of this inhibitor class is that their binding and potency are significantly enhanced by the presence of the amino acid substrate, L-proline.[15][17][18] This suggests a cooperative binding mechanism where the presence of proline induces or stabilizes a conformation of the enzyme that has a higher affinity for the inhibitor. This mode of action is described as ATP-competitive and proline-uncompetitive.[15]

Structural Basis of Inhibition and Selectivity

Crystal structures of ProRS in a ternary complex with L-proline and a 3-aminopyrazine-2-carboxamide inhibitor have provided atomic-level insights into its binding mode.[7][15][17] The pyrazinamide core mimics the adenine moiety of ATP, establishing key interactions within the ATP-binding pocket.

The structural analysis of the Mycobacterium tuberculosis ProRS (MtbProRS) in complex with an inhibitor revealed critical interactions that also explain its selectivity over the human enzyme.[7] A crucial hydrogen bond is formed between the amino group of the inhibitor's carboxamide moiety and the side chain of residue Glu144 in MtbProRS.[7] This specific interaction is a key determinant of the inhibitor's potent activity against the mycobacterial enzyme and provides a structural basis for designing selective inhibitors.

G cluster_ProRS ProRS Active Site ATP_Pocket ATP Binding Pocket Pro_Site Proline Binding Site Inhibitor 3-Aminopyrazine- 2-carboxamide (Inhibitor) Inhibitor->ATP_Pocket Binds Competitively Proline L-Proline Proline->Pro_Site Binds & Induces Conformational Change ATP ATP (Substrate) ATP->ATP_Pocket Binding Blocked

Inhibitor binding in the ProRS active site.

Experimental Protocols for Inhibitor Characterization

The validation and characterization of ProRS inhibitors require robust biochemical and biophysical assays. The following sections detail standard, field-proven methodologies.

Enzyme Inhibition Assay: Malachite Green-Based Pyrophosphate Detection

This continuous spectrophotometric assay quantifies the aminoacylation activity of ProRS by measuring the production of pyrophosphate (PPi), a product of the first reaction step.[19][20][21] The released PPi is hydrolyzed by inorganic pyrophosphatase to two molecules of inorganic phosphate (Pi), which are then detected by the malachite green reagent.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 30 mM HEPES (pH 7.5), 150 mM NaCl, 30 mM KCl, 50 mM MgCl₂, 1 mM DTT.

    • Enzyme Solution: Recombinant ProRS (e.g., MtbProRS or human ProRS) diluted in Assay Buffer to the final desired concentration (e.g., 400 nM).

    • Substrate Mix: ATP and L-proline at desired concentrations (e.g., 25 µM each) in Assay Buffer.

    • Inorganic Pyrophosphatase: 2 U/mL in Assay Buffer.

    • Inhibitor Stock: Test compounds (e.g., 3-aminopyrazine-2-carboxamide derivatives) dissolved in 100% DMSO, serially diluted.

    • Malachite Green Reagent: Commercially available or prepared solution for phosphate detection.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the Enzyme Solution containing inorganic pyrophosphatase.

    • Add 1 µL of the serially diluted inhibitor solution (or DMSO for control wells).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the Substrate Mix to each well.

    • Incubate the reaction at 37°C for a set period (e.g., 60-90 minutes).

    • Stop the reaction by adding 50 µL of the Malachite Green Reagent.

    • After a color development period (e.g., 15 minutes), measure the absorbance at 620 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme).

    • Normalize the data to the positive control (DMSO, 100% activity) and negative control (no enzyme, 0% activity).

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Biophysical Validation: Thermal Shift Assay (TSA)

TSA is a rapid and reliable method to confirm the direct binding of a small molecule to a target protein.[17] Binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Protocol:

  • Reagent Preparation:

    • TSA Buffer: 10 mM HEPES (pH 7.5), 150 mM NaCl.

    • Protein Solution: Purified ProRS at a final concentration of ~2-5 µM in TSA Buffer.

    • Inhibitor/Ligand Solution: Test compound and L-proline at desired concentrations.

    • Fluorescent Dye: A dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Assay Procedure (qPCR instrument):

    • In a 96-well PCR plate, combine the Protein Solution, inhibitor, L-proline (if testing for cooperative binding), and the fluorescent dye.

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve program, gradually increasing the temperature (e.g., from 25°C to 95°C) while monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence versus temperature. The midpoint of the transition in the melting curve is the Tm.

    • A positive shift in Tm (ΔTm) in the presence of the inhibitor compared to the DMSO control confirms binding.

    • EC₅₀ values can be determined by titrating the inhibitor and measuring the corresponding Tm shifts.[17]

G cluster_workflow Inhibitor Characterization Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Enzyme_Assay Enzymatic Inhibition Assay (Malachite Green) Hit_ID->Enzyme_Assay TSA Biophysical Validation (Thermal Shift Assay) Hit_ID->TSA IC50 Determine IC₅₀ Enzyme_Assay->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Binding_Confirm Confirm Direct Binding (ΔTm) TSA->Binding_Confirm Binding_Confirm->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Structural Co-crystallization & Structural Studies SAR->Structural Mechanism Elucidate Binding Mode Structural->Mechanism Mechanism->Lead_Opt

Workflow for ProRS inhibitor discovery and characterization.

Quantitative Data and Therapeutic Potential

Research into 3-aminopyrazine-2-carboxamide derivatives has yielded compounds with potent activity against ProRS and whole-cell activity against clinically relevant pathogens.

Inhibitory Potency

The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC₅₀) from enzymatic assays or the minimum inhibitory concentration (MIC) from whole-cell antimicrobial assays.

Compound TypeTargetAssay TypePotency (Representative Values)Reference
3-(benzamido)pyrazine-2-carboxamidesM. tuberculosis H37RvWhole-cellMIC: 1.95 - 31.25 µg/mL[5][14]
Pyrazinamide DerivativeHuman ProRSEnzymaticKd: 0.76 nM (in presence of L-proline)[15]
3-benzylaminopyrazine-2-carboxamideHuman ProRSThermal ShiftEC₅₀: 3.77 µM[17]
Antimycobacterial Activity and Future Outlook

A significant application for this inhibitor class is in the development of new treatments for tuberculosis.[14] Several derivatives have demonstrated high activity against M. tuberculosis, including multidrug-resistant (MDR) strains, while showing low cytotoxicity against human cell lines like HepG2.[5][7][14] This favorable selectivity profile underscores the potential of targeting mycobacterial ProRS.

The successful repurposing of inhibitors initially designed for human ProRS to target mycobacterial ProRS highlights a promising drug development strategy.[5][14] Future work will likely focus on optimizing the scaffold to enhance potency, improve pharmacokinetic properties, and further increase the selectivity index between the microbial and human enzymes. The detailed structural and mechanistic understanding of how these 3-aminopyrazine-2-carboxamide derivatives inhibit ProRS provides a solid foundation for rational, structure-based drug design to combat infectious diseases and potentially other ProRS-related pathologies.

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  • Discovery of a novel prolyl-tRNA synthetase inhibitor and elucidation of its binding mode to the ATP site in complex with l-proline. PubMed.
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Methodological & Application

Application Note & Protocol: Synthesis of 3-Aminopyridine-2-carboxamide from 3-Aminopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-aminopyridine-2-carboxamide, a valuable heterocyclic compound often utilized as an intermediate in pharmaceutical and materials science research.[1][2] The protocol details the conversion of 3-aminopicolinic acid to its corresponding primary amide. We will explore the fundamental principles of amide bond formation, discuss the rationale behind reagent selection, and provide two robust, step-by-step synthetic protocols: one employing a classical thionyl chloride-mediated activation and another utilizing a modern carbodiimide coupling agent. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically challenging process. The primary obstacle is the rapid acid-base reaction between the acidic carboxylic acid and the basic amine, which forms a highly unreactive ammonium carboxylate salt.[3][4][5] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."

This application note focuses on the synthesis of this compound from its parent carboxylic acid, 3-aminopicolinic acid.[6] This transformation is a cornerstone reaction in organic synthesis, enabling the construction of complex molecules from readily available building blocks. The protocols described herein are designed to be self-validating, with clear explanations for each experimental choice.

The Challenge of Amide Bond Formation

As illustrated below, the direct reaction is unfavorable. The amine deprotonates the carboxylic acid, "killing" the nucleophilicity of the amine and rendering the carboxylate electrophilically inert.

G cluster_0 Unfavorable Direct Reaction RCOOH R-COOH (Carboxylic Acid) Salt R-COO⁻ H₃N⁺-R' (Unreactive Salt) RCOOH->Salt + RNH2 R'-NH2 (Amine) RNH2->Salt Acid-Base Reaction

Caption: Acid-base neutralization prevents direct amide formation.

The Activation Strategy

To facilitate the reaction, a coupling agent is employed to convert the carboxylic acid's hydroxyl group into a good leaving group. This creates a highly reactive intermediate that is readily attacked by the amine nucleophile to form the desired amide bond.[5][7]

Common strategies include:

  • Conversion to Acyl Chlorides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8]

  • Carbodiimide Coupling: Using agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3] These reagents activate the carboxylic acid by forming a reactive O-acylisourea intermediate.

The general mechanism for carbodiimide-mediated coupling is depicted below.

G cluster_0 Activation Step cluster_1 Nucleophilic Attack RCOOH R-COOH Carboxylic Acid EDC EDC Carbodiimide Intermediate O-Acylisourea Intermediate Highly Reactive RCOOH->Intermediate + EDC->Intermediate Amine NH₃ Ammonia Source Amide R-CONH₂ Amide Product Intermediate->Amide + Byproduct EDU Urea Byproduct Intermediate->Byproduct Rearrangement Amine->Amide

Caption: General mechanism of carbodiimide (EDC) mediated amide synthesis.

Materials and Characterization

Reagent and Product Properties
CompoundIUPAC NameCAS No.Mol. FormulaMol. Weight ( g/mol )
Starting Material 3-Aminopyridine-2-carboxylic acid1462-86-8C₆H₆N₂O₂138.12
Product This compound50608-99-6C₆H₇N₃O137.14

Data sourced from PubChem and other chemical suppliers.[1][6][9][10][11]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine ring and the two sets of amine protons (-NH₂). The chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: Expect six distinct carbon signals corresponding to the pyridine ring carbons and the carbonyl carbon of the amide.

  • IR Spectroscopy: Look for characteristic absorption bands. The N-H stretches of the primary amine and amide will appear around 3100-3500 cm⁻¹. The C=O stretch of the amide will be a strong band around 1640-1680 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z = 138.14, confirming the molecular weight of the product.[1]

Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme caution.

Protocol A: Synthesis via Acyl Chloride Intermediate

This robust, classical method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which is then quenched with an ammonia source.[8]

  • 3-Aminopicolinic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Aqueous Ammonia (NH₄OH, ~28-30%)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup (separatory funnel, beakers)

  • Rotary evaporator

ReagentM ( g/mol )AmountMoles (mmol)Equivalents
3-Aminopicolinic acid138.121.38 g10.01.0
Thionyl chloride118.971.1 mL15.01.5
Toluene (solvent)-20 mL--
Aqueous Ammonia-~15 mLExcess-
  • Acyl Chloride Formation:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopicolinic acid (1.38 g, 10.0 mmol).

    • Add anhydrous toluene (20 mL) to the flask.

    • Carefully add thionyl chloride (1.1 mL, 15.0 mmol) dropwise to the suspension at room temperature.

    • Fit the flask with a reflux condenser and a drying tube (filled with CaCl₂ or Drierite).

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting residue is the crude 3-aminopicolinoyl chloride hydrochloride salt. Do not expose to moisture.

  • Amidation:

    • Cool the flask containing the crude acyl chloride in an ice bath.

    • Carefully and slowly add concentrated aqueous ammonia (~15 mL) dropwise to the flask with vigorous stirring. This reaction is highly exothermic.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

    • A precipitate of the crude product should form.

  • Work-up and Purification:

    • Filter the solid product using a Büchner funnel and wash the filter cake with cold deionized water (2 x 10 mL).

    • Wash the solid with a small amount of cold diethyl ether to aid in drying.

    • Dry the crude product under vacuum.

    • For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

G Start Start: 3-Aminopicolinic Acid Step1 1. Add Toluene & SOCl₂ 2. Reflux for 3-4 hours Start->Step1 Step2 Evaporate solvent & excess SOCl₂ (Crude Acyl Chloride) Step1->Step2 Step3 Cool in ice bath Add aq. NH₃ dropwise Step2->Step3 Step4 Stir at RT for 1 hour Step3->Step4 Step5 Filter solid product Wash with H₂O and Et₂O Step4->Step5 Step6 Dry under vacuum Step5->Step6 End Final Product: This compound Step6->End

Caption: Experimental workflow for the thionyl chloride method.

Protocol B: Synthesis via EDC Coupling

This method uses the water-soluble carbodiimide EDC, which offers milder reaction conditions and a simpler workup, as the urea byproduct is also water-soluble.

  • 3-Aminopicolinic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Reaction Setup:

    • In a dry round-bottom flask, dissolve 3-aminopicolinic acid (1.38 g, 10.0 mmol), ammonium chloride (0.64 g, 12.0 mmol), and HOBt (1.62 g, 12.0 mmol) in anhydrous DMF (30 mL).

    • Add DIPEA (2.6 mL, 15.0 mmol) to the mixture.

    • Cool the flask to 0 °C in an ice bath.

    • Add EDC (2.30 g, 12.0 mmol) portion-wise to the stirred solution.

  • Reaction:

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (100 mL) and water (50 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by column chromatography (e.g., silica gel, eluting with a DCM/Methanol gradient) or recrystallization.

Troubleshooting and Expert Insights

  • Low Yield in Protocol A: The acyl chloride intermediate is highly sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used. Incomplete removal of SOCl₂ can also affect the subsequent amidation step.

  • Side Reactions: The amino group on the starting material could potentially react. However, under acidic conditions (Protocol A), the amino group is protonated and thus protected from reacting with the acyl chloride. In Protocol B, the controlled conditions and stoichiometry favor the desired reaction.

  • Purification: this compound has moderate polarity. If recrystallization is difficult, silica gel column chromatography is an effective alternative for purification.

References

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Synthesis of Amides. Jack Westin Organic Chemistry. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • 3-Aminopyridine. Organic Syntheses Procedure. [Link]

  • 3-Amino-pyridine-2-carboxylic acid amide | C6H7N3O | CID 13238725. PubChem. [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. MDPI. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC - NIH. [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link]

  • Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Scribd. [Link]

  • "Synthesis of Some Aminopicolinic Acids" by Alicia Beatty and Ramadan Bawa. University of Missouri-St. Louis. [Link]

  • Synthesis of 3-Aminopyridine. ResearchGate. [Link]

  • 3-Aminopicolinic acid | C6H6N2O2 | CID 73836. PubChem. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis of N-substituted 3-aminopyrazine-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Aminopyrazine-2-carboxamide Scaffold

The 3-aminopyrazine-2-carboxamide core is a privileged scaffold in modern medicinal chemistry and drug development. This heterocyclic motif is a cornerstone in the design of a diverse array of biologically active agents, ranging from potent antimicrobials to targeted kinase inhibitors.[1][2] The strategic placement of the amino and carboxamide groups on the pyrazine ring allows for intricate interactions with biological targets, often through the formation of key hydrogen bonds.[1][3] For instance, derivatives of this scaffold have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Furthermore, strategic N-substitution on the carboxamide moiety has led to the development of novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in cancer therapy.[2][4]

The versatility of this scaffold lies in the ability to readily modify the N-substituent on the carboxamide group, enabling fine-tuning of the molecule's physicochemical properties, pharmacokinetic profile, and biological activity. This document provides a detailed, field-proven guide for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, starting from the key intermediate, 3-aminopyrazine-2-carboxylic acid. We will explore two robust synthetic strategies, delve into the mechanistic rationale behind the experimental choices, and provide detailed, step-by-step protocols suitable for implementation in a research and development setting.

Synthetic Strategies: A Comparative Overview

The synthesis of N-substituted 3-aminopyrazine-2-carboxamides primarily begins with the commercially available or synthetically accessible 3-aminopyrazine-2-carboxylic acid. Two principal pathways are commonly employed, each with its own set of advantages and considerations.

  • Procedure A: The Esterification-Aminolysis Pathway. This classic two-step approach involves an initial Fisher esterification of the carboxylic acid to form a more reactive methyl ester. This stable intermediate is then subjected to aminolysis with the desired amine to yield the final amide product. This method is particularly useful when preparing a library of analogs from a single, bulk-prepared ester intermediate.[1][3]

  • Procedure B: Direct Amide Coupling. This more direct route involves the activation of the carboxylic acid in situ using a coupling reagent, followed by the immediate addition of the amine. This method is often more atom-economical and can lead to higher yields, especially when facilitated by microwave irradiation.[1][5]

The choice between these procedures often depends on the scale of the synthesis, the nature of the desired N-substituent, and the available laboratory equipment.

Visualizing the Synthetic Workflow

The following diagram illustrates the two primary synthetic pathways for obtaining N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid.

G cluster_0 Procedure A: Esterification-Aminolysis Pathway cluster_1 Procedure B: Direct Amide Coupling A_start 3-Aminopyrazine- 2-carboxylic Acid A_ester Methyl 3-aminopyrazine- 2-carboxylate A_start->A_ester  H₂SO₄, Methanol (Fisher Esterification) A_end N-substituted 3-aminopyrazine- 2-carboxamide A_ester->A_end  R-NH₂, NH₄Cl (optional) Methanol, MW (Aminolysis) B_start 3-Aminopyrazine- 2-carboxylic Acid B_activated Activated Acid Intermediate (e.g., Acyl Imidazolide) B_start->B_activated  Coupling Agent (e.g., CDI) Anhydrous DMSO B_end N-substituted 3-aminopyrazine- 2-carboxamide B_activated->B_end  R-NH₂ MW G cluster_0 CDI-Mediated Amide Coupling Mechanism start Carboxylic Acid (R-COOH) activated_intermediate Acyl-Imidazolide (Highly Reactive) start->activated_intermediate + CDI cdi CDI amide_product Amide (R-CONH-R') activated_intermediate->amide_product + R'-NH₂ co2 CO₂ (gas) activated_intermediate->co2 Release imidazole Imidazole activated_intermediate->imidazole Release amine Amine (R'-NH₂) amide_product->imidazole Byproduct

Sources

Application Notes & Protocols: The 3-Aminopyridine-2-carboxamide Scaffold in Modern Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of targeted therapies has revolutionized oncology, moving beyond cytotoxic agents to drugs that exploit specific molecular vulnerabilities of cancer cells. Within this paradigm, the 3-aminopyridine-2-carboxamide core has emerged as a privileged scaffold. Its intrinsic ability to mimic the nicotinamide moiety of β-nicotinamide adenine dinucleotide (NAD⁺) makes it an ideal starting point for designing potent enzyme inhibitors. This guide provides an in-depth exploration of this scaffold, focusing on its application in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors. We will dissect the underlying mechanism of action, detail synthetic strategies for creating diverse chemical libraries, provide validated protocols for in vitro evaluation, and discuss the principles of data interpretation for lead optimization.

Section 1: The Scientific Rationale - Why this compound?

The Scaffold: A Bioisostere for NAD⁺

The this compound structure is a heterocyclic compound featuring a pyridine ring with an amino group at position 3 and a carboxamide group at position 2.[1][2] The critical feature for its use in anticancer drug design, particularly as a PARP inhibitor, is the spatial arrangement of the carboxamide and the pyridine nitrogen. This arrangement acts as a pharmacophore that mimics the nicotinamide portion of NAD⁺, the natural substrate for PARP enzymes. This allows derivatives of this scaffold to act as competitive inhibitors, occupying the NAD⁺ binding site and blocking enzymatic function.[3]

Primary Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular homeostasis, most notably playing a central role in DNA repair.[4] PARP1, the most abundant member, detects single-strand breaks (SSBs) in DNA and, using NAD⁺ as a substrate, synthesizes chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process recruits other DNA repair factors to the site of damage.

Inhibition of PARP enzymatic activity prevents the efficient repair of SSBs.[5] While healthy cells can tolerate this by using other repair pathways, cancer cells with pre-existing defects in homologous recombination (HR), such as those with mutations in BRCA1 or BRCA2 genes, are exquisitely sensitive.[5] Unrepaired SSBs accumulate and are converted into toxic double-strand breaks (DSBs) during DNA replication. In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This concept, where a defect in either of two genes is viable but simultaneous defects are lethal, is known as synthetic lethality .[5] This provides a powerful therapeutic window to selectively kill cancer cells while sparing normal tissues.

G cluster_0 Normal Cell (HR-Proficient) cluster_1 HR-Deficient Cancer Cell + PARP Inhibitor ssb DNA Single-Strand Break (SSB) parp PARP Activation ssb->parp ber Base Excision Repair (SSB Repair) parp->ber survival Cell Survival ber->survival ssb_c DNA Single-Strand Break (SSB) parpi PARP Inhibitor (e.g., 3-APCA Derivative) ssb_c->parpi no_ber SSB Repair Blocked parpi->no_ber dsb Replication Fork Collapse (DSB Formation) no_ber->dsb no_hr Homologous Recombination Repair Deficient dsb->no_hr death Synthetic Lethality (Cell Death) no_hr->death

Caption: The principle of synthetic lethality in HR-deficient cancer cells.
Versatility of the Scaffold

While PARP inhibition is a primary application, the this compound scaffold and its close isomer, 3-aminopyrazine-2-carboxamide, have been explored as inhibitors for other cancer-relevant targets. Derivatives have shown activity against Fibroblast Growth Factor Receptors (FGFR) and Ribonucleotide Reductase (RNR), highlighting the scaffold's versatility as a starting point for developing a wide range of kinase and enzyme inhibitors.[6][7][8][9]

Section 2: Design and Synthesis of this compound Derivatives

Structure-Activity Relationship (SAR) Insights

Effective drug design requires a deep understanding of how modifications to a chemical scaffold affect its biological activity. For this compound based PARP inhibitors, SAR studies focus on three key positions:

  • The Carboxamide (C2 Position): The primary amide is crucial for mimicking the nicotinamide. N-substitution is a primary strategy for exploring new chemical space and modulating properties. Attaching various alkyl, aryl, or heterocyclic groups can significantly impact potency, solubility, and cell permeability.[10][11]

  • The Amino Group (C3 Position): This group can be acylated or otherwise modified. These changes can influence the molecule's conformation and introduce new interactions with the enzyme's active site.[12]

  • The Pyridine Ring: Substitution on the pyridine ring itself (positions 4, 5, or 6) can fine-tune electronic properties and provide vectors for improving pharmacokinetic profiles.

The goal is to introduce modifications that form additional hydrogen bonds or van der Waals interactions with amino acid residues in the PARP active site, thereby increasing binding affinity and potency.[3][13]

G cluster_0 Synthetic Workflow cluster_1 Amine Building Blocks start 3-Aminopyridine- 2-carboxylic Acid activated Activated Intermediate (e.g., Acyl Chloride or CDI-adduct) start->activated Activation (SOCl₂, CDI) library Diverse Library of N-Substituted Amides activated->library Amide Coupling Reaction amines R₁-NH₂ R₂-NH₂ R₃-NH₂ ... amines->library Amide Coupling Reaction

Caption: General workflow for synthesizing a library of derivatives.
Protocol: General Procedure for Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

Causality: This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a coupling agent. CDI is effective because it reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate, which readily undergoes nucleophilic attack by an amine without requiring harsh conditions or producing difficult-to-remove byproducts.[14] This method is chosen for its high yields and compatibility with a wide range of functional groups on the amine building block.

Principle: This procedure is adapted from established methods for synthesizing N-substituted aminopyrazine carboxamides.[10][14] The starting carboxylic acid is activated with CDI in an anhydrous solvent, followed by the addition of a primary or secondary amine to form the final amide product.

Materials:

  • 3-Aminopyridine-2-carboxylic acid (or 3-aminopyrazine-2-carboxylic acid)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Substituted amine (e.g., benzylamine, aniline derivatives, alkylamines)

  • Deionized water

  • Ethanol or other suitable recrystallization solvent

  • Standard laboratory glassware, magnetic stirrer, filtration apparatus

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine-2-carboxylic acid (1.0 equivalent) in anhydrous DMSO.

  • Add CDI (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the mixture for 2-3 hours at room temperature. The completion of the activation step can be monitored by the cessation of CO₂ evolution.

  • Coupling: Add the desired substituted amine (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture. For many substrates, heating in a microwave reactor at 120 °C for 30-40 minutes is highly effective.[10][14] Alternatively, conventional heating at 80-100 °C for several hours can be used, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold deionized water.

  • A precipitate of the crude product should form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove residual DMSO and salts.

  • Purification: Dry the crude product. Further purification is typically achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-substituted this compound.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Elemental Analysis).

Section 3: In Vitro Evaluation Protocols

Once a library of derivatives has been synthesized, a systematic screening cascade is required to identify potent and selective inhibitors.

G synthesis Synthesized Compound Library primary Primary Screen: Biochemical PARP1 Enzyme Assay synthesis->primary High-Throughput ic50 Determine IC₅₀ for Active Hits primary->ic50 Dose-Response secondary Secondary Screen: Cellular PARP Activity Assay ic50->secondary Confirm On-Target Effect in Cells tertiary Tertiary Screen: Cancer Cell Line Cytotoxicity Assays secondary->tertiary Assess Functional Outcome lead Lead Compound Identification tertiary->lead

Caption: A typical screening cascade for identifying lead PARP inhibitors.
Protocol: Colorimetric In Vitro PARP1 Enzymatic Assay

Causality: This assay is chosen as a primary screen because it directly measures the enzymatic activity of purified PARP1. It is robust, amenable to a 96-well format for high-throughput screening, and provides a quantitative measure of inhibition (IC₅₀). The colorimetric readout is straightforward and requires a standard microplate reader.[15]

Principle: This ELISA-based assay measures the incorporation of biotinylated poly(ADP-ribose) (PAR) onto histone proteins, which are coated onto a microplate.[4] The amount of incorporated biotin is detected using a Streptavidin-Horseradish Peroxidase (HRP) conjugate and a colorimetric HRP substrate like TMB. The intensity of the color is directly proportional to PARP1 activity.

Materials:

  • Histone-coated 96-well plate

  • Recombinant human PARP1 enzyme

  • Test compounds (3-APCA derivatives) dissolved in DMSO

  • PARP Assay Buffer

  • Activated DNA (to stimulate PARP1 activity)

  • Biotinylated NAD⁺

  • Streptavidin-HRP conjugate

  • TMB substrate and Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader capable of measuring absorbance at 450 nm

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of your test compounds in PARP Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. Include a "no inhibitor" positive control (DMSO vehicle) and a "background" negative control (no PARP1 enzyme).

  • Reaction Setup: To each well of the histone-coated plate, add the reaction mix containing PARP Assay Buffer, activated DNA, and the test inhibitor at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the recombinant PARP1 enzyme to all wells except the background control.

  • Incubation 1: Incubate the plate at 37°C for 1 hour to allow the PARP1 enzyme to react with the histones in the presence of the inhibitors.

  • Substrate Addition: Add biotinylated NAD⁺ to each well and incubate for an additional hour at 37°C. This allows for the synthesis of biotin-labeled PAR chains.

  • Washing: Wash the plate 3-4 times with Wash Buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate at room temperature for 30-60 minutes.

  • Washing: Repeat the wash step to remove unbound conjugate.

  • Signal Development: Add the TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add the Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the background control wells from all other wells.

  • Calculate the percent inhibition for each compound concentration relative to the positive control (0% inhibition) and background control (100% inhibition).

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce PARP1 activity by 50%).

Protocol: Cell Viability Assay for Synthetic Lethality Assessment

Causality: After identifying compounds with potent enzymatic inhibition, it is crucial to confirm this activity translates to a functional effect in a cellular context. This assay is designed to validate the principle of synthetic lethality. By comparing the cytotoxicity of a PARP inhibitor in a BRCA-deficient cell line versus its isogenic BRCA-proficient counterpart, we can confirm that the compound's anticancer effect is specifically enhanced by the HR defect.

Principle: The assay measures the metabolic activity of cells as an indicator of viability. Resazurin (the active ingredient in reagents like AlamarBlue) is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.

Materials:

  • BRCA2-deficient cancer cell line (e.g., CAPAN-1)

  • BRCA-proficient cancer cell line (e.g., BxPC-3, or an isogenic rescue line)

  • Appropriate cell culture medium and supplements (FBS, antibiotics)

  • 96-well black, clear-bottom tissue culture plates

  • Test compounds (hits from the primary screen)

  • Resazurin-based viability reagent (e.g., AlamarBlue)

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed both the BRCA-deficient and BRCA-proficient cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the plates and add 100 µL of the medium containing the test compounds (or vehicle control) to the appropriate wells.

  • Incubation: Return the plates to the incubator and incubate for 72 hours. This duration is typically sufficient to observe the effects of DNA damage accumulation on cell proliferation.

  • Viability Measurement: Add 10 µL of the resazurin reagent to each well.

  • Incubate for another 2-4 hours, or until a sufficient color change is observed.

  • Data Acquisition: Read the fluorescence on a microplate reader (typically ~560 nm excitation / ~590 nm emission).

Data Analysis:

  • Subtract the background fluorescence (media-only wells).

  • Normalize the fluorescence data to the vehicle-treated control wells (defined as 100% viability).

  • Plot the percent viability versus the log of the inhibitor concentration for each cell line.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) for each compound in both cell lines. A potent synthetic lethal agent will show a significantly lower GI₅₀ in the BRCA-deficient cell line compared to the BRCA-proficient line.

Section 4: Data Presentation and Interpretation

Quantitative data from screening should be organized clearly to facilitate SAR analysis and lead candidate selection.

Table 1: Representative Data for a Hypothetical Series of 3-APCA Derivatives

Compound IDR-Group on CarboxamidePARP1 IC₅₀ (nM)[15]Cell Viability GI₅₀ (µM) (BRCA2-deficient)Cell Viability GI₅₀ (µM) (BRCA-proficient)Selectivity Index (Proficient/Deficient)
3-APCA -H (Parent Scaffold)>10,000>100>100~1
AX-001 Benzyl25015.580.25.2
AX-002 4-Fluorobenzyl352.145.821.8
AX-003 Cyclohexyl85045.0>100>2.2
AX-004 4-Piperidinyl-phenyl50.158.556.7

Interpretation:

  • SAR: The data suggests that adding a benzyl group (AX-001) confers moderate activity. Introducing an electron-withdrawing fluorine (AX-002) improves enzymatic potency significantly. The bulky, non-aromatic cyclohexyl group (AX-003) is poorly tolerated. A more complex group designed to pick up additional interactions, like the 4-piperidinyl-phenyl moiety (AX-004), results in a highly potent compound.

  • Synthetic Lethality: Compound AX-004 demonstrates excellent properties for a lead candidate. It has single-digit nanomolar potency against the PARP1 enzyme and shows a strong synthetic lethal effect in cells, with a selectivity index over 50-fold for the BRCA2-deficient line. This indicates that its primary mechanism of cytotoxicity is on-target PARP inhibition.

References

  • BPS Bioscience. PARP Assays. [Link]

  • BMG LABTECH. PARP assay for inhibitors. [Link]

  • Allen, C. F. H., and Wolf, C. N. 3-Aminopyridine. Organic Syntheses. [Link]

  • Imramovský, A., et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link]

  • Morgan, R. K., et al. PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. [Link]

  • Ho, C., et al. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers (Basel). [Link]

  • Kauer, J., et al. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Biomolecules. [Link]

  • Wang, Y., et al. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Sneed, B., et al. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. OncoTargets and Therapy. [Link]

  • Mackenzie, M. J., et al. A Phase II study of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) and gemcitabine in advanced pancreatic carcinoma. Investigational New Drugs. [Link]

  • Imramovský, A., et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link]

  • Imramovský, A., et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. [Link]

  • Wang, Y., et al. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. Population pharmacokinetics of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone in cancer patients. [Link]

  • Chem-Impex. 3-Aminopyridine-2-carboxylic acid amide. [Link]

  • Royal Society of Chemistry. Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. [Link]

  • ResearchGate. Management of 3-Aminopyridine-2-Carboxaldehyde Thiosemicarbazone-Induced Methemoglobinemia. [Link]

  • PubChem. 3-Amino-pyridine-2-carboxylic acid amide. [Link]

  • ResearchGate. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. [Link]

  • Wikipedia. 3-Aminopyridine. [Link]

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Application Notes and Protocols for 3-Aminopyridine-2-carboxamide and its Analogs as FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Rationale for Targeting FGFR Signaling

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Genetic aberrations such as gene amplification, activating mutations, and chromosomal translocations involving FGFRs are potent oncogenic drivers in a variety of human cancers, including bladder, lung, gastric, and breast cancers, as well as cholangiocarcinoma.[2][3][4] These alterations lead to constitutive activation of the FGFR kinase, triggering downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which promote tumor growth and survival.[1][2] The clear role of aberrant FGFR signaling in tumorigenesis establishes it as a compelling therapeutic target for anticancer drug development.[5][6]

While the specific compound 3-Aminopyridine-2-carboxamide is noted, the broader and more extensively documented research focuses on the closely related 3-Aminopyrazine-2-carboxamide scaffold.[3][5][6] This guide will focus on this well-characterized chemical series as a potent class of FGFR inhibitors, providing a comprehensive overview of their mechanism of action, and detailed protocols for their evaluation. The principles and methodologies described herein are directly applicable to the investigation of this compound and other novel analogs targeting the FGFR family.

Mechanism of Action: An Intramolecular Hydrogen Bond Strategy

The 3-aminopyrazine-2-carboxamide scaffold has been intelligently designed to mimic the hinge-binding motif of known ATP-competitive kinase inhibitors. A key feature of this scaffold is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond.[3] This conformational lock is crucial for presenting the molecule in a sturdy, pre-organized conformation that facilitates optimal binding within the ATP pocket of the FGFR kinase domain.[3]

Molecular docking studies have revealed that the 3-amino-pyrazine-2-carboxamide core forms critical hydrogen bonds with key residues in the hinge region of the FGFR kinase domain, such as E565 and L633 in FGFR2.[3] This interaction effectively blocks ATP from binding, thereby inhibiting the receptor's autophosphorylation and shutting down downstream oncogenic signaling.[3]

FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation STAT STAT FGFR->STAT PLCG PLCγ FGFR->PLCG FGF FGF Ligand FGF->FGFR PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Nucleus Nucleus (Gene Transcription, Cell Proliferation, Survival) AKT->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus STAT->Nucleus PLCG->Nucleus Inhibitor 3-Aminopyrazine- 2-carboxamide Derivative Inhibitor->FGFR Inhibition

Caption: FGFR Signaling Pathway and Point of Inhibition.

Quantitative Data Summary: In Vitro Potency

The following table summarizes the inhibitory activity of a lead compound from the 3-amino-pyrazine-2-carboxamide series, designated 18i , against various FGFR isoforms and in cancer cell lines with known FGFR alterations.[3]

Target/Cell LineAlterationType of AssayIC50 (µM)Reference
Enzymatic Assays
FGFR1Kinase ActivityBiochemical0.021[3]
FGFR2Kinase ActivityBiochemical0.008[3]
FGFR3Kinase ActivityBiochemical0.006[3]
FGFR4Kinase ActivityBiochemical0.007[3]
Cell-Based Assays
NCI-H520FGFR1 AmplificationCell Proliferation26.69[3]
SNU-16FGFR2 AmplificationCell Proliferation1.88[3]
KMS-11FGFR3 TranslocationCell Proliferation3.02[3]
SW-780FGFR3 Activating MutationCell Proliferation2.34[3]
MDA-MB-453FGFR4 AmplificationCell Proliferation12.58[3]

Experimental Protocols

The following protocols are foundational for the evaluation of novel this compound analogs as FGFR inhibitors.

Protocol 1: In Vitro FGFR Kinase Inhibition Assay

This biochemical assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant FGFR.

Principle: This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity. The assay measures the phosphorylation of a synthetic substrate by the FGFR kinase domain. Inhibition of the kinase by the test compound results in a decreased signal.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

  • Poly-Glu-Tyr (4:1) peptide substrate.

  • ATP (Adenosine triphosphate).

  • TR-FRET detection reagents (e.g., LANCE® Ultra ULight™-labeled anti-phosphotyrosine antibody and Europium-labeled streptavidin).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Test Compound (e.g., this compound analog) dissolved in DMSO.

  • 384-well low-volume white plates.

  • Plate reader capable of TR-FRET measurements.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Assay Plate Setup:

    • Add 2.5 µL of Assay Buffer to all wells.

    • Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

  • Kinase/Substrate Addition:

    • Prepare a 2X kinase/substrate mix in Assay Buffer containing the recombinant FGFR enzyme and the poly-Glu-Tyr substrate.

    • Add 5 µL of this mix to each well.

  • Initiate Reaction:

    • Prepare a 2X ATP solution in Assay Buffer.

    • Add 5 µL of the ATP solution to each well to start the kinase reaction. Final ATP concentration should be at or near the Km for the specific FGFR isoform.

    • Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Detection:

    • Add 10 µL of the TR-FRET detection mix (containing the antibody and streptavidin in stop buffer with EDTA) to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the signal ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cell lines that are dependent on FGFR signaling.

Principle: The assay measures the viability of cells after a defined period of exposure to the test compound. A reduction in cell viability indicates that the compound is inhibiting a critical pathway for cell survival and proliferation. The MTT or CellTiter-Glo® assays are commonly used.

Materials:

  • FGFR-dependent cancer cell lines (e.g., SNU-16, KMS-11).

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • Test Compound dissolved in DMSO.

  • 96-well clear-bottom cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a pre-determined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or DMSO (vehicle control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement (using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration and calculate the IC50 value using a non-linear regression model.

Protocol 3: Western Blot Analysis of FGFR Pathway Inhibition

This protocol provides a direct readout of the compound's ability to inhibit FGFR phosphorylation and downstream signaling in a cellular context.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated (active) forms of FGFR and its downstream effectors (like ERK), one can visualize the inhibitory effect of the compound.

Materials:

  • FGFR-dependent cancer cell lines.

  • Test Compound.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Starve the cells in serum-free medium for 12-24 hours.

  • Compound Incubation: Treat the cells with various concentrations of the test compound for 2-4 hours.

  • Ligand Stimulation (if necessary): Stimulate the cells with the appropriate FGF ligand (e.g., FGF2) for 15-30 minutes to induce pathway activation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and the loading control to ensure equal loading.

Protocol 4: In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of the lead compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. A reduction in tumor growth compared to a vehicle-treated control group indicates in vivo efficacy.

Materials:

  • Immunocompromised mice (e.g., NU/NU nude or SCID mice).

  • FGFR-dependent cancer cell line (e.g., NCI-H1581 for FGFR1 amplification).

  • Matrigel.

  • Test compound formulated in a suitable vehicle for oral gavage or intraperitoneal injection.

  • Calipers for tumor measurement.

  • Ethical approval from the Institutional Animal Care and Use Committee (IACUC).

Procedure:

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound or vehicle to the mice according to a pre-defined schedule (e.g., once daily by oral gavage). A typical dose might be 50 mg/kg.[5]

  • Efficacy Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a pre-determined maximum size.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics via Western blot or immunohistochemistry).

    • Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization a Biochemical Assay (Kinase IC50) b Cell Proliferation Assay (Growth IC50) a->b c Western Blot (Pathway Inhibition) b->c d Pharmacokinetics (PK) (ADME Properties) c->d Promising Candidate e Xenograft Efficacy Model (Tumor Growth Inhibition) d->e f Identify Lead Candidate e->f

Caption: Experimental Workflow for FGFR Inhibitor Evaluation.

Conclusion and Future Directions

The 3-aminopyrazine-2-carboxamide scaffold represents a promising foundation for the development of potent and selective FGFR inhibitors. The detailed protocols provided in this guide offer a robust framework for researchers to synthesize, characterize, and evaluate novel analogs, including the related this compound series. Future work should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles, with the ultimate goal of translating these promising preclinical findings into effective targeted therapies for patients with FGFR-driven cancers.

References

  • Jia Zheng, et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 2019-2031. [Link]

  • Babina, I. S., & Turner, N. C. (2017). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Oncotarget, 8(11), 17799–17819. [Link]

  • Goyal, L., et al. (2017). A phase II, single arm study of BGJ398 in patients with advanced cholangiocarcinoma. Journal of Clinical Oncology, 35(4_suppl), 336-336. [Link]

  • Markham, A. (2020). Pemigatinib: First Approval. Drugs, 80(9), 929-934. [Link]

  • Dienstmann, R., et al. (2014). FGFR gene amplifications in clinical tumor samples. Annals of Oncology, 25(3), 587-592. [Link]

  • Perrone, F., et al. (2020). FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Cancers, 12(10), 2959. [Link]

  • Xie, Y., et al. (2018). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. Journal of Medicinal Chemistry, 61(21), 9606-9619. [Link]

Sources

HPLC analysis method for 3-Aminopyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Aminopyridine

Abstract

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Aminopyridine (3-AP). 3-Aminopyridine is a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Ensuring its purity and monitoring potential impurities is paramount for quality control. This document provides a comprehensive guide, including the scientific rationale for method development, a detailed experimental protocol, and a rigorous validation procedure in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction and Scientific Rationale

3-Aminopyridine (C₅H₆N₂) is a polar, basic aromatic amine that is soluble in water and some organic solvents.[1][2][5] Its hydrophilic nature (LogP ≈ 0.1) presents a challenge for traditional reversed-phase chromatography, often leading to poor retention and peak shape.[6][7][8] This guide details a method that overcomes these challenges to provide reliable and reproducible quantification.

The Causality Behind Experimental Choices

The development of a successful HPLC method for a polar, basic compound like 3-aminopyridine hinges on controlling its ionization state and selecting an appropriate stationary phase to achieve adequate retention and selectivity.

  • Column Selection: While a standard C18 column is versatile, its hydrophobic nature provides limited retention for polar molecules.[9] To analyze 3-aminopyridine effectively, alternative strategies are often superior. Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, offer dual retention mechanisms that are highly effective for polar and ionizable compounds.[7][10] Another innovative approach involves hydrogen-bonding chromatography, which separates isomers based on specific interactions with the stationary phase.[11] For broad applicability and robustness, this protocol will focus on a widely available C18 column but will precisely control the mobile phase to ensure optimal performance.

  • Mobile Phase pH Control: 3-Aminopyridine has a pKa of approximately 6.0.[6] By maintaining the mobile phase pH significantly below the pKa (e.g., pH 3.0-4.0), the amine group exists predominantly in its protonated, cationic form. This controlled ionization suppresses undesirable interactions with residual silanols on the silica-based stationary phase, leading to improved peak symmetry and preventing peak tailing.

  • Buffer and Organic Modifier: A buffered mobile phase is essential for maintaining a constant pH and ensuring reproducible retention times. A simple phosphate buffer is effective and common.[9] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The ratio of buffer to organic modifier is optimized to achieve a suitable retention time, typically within a 10-minute run time for efficiency.

  • Detection Wavelength: Based on its UV-Visible spectrum, 3-aminopyridine exhibits significant absorbance between 260 nm and 280 nm.[9][12] A detection wavelength of 280 nm is selected for this method, offering a good balance of sensitivity and selectivity against potential interferences.[9]

Experimental Protocol: HPLC Analysis of 3-Aminopyridine

This section provides a detailed, step-by-step methodology for the analysis.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Column: Shim-pack Scepter C18, 4.6 x 250 mm, 5 µm particle size (or equivalent L1 column).[9]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Phosphoric Acid (H₃PO₄, 85%, Analytical Grade)

    • Deionized Water (18.2 MΩ·cm)

  • Standards: 3-Aminopyridine reference standard (Purity ≥98%).[1]

Preparation of Solutions
  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 3.0) and Methanol in a ratio of 90:10 (v/v).[9] Degas the mobile phase by sonication or online degasser.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 3-Aminopyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the 3-Aminopyridine sample, dissolve it in the diluent, and dilute to achieve a final nominal concentration of 100 µg/mL.[9] Filter the final solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase 20 mM Phosphate Buffer (pH 3.0) : Methanol (90:10, v/v)
Flow Rate 0.5 mL/min[9]
Column Temperature 35 °C[9]
Detection Wavelength 280 nm[9]
Injection Volume 10 µL[9]
Run Time Approximately 10 minutes
Analysis Workflow

The general workflow for performing the analysis is illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_process Processing prep_mobile Mobile Phase Preparation sys_suit System Suitability Check prep_mobile->sys_suit prep_std Standard Solution Preparation prep_std->sys_suit prep_sample Sample Solution Preparation inject Inject Standards & Samples prep_sample->inject sys_suit->inject If Pass acquire Data Acquisition inject->acquire integrate Peak Integration acquire->integrate calculate Calculate Results integrate->calculate report Generate Report calculate->report Validation_Workflow center_node Method Validation specificity Specificity (Forced Degradation) center_node->specificity linearity Linearity center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision loq LOQ / LOD center_node->loq robustness Robustness center_node->robustness

Figure 2: Core parameters for analytical method validation.

System Suitability

Before any sample analysis, the chromatographic system's performance must be verified. Inject the working standard solution six times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% [13]
% RSD of Retention Time ≤ 1.0% [13]
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. [4]A forced degradation study is the most effective way to demonstrate this. [14][15]

  • Protocol: Expose a 1 mg/mL solution of 3-Aminopyridine to the stress conditions listed in the table below. [15]The goal is to achieve 5-20% degradation of the active substance. Analyze the stressed samples alongside an unstressed sample and a blank.

  • Acceptance Criteria: The method is specific if the 3-Aminopyridine peak is well-resolved from all degradation products (Resolution > 2.0) and the peak purity is confirmed using a PDA detector.

Stress ConditionDetails
Acid Hydrolysis 0.1 M HCl at 60 °C for 4 hours [15]
Base Hydrolysis 0.1 M NaOH at 60 °C for 2 hours [15]
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample at 80 °C for 48 hours [16]
Photolytic Degradation Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 W h/m²) [17]
Linearity
  • Protocol: Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the nominal test concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy
  • Protocol: Perform a recovery study by spiking a placebo or sample matrix with the 3-Aminopyridine standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level. [9]

Precision
  • Repeatability (Intra-assay precision): Analyze six individual sample preparations at 100% of the test concentration on the same day, with the same analyst and equipment. [3]* Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision. [13]

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Protocol: Determine LOD and LOQ based on the signal-to-noise ratio method (S/N of 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be determined with acceptable precision and accuracy.

Robustness
  • Protocol: Deliberately vary critical method parameters one at a time, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly affected by the changes. [18]

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of 3-Aminopyridine. The comprehensive validation protocol ensures that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in pharmaceutical and chemical manufacturing environments.

References

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). CNKI.
  • HPLC Methods for analysis of 3-Aminopyridine. (n.d.). HELIX Chromatography.
  • 3-Aminopyridine. (n.d.). SIELC Technologies.
  • HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. (2007). ResearchGate.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
  • Forced degradation and impurity profiling. (n.d.). ScienceDirect.
  • Steps for HPLC Method Validation. (2024). Pharmaguideline.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
  • Separation of 3-Aminopyridine-2-butyronitrile on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • 3-Aminopyridine (CAS 462-08-8) Technical Specifications & Industrial Applications. (n.d.). Generic Manufacturer Website.
  • 3-Aminopyridine. (n.d.). ChemicalBook.
  • 3-Aminopyridine. (n.d.). NIST WebBook.
  • Application Notes and Protocols for the Analytical Characterization of 4-Aminopyridine-3-sulfonic Acid. (2025). Benchchem.
  • Determination of A 3,4-diaminopyridine in plasma by liquid chromatography with electrochemical detection using solid-phase extraction. (2004). PubMed.
  • 3-Aminopyridine. (n.d.). PubChem.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • 3-Aminopyridine UV/Visible spectrum. (n.d.). NIST WebBook.
  • 3-Aminopyridine. (n.d.). Wikipedia.

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Application Note: Accelerated Synthesis of 3-Aminopyridine-2-carboxamide Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the rapid and efficient synthesis of 3-aminopyridine-2-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry and drug development. By leveraging the principles of microwave-assisted organic synthesis (MAOS), the protocols outlined herein offer substantial advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity of the final products.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and detailed, actionable protocols for immediate implementation.

Introduction: The Strategic Advantage of Microwave-Assisted Synthesis

The this compound core is a privileged scaffold in numerous biologically active compounds. However, traditional synthetic routes often involve lengthy reaction times and harsh conditions, which can limit the exploration of this chemical space. Microwave-assisted organic synthesis has emerged as a transformative technology, revolutionizing drug discovery and development by offering a faster, more efficient, and environmentally conscious approach to chemical synthesis.[1][2][4]

Unlike conventional heating, which relies on the slow and inefficient transfer of thermal energy through convection, microwave irradiation directly couples with polar molecules in the reaction mixture.[5][6] This interaction, primarily through dipolar polarization and ionic conduction, leads to rapid, uniform, and localized heating of the reactants and solvent.[5][6][7][8] The direct energy transfer allows for temperatures to be reached that are well above the boiling point of the solvent in a sealed vessel, leading to dramatic rate enhancements.[2] This often translates to reactions completing in minutes rather than hours or even days.[1][2]

Key Advantages of MAOS in Drug Discovery:

  • Accelerated Reaction Times: Dramatically reduces synthesis time, enabling faster lead optimization and library generation.[1][2][4]

  • Improved Yields and Purity: Often results in higher yields and cleaner reaction profiles with fewer byproducts.[1][3]

  • Enhanced Reaction Control: Precise temperature and pressure monitoring allows for greater reproducibility.[9]

  • Greener Chemistry: Reduces energy consumption and often allows for the use of less solvent, aligning with the principles of green chemistry.[3][5][7][8]

Reaction Mechanism and Pathway

The synthesis of this compound derivatives via microwave-assisted amidation typically proceeds through the reaction of a suitable carboxylic acid precursor (or its activated form) with an amine. The core reaction is a nucleophilic acyl substitution. Microwave irradiation significantly accelerates this process by providing the necessary activation energy in a highly efficient manner.

A common synthetic route involves the initial preparation of 3-aminopyridine-2-carboxylic acid, which can then be coupled with a variety of amines.

Sources

Application Note: Spectroscopic Characterization of 3-Aminopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed guide for the structural characterization of 3-Aminopyridine-2-carboxamide (CAS 50608-99-6) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require robust analytical methods for the identification and purity assessment of this important heterocyclic compound. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships between molecular structure and spectroscopic output.

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.[3] Its biological significance is underscored by its role as a building block for compounds targeting neurological disorders.[3] Accurate and unambiguous structural confirmation is paramount for ensuring the quality, efficacy, and safety of its downstream applications. This guide presents a comprehensive approach to characterizing this compound by leveraging the complementary strengths of NMR and IR spectroscopy. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of individual nuclei, while IR spectroscopy offers insights into the vibrational modes of the functional groups present.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is essential for interpreting its spectroscopic data. The molecule consists of a pyridine ring substituted with an amino group at the 3-position and a carboxamide group at the 2-position.

References

Application Notes & Protocols: A Guide to the Synthesis of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative

The 3-aminopyrazine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown promise in a range of therapeutic areas, from antimicrobial to anticancer applications.[1][2][3] Notably, recent research has identified 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are crucial oncogenic drivers in various cancers.[4][5][6]

The synthesis of these molecules, while based on fundamental organic chemistry principles, requires a nuanced approach. The presence of multiple reactive functional groups—specifically the free amino group on the pyrazine ring and the two hydroxyl groups on the phenyl ring—necessitates a carefully planned synthetic strategy involving robust amide coupling techniques and potentially the strategic use of protecting groups.

This document provides a detailed guide to the synthesis of the title compound and its derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical logic, empowering researchers to not only replicate the synthesis but also to troubleshoot and adapt it for the creation of novel analogues.

The Strategic Overview: A Logic-Driven Synthetic Pathway

The synthesis of the target molecule is most logically approached via a convergent strategy. This involves the preparation of two key building blocks followed by their coupling. The overall workflow is depicted below.

G A 3-Amino-6-methylpyrazine-2-carboxamide B 3-Amino-6-methylpyrazine-2-carboxylic Acid (5) A->B D Protected Intermediate (Amide) B->D Amide Coupling (HATU, DIPEA) C 3,5-Dimethoxyaniline (8) C->D E Target Molecule: 3-amino-N-(3,5-dihydroxyphenyl) -6-methylpyrazine-2-carboxamide D->E  Deprotection (e.g., BBr₃)

Figure 1: Overall Synthetic Workflow. This diagram illustrates the convergent approach, starting from the preparation of the carboxylic acid core and its subsequent coupling with the amine component, followed by a final deprotection step.

The core of this strategy revolves around three key transformations:

  • Preparation of the Carboxylic Acid: Synthesis of 3-amino-6-methylpyrazine-2-carboxylic acid from a commercially available precursor.

  • Amide Bond Formation: Coupling the pyrazine carboxylic acid with an appropriate aniline derivative. Critically, to avoid side reactions, the phenol groups are masked, for instance, as methyl ethers (using 3,5-dimethoxyaniline).[5]

  • Deprotection: Removal of the phenol protecting groups to yield the final dihydroxy product.

Reagents and Materials

Proper preparation is paramount. Ensure all reagents are of appropriate grade and solvents are anhydrous where specified.

ReagentFormulaMW ( g/mol )PurposeSupplier Example
3-Amino-6-methylpyrazine-2-carboxamideC₆H₈N₄O152.15Starting MaterialSigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.00Base for HydrolysisFisher Scientific
3,5-DimethoxyanilineC₈H₁₁NO₂153.18Amine ComponentSigma-Aldrich
HATUC₁₀H₁₅F₆N₆OP380.23Coupling AgentChem-Impex
DIPEAC₈H₁₉N129.24Non-nucleophilic BaseAcros Organics
Boron Tribromide (BBr₃)BBr₃250.52Demethylating AgentSigma-Aldrich
Anhydrous DMFC₃H₇NO73.09Reaction SolventAcros Organics
Anhydrous DCMCH₂Cl₂84.93Reaction/Workup SolventFisher Scientific

Detailed Experimental Protocols

Protocol 4.1: Synthesis of 3-Amino-6-methylpyrazine-2-carboxylic Acid (5)

This step involves the base-catalyzed hydrolysis of the commercially available amide to the corresponding carboxylic acid.

Causality: Sodium hydroxide is a strong base that promotes the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.[7] The reaction is typically driven to completion by heating, which overcomes the activation energy for amide bond cleavage. The resulting carboxylate salt is then protonated during acidic workup to yield the desired carboxylic acid.

Step-by-Step Protocol:

  • Suspend 3-amino-6-methylpyrazine-2-carboxamide (1.0 eq) in a 10% aqueous solution of sodium hydroxide. A typical concentration is 0.2 mol of the amide in 320 mL of 10% NaOH solution.[8]

  • Heat the mixture in a steam bath or oil bath to approximately 80-90 °C with vigorous stirring.

  • Continue heating for 30-60 minutes, or until the initial suspension becomes a clear solution, indicating the completion of the reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: Chloroform/Methanol 9:1). The product will have a different Rf value than the starting material.

  • Cool the reaction mixture in an ice bath. The sodium salt of the carboxylic acid may precipitate.

  • Slowly acidify the cooled solution to pH 3-4 by the dropwise addition of concentrated HCl with stirring.

  • The carboxylic acid product will precipitate as a solid. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to afford 3-amino-6-methylpyrazine-2-carboxylic acid as a solid.

  • Expected Yield: >85%

  • Appearance: Yellow to brown solid.

  • Self-Validation: The product's identity can be confirmed by its melting point (~170-175 °C, with decomposition) and spectroscopic data.[9]

Protocol 4.2: Amide Coupling to form N-(3,5-dimethoxyphenyl)-3-amino-6-methylpyrazine-2-carboxamide

This is the key bond-forming step. The choice of coupling agent is critical for achieving high yields and minimizing side reactions. HATU is a highly efficient uronium-based coupling reagent that rapidly converts carboxylic acids into activated esters, facilitating amide bond formation.[10][11]

Causality: The reaction proceeds via the mechanism outlined below. DIPEA, a bulky, non-nucleophilic base, deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive O-acylisourea intermediate. This intermediate is then rapidly converted into an activated ester, which is susceptible to nucleophilic attack by the amine (3,5-dimethoxyaniline) to form the stable amide bond.[10]

G cluster_0 Mechanism of HATU-Mediated Amide Coupling RCOOH R-COOH (Pyrazine Acid) RCOO R-COO⁻ RCOOH->RCOO + Base - Base-H⁺ Base DIPEA ActivatedEster Activated OAt Ester [R-CO-OAt] RCOO->ActivatedEster + HATU HATU HATU Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral + R'-NH₂ Amine R'-NH₂ (Aniline) Amine->Tetrahedral Amide R-CONH-R' (Product) Tetrahedral->Amide - HOAt HOAt HOAt

Figure 2: Simplified mechanism of HATU-mediated amide coupling. The carboxylic acid is activated by HATU in the presence of a base, forming a reactive ester that is readily attacked by the amine to yield the amide product.

Step-by-Step Protocol:

  • To a solution of 3-amino-6-methylpyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add 3,5-dimethoxyaniline (1.1 eq).

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of hexane/ethyl acetate) to yield the pure amide.

  • Expected Yield: 40-50%.[5]

  • Appearance: Solid.

  • Self-Validation: Characterize using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of signals from both the pyrazine and dimethoxyphenyl rings, along with a characteristic amide N-H peak, confirms the product structure.

Protocol 4.3: Demethylation to yield 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide

The final step is the cleavage of the methyl ether protecting groups to reveal the free phenols. Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for cleaving aryl methyl ethers under relatively mild conditions.[12]

Causality: The Lewis acidic boron atom coordinates to the ether oxygen, making it a good leaving group. A bromide ion then attacks the methyl carbon in an Sₙ2-type reaction, cleaving the C-O bond. Subsequent aqueous workup hydrolyzes the resulting boron-oxygen bonds to yield the free phenols.

Step-by-Step Protocol:

  • CRITICAL: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) in anhydrous solvent, as BBr₃ reacts violently with water. All glassware must be oven- or flame-dried.

  • Dissolve the protected amide (1.0 eq) in anhydrous DCM in a flask equipped with a dropping funnel and a gas bubbler.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of BBr₃ in DCM (3.0-4.0 eq) dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. The product will be significantly more polar than the starting material.

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by water.

  • Extract the product into ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product, if necessary, by chromatography or recrystallization to obtain the final target molecule.

  • Expected Yield: Variable, often >70%.

  • Appearance: Solid.

  • Self-Validation: Successful deprotection is confirmed by the disappearance of the methoxy signals (~3.8 ppm) in the ¹H NMR spectrum and the appearance of broad phenolic -OH peaks. Mass spectrometry will show the corresponding decrease in molecular weight.

Derivatization: Expanding the Chemical Space

The core molecule is a platform for further derivatization. For instance, if the starting pyrazine contained a halogen (e.g., a bromine atom), Suzuki cross-coupling reactions could be employed to introduce a variety of aryl or heteroaryl substituents, creating a library of novel compounds.[4][5]

SuzukiCoupling PyBr Pyrazine-Br PyAr Pyrazine-Aryl (Coupled Product) PyBr->PyAr ArBOH2 Aryl Boronic Acid R-B(OH)₂ ArBOH2->PyAr Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->PyAr Base Base (e.g., Na₂CO₃) Base->PyAr

Sources

Experimental protocol for evaluating in vitro cytotoxicity of aminopyrazine carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Experimental Protocol for Evaluating In Vitro Cytotoxicity of Aminopyrazine Carboxamides

Audience: Researchers, scientists, and drug development professionals.

An Integrated Approach to the In Vitro Cytotoxic Profiling of Novel Aminopyrazine Carboxamides

Introduction: The Therapeutic Promise and Initial Assessment of Aminopyrazine Carboxamides

Aminopyrazine carboxamides represent a promising class of heterocyclic compounds with significant potential in drug discovery, particularly in oncology. Many derivatives have been investigated as potent kinase inhibitors, targeting aberrant signaling pathways that drive cancer cell proliferation and survival.[1][2][3] The initial, critical phase in the preclinical evaluation of these novel chemical entities is the rigorous assessment of their cytotoxic effects. In vitro cytotoxicity assays are fundamental tools that provide the first insights into a compound's therapeutic potential and its safety window.[4][5][6]

This guide, designed for drug development scientists, outlines a multi-assay strategy to build a comprehensive cytotoxic profile of novel aminopyrazine carboxamides. We move beyond a single-endpoint assay to provide a layered understanding of a compound's cellular impact, interrogating metabolic viability, membrane integrity, and the induction of programmed cell death (apoptosis). By integrating these orthogonal assays, researchers can generate robust, reliable, and publication-ready data to drive decision-making in the drug development pipeline.

Pillar 1: Upholding Scientific Integrity in Cell-Based Assays

The reproducibility of in vitro data hinges on meticulous attention to detail and adherence to best practices. Inconsistent results are often traced back to correctable flaws in experimental setup rather than the compound's activity itself.[7]

Cell Line Integrity is Non-Negotiable:

  • Authentication: The identity of your cell lines must be confirmed before initiating any study and periodically thereafter. Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[7][8] Misidentified or cross-contaminated cell lines are a primary cause of irreproducible research.[9]

  • Mycoplasma Contamination: This common and often undetected contamination can profoundly alter cellular responses to stimuli.[9] Regular testing (weekly to monthly) using PCR-based or DNA staining methods is critical.[9]

  • Passage Number: Work with low-passage cells from a validated master cell bank.[10][11] High-passage numbers can lead to genetic drift and altered phenotypes, affecting drug sensitivity.[12]

Aseptic & Cell Culture Best Practices: Fundamental to success is maintaining strict aseptic technique to prevent microbial contamination.[8][11] This includes working in a certified biosafety cabinet, using sterile reagents and consumables, and maintaining separate media for each cell line to prevent cross-contamination.[9][13] Standardizing protocols for cell seeding and media preparation is key to minimizing variability.[13]

Experimental Workflow: A Strategic Overview

The evaluation of a novel compound follows a logical progression from initial viability screening to mechanistic investigation. This workflow ensures that resources are focused on compounds that demonstrate on-target activity.

G cluster_0 Phase 1: Foundational Setup cluster_1 Phase 2: Primary Cytotoxicity Screening cluster_2 Phase 3: Mechanistic Elucidation (Apoptosis) cluster_3 Phase 4: Data Analysis & Interpretation cell_culture Authenticated Cell Culture (Low Passage, Mycoplasma-Free) seeding Seed Cells in Microplates (Optimize Density) cell_culture->seeding compound_prep Prepare Compound Serial Dilutions (Vehicle Control) seeding->compound_prep treatment Treat Cells (24-72h) compound_prep->treatment mtt_assay MTT Assay (Metabolic Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_treatment Treat Cells for Apoptosis Assays treatment->apoptosis_treatment data_analysis Calculate % Viability / Cytotoxicity mtt_assay->data_analysis ldh_assay->data_analysis annexin_v Annexin V / PI Staining (Flow Cytometry) apoptosis_treatment->annexin_v caspase_assay Caspase-Glo 3/7 Assay (Executioner Caspase Activity) apoptosis_treatment->caspase_assay synthesis Synthesize Data & Determine Mechanism annexin_v->synthesis caspase_assay->synthesis ic50 Generate Dose-Response Curves & Calculate IC50 data_analysis->ic50 ic50->synthesis G cluster_0 cluster_1 node_viable Viable Cell Inner Membrane: PS Outer Membrane: Intact node_early Early Apoptotic Cell Outer Membrane: PS Exposed Membrane Intact node_viable->node_early Apoptotic Stimulus stain_viable Annexin V: No Binding PI: Excluded node_viable->stain_viable node_late Late Apoptotic/Necrotic Cell Outer Membrane: PS Exposed Membrane Permeable node_early->node_late Loss of Membrane Integrity stain_early Annexin V: Binds to PS PI: Excluded node_early->stain_early stain_late Annexin V: Binds to PS PI: Enters Cell node_late->stain_late

Caption: Principle of Annexin V and Propidium Iodide (PI) Staining.
  • 4.2. Materials:

    • Cells treated in 6-well plates.

    • FITC-Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer).

    • Cold 1X PBS.

    • Flow cytometer.

  • 4.3. Procedure:

    • Seed cells in 6-well plates and treat with the aminopyrazine carboxamide at relevant concentrations (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 hours).

    • Harvest both floating and adherent cells. For adherent cells, use trypsin and neutralize with medium. Combine all cells from each treatment condition into flow cytometry tubes.

    • Centrifuge at 300 x g for 5 minutes.

    • Wash cells once with cold 1X PBS and centrifuge again. 5. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. 7. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark. [14] 9. Add 400 µL of 1X Binding Buffer to each tube. [14] 10. Analyze the samples by flow cytometry within one hour.

Protocol 5: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, the key executioner caspases in the apoptotic pathway. [15]

  • 5.1. Principle:

    • The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and luciferase. [15][16] * Upon cell lysis, active caspase-3/7 cleaves the substrate, releasing a substrate for luciferase, which in turn generates a "glow-type" luminescent signal proportional to caspase activity. [15][16]

  • 5.2. Materials:

    • Cells treated in a white-walled, opaque 96-well plate.

    • Caspase-Glo® 3/7 Assay Kit (Promega or equivalent).

    • Luminometer.

  • 5.3. Procedure:

    • Seed cells in a white-walled 96-well plate and treat with the compound as previously described. Use a plate layout that includes blanks (medium only) and untreated cell controls.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by reconstituting the substrate with the buffer. [17]Allow it to equilibrate to room temperature before use.

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells and medium. [16] 5. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Presentation

Calculating IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

  • Calculate Percent Viability: For each compound concentration, calculate the percent viability relative to the vehicle-treated control cells.

    • Formula: % Viability = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank) * 100

  • Log-Transform Concentrations: Transform the compound concentration values to their logarithm. [18][19]3. Non-linear Regression: Plot percent viability against the log of the compound concentration. Fit the data using a non-linear regression model, such as a four-parameter logistic (sigmoidal) curve. [19][20]4. Determine IC50: The IC50 is the concentration at which the curve passes through 50% viability. This value is automatically calculated by software like GraphPad Prism. [21]

Data Presentation Tables

Summarize the calculated IC50 values in a clear, tabular format to allow for easy comparison across different cell lines and time points.

Table 1: Cytotoxic Activity (IC50) of Aminopyrazine Carboxamide Cmpd-X

Cell Line Cancer Type Incubation Time (h) Assay IC50 (µM) ± SD
MCF-7 Breast Adenocarcinoma 48 MTT [Insert Value]
A549 Lung Carcinoma 48 MTT [Insert Value]
HCT-116 Colorectal Carcinoma 48 MTT [Insert Value]
MCF-7 Breast Adenocarcinoma 72 MTT [Insert Value]
A549 Lung Carcinoma 72 MTT [Insert Value]

| HCT-116 | Colorectal Carcinoma | 72 | MTT | [Insert Value] |

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects. [10][12]Ensure a homogenous cell suspension during seeding. Calibrate pipettes regularly. Fill outer wells with sterile PBS or medium to create a humidity barrier. [12]
Low Absorbance/Signal in MTT Assay Cell density is too low; Insufficient incubation time with MTT reagent. [10]Perform a cell titration experiment to determine the optimal seeding density. Increase MTT incubation time (up to 4 hours).
High Background in LDH Assay LDH present in the serum (FBS); Rough handling of cells during medium changes.Use a lower percentage of serum or a serum-free medium during the final hours of treatment. Handle plates gently.
Unexpected Results in Apoptosis Assay Assay timing is incorrect (too early or too late); Compound induces necrosis instead of apoptosis.Perform a time-course experiment to find the optimal endpoint for apoptosis detection. Correlate Annexin V/PI results with LDH assay to distinguish between apoptosis and necrosis.
Compound Precipitation Poor solubility in culture medium.Check the compound's solubility limit. Use a suitable solvent like DMSO, ensuring the final concentration remains non-toxic (typically <0.5%). [10]

References

  • Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(13), e4084. Retrieved from [Link]

  • JangoCell. (n.d.). 6 Technical Tips for Successful Cell Culture. Retrieved from [Link]

  • Excel Scientific. (n.d.). Improving Cell Culture Consistency: Best Practices and Tools for Reliable Results. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Fiebig, H. H., & Burger, A. M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. Retrieved from [Link]

  • Protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Cell Culture Company. (2024). Cell Culture Quality Control: Best Practices. Retrieved from [Link]

  • BioPharm International. (2019). Changing the Culture of Cell Culture: Applying Best Practices and Authentication to Ensure Scientific Reproducibility. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. Retrieved from [Link]

  • NIH. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • NIH. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]

  • NIH. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]

  • NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • MDPI. (n.d.). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Retrieved from [Link]

  • NIH. (n.d.). Cell line‐based assessment of BTK inhibitors. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • NIH. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]

  • NIH. (2025). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Retrieved from [Link]

  • NIH. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Retrieved from [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and immunosuppressant activity of pyrazole carboxamides. Retrieved from [Link]

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Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Three-Component Synthesis of 3-Aminoimidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that constitutes the structural foundation of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Saripidem underscore the therapeutic relevance of this structural motif in modern medicine.[4][6]

The urgent need for novel therapeutics has driven the development of efficient and versatile synthetic methodologies for accessing molecular diversity. Multicomponent reactions (MCRs), which combine three or more reactants in a single, one-pot operation to form a complex product, have emerged as a powerful tool in drug discovery.[1][7] They offer significant advantages over traditional multi-step synthesis, including higher atom economy, reduced reaction times, and operational simplicity.

Among these, the Groebke-Blackburn-Bienaymé reaction (GBBR) stands out as the most efficient and widely adopted method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[4][7][8] This three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide provides a direct and highly flexible route to this valuable class of compounds.[9][10] This guide provides an in-depth exploration of the GBBR, including its mechanism, a detailed experimental protocol, and practical insights for researchers in medicinal chemistry and drug development.

Reaction Mechanism: The Groebke-Blackburn-Bienaymé Reaction Pathway

The power of the GBBR lies in its elegant and convergent reaction cascade. The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the carbonyl group of the aldehyde.[4][11] The generally accepted mechanism proceeds through the following key steps:

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde. This forms a protonated Schiff base, or iminium ion, a highly electrophilic intermediate.

  • Nucleophilic Attack by Isocyanide: The isocyanide, a unique reactant with a nucleophilic carbon atom, attacks the electrophilic carbon of the iminium ion. This step forms a nitrilium ion intermediate.

  • Intramolecular Cyclization: The pyridine nitrogen of the nitrilium intermediate is perfectly positioned for a subsequent intramolecular nucleophilic attack on the electrophilic carbon of the nitrilium group. This is a favorable 5-exo-dig cyclization that constructs the five-membered imidazole ring.[12]

  • Aromatization: The resulting bicyclic intermediate undergoes a rearrangement (a 1,3-proton shift) to restore aromaticity, yielding the stable 3-aminoimidazo[1,2-a]pyridine product.[12]

The entire sequence is a seamless one-pot process, where the intermediates are consumed as they are formed, driving the reaction to completion.

GBB_Mechanism cluster_start Reactants cluster_intermediates Reaction Pathway cluster_end Product Aminopyridine 2-Aminopyridine Iminium Iminium Ion Intermediate Aminopyridine->Iminium Condensation Aldehyde Aldehyde (R¹CHO) Aldehyde->Iminium Condensation Isocyanide Isocyanide (R²NC) Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Nucleophilic Attack Catalyst Acid Catalyst (H⁺) Catalyst->Iminium Condensation Iminium->Nitrilium Nucleophilic Attack Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular 5-exo-dig Cyclization Product 3-Aminoimidazo[1,2-a]pyridine Cyclized->Product Aromatization (Proton Shift)

Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.

Detailed Experimental Protocol

This section provides a representative protocol for the synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative. This procedure can be adapted for various substrates with minor modifications.

Materials and Equipment

  • Reagents:

    • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

    • Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol, 1.0 equiv)

    • Isocyanide (e.g., tert-butyl isocyanide) (1.1 mmol, 1.1 equiv)

    • Catalyst (e.g., Scandium(III) triflate, Sc(OTf)₃) (0.1 mmol, 10 mol%)

    • Anhydrous Solvent (e.g., Methanol, CH₃OH) (5 mL)

    • Ethyl acetate (for extraction)

    • Saturated sodium bicarbonate solution (for work-up)

    • Brine (for work-up)

    • Anhydrous sodium sulfate (for drying)

  • Equipment:

    • 50 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser (if heating is required)

    • Inert atmosphere setup (Nitrogen or Argon balloon)

    • Separatory funnel

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel)

    • Flash chromatography system with silica gel

Safety Precautions: Isocyanides are volatile, possess a highly unpleasant odor, and are toxic. All manipulations involving isocyanides must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Step-by-Step Procedure

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and the catalyst, Sc(OTf)₃ (0.1 mmol).

  • Solvent Addition: Add anhydrous methanol (5 mL) to the flask.

  • Reactant Addition: Stir the mixture at room temperature for 10-15 minutes to allow for the initial formation of the iminium intermediate.

  • Isocyanide Addition: Slowly add the isocyanide (1.1 mmol) to the reaction mixture using a syringe.

  • Reaction: Seal the flask and stir the reaction at room temperature. The reaction can also be heated to reflux (typically 60-70 °C for methanol) to increase the rate, particularly for less reactive substrates.[13]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes/ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, typically fluorescent, product spot indicates reaction progression.

  • Work-up: Once the reaction is complete (usually within 2-24 hours), cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 3-aminoimidazo[1,2-a]pyridine.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Data Presentation and Discussion

The Groebke-Blackburn-Bienaymé reaction is highly versatile, tolerating a wide range of functional groups on all three components. This allows for the rapid generation of diverse compound libraries for screening in drug discovery programs.[1][2]

Table 1: Representative Examples of Synthesized 3-Aminoimidazo[1,2-a]pyridines

Entry2-AminopyridineAldehydeIsocyanideYield (%)Reference
12-Aminopyridine4-Nitrobenzaldehydep-Chlorophenyl isocyanideHigh[4]
22-Aminopyridine4-Methylbenzaldehydep-Chlorophenyl isocyanideHigh[4]
32-AminopyridineFurfuraltert-Butyl isocyanide89-98%[6]
45-Chloropyridin-2-amine2-(3-formylphenoxy)acetic acidtert-Butyl isocyanide76%[3][14]
52-AminopyrazineBenzaldehydeCyclohexyl isocyanideHigh[11][15]

Causality Behind Experimental Choices

  • Catalyst: While the reaction can sometimes proceed without a catalyst, the use of a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃, In(OTf)₃) or a Brønsted acid (e.g., p-TsOH, HClO₄) is crucial for activating the aldehyde and accelerating the initial condensation step, leading to higher yields and shorter reaction times.[6][9][11][14] Scandium triflate is particularly effective and versatile for a broad range of substrates.[9]

  • Solvent: Methanol is a common solvent as it effectively solubilizes the reactants and intermediates. In some cases, solvent mixtures like DCM/MeOH are used.[6] For greener protocols, water or ethanol have also been successfully employed.[7]

  • Substrate Scope: The reaction generally works well with aromatic, heteroaromatic, and aliphatic aldehydes.[9] Electron-poor aldehydes tend to be more reactive. A wide variety of isocyanides, including aliphatic (like tert-butyl and cyclohexyl) and aromatic ones, are compatible with the reaction conditions.

General Experimental Workflow

The following diagram outlines the logical flow of the synthesis, from initial setup to final product characterization.

Workflow Setup 1. Reaction Setup (Flask, Stirrer, Reagents, Catalyst) Reaction 2. One-Pot Reaction (Solvent, Isocyanide Addition, Stirring) Setup->Reaction Monitor 3. TLC Monitoring Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Work-up & Extraction (Solvent Removal, Washing) Monitor->Workup Complete Purify 5. Purification (Flash Column Chromatography) Workup->Purify Characterize 6. Characterization (NMR, HRMS) Purify->Characterize Final Pure Product Characterize->Final

Caption: General workflow for synthesis and purification.

Conclusion

The three-component Groebke-Blackburn-Bienaymé reaction is a cornerstone of modern synthetic and medicinal chemistry. Its operational simplicity, high efficiency, and broad substrate scope make it an invaluable tool for the rapid synthesis of 3-aminoimidazo[1,2-a]pyridines. By enabling access to vast libraries of structurally diverse molecules, this reaction continues to fuel drug discovery efforts, aiding in the identification of new therapeutic agents targeting a range of diseases from cancer to infectious agents.

References

  • Time in DE. (n.d.). Google.
  • Ramírez-Prada, J., et al. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Ramírez-Prada, J., et al. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Swami, S., et al. (2017). Synthesis of 3-amino-imidazo[1,2-a]pyridines. ResearchGate.
  • Chen, C-Y., et al. (n.d.). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
  • Iaroshenko, V. O., et al. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. National Institutes of Health.
  • Swami, S., et al. (2017). Plausible mechanism for the formation of 3-amino-imidazo[1,2-a]pyridines. ResearchGate.
  • Ali, M. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. National Institutes of Health.
  • New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. (2025). ResearchGate.
  • Neochoritis, C. G., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Ali, M. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. SpringerLink.
  • Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids. (n.d.). Refubium.
  • Neochoritis, C. G., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health.
  • Rasapalli, S., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Publishing.
  • Lin, X., et al. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. National Institutes of Health.
  • Perry, D. C., et al. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.
  • Iaroshenko, V. O., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
  • Iaroshenko, V. O., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
  • 3-Aminoimidazo [1, 2-A] Pyridine Derivatives as Novel Antimicrobial Compounds. (2023). ResearchGate.
  • Bationo, R. B., et al. (n.d.). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org.

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Application Notes & Protocols: Developing Robust Assays for 3-Aminopyridine-2-carboxamide Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Aminopyridine Scaffolds in Kinase Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them highly sought-after targets for therapeutic intervention, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1]

Among the myriad of chemical scaffolds explored, aminopyridine-based structures have emerged as a privileged class of kinase inhibitors. This guide focuses on developing robust and reliable biochemical and cell-based assays for a specific subset of these compounds: 3-aminopyridine-2-carboxamide and its derivatives . Recent studies have highlighted the potential of related scaffolds, such as 3-aminopyrazine-2-carboxamide and 3-aminopyridin-2-one, as potent inhibitors of key oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFRs), Aurora kinases, and Monopolar Spindle 1 (MPS1).[3][4][5]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design, optimize, and validate high-quality assays for characterizing the inhibitory activity of this promising class of compounds. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for various assay formats, and discuss the critical aspects of data interpretation and validation, ensuring the scientific integrity of your findings.

I. Foundational Principles: Selecting the Right Assay for Your Target

The initial and most critical step in developing an assay for a novel inhibitor is selecting the appropriate methodology. This choice is dictated by several factors, including the specific kinase target, the desired throughput, and the stage of the drug discovery process. Here, we explore three industry-standard, non-radioactive assay formats: Luminescence-based, Fluorescence Polarization (FP), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

A. Understanding the Kinase Families of Interest
  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases (FGFR1-4) that play a crucial role in cell proliferation, differentiation, and angiogenesis.[4][5] Aberrant FGFR signaling is implicated in various cancers, including gastric and bladder cancers.[6]

  • Aurora Kinases: A family of serine/threonine kinases (Aurora A, B, and C) that are essential for mitotic progression.[7][8] Their overexpression is common in many human cancers, making them attractive therapeutic targets.[9]

  • Monopolar Spindle 1 (MPS1): A dual-specificity kinase that is a key component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[10][11]

B. Overview of Key Assay Technologies
Assay TechnologyPrincipleAdvantagesDisadvantages
Luminescence Measures the depletion of ATP (Kinase-Glo®) or the production of ADP (ADP-Glo™) during the kinase reaction.[12]High sensitivity, broad applicability to different kinases, homogeneous "mix-and-read" format.Indirect measurement of kinase activity, potential for interference from compounds affecting luciferase.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled tracers that compete with the inhibitor for binding to the kinase or a specific antibody.[3]Homogeneous format, cost-effective, suitable for high-throughput screening (HTS).Lower sensitivity compared to other methods, potential for interference from fluorescent compounds.
Time-Resolved FRET (TR-FRET) Measures the energy transfer between a donor and an acceptor fluorophore brought into proximity by a kinase-substrate interaction or antibody binding.[8][12]High sensitivity, low background, robust against many types of compound interference.Requires specific labeled reagents (antibodies, substrates), can be more expensive.

II. Biochemical Assay Development: A Step-by-Step Guide

Biochemical assays, utilizing purified recombinant kinase and substrate, are the workhorse of early-stage drug discovery. They are essential for determining the intrinsic potency (e.g., IC50) of an inhibitor against its target kinase.

A. Workflow for Biochemical Kinase Assay Development

The following diagram illustrates a typical workflow for developing a biochemical kinase assay.

Assay_Development_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_screening Phase 2: Screening & Validation Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) Enzyme_Titration Enzyme Titration Reagent_Prep->Enzyme_Titration Optimize enzyme concentration ATP_Km ATP Km Determination Enzyme_Titration->ATP_Km Determine optimal ATP concentration Substrate_Z_Factor Substrate Titration & Z' Determination ATP_Km->Substrate_Z_Factor Optimize substrate concentration & assess assay window Primary_Screen Primary Screen (Single Concentration) Substrate_Z_Factor->Primary_Screen Proceed to screening Dose_Response Dose-Response (IC50 Determination) Primary_Screen->Dose_Response Confirm hits Selectivity_Profiling Selectivity Profiling Dose_Response->Selectivity_Profiling Assess off-target effects Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Understand how the inhibitor works

Caption: Workflow for biochemical kinase assay development.

B. Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is designed to measure the activity of a kinase by quantifying the amount of ADP produced in the reaction.

Materials:

  • Purified recombinant kinase (e.g., FGFR2, Aurora A, MPS1)

  • Kinase-specific substrate (peptide or protein)

  • This compound derivative stock solution (in 100% DMSO)

  • ATP solution

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the this compound inhibitor in kinase assay buffer containing a final DMSO concentration of 1%.

    • Prepare a solution of kinase and substrate in kinase assay buffer.

    • Prepare the ATP solution in kinase assay buffer.

  • Kinase Reaction:

    • To the wells of the assay plate, add 5 µL of the diluted inhibitor solution.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic model.

C. Protocol 2: TR-FRET Kinase Assay (LanthaScreen®)

This protocol describes a TR-FRET assay to measure kinase activity using a terbium-labeled anti-phospho substrate antibody.

Materials:

  • Purified recombinant kinase

  • Fluorescein-labeled kinase substrate

  • This compound derivative stock solution (in 100% DMSO)

  • ATP solution

  • TR-FRET dilution buffer

  • Terbium-labeled anti-phospho substrate antibody

  • Black, low-volume 384-well plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the inhibitor in the TR-FRET dilution buffer.

    • Prepare a solution of kinase and fluorescein-labeled substrate in the TR-FRET dilution buffer.

    • Prepare the ATP solution in the TR-FRET dilution buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor to the wells of the assay plate.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Prepare a solution of the terbium-labeled antibody in TR-FRET dilution buffer containing EDTA to stop the reaction.

    • Add 10 µL of the antibody solution to each well.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (terbium) and 495 nm (fluorescein).

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Determine the percent inhibition and IC50 values as described in the luminescence protocol.

III. Cell-Based Assay Development: Assessing Inhibitor Activity in a Physiological Context

While biochemical assays are crucial for determining direct inhibitory potency, cell-based assays are essential for understanding how a compound behaves in a more complex biological environment.[7][13] These assays can provide insights into cell permeability, off-target effects, and the overall cellular efficacy of the inhibitor.

A. Workflow for Cell-Based Kinase Assay Development

Cell_Based_Workflow cluster_cell_prep Phase 1: Cell Line & Assay Setup cluster_cell_screening Phase 2: Cellular Activity Assessment Cell_Line_Selection Cell Line Selection (Target Expression) Assay_Format Assay Format Selection (e.g., Phosphorylation, Proliferation) Cell_Line_Selection->Assay_Format Optimization Optimization (Seeding Density, Treatment Time) Assay_Format->Optimization Inhibitor_Treatment Inhibitor Treatment Optimization->Inhibitor_Treatment Endpoint_Measurement Endpoint Measurement (e.g., Western Blot, ELISA, Luminescence) Inhibitor_Treatment->Endpoint_Measurement Dose_Response_Cellular Cellular IC50 Determination Endpoint_Measurement->Dose_Response_Cellular

Caption: Workflow for cell-based kinase assay development.

B. Protocol 3: Cellular Phosphorylation Assay (ELISA-based)

This protocol describes an ELISA-based method to measure the phosphorylation of a specific kinase substrate within a cellular context.[7]

Materials:

  • Cancer cell line expressing the target kinase (e.g., SNU-16 for FGFR2, HeLa for Aurora B, U2OS for MPS1)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound derivative stock solution

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody for the total substrate protein

  • Phospho-specific detection antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the this compound inhibitor for the desired time (e.g., 2-24 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Add cell lysis buffer to each well and incubate on ice for 10 minutes.

  • ELISA:

    • Transfer the cell lysates to the pre-coated ELISA plate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate and add the phospho-specific detection antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal (if a parallel total protein ELISA is performed).

    • Calculate the percent inhibition and determine the cellular IC50 value.

IV. Data Interpretation and Validation: Ensuring Trustworthy Results

Rigorous data analysis and assay validation are paramount to ensure the reliability and reproducibility of your findings.

A. Key Validation Parameters
ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of the quality of a high-throughput screening assay.Z' > 0.5
Signal-to-Background (S/B) Ratio The ratio of the signal from the positive control to the signal from the negative control.S/B > 3
IC50 Reproducibility The consistency of IC50 values across multiple experiments.Less than 3-fold variation
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect assay performance.Typically ≤ 1%
B. Addressing Compound Interference

Small molecule inhibitors can sometimes interfere with the assay technology itself, leading to false-positive or false-negative results. It is crucial to perform counter-screens to identify and mitigate these effects.

Common Types of Interference:

  • Fluorescence Quenching/Enhancement: Compounds that absorb light at the excitation or emission wavelengths of the fluorophores used in FP and TR-FRET assays.

  • Luciferase Inhibition: Compounds that directly inhibit the luciferase enzyme used in luminescence-based assays.

  • Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.

Strategies to Mitigate Interference:

  • Run the assay in the absence of kinase to identify compounds that directly affect the detection reagents.

  • Use orthogonal assays with different detection technologies to confirm hits.

  • Visually inspect assay plates for compound precipitation.

V. Conclusion: A Pathway to Confident Kinase Inhibitor Characterization

The protocols and principles outlined in this guide provide a robust framework for developing and validating assays to characterize the inhibitory activity of this compound derivatives against their target kinases. By carefully selecting the appropriate assay format, meticulously optimizing experimental conditions, and rigorously validating the results, researchers can confidently advance promising lead compounds through the drug discovery pipeline. As our understanding of the nuanced roles of kinases in disease continues to evolve, so too will the technologies we use to study them. A commitment to scientific integrity and a thorough, systematic approach to assay development will be the key to unlocking the full therapeutic potential of this exciting class of inhibitors.

References

  • Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs. PubMed. Available at: [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PubMed. Available at: [Link]

  • Identification and Characterization of Natural and Semisynthetic Quinones as Aurora Kinase Inhibitors. ACS Publications. Available at: [Link]

  • TTK (MPS-1) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PubMed. Available at: [Link]

  • FGFR2 Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. Available at: [Link]

  • FGFR2 Assay Kit. BPS Bioscience. Available at: [Link]

  • A Structure-guided Approach to Creating Covalent FGFR Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. ACS Publications. Available at: [Link]

  • Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. ResearchGate. Available at: [Link]

  • Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. National Center for Biotechnology Information. Available at: [Link]

  • Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. ResearchGate. Available at: [Link]

  • Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes. ACS Publications. Available at: [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed. Available at: [Link]

  • Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. PubMed. Available at: [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. Available at: [Link]

  • 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. Available at: [Link]

  • Aurora B Inhibitors as Cancer Therapeutics. MDPI. Available at: [Link]

  • Development of MPS1 Inhibitors: Recent Advances and Perspectives. PubMed. Available at: [Link]

  • Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. PubMed. Available at: [Link]

  • Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress. PubMed. Available at: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. Available at: [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. MDPI. Available at: [Link]

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Application Notes and Protocols: Synthesis and Oxidative Chemistry of 3-Aminothieno[2,3-b]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These molecules have garnered considerable attention due to their diverse pharmacological activities, including roles as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][2][3] Notably, derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide have shown promise as inhibitors of various kinases and have demonstrated potent anti-proliferative activity against several cancer cell lines.[1][4][5][6] The unique structural and electronic properties of this bicyclic system allow for versatile functionalization, enabling the fine-tuning of its biological activity.

This document provides a detailed guide for the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamide and explores a fascinating and unexpected oxidative dimerization reaction of this scaffold. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and insightful experimentation.

Part 1: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides via the Gewald Reaction

The cornerstone for the synthesis of the target scaffold is the Gewald three-component reaction, a robust and efficient one-pot method for the preparation of 2-aminothiophenes.[7][8][9] This reaction typically involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.

Reaction Principle and Mechanism

The Gewald reaction proceeds through a series of well-elucidated steps.[10][11][12] The initial step is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base (e.g., an amine). This is followed by the nucleophilic attack of the resulting enolate on elemental sulfur (S₈), leading to the formation of a sulfurated intermediate. Subsequent intramolecular cyclization and tautomerization, driven by the formation of the stable aromatic thiophene ring, yield the final 2-aminothiophene product.

Diagram 1: The Gewald Reaction Workflow

This diagram illustrates the key stages of the Gewald three-component reaction for the synthesis of the thieno[2,3-b]pyridine core.

Gewald Reaction Workflow cluster_reactants Starting Materials cluster_reaction Reaction Sequence cluster_product Product ketone 2-Thioxo-1,2-dihydropyridine- 3-carbonitrile s_alkylation S-Alkylation ketone->s_alkylation nitrile N-Aryl-2-chloroacetamide nitrile->s_alkylation sulfur Base (e.g., KOH) sulfur->s_alkylation cyclization Intramolecular Cyclization (Thorpe-Ziegler) s_alkylation->cyclization Intermediate Formation product 3-Aminothieno[2,3-b]pyridine- 2-carboxamide cyclization->product Aromatization

Caption: A simplified workflow of the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides.

Experimental Protocol: Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides

This protocol is adapted from established literature procedures and provides a general method for the synthesis of a variety of N-aryl substituted derivatives.[13][14]

Materials:

  • 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (or other substituted pyridinethiones)

  • N-Aryl-2-chloroacetamide (various substitutions possible)

  • Potassium Hydroxide (KOH), 10% aqueous solution

  • N,N-Dimethylformamide (DMF)

  • Ethanol (for washing)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative (20 mmol) and 10% aqueous KOH solution (11.2 mL, 20 mmol) in DMF (20 mL).

  • Addition of Chloroacetamide: To the stirred mixture, add the corresponding N-aryl-2-chloroacetamide (20 mmol).

  • S-Alkylation: Stir the resulting mixture at room temperature for 30-40 minutes. The formation of a white precipitate of the S-alkylated product may be observed. This step is crucial as it positions the components for the subsequent cyclization.

  • Cyclization: Add another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol) to the reaction mixture. The addition of a second equivalent of base is necessary to promote the intramolecular Thorpe-Ziegler type cyclization.

  • Product Formation: Continue stirring for 0.5–1 hour. A yellow solid precipitate of the desired 3-aminothieno[2,3-b]pyridine-2-carboxamide will form.

  • Isolation and Purification: Filter the solid product, wash it with cold aqueous ethanol, and dry it. The products obtained are generally of high purity (67–84% yield) and can often be used in subsequent steps without further purification.[13][14]

Table 1: Representative Examples of Synthesized 3-Aminothieno[2,3-b]pyridine-2-carboxamides [13][14]

Compound IDR (on Pyridine)Ar (on Amide)Yield (%)Melting Point (°C)
30e 4,6-dimethyl4-Fluorophenyl83208–209
30f 4-(methoxymethyl)-6-methyl4-Methoxyphenyl69169–171

Part 2: Oxidation of 3-Aminothieno[2,3-b]pyridine-2-carboxamides

The oxidation of thieno[2,3-b]pyridines can lead to a variety of products, including N-oxides, S-oxides (sulfoxides), and S,S-dioxides (sulfones), depending on the oxidant and reaction conditions.[13][14] However, recent studies have revealed a surprising and highly stereoselective oxidative dimerization pathway when using a common household chemical.

An Unexpected Pathway: Oxidative Dimerization with Sodium Hypochlorite

While the oxidation of ortho-amino carboxamides is often expected to yield fused pyrazole or isoxazole rings, the treatment of 3-aminothieno[2,3-b]pyridine-2-carboxamides with commercial bleach (aqueous sodium hypochlorite, NaOCl) leads to an unusual oxidative dimerization.[13][14][15] This reaction proceeds with high stereoselectivity, yielding a single enantiomeric pair out of eight possibilities.

Diagram 2: Proposed Reaction Pathway for Oxidative Dimerization

This diagram outlines a plausible mechanism for the unexpected oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides.

Oxidative Dimerization A 3-Aminothieno[2,3-b]pyridine- 2-carboxamide C Electrophilic Intermediate A->C Oxidation D Nucleophilic Attack A->D B Oxidizing Agent (NaOCl) B->C C->D Reacts with another molecule E Dimerization D->E F [4+2] Cycloaddition E->F Intramolecular Rearrangement G Final Dimer Product (Polyheterocyclic Ensemble) F->G

Caption: A proposed mechanistic pathway for the NaOCl-mediated oxidative dimerization.

Experimental Protocol: Oxidative Dimerization

This protocol describes the non-catalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides.[13][14]

Materials:

  • 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamide

  • Commercial bleach (aqueous NaOCl solution)

  • Solvent (e.g., DMF-H₂O mixture)

Procedure:

  • Dissolution: Dissolve the 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative in a suitable solvent mixture, such as DMF-H₂O.

  • Addition of Oxidant: At room temperature, add commercial bleach solution to the stirred solution of the starting material. The reaction is typically rapid.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically a few hours).

  • Product Isolation: The oxidative dimerization product often precipitates from the reaction mixture. Isolate the solid by filtration.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Causality and Experimental Choice:

  • Sodium Hypochlorite as Oxidant: The choice of NaOCl is critical. While stronger oxidizing agents might lead to the formation of sulfones or other degradation products, the milder conditions provided by bleach facilitate this unique dimerization pathway.

  • Solvent System: The nature of the solvent has been shown to influence the reaction pathway. The use of a DMF-H₂O mixture appears to favor the formation of the observed dimer.[13][14]

Trustworthiness and Self-Validation

The protocols described herein are based on peer-reviewed and published methodologies. To ensure the integrity of the results, it is imperative to perform thorough characterization of the synthesized compounds. This includes:

  • Spectroscopic Analysis: Confirmation of the chemical structures using ¹H NMR, ¹³C NMR, and mass spectrometry (e.g., HRMS-ESI).

  • Physical Characterization: Determination of melting points and comparison with literature values where available.

  • Purity Assessment: Analysis of product purity using techniques such as High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Directions

The synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides via the Gewald reaction provides a versatile entry point to a class of biologically important molecules. Furthermore, the unexpected oxidative dimerization of these compounds opens up new avenues for the creation of complex polyheterocyclic ensembles. Preliminary in silico studies suggest that these novel dimeric structures may be promising candidates for inhibiting enzymes such as acetylcholinesterase and proto-oncogene tyrosine-protein kinase (Src).[13][14] Further investigation into the biological activity of these unique scaffolds is warranted and could lead to the discovery of new therapeutic agents.

References

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). National Institutes of Health.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). ACS Omega.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (n.d.). The Journal of Organic Chemistry.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.). ACS Publications.
  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKIVOC. Retrieved from [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.). ACS Omega. Retrieved from [Link]

  • Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Biologically active thieno[2,3-b]pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). MDPI. Retrieved from [Link]

  • Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines, and Related Fused Ring Systems. (n.d.). MDPI. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Aminopyridine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 3-aminopyridine-2-carboxamide, a key intermediate in pharmaceutical development.[1] It addresses common challenges to optimize yield and purity, offering troubleshooting advice and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are several established methods for synthesizing this compound. The choice of route often depends on the available starting materials, scale, and desired purity. A prevalent and effective method is the Hofmann rearrangement of nicotinamide (3-pyridinecarboxamide).[2][3] This reaction converts a primary amide into a primary amine with one fewer carbon atom.[4][5]

Another approach involves the synthesis from 3-aminopyridine-2-carboxylic acid. This can be achieved through the reduction of 3-nitropyridine-2-carboxylic acid followed by amidation.[6] Additionally, hydrolysis of 2-cyanopyridine can yield the corresponding carboxamide under controlled conditions.[7]

Q2: My yield is consistently low. What are the likely causes?

Low yields in the synthesis of this compound can stem from several factors, particularly when employing the Hofmann rearrangement:

  • Incomplete Reaction: The Hofmann rearrangement requires precise stoichiometric control of the halogen (e.g., bromine) and base.[8] Insufficient amounts of either can lead to unreacted starting material.

  • Side Reactions: Over-oxidation or side reactions can occur, especially if the temperature is not carefully controlled.[9] The formation of byproducts reduces the overall yield of the desired product.

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and solvent can significantly impact the yield. For instance, the Hofmann rearrangement of nicotinamide is typically performed at a controlled temperature to prevent degradation.[2][10]

  • Product Loss During Workup: The purification process, including extraction and recrystallization, can lead to product loss if not optimized.

Q3: I am observing significant impurity peaks in my analysis. How can I identify and minimize them?

Impurity formation is a common challenge. Potential impurities can include:

  • Unreacted Starting Material: Nicotinamide or 3-aminopyridine-2-carboxylic acid may be present if the reaction does not go to completion.

  • Byproducts from Side Reactions: In the Hofmann rearrangement, isocyanate intermediates can react with nucleophiles other than water, leading to undesired products.[4]

  • Hydrolysis of the Carboxamide: The product itself can be susceptible to hydrolysis under certain pH and temperature conditions during workup.

To minimize impurities, consider the following:

  • Optimize Stoichiometry: Carefully control the molar ratios of your reactants.

  • Temperature Control: Maintain the recommended reaction temperature to minimize side reactions.

  • Purification Strategy: Employ appropriate purification techniques such as column chromatography or recrystallization from a suitable solvent system to isolate the pure product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive reagents; Incorrect reaction temperature; Insufficient reaction time.Verify the quality and concentration of reagents, especially the hypobromite solution if using the Hofmann rearrangement. Ensure the reaction is conducted at the optimal temperature and for the recommended duration. Monitor reaction progress using TLC or HPLC.
Formation of a Tar-like Substance Overheating; Incorrect stoichiometry leading to polymerization or degradation.Strictly control the reaction temperature using a cooling bath. Add reagents dropwise to manage exothermic reactions. Re-evaluate and confirm the molar ratios of all reactants.
Product is Difficult to Purify Presence of multiple closely-related impurities; Oily product that won't crystallize.Utilize column chromatography with a carefully selected eluent system for separation. If the product is oily, try triturating with a non-polar solvent to induce crystallization. Consider converting the product to a salt for easier purification.
Inconsistent Yields Between Batches Variations in reagent quality; Inconsistent reaction conditions (temperature, stirring speed); Moisture contamination.Use reagents from the same batch or re-standardize new batches. Employ precise control over all reaction parameters. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere if necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hofmann Rearrangement of Nicotinamide

This protocol is adapted from established procedures for the Hofmann rearrangement.[2][3][10]

Step-by-Step Methodology:

  • Preparation of Sodium Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve sodium hydroxide in water. Slowly add bromine to the cooled solution while stirring. Maintain the temperature below 10°C.

  • Reaction with Nicotinamide: To the freshly prepared sodium hypobromite solution, add finely powdered nicotinamide in portions, ensuring the temperature remains controlled.

  • Heating: After the addition is complete, gradually heat the reaction mixture to the specified temperature (e.g., 70-75°C) and maintain it for the recommended time (e.g., 45 minutes).[2]

  • Workup: Cool the reaction mixture and saturate it with sodium chloride. Extract the product with a suitable organic solvent (e.g., ether) using a continuous extractor for optimal recovery.[2]

  • Purification: Dry the organic extract over a suitable drying agent (e.g., sodium hydroxide pellets).[2] Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent mixture (e.g., benzene and ligroin).[2]

Diagram of the Hofmann Rearrangement Workflow:

Hofmann_Rearrangement Nicotinamide Nicotinamide N_Bromoamide N-Bromoamide Intermediate Nicotinamide->N_Bromoamide Br2, NaOH Isocyanate Isocyanate Intermediate N_Bromoamide->Isocyanate Rearrangement Carbamic_Acid Carbamic Acid Intermediate Isocyanate->Carbamic_Acid H2O Product This compound Carbamic_Acid->Product -CO2 Troubleshooting_Logic Start Low Yield or Impurities Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Temp Verify Temperature Control Start->Check_Temp Check_Time Confirm Reaction Time Start->Check_Time Optimize_Workup Optimize Workup & Purification Check_Reagents->Optimize_Workup Check_Temp->Optimize_Workup Check_Time->Optimize_Workup Success Improved Yield & Purity Optimize_Workup->Success

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-Aminopyridine. Organic Syntheses Procedure. Available at: [Link]

  • Zitko, J., et al. (2020). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules. Available at: [Link]

  • Mishra, A., et al. (2009). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2020). Preparation method of 3-aminopyridine. Google Patents.
  • Beilstein Journals. (2011). Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2021). A convenient Hofmann reaction of carboxamides and cyclic imides mediated by trihaloisocyanuric acids. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Wikipedia. Available at: [Link]

  • Bentham Science. (2020). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Current Organic Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2016). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • ACS Publications. (2013). Hypervalent Iodine Reagent-Promoted Hofmann-Type Rearrangement/Carboxylation of Primary Amides. The Journal of Organic Chemistry. Available at: [Link]

  • Semantic Scholar. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Available at: [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Chemistry Steps. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. Journal of Experimental Therapeutics and Oncology. Available at: [Link]

  • Wikipedia. (n.d.). 3-Aminopyridine. Wikipedia. Available at: [Link]

  • Der Pharma Chemica. (2015). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica. Available at: [Link]

  • Google Patents. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.

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Technical Support Center: Enhancing the Purity of 3-Aminopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of 3-Aminopyridine-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the purity of their crude product. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges encountered during experimental work. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently achieve your desired product purity.

Introduction to Purification Challenges

This compound is a polar aromatic compound, and its purification can be challenging due to the presence of structurally similar impurities. These can include unreacted starting materials, byproducts from side reactions, and degradation products. The choice of purification strategy is critical and depends on the nature and quantity of these impurities. This guide will walk you through the most common and effective purification techniques: recrystallization, column chromatography, and acid-base extraction, providing detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. A common route to aminopyridines is the Hofmann rearrangement of the corresponding amide.[1][2] If 3-aminopyridine is a precursor, which is often synthesized from nicotinamide via a Hofmann rearrangement, you might encounter the following impurities:

  • Unreacted Starting Materials: Nicotinamide or 3-aminopyridine could be present if the reaction has not gone to completion.

  • Side-Products from Hofmann Rearrangement: The Hofmann rearrangement can sometimes lead to the formation of small amounts of ureas or other byproducts.[1]

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, other aminopyridine isomers could potentially form.

  • Colored Impurities: Crude aminopyridine products can often be dark-colored due to the presence of polymeric or oxidized byproducts.

Q2: My crude product is a dark oil/discolored solid. How can I remove the color?

A2: Discoloration is a common issue with crude amine-containing compounds. An effective method for color removal is treatment with activated carbon (charcoal) during recrystallization. The activated carbon adsorbs the high molecular weight colored impurities. For stubborn discoloration, a reducing agent like sodium hydrosulfite can be used in conjunction with activated carbon during the recrystallization process, as has been demonstrated in the purification of 3-aminopyridine.[3]

Q3: How do I choose between recrystallization and column chromatography for purification?

A3: The choice depends on several factors:

  • Nature of Impurities: If the impurities have significantly different solubility profiles from your product, recrystallization is often a more efficient and scalable method.

  • Quantity of Material: For larger quantities of crude product, recrystallization is generally more practical than column chromatography.

  • Purity Requirements: For very high purity requirements, column chromatography may be necessary to separate closely related impurities. Often, a combination of both techniques is employed: a preliminary purification by column chromatography followed by a final polishing step via recrystallization.

A decision-making workflow for selecting the appropriate purification method is outlined below.

purification_decision_tree start Crude this compound is_solid Is the crude product a solid? start->is_solid is_oily Is the product oily or highly discolored? is_solid->is_oily No recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_oily->chromatography Yes acid_base Consider Acid-Base Extraction is_oily->acid_base Consider as pre-purification end_pure Pure Product recrystallization->end_pure chromatography->recrystallization For final polishing acid_base->chromatography

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key to a successful recrystallization is selecting an appropriate solvent system.

Finding a Suitable Solvent System

The ideal solvent for recrystallization should dissolve the compound well at its boiling point but poorly at room temperature or below. For polar compounds like this compound, polar solvents are a good starting point.

Suggested Solvents to Screen:

  • Alcohols (Ethanol, Methanol, Isopropanol)

  • Water

  • Acetonitrile

  • Ethyl Acetate

  • Mixtures such as Ethanol/Water or Ethyl Acetate/Hexane

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: If activated carbon or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

ProblemProbable Cause(s)Solution(s)
Product does not dissolve Incorrect solvent choice (product is insoluble).Try a more polar solvent. For amides, polar solvents like ethanol, acetone, or acetonitrile are often effective.[4]
No crystals form upon cooling Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. Induce crystallization by scratching the inside of the flask or adding a seed crystal.
Product "oils out" The boiling point of the solvent is higher than the melting point of the compound; the solution is too concentrated.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a lower-boiling solvent.
Low recovery of pure product Too much solvent was used; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated.
Product is still colored Incomplete removal of colored impurities.Repeat the recrystallization with the addition of activated carbon. For stubborn colors, consider adding a small amount of sodium hydrosulfite along with the activated carbon.[3]

Troubleshooting Guide: Column Chromatography

Column chromatography is an excellent technique for separating compounds with different polarities. For a polar compound like this compound, normal-phase chromatography on silica gel is a common approach.

Choosing an Eluent System

The choice of eluent (mobile phase) is crucial for good separation. A good starting point for polar aromatic compounds is a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The optimal ratio can be determined by thin-layer chromatography (TLC).

chromatography_workflow start Crude Product tlc Develop TLC with various eluent systems (e.g., Hexane/EtOAc, DCM/MeOH) start->tlc run_column Run column with optimized eluent tlc->run_column collect_fractions Collect fractions run_column->collect_fractions analyze_fractions Analyze fractions by TLC collect_fractions->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for column chromatography.

ProblemProbable Cause(s)Solution(s)
Compound does not move from the origin (streaking at the top) Eluent is not polar enough; the compound is strongly adsorbed to the acidic silica gel.Increase the polarity of the eluent (e.g., add methanol to a dichloromethane or ethyl acetate eluent). Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the eluent to neutralize the acidic sites on the silica gel.
Poor separation of product and impurities (co-elution) Inappropriate eluent system; column is overloaded.Optimize the eluent system using TLC to achieve better separation. Reduce the amount of crude material loaded onto the column. Use a solvent gradient (gradually increasing the polarity of the eluent during the separation).
Product elutes too quickly (with the solvent front) Eluent is too polar.Start with a less polar eluent system and gradually increase the polarity.
Streaking or tailing of the product spot The compound is interacting too strongly with the stationary phase; the column is overloaded.Add a basic modifier (triethylamine or ammonia) to the eluent. Use a less acidic stationary phase like alumina. Ensure the column is not overloaded.

Troubleshooting Guide: Acid-Base Extraction

The basic amino group on the pyridine ring allows for purification by acid-base extraction. This technique is particularly useful for removing non-basic impurities.

Principle of Acid-Base Extraction

This compound, being basic, will be protonated in an acidic aqueous solution (e.g., dilute HCl) and will move from an organic solvent into the aqueous layer. Non-basic impurities will remain in the organic layer. The aqueous layer can then be collected, and the pH raised with a base (e.g., NaOH) to deprotonate the product, which can then be extracted back into an organic solvent.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl). Collect the aqueous layer. Repeat the acidic wash on the organic layer 2-3 times.

  • Basification: Combine the acidic aqueous layers and, in an ice bath, slowly add a base (e.g., 10% NaOH solution) until the solution is basic (pH > 10).

  • Back-Extraction: Extract the product from the basic aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

ProblemProbable Cause(s)Solution(s)
Emulsion formation during extraction Vigorous shaking; presence of fine solid particles.Allow the mixture to stand for a longer period. Add a small amount of brine (saturated NaCl solution). Filter the crude mixture before extraction to remove any solids.
Low recovery of product Incomplete extraction; product has some solubility in the aqueous phase even when deprotonated.Perform multiple extractions with smaller volumes of the organic solvent. Saturate the aqueous layer with NaCl before back-extraction to decrease the solubility of the organic product in the aqueous phase.
Product precipitates out during basification The product is not very soluble in the basic aqueous solution.Add the organic extraction solvent before or during basification to dissolve the product as it is deprotonated.

Purity Assessment

After purification, it is essential to assess the purity of your this compound. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on a TLC plate developed with an appropriate eluent system is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single sharp peak in the chromatogram indicates a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to confirm the structure of the compound and to identify the presence of any impurities with distinct signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

By systematically applying the principles and troubleshooting steps outlined in this guide, you will be well-equipped to improve the purity of your this compound crude product, leading to more reliable and reproducible results in your research and development endeavors.

References

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • WIPO. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. [Link]

  • Ghareb, N., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 27(36), 45831-45839. [Link]

  • Reddit. (2022). Chromatography to separate polar molecules? r/OrganicChemistry. [Link]

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. [Link]

  • Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(6), 1095. [Link]

  • Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. [Link]

  • Google Patents. (n.d.).
  • Agrawal, K. C., et al. (1976). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 19(10), 1209-1213. [Link]

  • Wikipedia. (n.d.). 3-Aminopyridine. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(42), 12660–12661. [Link]

  • WebMD. (n.d.). Niacinamide: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • Hwang, E. S., & Song, S. B. (2017). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. Biomolecules & Therapeutics, 25(3), 231–236. [Link]

  • PubChem. (n.d.). 3-Amino-pyridine-2-carboxylic acid amide. [Link]

  • PubChem. (n.d.). Nicotinamide. [Link]

  • Patsnap. (n.d.). Synthesis process of 3-aminopyridine. [Link]

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Technical Support Center: Optimization of Microwave Reaction Conditions for Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of microwave-assisted aminopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of microwave chemistry for this important class of heterocyclic compounds. Aminopyridines are crucial pharmacophores in numerous bioactive molecules, and their efficient synthesis is a key objective in medicinal chemistry.[1][2] Microwave-assisted organic synthesis (MAOS) offers a powerful tool to accelerate these syntheses, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[3][4][5]

This guide is structured to provide practical, actionable advice in a question-and-answer format, addressing specific issues you may encounter during your experiments. We will delve into the "why" behind the "how," grounding our recommendations in established chemical principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific problems that can arise during the microwave-assisted synthesis of aminopyridines. Each issue is followed by a diagnosis of probable causes and a step-by-step solution.

Low or No Product Yield

Question: I am attempting a microwave-assisted aminopyridine synthesis (e.g., a Buchwald-Hartwig or Ullmann coupling), but I am observing very low to no formation of my desired product. What are the likely causes and how can I fix this?

Answer:

Low or non-existent product yield is a common frustration, but it can typically be resolved by systematically evaluating several key reaction parameters.

Probable Causes & Solutions:

  • Inadequate Heating/Temperature:

    • Diagnosis: The set temperature may not be optimal for the specific transformation, or the reaction mixture may not be efficiently absorbing microwave energy. Non-polar solvents, for instance, are poor microwave absorbers.[3]

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Microwave reactors can safely operate at temperatures well above the solvent's boiling point due to increased pressure.[3][6] However, be mindful of the thermal stability of your reagents and products.[7] Generally, temperatures between 100-160°C are effective for many aminopyridine syntheses.[1][3]

      • Solvent Choice: If using a non-polar solvent like toluene, consider switching to a more polar solvent with a higher dielectric constant, such as DMF, NMP, DMSO, or ethanol.[3] These solvents couple more effectively with microwave irradiation, leading to rapid and uniform heating.[3] For certain reactions, like the Bohlmann-Rahtz pyridine synthesis, protic solvents like ethanol have been shown to improve efficiency.[8]

      • Solvent-Free Conditions: For some reactions, solvent-free ("dry media") conditions can be highly effective, especially when one of the reactants is a liquid or can melt at the reaction temperature.[9][10][11] This is also a greener chemistry approach.[3][12]

  • Incorrect Reaction Time:

    • Diagnosis: Microwave reactions are significantly faster than conventional methods.[5][13] A reaction time that is too short will result in incomplete conversion, while an excessively long time can lead to product degradation.[9]

    • Solution:

      • Time Optimization: Perform a time-course study. Run the reaction for short intervals (e.g., 5, 10, 15, 30 minutes) and analyze the crude reaction mixture by TLC or LC-MS to determine the optimal reaction time for maximum product formation and minimal byproduct generation.[9][14]

  • Catalyst/Ligand/Base Incompatibility or Deactivation:

    • Diagnosis: For cross-coupling reactions like Buchwald-Hartwig or Ullmann, the choice of catalyst, ligand, and base is critical. The chosen combination may not be active enough for the specific substrates (e.g., electron-rich or sterically hindered halopyridines).

    • Solution:

      • Buchwald-Hartwig: For challenging couplings of halopyridines, consider using more advanced catalyst systems. Combinations like Pd₂(dba)₃ with sterically hindered phosphine ligands such as XPhos or Josiphos-type ligands are often effective.[14][15] The choice of base (e.g., t-BuONa, Cs₂CO₃) is also crucial and may need optimization.[14]

      • Ullmann Condensation: Traditional Ullmann reactions often require harsh conditions.[16] Microwave-assisted Ullmann reactions can proceed under milder conditions, often using copper(I) salts (e.g., CuI) or even copper nanoparticles as catalysts, sometimes in the presence of a ligand like a diamine.[9][16][17]

      • Catalyst-Free Reactions: For certain nucleophilic aromatic substitution (SNAr) reactions on highly activated halopyridines, a catalyst may not be necessary under microwave irradiation.[11]

Formation of Significant Byproducts or Tar

Question: My reaction is producing a complex mixture of byproducts, and in some cases, a dark, tar-like substance. How can I improve the selectivity of my reaction?

Answer:

The formation of byproducts and tar is often a sign of excessive reaction temperature or time, leading to decomposition of starting materials or the desired product.

Probable Causes & Solutions:

  • Overheating or Prolonged Reaction Time:

    • Diagnosis: The high energy input from the microwave can lead to rapid decomposition if not carefully controlled.[9]

    • Solution:

      • Reduce Temperature and Time: Systematically lower the reaction temperature and shorten the irradiation time. As mentioned previously, a time-course and temperature-screening experiment is highly recommended.

      • Power Modulation: Instead of continuous high power, use a power-cycling mode if your microwave reactor allows it. This can help maintain a stable temperature without localized overheating.

  • Side Reactions:

    • Diagnosis: Depending on the specific aminopyridine synthesis, various side reactions can occur. For instance, in the Chichibabin reaction, dimerization can be a significant side reaction.[18] In cross-coupling reactions, hydrodehalogenation of the starting aryl halide can compete with the desired amination.

    • Solution:

      • Optimize Stoichiometry: Adjusting the ratio of reactants can sometimes suppress side reactions. For example, in a microwave-promoted Ullmann condensation, using a slight excess of the aminopyridine was found to be beneficial.[9]

      • Inert Atmosphere: For oxygen-sensitive reactions, particularly palladium-catalyzed couplings, ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst and reagents.[14]

Poor Reproducibility

Question: I am getting inconsistent results even when I run the same reaction under what I believe are identical conditions. Why is this happening and what can I do to improve reproducibility?

Answer:

Poor reproducibility in microwave chemistry often stems from subtle variations in experimental setup and conditions.

Probable Causes & Solutions:

  • Inaccurate Temperature Measurement:

    • Diagnosis: The position of the temperature sensor (internal fiber-optic vs. external infrared) can affect the accuracy of the temperature reading. Hot spots can also develop within the reaction vessel.

    • Solution:

      • Use an Internal Probe: Whenever possible, use an internal fiber-optic temperature probe for the most accurate measurement of the bulk reaction temperature.

      • Stirring: Ensure efficient stirring throughout the reaction to promote even temperature distribution and prevent localized overheating.

  • Vessel Sealing and Pressure:

    • Diagnosis: An improperly sealed reaction vessel can lead to the loss of volatile solvents or reagents, altering the reaction concentration and pressure. This can significantly affect the reaction outcome.

    • Solution:

      • Proper Sealing: Always use certified microwave process vials and caps designed for the pressures and temperatures you are targeting.[6][7] Ensure the cap is sealed correctly before starting the reaction.

      • Monitor Pressure: Pay attention to the pressure readings during the reaction. A sudden drop in pressure may indicate a leak.

  • Reagent Purity and Water Content:

    • Diagnosis: The purity of reagents, especially catalysts and anhydrous solvents, is critical. Trace amounts of water can deactivate catalysts or participate in unwanted side reactions.

    • Solution:

      • Use High-Purity Reagents: Use freshly purified reagents and dry solvents, especially for moisture-sensitive reactions like the Buchwald-Hartwig amination.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave heating over conventional oil bath heating for aminopyridine synthesis?

Microwave-assisted organic synthesis (MAOS) offers several key advantages:

  • Drastic Reduction in Reaction Times: Reactions that take hours or even days with conventional heating can often be completed in minutes under microwave irradiation.[4][5][13][19]

  • Improved Yields and Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, leading to higher isolated yields and cleaner products.[3][12][19]

  • Enhanced Reaction Rates: Microwave energy directly couples with polar molecules in the reaction mixture, leading to a rapid increase in temperature and significantly accelerated reaction rates.[20]

  • Access to Higher Temperatures: In sealed vessels, solvents can be heated far above their atmospheric boiling points, allowing for reactions to be conducted at much higher temperatures, which can overcome large activation energy barriers.[3][6]

  • Greener Chemistry: MAOS often requires less solvent and energy, aligning with the principles of green chemistry.[3][12]

Q2: How do I choose the right solvent for my microwave reaction?

The ideal solvent should:

  • Effectively Absorb Microwaves: Polar solvents like DMF, DMSO, NMP, ethanol, and water are excellent microwave absorbers. Non-polar solvents like toluene and hexane are poor absorbers and may not heat efficiently on their own.[3]

  • Be Chemically Inert: The solvent should not react with your starting materials, reagents, or products under the reaction conditions.

  • Have a Sufficiently High Boiling Point: While microwaves can superheat solvents, choosing a solvent with a reasonably high boiling point provides a wider operating temperature range.

  • Effectively Solubilize Reagents: All reactants should be soluble in the chosen solvent to ensure a homogeneous reaction mixture.

Table 1: Common Solvents for Microwave-Assisted Aminopyridine Synthesis

SolventPolarityDielectric Constant (ε)Boiling Point (°C)Microwave AbsorptionNotes
Dimethylformamide (DMF) Polar Aprotic36.7153HighExcellent general-purpose solvent for many coupling reactions.[21]
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic32.2202HighHigh boiling point allows for very high reaction temperatures.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7189HighExcellent solvent, but can be difficult to remove.
Ethanol Polar Protic24.678MediumA greener solvent option, effective in some reactions.[3][8]
Toluene Non-polar2.4111LowPoor absorber; often requires a polar co-solvent or ionic liquid.
Water Polar Protic80.4100HighAn excellent green solvent for suitable reactions.[3]

Q3: What are the most critical safety precautions when using a microwave reactor?

Safety is paramount when working with microwave chemistry.[7]

  • NEVER Use a Domestic Microwave Oven: Laboratory microwave reactors are specifically designed with safety features to handle high pressures and corrosive chemicals. Domestic ovens lack these features and are extremely dangerous for laboratory use.[7][22]

  • Use Certified Reaction Vials: Only use vials and caps specifically designed and certified by the manufacturer for the pressures and temperatures of your experiment.[6][7]

  • Do Not Exceed Vessel Volume Limits: Typically, do not fill the reaction vial more than two-thirds full to allow for thermal expansion and pressure buildup.

  • Allow for Cooling: Always allow the reaction vessel to cool to a safe temperature (well below the solvent's boiling point, typically < 50°C) before removing it from the reactor and opening it.[6]

  • Be Aware of Reaction Kinetics: Highly exothermic reactions or reactions that generate gas can lead to a rapid and dangerous pressure increase. Start with small-scale reactions and conservative conditions when exploring new chemistry.[7]

  • Work in a Fume Hood: Always operate the microwave reactor inside a certified laboratory fume hood to contain any potential release of volatile or toxic substances.[7]

Part 3: Experimental Protocol & Visualization

Example Protocol: Microwave-Assisted Ullmann Condensation for the Synthesis of a Substituted 2-Aminopyridine Derivative

This protocol provides a general guideline for the synthesis of 11H-pyrido[2,1-b]quinazolin-11-one derivatives via a microwave-promoted Ullmann condensation.[9][17]

Reactants:

  • 2-Chlorobenzoic Acid (1.0 equiv)

  • 2-Aminopyridine (2.0 equiv)

  • Potassium Carbonate (K₂CO₃) (1.0 equiv)

  • Copper powder (or CuI) (catalytic amount, e.g., 3-5 mol%)

Procedure:

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-chlorobenzoic acid, 2-aminopyridine, potassium carbonate, and the copper catalyst.

  • Solvent (Optional): This reaction can be run under "dry media" (solvent-free) conditions.[9] If a solvent is desired for better heat distribution, a high-boiling polar aprotic solvent like DMF or NMP can be used.

  • Sealing: Securely cap the vial using the appropriate crimper or torque wrench.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters. A typical starting point would be:

    • Temperature: 150°C

    • Time: 10 minutes

    • Power: 200 W (with power modulation to maintain temperature)

    • Stirring: On

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50°C using the instrument's cooling system.

  • Work-up: Once cooled, carefully open the vial. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine derivative.

Table 2: Optimization of Microwave Parameters (Example Data)

EntryPower (W)Time (min)Temperature (°C)Yield (%)
1240614088
2400415092
3400716085 (decomposition observed)
4570315589

Data is illustrative and based on trends reported in the literature.[9]

Visual Workflow Diagrams

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low or No Product Yield CheckTemp Is the reaction temperature adequate? (Typically 100-160°C) Start->CheckTemp CheckSolvent Is the solvent a good microwave absorber? (e.g., DMF, EtOH) CheckTemp->CheckSolvent Yes IncreaseTemp Increase Temperature in 10-20°C increments CheckTemp->IncreaseTemp No CheckTime Is the reaction time optimized? (Run time-course study) CheckSolvent->CheckTime Yes ChangeSolvent Switch to a more polar solvent or try solvent-free conditions CheckSolvent->ChangeSolvent No CheckCatalyst Is the catalyst/ligand/base system appropriate for the substrates? CheckTime->CheckCatalyst Yes OptimizeTime Run reaction at 5, 10, 20, 30 min and analyze conversion CheckTime->OptimizeTime No OptimizeCatalyst Screen alternative catalysts, ligands, and bases CheckCatalyst->OptimizeCatalyst No Success Improved Yield CheckCatalyst->Success Yes IncreaseTemp->Success ChangeSolvent->Success OptimizeTime->Success OptimizeCatalyst->Success

Caption: A decision tree for troubleshooting low product yield.

General Microwave Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reagents 1. Add Reactants, Catalyst, Solvent to Microwave Vial Seal 2. Securely Seal Vial Reagents->Seal Irradiate 3. Irradiate in Reactor (Set T, t, P) Seal->Irradiate Cool 4. Cool Vessel to < 50°C Irradiate->Cool Extract 5. Extract Product Cool->Extract Purify 6. Purify (e.g., Chromatography) Extract->Purify FinalProduct Final Product Purify->FinalProduct

Caption: A streamlined workflow for aminopyridine synthesis.

References

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. (n.d.). National Institutes of Health.
  • Pellón, R. F., et al. (2006). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.
  • Bargues, M., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(14), 5558.
  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Universitas Scientiarum.
  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.
  • Comparison between microwave and conventional heating reactions. (n.d.). ResearchGate.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(11), 3439.
  • 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. (2014). Organic Letters, 16(6), 1748–1751.
  • Conventional heating versus microwave irradiation on amination reaction of 1,4-naphthoquinones 1 and 10. (n.d.). ResearchGate.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2023). Molecules, 28(19), 6932.
  • (PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. (2006). ResearchGate.
  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances, 13(48), 33815–33838.
  • Microwave-assisted Michael addition of 2-amino pyridine to chalcones under catalyst-free conditions. (n.d.). ResearchGate.
  • A Comparative Guide to Pyridine Synthesis: Conventional Heating vs.
  • Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation†. (2001). Journal of Chemical Research, Synopses, (5), 188–189.
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2013). Beilstein Journal of Organic Chemistry, 9, 1855–1863.
  • Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine) Without Transition Metal Catalyst. (n.d.). ResearchGate.
  • A new one-step synthesis of pyridines under microwave-assisted conditions. (2002). Tetrahedron Letters, 43(46), 8331–8334.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Scientific Research in Science and Technology.
  • Chichibabin reaction. (n.d.). In Wikipedia.
  • Ullmann condensation. (n.d.). In Wikipedia.
  • The Buchwald–Hartwig Amination After 25 Years. (2020).

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Technical Support Center: Overcoming Poor Solubility of 3-Aminopyridine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-aminopyridine-2-carboxamide derivatives. This guide is designed to provide in-depth, practical solutions to one of the most significant challenges encountered with this class of compounds: poor aqueous solubility. We will explore the underlying causes of this issue and offer a range of troubleshooting strategies, from fundamental formulation adjustments to advanced drug delivery technologies.

I. Understanding the Challenge: Why Do this compound Derivatives Exhibit Poor Solubility?

Poor solubility is a common hurdle in drug development, and it is particularly prevalent among aromatic heterocyclic compounds like this compound derivatives.[1][2] The solubility of a compound is influenced by several factors, including its molecular structure, crystal lattice energy, and the nature of the solvent.

For this compound derivatives, the key contributors to low aqueous solubility are:

  • Molecular Structure: The presence of a rigid pyridine ring and a carboxamide group can lead to strong intermolecular interactions, such as hydrogen bonding, in the solid state. These interactions contribute to a stable crystal lattice that is difficult for water molecules to disrupt.

  • Aromaticity and Lipophilicity: The aromatic nature of the pyridine ring increases the lipophilicity (fat-solubility) of the molecule, making it less favorable to dissolve in a polar solvent like water.

  • Weakly Basic Nature: The amino group on the pyridine ring imparts weak basicity to the molecule. This means that its solubility is highly dependent on the pH of the solution.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and provides step-by-step guidance for overcoming solubility issues during your experiments.

Q1: My this compound derivative won't dissolve in my aqueous buffer. What is the first thing I should try?

A1: pH Adjustment

Given the weakly basic nature of the 3-aminopyridine moiety, the first and most straightforward approach is to adjust the pH of your aqueous solution. By lowering the pH, you can protonate the basic amino group, leading to the formation of a more soluble salt.

Causality: The protonated form of the amine is charged and therefore more polar, which enhances its interaction with water molecules and increases solubility.[1][3]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Add excess compound: Add an excess amount of your this compound derivative to a fixed volume of each buffer.

  • Equilibrate: Shake or stir the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the results: Plot the solubility (in mg/mL or µM) as a function of pH. This will give you a clear indication of the pH range where your compound is most soluble.

Caption: Impact of pH on the solubility of a weakly basic compound.

Q2: Adjusting the pH helped, but the solubility is still not high enough for my in vitro assay. What's the next step?

A2: Utilizing Cosolvents

If pH adjustment alone is insufficient, the use of water-miscible organic cosolvents can significantly enhance the solubility of your compound.[4][5] Cosolvents work by reducing the polarity of the aqueous medium, making it more favorable for dissolving lipophilic molecules.[4][6]

Commonly Used Cosolvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • N,N-Dimethylformamide (DMF)

Data Presentation: Example of Cosolvent Screening

CosolventConcentration (% v/v)Solubility of Compound X (µM)
None (Aqueous Buffer, pH 7.4)0%5
DMSO5%150
DMSO10%400
Ethanol10%80
PEG 40020%250

Experimental Protocol: Cosolvent Screening

  • Prepare stock solutions: Prepare a high-concentration stock solution of your compound in 100% of the chosen cosolvent (e.g., 10 mM in DMSO).

  • Prepare cosolvent-buffer mixtures: Prepare a series of aqueous buffers containing different percentages of the cosolvent (e.g., 1%, 5%, 10%, 20% DMSO in PBS).

  • Spike in the compound: Add a small volume of the stock solution to the cosolvent-buffer mixtures to reach the desired final concentration. Important: Ensure the final concentration of the cosolvent from the stock solution is accounted for.

  • Observe for precipitation: Visually inspect the solutions for any signs of precipitation immediately after adding the compound and after a period of incubation (e.g., 1-2 hours) at the desired temperature.

  • Determine the maximum solubility: If precipitation occurs, you can perform a more detailed solubility study similar to the pH assessment to determine the maximum achievable concentration in each cosolvent mixture.

Important Consideration: While cosolvents are effective, they can also impact the biological activity of your compound or the cells in your assay. It is crucial to run appropriate vehicle controls to account for any effects of the cosolvent itself.

Q3: I need to prepare a formulation for an in vivo study, and the required dose is high. Cosolvents alone are not a viable option due to toxicity concerns. What are my options?

A3: Advanced Formulation Strategies

For in vivo applications requiring higher concentrations, more advanced formulation strategies are necessary. These approaches aim to either create a more soluble form of the drug or to keep it in a high-energy, more readily dissolvable state.

1. Salt Formation

Forming a salt of your weakly basic this compound derivative with a pharmaceutically acceptable acid is a common and effective method to improve solubility and dissolution rate.[7][8]

Causality: The salt form readily dissociates in an aqueous environment, leading to a higher concentration of the charged, more soluble form of the drug.[3]

Experimental Workflow: Salt Screening

Salt_Screening_Workflow Start Start: Poorly Soluble Free Base Counterion_Selection Select Counterions (e.g., HCl, mesylate, tosylate) Start->Counterion_Selection Salt_Formation Attempt Salt Formation (Various Solvents) Counterion_Selection->Salt_Formation Characterization Characterize Solids (XRD, DSC, TGA) Salt_Formation->Characterization Solubility_Assessment Assess Solubility & Dissolution Rate Characterization->Solubility_Assessment Stability_Testing Evaluate Stability (Hygroscopicity, Chemical Stability) Solubility_Assessment->Stability_Testing Lead_Salt_Selection Select Lead Salt Form Stability_Testing->Lead_Salt_Selection

Sources

Improving reaction efficiency of CDI-mediated amide coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: CDI-Mediated Amide Coupling

Welcome to the technical support guide for 1,1'-Carbonyldiimidazole (CDI)-mediated amide coupling. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes, troubleshoot common issues, and understand the nuances of this versatile coupling reaction. Here, we combine fundamental mechanistic principles with practical, field-proven advice to help you achieve higher yields and purity in your amide synthesis endeavors.

Core Mechanism & Key Intermediates

Understanding the reaction pathway is the first step to effective troubleshooting. CDI-mediated amide coupling is a two-step, one-pot process valued for its mild conditions and simple work-up.[1][2]

  • Activation Step: The carboxylic acid reacts with CDI to form a highly reactive N-acylimidazolide intermediate. This step releases one equivalent of imidazole and carbon dioxide gas, the evolution of which drives the reaction forward.[1][2][3]

  • Coupling Step: The amine, acting as a nucleophile, attacks the carbonyl carbon of the N-acylimidazolide. This displaces the imidazole leaving group to form the final amide product. The released imidazole is a benign, water-soluble byproduct, simplifying purification.[3][4][5]

This process minimizes the racemization of chiral centers, a common issue with harsher coupling methods.[1][4]

CDI_Mechanism RCOOH Carboxylic Acid (R-COOH) AcylIm N-Acylimidazolide Intermediate RCOOH->AcylIm + CDI - Imidazole - CO2 CDI CDI Amide Amide Product (R-CO-NHR') AcylIm->Amide + Amine - Imidazole Byproducts Byproducts: CO2 (gas) Imidazole Amine Amine (R'-NH2)

Caption: General mechanism of CDI-mediated amide coupling.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Problem Area: Low or No Product Yield

Q1: My reaction yield is extremely low or zero. What are the most likely causes?

Several factors can lead to poor yields, but the most common culprits are related to reagent quality and reaction conditions.

  • Cause 1: Deactivated CDI Reagent. CDI is highly sensitive to moisture.[6][7] Exposure to atmospheric humidity will hydrolyze it back to imidazole and CO2, rendering it inactive.[1][7]

    • Solution: Always use a fresh bottle of CDI or a properly stored (desiccated, under inert atmosphere) reagent.[3][6] If you suspect your CDI has degraded, its activity can be quickly checked by adding a small amount to an anhydrous solvent—vigorous CO2 evolution upon addition of a carboxylic acid indicates activity.

  • Cause 2: Hydrolysis of the N-Acylimidazolide Intermediate. The activated intermediate is also susceptible to hydrolysis by water present in the reaction mixture, which will revert it to the starting carboxylic acid.[8]

    • Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents (e.g., THF, DCM, DMF) and run the reaction under an inert atmosphere (Nitrogen or Argon) to strictly exclude moisture.[4][8]

  • Cause 3: Poor Nucleophilicity of the Amine. Electron-poor aromatic amines or sterically hindered amines can be slow to react with the N-acylimidazolide intermediate.[9] This slow reaction rate can allow side reactions or degradation to occur.

    • Solution: For sluggish amines, consider gentle heating (e.g., 40-50 °C) or switching to a more polar solvent like DMF, which can facilitate the reaction.[4] In some cases, catalysis with a mild acid like imidazole·HCl can significantly enhance the rate of coupling with aromatic amines by protonating the leaving group, making the intermediate more electrophilic.[9]

Low_Yield_Troubleshooting Start Low / No Yield CheckCDI Is CDI active? (Fresh bottle, stored properly) Start->CheckCDI CheckConditions Are conditions strictly anhydrous? (Dry solvent/glassware, inert atm.) CheckCDI->CheckConditions Yes Sol_CDI Use fresh, high-purity CDI. CheckCDI->Sol_CDI No CheckAmine Is the amine sterically hindered or electron-poor? CheckConditions->CheckAmine Yes Sol_Conditions Re-dry all reagents, solvents, and glassware. CheckConditions->Sol_Conditions No Sol_Amine Increase temperature (40-50°C). Switch to DMF solvent. Consider acid catalysis (imidazole·HCl). CheckAmine->Sol_Amine Yes

Caption: Decision workflow for troubleshooting low reaction yields.

Problem Area: Side Product Formation

Q2: I'm observing a symmetrical urea byproduct in my crude NMR. How do I prevent this?

The formation of a symmetrical urea (R'-NH-CO-NH-R') is a classic side reaction in CDI couplings.

  • Cause: This occurs when unreacted CDI is present in the mixture upon addition of the amine. CDI reacts with two equivalents of the amine to form the urea.[5] This is particularly problematic if an excess of CDI is used or if the activation of the carboxylic acid is slow.

    • Solution 1 (Stoichiometry Control): Use precise, equimolar amounts (1.0 to 1.05 equivalents) of CDI relative to the carboxylic acid.[5] Avoid using a large excess of the coupling reagent.

    • Solution 2 (Sequential Addition): Ensure the activation step is complete before adding the amine. The activation is typically rapid, marked by the cessation of CO2 bubbling (usually 15-60 minutes at room temperature).[4][5] Adding the amine only after all the CDI has been consumed by the acid prevents urea formation.

Q3: My starting acid is chiral. How can I minimize racemization?

While CDI is known for its mildness and low tendency to cause racemization compared to methods like acid chlorides, it is not entirely immune, especially under basic conditions.[1][3]

  • Cause: The basicity of the imidazole byproduct can, in some cases, be sufficient to abstract the alpha-proton of the activated acyl imidazolide, leading to racemization.

    • Solution 1 (Temperature Control): Run the reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize the rate of epimerization.[3]

    • Solution 2 (Use of Additives): For highly sensitive substrates, the addition of 1-hydroxybenzotriazole (HOBt) can be beneficial.[3] While more common in carbodiimide chemistry, HOBt can intercept the acyl imidazolide to form an HOBt-active ester, which is less susceptible to racemization and still highly reactive towards the amine.

Common ProblemProbable Cause(s)Recommended Solution(s)
Low Yield 1. Degraded CDI (moisture exposure) 2. Hydrolysis of intermediate 3. Poorly reactive amine1. Use fresh, high-purity CDI. 2. Ensure strictly anhydrous conditions. 3. Increase temperature, use DMF, or add acid catalyst.[4][9]
Urea Byproduct Excess CDI reacts with the amine.Use stoichiometric CDI; ensure complete acid activation before adding amine.[5]
Racemization Base-catalyzed epimerization of the activated intermediate.Run reaction at lower temperatures; consider using HOBt as an additive.[3]
Anhydride Formation Acyl imidazolide reacts with another molecule of carboxylic acid.Avoid using a large excess of the carboxylic acid.[3]

Frequently Asked Questions (FAQs)

FAQ 1: When should I choose CDI over other coupling reagents like DCC, EDC, or HATU?

CDI is an excellent choice when:

  • Mild conditions are required: It works well for sensitive substrates where harsh reagents like thionyl chloride (for acid chlorides) would cause side reactions.[1]

  • Simple work-up is a priority: The byproducts, CO2 and imidazole, are easily removed. Imidazole is water-soluble, making aqueous work-ups highly effective.[3][5] This contrasts with DCC, which produces a urea byproduct (DCU) that is often difficult to remove.[10]

  • Cost is a factor: CDI is a relatively inexpensive and stable solid, making it suitable for large-scale synthesis.[9][11]

However, for extremely difficult couplings (e.g., with very hindered substrates), more potent reagents like HATU or COMU might be necessary, despite their higher cost and more complex byproducts.[12][13]

FAQ 2: What is the best solvent for a CDI coupling?

The choice of solvent depends on the solubility of your substrates.

  • Tetrahydrofuran (THF) and Dichloromethane (DCM) are excellent, commonly used aprotic solvents for CDI couplings at room temperature.[4][5]

  • N,N-Dimethylformamide (DMF) is a good choice when substrate solubility is low or when coupling a poorly reactive amine, as it can facilitate the reaction, sometimes with gentle heating.[4][5]

  • Acetonitrile (MeCN) can also be effective. It is important to avoid protic solvents like alcohols, which can compete with the amine as nucleophiles.

FAQ 3: What is the standard work-up procedure?

A key advantage of CDI is its straightforward purification.[5]

  • Once the reaction is complete (monitored by TLC or LC-MS), the solvent can be removed under reduced pressure.

  • The residue is redissolved in an organic solvent immiscible with water (e.g., Ethyl Acetate, DCM).

  • The organic solution is washed sequentially with a mild acid (e.g., 1M HCl or dilute citric acid) to remove imidazole, followed by a base (e.g., saturated NaHCO3) to remove any unreacted carboxylic acid, and finally with brine.[5]

  • The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated to yield the crude amide, which can be further purified by chromatography or recrystallization if needed.[8]

Experimental Protocols

Protocol 1: General Procedure for CDI-Mediated Amide Coupling
  • Preparation: Under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous solvent (e.g., THF, ~0.1-0.5 M concentration). Stir until the acid is fully dissolved.

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.0-1.05 eq) portion-wise at room temperature. Effervescence (CO2 evolution) should be observed.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes, or until gas evolution ceases, indicating the formation of the N-acylimidazolide is complete.[4]

  • Coupling: Add the amine (1.0-1.2 eq) to the reaction mixture, either neat (if liquid) or as a solution in the same anhydrous solvent.

  • Reaction Monitoring: Stir the reaction at room temperature. For less reactive substrates, the reaction may be gently heated to 40-50°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).[4]

  • Work-up: Proceed with the standard aqueous work-up as described in FAQ 3.

References

  • Wikipedia. (n.d.). Carbonyldiimidazole. Retrieved from [Link]

  • Scribd. (n.d.). Cdi Amide Coupling. Retrieved from [Link]

  • American Chemical Society. (2008). Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. Organic Process Research & Development. Retrieved from [Link]

  • YouTube. (2025, February 15). CDI I Carbonyldiimidazole I N,N - Byproducts and Side Reactions in CDI Coupling. Retrieved from [Link]

  • YouTube. (2025, February 9). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. Retrieved from [Link]

  • Thieme. (n.d.). 3.6 1,1' -Carbonyldiimidazole. Science of Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • ResearchGate. (2025, August 7). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl | Request PDF. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Carbonyl Diimidazole (CDI). Retrieved from [Link]

  • Google Patents. (n.d.). WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis.
  • Wordpress. (2025, December 20). Carbonyldiimidazole (CDI). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Aminopyridine-2-carboxamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminopyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for scaling up the synthesis of this important pharmaceutical intermediate for preclinical studies.[1] Our focus is on ensuring scientific integrity, process robustness, and the safety of your experimental workflow.

I. Overview of Synthetic Strategies

The synthesis of this compound on a larger scale requires careful consideration of the chosen synthetic route. Two primary pathways are commonly employed, each with its own set of advantages and challenges.

  • Direct Amidation of 3-Aminopyridine-2-carboxylic Acid: This is a straightforward approach involving the activation of the carboxylic acid group followed by amidation.

  • Multi-step Synthesis from 3-Nitropyridine Precursors: This route involves the synthesis of a nitropyridine intermediate, followed by reduction of the nitro group to an amine.

The choice of strategy will often depend on the availability and cost of starting materials, as well as the specific equipment and safety protocols in place.

II. Troubleshooting Guide: Common Issues in Scale-Up Synthesis

Scaling up a chemical synthesis from the lab bench to preclinical batch sizes introduces a new set of challenges. This section addresses common problems encountered during the synthesis of this compound and provides practical solutions.

Reaction Control & Exotherms
  • Question: My reaction is showing a significant exotherm upon adding the coupling agent, leading to a rapid temperature increase. How can I control this?

  • Answer: Exothermic reactions are a major safety concern during scale-up.[2] The decreased surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient.[3] To mitigate this:

    • Slow Addition: Add the coupling agent or acylating agent dropwise or in portions. This allows for better temperature control and minimizes localized high concentrations of reagents.[2]

    • Cooling Bath: Ensure your reactor is equipped with an efficient cooling system (e.g., a chiller or ice bath) to maintain the desired reaction temperature.

    • Dilution: Increasing the solvent volume can help to absorb and dissipate the heat generated.

Impurity Profile & Purification
  • Question: I'm observing the formation of colored impurities in my crude product. What are these and how can I remove them?

  • Answer: Colored impurities can arise from side reactions or the degradation of starting materials or products.[2]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[2]

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon can help to adsorb colored impurities, resulting in a lighter-colored product.[2]

    • Chromatography: If recrystallization is insufficient, column chromatography may be necessary to remove persistent impurities.

  • Question: My final product purity is lower than expected, even after recrystallization. What are the likely impurities and how can I minimize their formation?

  • Answer: Common impurities can include unreacted starting materials, byproducts from side reactions, or polymeric material.[2]

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of starting materials.[2]

    • Stoichiometry Control: Carefully control the stoichiometry of your reagents. A slight excess of one reagent may be necessary to drive the reaction to completion, but a large excess can lead to the formation of more impurities.[2]

    • Optimized Work-up: Design a work-up procedure that effectively removes unreacted reagents and byproducts. This may involve aqueous washes with acidic or basic solutions to remove corresponding impurities.

Crystallization & Isolation
  • Question: My product is oiling out during crystallization instead of forming a solid. What should I do?

  • Answer: "Oiling out" can occur if the product is not sufficiently pure or if the chosen solvent system is not optimal.

    • Solvent Screening: Experiment with different solvent systems for recrystallization. A mixed solvent system (e.g., ethanol/water or ethyl acetate/heptane) can sometimes provide better results than a single solvent.[2]

    • Slow Cooling: Allow the solution to cool slowly to encourage the formation of larger, more stable crystals.[2]

    • Seeding: Adding a small seed crystal of the pure product can initiate crystallization.

  • Question: The isolated product is a very fine powder that is difficult to filter. How can I improve the crystal morphology?

  • Answer: The rate of cooling during crystallization significantly impacts crystal size. Slower cooling generally leads to the formation of larger crystals that are easier to filter and wash.[2] Consider an anti-solvent crystallization approach where a solvent in which the product is soluble is mixed with a solvent in which it is insoluble.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the key safety precautions for handling the reagents involved in this synthesis?

    • A1: Many reagents used in this synthesis are hazardous. For example, thionyl chloride is corrosive and moisture-sensitive, while coupling agents can be irritants.[4] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for each reagent before use.

  • Q2: How can I ensure batch-to-batch consistency when scaling up?

    • A2: Establishing strict control over all process parameters is crucial. This includes:

      • Raw Material Quality: Use high-purity starting materials and qualify your suppliers.[3]

      • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for every step of the process.

      • In-Process Controls (IPCs): Implement IPCs to monitor key reaction parameters and product quality at various stages of the synthesis.

  • Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

    • A3:

      • Reaction Monitoring: TLC and HPLC are excellent for tracking the consumption of starting materials and the formation of the product.

      • Final Product Characterization: For preclinical studies, comprehensive characterization is essential. This should include:

        • Identity: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)

        • Purity: HPLC, Elemental Analysis

        • Physical Properties: Melting Point, Appearance

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Amidation

This protocol is adapted from general procedures for the synthesis of related carboxamides.[5]

Step 1: Activation of 3-Aminopyridine-2-carboxylic Acid

  • To a stirred solution of 3-Aminopyridine-2-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMSO), add 1,1'-Carbonyldiimidazole (CDI) (1.3 eq).[5]

  • Stir the mixture at room temperature until the evolution of CO₂ gas ceases (typically 30-60 minutes). This indicates the formation of the activated acyl-imidazole intermediate.

Step 2: Amidation

  • Cool the reaction mixture in an ice bath.

  • Bubble ammonia gas through the solution or add a solution of aqueous ammonia (e.g., 28-30%) dropwise while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC until the starting material is consumed.

Step 3: Work-up and Purification

  • Pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and then a small amount of a suitable organic solvent (e.g., cold ethanol).

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

G cluster_activation Step 1: Acid Activation cluster_amidation Step 2: Amidation cluster_workup Step 3: Work-up & Purification start 3-Aminopyridine-2-carboxylic Acid + CDI in DMSO activation Stir at RT until CO2 evolution ceases start->activation intermediate Activated Acyl-imidazole Intermediate activation->intermediate cool Cool to 0-10°C intermediate->cool add_ammonia Add Ammonia Source cool->add_ammonia react Stir 12-24h at RT add_ammonia->react quench Quench with Cold Water react->quench filter Filter Precipitate quench->filter wash Wash Solid filter->wash recrystallize Recrystallize wash->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the direct amidation synthesis route.

Protocol 2: Multi-step Synthesis from 3-Nitropyridine-2-carboxylic Acid

This protocol is based on the reduction of a nitro group followed by amidation.[6]

Step 1: Reduction of 3-Nitropyridine-2-carboxylic Acid

  • Dissolve 3-Nitropyridine-2-carboxylic acid (1.0 eq) and sodium bicarbonate (1.0 eq) in water.[6]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[6]

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature for 24-48 hours.[6]

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Adjust the pH of the filtrate to weakly acidic with 1N HCl to precipitate the 3-Aminopyridine-2-carboxylic acid.[6]

  • Collect the solid by filtration and dry under vacuum.

Step 2: Amidation of 3-Aminopyridine-2-carboxylic Acid

  • Follow the procedure outlined in Protocol 1, starting with the 3-Aminopyridine-2-carboxylic acid obtained from Step 1 of this protocol.

G cluster_reduction Step 1: Nitro Group Reduction cluster_amidation Step 2: Amidation start 3-Nitropyridine-2-carboxylic Acid + NaHCO3 in Water add_catalyst Add 10% Pd/C start->add_catalyst hydrogenate Stir under H2 atmosphere (24-48h) add_catalyst->hydrogenate filter_catalyst Filter through Celite hydrogenate->filter_catalyst acidify Adjust pH to weakly acidic filter_catalyst->acidify isolate_amino_acid Isolate 3-Aminopyridine-2-carboxylic Acid acidify->isolate_amino_acid amidation_step Follow Protocol 1 for Amidation isolate_amino_acid->amidation_step product Pure this compound amidation_step->product

Caption: Workflow for the multi-step synthesis route.

V. Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. These values should be optimized for your specific laboratory conditions and scale.

ParameterProtocol 1: Direct AmidationProtocol 2: Multi-step Synthesis
Starting Material 3-Aminopyridine-2-carboxylic acid3-Nitropyridine-2-carboxylic acid
Key Reagents CDI, AmmoniaPd/C, H₂, CDI, Ammonia
Typical Yield 60-80%50-70% (over two steps)
Purity (after recrystallization) >98% (by HPLC)>98% (by HPLC)
Key Considerations Moisture sensitivity of CDIHandling of flammable H₂ gas and pyrophoric Pd/C catalyst

VI. Concluding Remarks

The successful scale-up of the synthesis of this compound for preclinical studies is a critical step in the drug development pipeline. By understanding the underlying chemical principles, anticipating potential challenges, and implementing robust process controls, researchers can ensure the consistent production of high-quality material. This guide provides a foundation for troubleshooting and optimizing your synthesis. For further assistance, please consult the referenced literature and safety documentation for all chemicals and procedures.

VII. References

  • BenchChem. (2025). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.

  • Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212. [Link]

  • Organic Syntheses. 3-Aminopyridine. [Link]

  • BenchChem. (2025). Challenges in the scale-up synthesis of 3-(pyridin-3-yl)prop-2-enamide.

  • Sartorelli, A. C., et al. (1979). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 22(8), 937-942. [Link]

  • Jan Zitko, et al. (2020). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 25(1), 196. [Link]

  • Chem-Impex. 3-Aminopyridine-2-carboxylic acid amide. [Link]

  • BenchChem. (2025). Application Notes & Protocols: Large-Scale Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Intermediates.

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Technical Support Center: Refinement of Purification Techniques for Polar Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, field-proven insights, and systematic protocols for the purification of polar aminopyridine compounds. These molecules, while crucial in pharmaceutical development, present unique challenges due to their high polarity and basicity. This center is structured to address your specific issues, from common questions to complex experimental troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the purification of polar aminopyridine compounds.

Q1: Why do my aminopyridine compounds show severe peak tailing in Reversed-Phase (RP) HPLC?

A: Peak tailing for basic compounds like aminopyridines in RP-HPLC is primarily caused by secondary interactions between the protonated amine groups of your analyte and acidic, ionized silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1][2][3] This interaction is a form of ion-exchange that leads to a non-ideal chromatographic process, resulting in asymmetrical, tailing peaks.[1][2] To mitigate this, consider using a modern, high-purity, end-capped column, adjusting the mobile phase pH to be low (pH 2-3) to suppress silanol ionization, or adding a competing base like triethylamine (TEA) to the mobile phase.[2][4][5]

Q2: My polar aminopyridine isn't retained on a C18 column and elutes in the void volume. What should I do?

A: This is a common issue for highly polar molecules that have insufficient hydrophobic character to interact with the C18 stationary phase. The primary solution is to switch to a chromatographic mode better suited for polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative, as it uses a polar stationary phase (like silica or amide) and a high-organic mobile phase to retain and separate polar analytes.[6][7][8][9] Other options include using a reversed-phase column with an embedded polar group or employing ion-exchange chromatography.[4]

Q3: What is the best starting point for developing a purification method for a novel polar aminopyridine?

A: A systematic approach is best. Start with solubility testing in various solvents. Then, use Thin Layer Chromatography (TLC) to screen different stationary phases (e.g., silica, alumina, C18) and mobile phase systems.[10] For highly polar compounds, a HILIC setup (e.g., silica plate with Acetonitrile/Water mobile phase) is a good starting point.[6] This initial screening will provide valuable information on which chromatographic technique will be most effective and will guide your method development for flash chromatography or preparative HPLC.

Q4: How can I improve the crystallization of a highly polar aminopyridine that keeps "oiling out"?

A: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice, often because it is too soluble in the chosen solvent system or the cooling process is too rapid.[11] To encourage crystallization, try a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a polar solvent in which it is highly soluble (like methanol or DMSO), and then slowly add a less polar "anti-solvent" (like ethyl acetate or hexanes) until turbidity persists.[12] Slow cooling, scratching the inside of the flask with a glass rod to create nucleation sites, or adding a seed crystal can also initiate crystallization.[13]

Section 2: Troubleshooting Guides

This section provides a deeper dive into specific experimental problems, outlining the probable causes and offering detailed, step-by-step solutions.

Guide 1: Chromatographic Purification Issues

Problem: Severe Peak Tailing in HPLC for a Basic Aminopyridine

  • Probable Cause 1: Silanol Interactions. The primary cause of peak tailing for basic compounds is the interaction with acidic silanol groups on the silica stationary phase.[2][3]

  • Solution 1: Mobile Phase Optimization.

    • Low pH: Adjust the mobile phase to a pH between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA).[4][14] At this low pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte.

    • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (0.1-0.5%).[5][10] TEA will preferentially interact with the active silanol sites, effectively masking them from your compound.

    • Increase Buffer Strength: A higher ionic strength buffer (e.g., 20-50 mM ammonium formate) can also help shield the silanol interactions and improve peak shape.[14][15]

  • Probable Cause 2: Column Choice. Older or lower-quality silica columns have a higher concentration of active silanol groups.

  • Solution 2: Select an Appropriate Column.

    • Use a modern, high-purity silica column that is extensively end-capped.

    • Consider columns specifically designed for basic compounds, which often have proprietary surface treatments to shield silanols.

    • For very basic compounds, a non-silica-based column (e.g., polymer-based) can be an option.[15]

  • Probable Cause 3: Sample Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Solution 3: Reduce Sample Load. Decrease the concentration or volume of the injected sample.

Problem: Poor or No Retention in Reversed-Phase Chromatography

  • Probable Cause: The aminopyridine is too polar and has minimal hydrophobic interaction with the C18 stationary phase.

  • Solution 1: Switch to HILIC. This is the most effective solution. HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which effectively retains and separates polar compounds.[6][7][8][9]

    • Recommended Starting Conditions for HILIC:

      • Column: Bare silica or an amide-bonded phase.[6]

      • Mobile Phase A: Acetonitrile.

      • Mobile Phase B: 10-20 mM Ammonium Formate or Acetate in Water.

      • Gradient: Start at high %A (e.g., 95%) and decrease to increase elution strength.

  • Solution 2: Use an Embedded Polar Group (EPG) RP Column. These columns have polar groups embedded within the alkyl chains, which can provide an alternative selectivity and improved retention for polar analytes compared to standard C18 columns.[4]

Problem: Low Recovery After Chromatographic Purification

  • Probable Cause 1: Irreversible Adsorption. The compound may be strongly or irreversibly binding to the stationary phase, especially if it is sensitive to the acidic nature of silica gel.[16][17]

  • Solution 1: Deactivate the Stationary Phase. For flash chromatography, pre-treat the silica gel by flushing the column with a solvent system containing 1-2% triethylamine before loading the sample.[4]

  • Probable Cause 2: Compound Instability. The compound may be degrading during the purification process.

  • Solution 2: Assess Stability. Before purification, spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any degradation has occurred. If it is unstable on silica, consider alternative stationary phases like alumina or a less acidic bonded phase.[17]

  • Probable Cause 3: Incomplete Elution. The mobile phase may not be strong enough to elute the compound completely from the column.

  • Solution 3: Increase Elution Strength. If using flash chromatography, a final flush with a very strong solvent system (e.g., 10-20% methanol in dichloromethane with ammonia) can help recover highly retained compounds.[17] For HPLC, ensure the gradient goes to a sufficiently high concentration of the strong solvent.[18]

Guide 2: Crystallization Challenges

Problem: Compound Fails to Crystallize and Forms an Oil

  • Probable Cause 1: High Solubility. The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Solution 1: Use a Solvent/Anti-Solvent System.

    • Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., methanol, water).[13]

    • Slowly add a "poor" or "anti-solvent" (e.g., ethyl acetate, acetone, hexanes) in which the compound is insoluble, until the solution becomes slightly cloudy.

    • Gently warm the solution until it becomes clear again, then allow it to cool slowly.[11]

  • Probable Cause 2: Cooling Too Quickly. Rapid cooling often leads to the formation of an oil or very small crystals.

  • Solution 2: Slow Cooling. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask can help slow the cooling process.[13]

  • Probable Cause 3: Lack of Nucleation Sites. Crystallization needs a starting point to begin.

  • Solution 3: Induce Nucleation.

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod.

    • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template.[11][13]

Section 3: Method Selection & Experimental Protocols

Workflow for Selecting the Right Chromatography Mode

This workflow provides a decision-making framework for choosing the most appropriate purification strategy.

G cluster_start Initial Analysis cluster_solubility Solubility & Polarity Assessment cluster_decision Decision Point cluster_methods Chromatography Mode Selection start Crude Aminopyridine Compound solubility_test Solubility Test (Polar & Non-Polar Solvents) start->solubility_test tlc_screen TLC Screening (Normal & Reversed-Phase) solubility_test->tlc_screen decision Good spot migration and separation on TLC? tlc_screen->decision np_flash Normal-Phase Flash (Silica/Alumina) decision->np_flash Yes (Normal Phase TLC) Rf 0.1-0.4 rp_hplc Reversed-Phase HPLC (C18, EPG) decision->rp_hplc Yes (Reversed-Phase TLC) Good Retention hilic HILIC (Silica, Amide, Diol) decision->hilic No (Stays at baseline in NP, runs at front in RP) iex Ion-Exchange (IEX) (Cation Exchange) hilic->iex Still poor separation/ Highly charged compound

Caption: Decision workflow for selecting a purification method.

Protocol 1: General Method for HILIC Purification

This protocol provides a robust starting point for purifying polar aminopyridines using HILIC.

  • Column Selection: Start with a bare silica or an amide-bonded column.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.[6]

    • Mobile Phase B (Organic): Acetonitrile.

  • Sample Preparation: Dissolve the crude compound in the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Aqueous). If solubility is low, use a minimal amount of DMSO or a slightly stronger solvent mixture.[6]

  • Gradient Elution:

    • Initial Conditions: 95% B for 2 minutes.

    • Gradient: Ramp from 95% B to 50% B over 15-20 minutes.

    • Wash: Decrease to a low percentage of B (e.g., 5%) to wash the column.

    • Re-equilibration: Return to 95% B and hold for at least 10 column volumes before the next injection.[6]

  • Detection: Use UV detection at a wavelength appropriate for the aminopyridine chromophore (e.g., 254 nm).

Protocol 2: Deactivation of Silica Gel for Flash Chromatography

This protocol is essential for purifying aminopyridines that are sensitive to the acidic nature of standard silica gel.

  • Column Packing: Dry pack the column with the required amount of silica gel.

  • Deactivation:

    • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (TEA).[4]

    • Flush the column with 2-3 column volumes of this deactivating solvent.

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without TEA) to remove the excess base.[4]

  • Sample Loading: Load your sample (dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica).

  • Elution: Run the chromatography using your pre-determined solvent system.

Section 4: Data & Reference Tables

Table 1: Comparison of Chromatography Modes for Polar Aminopyridines
Technique Stationary Phase Mobile Phase Advantages Disadvantages
Reversed-Phase (RP) Non-polar (C18, C8)Polar (Water/ACN/MeOH)Ubiquitous, wide variety of columnsPoor retention for highly polar compounds, peak tailing for bases.
HILIC Polar (Silica, Amide, Diol)Non-polar (High % ACN)Excellent retention for polar compounds, MS-friendly.[7][8]Requires long equilibration times, sensitive to water content.
Ion-Exchange (IEX) Charged (e.g., Sulfonic Acid)Aqueous buffer with salt gradientSeparates based on charge, high capacity.[19][20][21]Requires salt gradient (not ideal for MS), sample must be charged.
Normal-Phase (NP) Polar (Silica, Alumina)Non-polar (Hexane/EtOAc)Good for isomer separationLow solubility of polar compounds in mobile phase, not MS-friendly.
Table 2: Common Mobile Phase Additives for Aminopyridine Purification
Additive Typical Concentration Function Chromatography Mode
Formic Acid (FA) 0.1%Lowers pH, protonates analyte, suppresses silanol ionization.[14]RP, HILIC
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong ion-pairing agent, improves peak shape.[14][22]RP
Ammonium Formate/Acetate 10 - 20 mMActs as a buffer, improves peak shape and reproducibility.[6][14]RP, HILIC
Triethylamine (TEA) 0.1 - 1.0%Competing base, masks active silanol sites.[5][10]RP, NP
Ammonium Hydroxide 0.1 - 2.0%Increases pH for neutral analysis of bases, used in some NP systems.[23]RP (high pH), NP

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • 9 Ways to Crystallize Organic Compounds. wikiHow. [Link]

  • How do I make a crystal of highly polar compounds?. ResearchGate. [Link]

  • HPLC Approaches to Improve Peak Shape for Basic Analytes. HALO Columns. [Link]

  • 3.3. CRYSTALLIZATION. Unknown Source. [Link]

  • SOP: CRYSTALLIZATION. Unknown Source. [Link]

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Chromatography Online. [Link]

  • How to crystallize organic compounds. Quora. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • The Secrets of Good Peak Shape in HPLC. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. Crawford Scientific. [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Hydrophilic interaction chromatography in drug analysis. ResearchGate. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • HPLC Troubleshooting Guide. MAC-MOD Analytical. [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. [Link]

  • Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. Reddit. [Link]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. [Link]

  • Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]

  • What is pKa and how is it used in drug development?. Pion Inc.. [Link]

  • How To Use Ion Exchange Chromatography?. YouTube. [Link]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

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Technical Support Center: Optimizing Aminodehalogenation of Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the aminodehalogenation of chloropyrazine-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical transformation in their synthetic workflows. As Senior Application Scientists, we have compiled this resource to address the common challenges and subtle nuances of this reaction, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you to not only troubleshoot failed reactions but to proactively design robust experiments that minimize byproduct formation and maximize yield.

Section 1: Understanding the Core Reaction Mechanism

The reaction of 3-chloropyrazine-2-carboxamide with an amine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing carboxamide group, making the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by a nucleophile (the amine).

The reaction proceeds via a two-step addition-elimination mechanism. First, the amine attacks the carbon bearing the chlorine, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrazine ring and the carboxamide group. In the second, typically faster step, aromaticity is restored by the expulsion of the chloride leaving group, yielding the desired 3-aminopyrazine-2-carboxamide product.[2][3]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Limiting Step cluster_products Products Reactants 3-Chloropyrazine-2-carboxamide + Amine (R-NH2) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate 1. Nucleophilic Attack (Addition) Products 3-Aminopyrazine-2-carboxamide + HCl Intermediate->Products 2. Leaving Group Expulsion (Elimination)

Caption: The Addition-Elimination mechanism of SNAr.

Section 2: Troubleshooting Guide: Common Byproducts & Mitigation Strategies

This section addresses the most frequently encountered byproducts in a direct question-and-answer format.

Q1: I'm observing a significant amount of pyrazine-2-carboxamide (without the chlorine or amine). What is causing this hydrodehalogenation and how can I prevent it?

A1: Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a common reductive side reaction. It often becomes problematic when the desired nucleophilic substitution is slow, allowing competing pathways to dominate.

Root Causes:

  • Trace Water/Protic Sources: Water or other protic impurities can serve as a proton source in reductive pathways, especially under basic conditions.

  • Slow Reductive Elimination (in Catalyzed Reactions): If you are using a palladium-catalyzed method (Buchwald-Hartwig), a slow reductive elimination of the desired product can lead to side reactions like hydrodehalogenation.[4]

  • Base-Mediated Decomposition: Some bases or amines at high temperatures can generate species that facilitate reduction.

Mitigation Strategies:

  • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly distilled, degassed solvents.

  • Inert Atmosphere: Perform the reaction under a positive pressure of an inert gas like Argon or Nitrogen. Oxygen can participate in radical pathways that may lead to reduction.[4]

  • Amine Stoichiometry: Using a slight excess of the amine nucleophile (e.g., 1.2–1.5 equivalents) can help favor the desired bimolecular substitution pathway over competing side reactions.[4]

  • Optimize Temperature: Avoid excessively high temperatures. While heat is often required, it can also accelerate decomposition and side reactions. Determine the minimum temperature required for a reasonable reaction rate.

Q2: My final product is contaminated with 3-chloropyrazine-2-carboxylic acid. How is this hydrolysis occurring?

A2: The formation of the corresponding carboxylic acid is due to the hydrolysis of the carboxamide functional group. This is a classic reaction that can occur with either the starting material or the desired product.

Root Causes:

  • Harsh Basic Conditions: The use of strong aqueous bases (e.g., NaOH, KOH) during the reaction or, more commonly, during the aqueous workup, can readily hydrolyze the amide.

  • Elevated Temperatures: Hydrolysis is significantly accelerated by heat. A reaction run at high temperatures for an extended period in the presence of water is at high risk.[5]

Mitigation Strategies:

  • Choice of Base: Prefer non-hydrolytic bases. Anhydrous inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. If an organic base is needed, use a non-nucleophilic one like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Controlled Workup: If an aqueous workup is unavoidable, use milder conditions. Wash with a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases. Keep the contact time short and perform the extraction at room temperature or below.

  • Solvent Purity: Ensure your solvent is anhydrous, as residual water can be the culprit, especially in reactions run at high temperatures.

Q3: I'm seeing an unexpected dialkylamino-pyrazine byproduct, especially when using triethylamine (TEA) as a base at high temperatures or in a microwave reactor. Why?

A3: This is a well-documented but often overlooked side reaction. At elevated temperatures, particularly those achieved rapidly in a microwave reactor, triethylamine (TEA) can undergo decomposition or elimination reactions to generate diethylamine.[6][7] Diethylamine is a strong secondary amine nucleophile that can then compete with your desired amine in the SNAr reaction, leading to the formation of 3-(diethylamino)pyrazine-2-carboxamide.

Mitigation Strategies:

  • Avoid TEA at High Temperatures: As a rule, do not use triethylamine as a base for this reaction under microwave conditions or when conventional heating exceeds ~80 °C.

  • Switch to a More Stable Base:

    • Microwave Reactions: Pyridine is an excellent alternative base for microwave-assisted synthesis as it is more thermally robust.[6]

    • Conventional Heating: Anhydrous K₂CO₃ or Cs₂CO₃ are reliable choices that will not generate competing nucleophiles.

Byproduct_Pathways Start 3-Chloropyrazine-2-carboxamide Desired Desired Product (3-Aminopyrazine-2-carboxamide) Start->Desired + Amine (R-NH2) (Correct Pathway) Hydrodehalogenation Byproduct: Hydrodehalogenation Start->Hydrodehalogenation + [H] (e.g., from H2O, impurities) Hydrolysis Byproduct: Amide Hydrolysis Start->Hydrolysis + H2O / OH- (Harsh Conditions) BaseReact Byproduct: Reaction with Base Impurity Start->BaseReact + Et2NH (from TEA decomposition)

Caption: Key reaction pathways from the starting material.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best choice of base and solvent for this reaction?

There is no single "best" combination, as the optimal choice depends on the nucleophilicity of your amine and the reaction conditions (conventional vs. microwave). However, here is a general guide:

Base TypeRecommended BasesCommon SolventsProsCons
Inorganic K₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, DMF, DMSONon-nucleophilic; thermally stable; readily available.Poor solubility in non-polar solvents can slow the reaction; requires vigorous stirring.[8][9]
Organic Pyridine, DBUTHF, Methanol (MW), TolueneGood solubility.Can be nucleophilic (pyridine); DBU can be too strong for sensitive substrates.
Amine Excess of reacting amineTHF, DioxaneSimplifies reagents; acts as its own base.Only suitable for sufficiently basic and non-volatile amines; requires 2-3 equivalents.
Q2: My amine is a weak nucleophile (e.g., an aniline). How can I drive the reaction to completion without forcing conditions that create byproducts?

For less reactive amines, you may need to move beyond standard SNAr conditions.

  • Solvent Effects: Switch to a polar aprotic solvent like DMF or DMSO, which can accelerate SNAr reactions.

  • Stronger, Non-Nucleophilic Base: A stronger base like sodium tert-butoxide (NaOtBu) can be used if your substrate is stable, as it deprotonates the amine to generate a more potent nucleophilic amide anion.[4][8]

  • Consider a Catalyzed Approach: The Buchwald-Hartwig amination is a powerful alternative for coupling challenging substrates.[10] This reaction uses a palladium catalyst and a specialized phosphine ligand to couple the amine and the chloropyrazine under milder conditions than are often required for uncatalyzed SNAr. However, this introduces a new set of potential side reactions and requires careful optimization.[4][8]

Q3: How do I effectively monitor the reaction to avoid over-heating or running it for too long?

Thin-Layer Chromatography (TLC) is your most valuable tool.

  • Setup: Co-spot your reaction mixture with a sample of the starting material.

  • Monitoring: Check the reaction every 15-30 minutes initially, then every hour. A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically more polar, product spot.

  • Endpoint: The reaction is complete when the starting material spot is no longer visible by TLC. Continuing to heat the reaction after this point only increases the risk of byproduct formation and decomposition.

Section 4: Experimental Protocols

Protocol 1: General Procedure for SNAr with Conventional Heating

This protocol is a robust starting point for many primary and secondary amines.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloropyrazine-2-carboxamide (1.0 equiv.) and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with dry Argon or Nitrogen for 10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., DMF or Dioxane, to achieve ~0.2 M concentration). Begin vigorous stirring. Add the amine nucleophile (1.2 equiv.).

  • Heating: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting material is consumed.[6]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Recommended Procedure for Microwave-Assisted Synthesis

This method is ideal for accelerating reactions, especially for library synthesis.

  • Preparation: In a designated microwave reaction vial with a small magnetic stir bar, combine 3-chloropyrazine-2-carboxamide (1.0 equiv.), the amine nucleophile (1.5 equiv.), and pyridine (2.0 equiv.).

  • Solvent Addition: Add anhydrous methanol to achieve a concentration of ~0.5 M.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the temperature to 100-120 °C and irradiate for 15-45 minutes. Note: Use hold-time, not ramp-time, as the primary parameter.

  • Workup & Purification: After cooling to room temperature, concentrate the reaction mixture in vacuo. The crude residue can then be purified directly by flash chromatography or an appropriate workup can be performed as described in Protocol 1.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check1 Is Hydrodehalogenation (-Cl to -H) Observed? Start->Check1 Check2 Is Amide Hydrolysis Observed? Check1->Check2 No Sol1 Use Anhydrous Solvents Inert Atmosphere Increase Amine eq. Check1->Sol1 Yes Check3 Is Reaction Sluggish or Decomposing? Check2->Check3 No Sol2 Use Milder/Anhydrous Base Control Workup pH & Temp Check2->Sol2 Yes Sol3 Screen Solvents (e.g., DMF) Optimize Base & Temp Consider Catalysis (Pd) Check3->Sol3 Yes

Caption: A decision tree for troubleshooting common issues.

References

  • Kos, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. [Link]

  • Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Kos, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. [Link]

  • Various Authors. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]

  • He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • Parmeggiani, F., & Turner, N. J. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N-Arylation. ResearchGate. [Link]

  • He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. [Link]

  • He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research. [Link]

  • Harianja, J., et al. (2021). Chemical Transformation of Pyrazine Derivatives. Molekul, 16(2), 123-132. [Link]

  • Katritzky, A. R., et al. (2004). Preparation of pyrazine carboxamides: a reaction involving N-heterocyclic carbene (NHC) intermediates. Arkivoc, 2005(3), 179-187. [Link]

  • Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube. [Link]

  • Gucka, M., et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 26(11), 3349. [Link]

  • Calahorro, A. J., et al. (2023). The flexibility of CuI chains and the functionality of pyrazine-2-thiocarboxamide keys to obtaining new Cu(I)-I coordination polymers with photocatalytic and antibacterial properties. Inorganica Chimica Acta, 549, 121415. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Abe, M., et al. (2011). Mixed-valence state of a pyrazine-bridged dimer of oxocarboxylatotriruthenium complexes with a nitrosyl ligand. Inorganic Chemistry, 50(16), 7382-4. [Link]

  • Cheeseman, G. W. H., & Törzs, E. S. G. (1966). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 157-162. [Link]

  • Wang, C., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3623–3633. [Link]

  • Ghammamy, S., et al. (2011). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Acta Chimica Slovenica, 58, 290-294. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Krátky, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 364-373. [Link]

  • Svozil, D., et al. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 22(1), 133. [Link]

  • Jirásek, J., et al. (2012). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 17(10), 11989-12005. [Link]

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Technical Support Center: Enhancing the Stability of 3-Aminopyridine-2-carboxamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Aminopyridine-2-carboxamide. This guide, prepared by our Senior Application Scientists, provides in-depth technical assistance to researchers, scientists, and drug development professionals. We address common stability challenges encountered when working with this compound in solution, offering troubleshooting guides and frequently asked questions to ensure the integrity of your experiments. Our recommendations are grounded in established principles of medicinal chemistry and pharmaceutical science, drawing parallels from structurally related compounds to provide a robust framework for your work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation shortly after preparation. What are the most likely causes?

A1: Rapid degradation of this compound in aqueous solutions is typically due to one or a combination of the following factors:

  • pH-Mediated Hydrolysis: The amide group in the molecule is susceptible to both acid and base-catalyzed hydrolysis.[1] This reaction cleaves the amide bond, resulting in the formation of 3-aminopicolinic acid and ammonia.

  • Oxidative Degradation: The aminopyridine ring is prone to oxidation, which can lead to the formation of N-oxides and other degradation products.[1][2] This process can be accelerated by the presence of dissolved oxygen or trace metal ions.

  • Photodegradation: Pyridine-containing compounds, such as nicotinamide, are known to be sensitive to UV and visible light, which can induce photochemical reactions leading to degradation.[1][3]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis and oxidation, accelerating the degradation of the compound.[1][4]

Q2: What are the optimal storage conditions for a stock solution of this compound?

A2: To maximize the stability and shelf-life of your this compound solutions, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C for short-term (days/weeks).-20°C or -80°C for long-term (months).Lower temperatures significantly slow down the rates of hydrolysis and oxidation.[1] Avoid repeated freeze-thaw cycles.
pH Buffered to a neutral pH (6.0 - 8.0).The amide bond is most stable at a neutral pH, minimizing both acid and base-catalyzed hydrolysis.[1][5][6]
Light Exposure Protect from light using amber vials or by wrapping containers in aluminum foil.Pyridine derivatives can undergo photodegradation upon exposure to light.[1][3][7][8]
Atmosphere For maximum stability, degas the solvent and store under an inert atmosphere (e.g., nitrogen or argon).This minimizes contact with oxygen, thereby reducing the potential for oxidative degradation.[1]
Q3: I suspect my compound has degraded. What are the likely degradation products I should be looking for?

A3: Based on the structure of this compound, the primary degradation products are expected to be:

Degradation PathwayPrimary Degradation Product
Hydrolysis 3-Aminopicolinic acid
Oxidation This compound-N-oxide and other related oxidative species.

The formation of these products can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Investigating and Preventing Degradation

This section provides a systematic approach to identifying the cause of instability and implementing corrective actions.

Issue: Significant loss of parent compound detected by HPLC.

This is a common issue that requires a methodical investigation to pinpoint the root cause. The following workflow will guide you through this process.

Experimental Workflow for Investigating Degradation

G cluster_prep Step 1: Preparation of Stressed Samples cluster_stress Step 2: Application of Stress Conditions cluster_analysis Step 3: Analysis cluster_evaluation Step 4: Evaluation A Prepare a stock solution of This compound (e.g., 1 mg/mL in 50:50 ACN:Water) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose aliquots to: C Base Hydrolysis (0.1 M NaOH, 60°C) A->C Expose aliquots to: D Oxidation (3% H₂O₂, Room Temp) A->D Expose aliquots to: E Thermal Degradation (80°C, solid and solution) A->E Expose aliquots to: F Photodegradation (ICH Q1B light exposure) A->F Expose aliquots to: G Analyze all samples by a stability-indicating HPLC method B->G C->G D->G E->G F->G H Compare chromatograms of stressed samples to a control sample G->H I Identify degradation peaks and quantify the loss of the parent compound H->I J Determine the primary degradation pathway(s) I->J G cluster_main cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound B 3-Aminopicolinic acid + Ammonia A->B H₂O / H⁺ or OH⁻ C This compound-N-oxide A->C [O]

Caption: Key degradation pathways for this compound.

  • Hydrolysis: This is often the most significant degradation pathway in aqueous solutions. The amide bond is cleaved, yielding 3-aminopicolinic acid and ammonia. This reaction is catalyzed by both acidic and basic conditions. [1][5][6]* Oxidation: The nitrogen atom in the pyridine ring and the exocyclic amino group are potential sites for oxidation. This can lead to the formation of N-oxides and other related byproducts, especially in the presence of oxidizing agents or exposure to air over extended periods. [1][2] By carefully controlling the experimental conditions as outlined in this guide, researchers can significantly enhance the stability of this compound in solution, leading to more reliable and reproducible experimental outcomes.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of 4-Acetylpicolinamide in Solution.
  • NIH. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Retrieved from [Link]

  • ResearchGate. (2001). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Retrieved from [Link]

  • NIH. (n.d.). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. Retrieved from [Link]

  • PubMed. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Picolinic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Retrieved from [Link]

  • International Journal of Pharmacy Research & Technology. (n.d.). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. Retrieved from [Link]

  • PubMed. (n.d.). Oxidation and cleavage of 3-aminopyridine adenine dinucleotide phosphate with periodate. Retrieved from [Link]

  • IJNRD. (2023). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment.... Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring. Retrieved from [Link]

  • PubMed. (n.d.). [A Study on the Degradation Kinetics of Nicotinamide Powder]. Retrieved from [Link]

  • PubMed. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]

  • Bibliomed. (n.d.). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. Retrieved from [Link]

  • NIH. (n.d.). Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. Retrieved from [Link]

  • PubMed. (n.d.). Protective activity of aromatic amines and imines against oxidative nerve cell death. Retrieved from [Link]

  • ACS Publications. (n.d.). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the Kinetics and Mechanism of Hydrolysis of p-nitrophenyl Picolinate (PNPP) by Unsymmetrical bis-Schiff Base Complexes with Aza-crown Ether or Morpholino Pendants. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Retrieved from [Link]

  • NIH. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Retrieved from [Link]

  • Manufacturing Chemist. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Retrieved from [Link]

  • PubMed. (n.d.). The amide rotational barriers in picolinamide and nicotinamide: NMR and ab initio studies. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). 05/3018 Kinetics and mechanism of hydrolysis of p-nitrophenyl picolinate by transition-metal hydroxamate containing benzo. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC and ESI-MS analysis of nicotinamide degradation by Alcaligenes sp.... Retrieved from [Link]

  • Wikipedia. (n.d.). Antioxidant. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of Stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Photophysical, Photochemical, and Computational Studies of Coumarin-Labeled Nicotinamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reductive Cleavage Of Picolinic Amides. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. Retrieved from [Link]

  • NIH. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. Retrieved from [Link]

  • PubMed. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Retrieved from [Link]

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Technical Support Center: Strategies for Mitigating Cytotoxicity of 3-Aminopyridine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-aminopyridine-2-carboxamide derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of this important class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to understand, evaluate, and mitigate unwanted toxic effects while preserving therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with our this compound derivative in both target and non-target cell lines. What are the likely causes?

A1: High cytotoxicity across multiple cell lines can stem from several factors. It's crucial to differentiate between on-target, off-target, and compound-specific effects. Key areas to investigate include:

  • On-target toxicity: The intended molecular target of your compound may be essential for the survival of normal cells, not just the diseased cells.

  • Off-target effects: Small molecule inhibitors, particularly those targeting well-conserved domains like ATP-binding pockets in kinases, can interact with unintended proteins, leading to toxicity.[1] For instance, some pyridine-containing compounds have been associated with off-target effects like methemoglobinemia due to interactions with iron in hemoglobin.[2][3]

  • Metabolic activation: The compound may be metabolized into a toxic species by cellular enzymes like cytochrome P450s.[4] Aromatic amines and amides are known to undergo metabolic activation that can lead to genotoxicity.[5]

  • Compound-intrinsic properties: Poor aqueous solubility can lead to compound precipitation at higher concentrations, causing physical stress to cells or interfering with assay readouts.

Q2: How can we quickly determine if the observed cytotoxicity is a general effect or specific to our target pathway?

A2: A good starting point is to calculate the Selectivity Index (SI) . This is the ratio of the IC50 (or CC50) in a non-target or normal cell line to the IC50 in your target cancer cell line. A higher SI value indicates greater selectivity for the target cells. Additionally, consider these approaches:

  • Target expression analysis: Confirm that your non-target cell lines do not express the intended molecular target of your compound. If they do, the observed toxicity might still be on-target.

  • Rescue experiments: If possible, overexpress the target protein in your cells. If this rescues the cells from the compound's cytotoxic effects, it strongly suggests on-target activity.

  • Downstream biomarker analysis: Measure the activity of a biomarker that is directly downstream of your intended target. This can confirm target engagement at concentrations that are not yet cytotoxic.

Q3: Can simple modifications to the chemical structure reduce cytotoxicity?

A3: Yes, often minor structural modifications can have a significant impact on a compound's toxicological profile. Structure-activity relationship (SAR) studies on the closely related 3-aminopyrazine-2-carboxamides have shown that cytotoxicity is not an inherent property of the core scaffold but can be modulated by substitutions on the carboxamide group.[6][7] For example, different substitutions on the phenyl ring of N-phenyl-3-aminopyrazine-2-carboxamide derivatives resulted in a range of cytotoxicities, with some derivatives showing no toxicity at the tested concentrations.[6][7]

Q4: What are the main strategic approaches to systematically reduce the cytotoxicity of a lead compound?

A4: There are three primary strategies to consider, which will be discussed in detail in this guide:

  • Bioisosteric Replacement: This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of reducing toxicity while maintaining or improving efficacy.[8][9]

  • Prodrug Strategies: A prodrug is an inactive or less active form of the parent drug that is metabolized into the active form in the body.[10][11] This approach can be used to improve solubility, alter distribution, and reduce systemic toxicity.[10]

  • Formulation Strategies: For compounds with poor solubility, optimizing the formulation can prevent precipitation and reduce non-specific toxicity.[2][12]

In-Depth Troubleshooting and Mitigation Strategies

Section 1: Characterizing the Cytotoxic Profile

Before attempting to modify a compound, it is essential to thoroughly characterize its cytotoxic effects. This involves a multi-faceted approach to understand the "how, when, and where" of the observed toxicity.

The first critical step is to determine if the cytotoxicity is a consequence of inhibiting the intended target or an unrelated off-target interaction.

Caption: Workflow for differentiating on- and off-target toxicity.

If off-target effects are suspected, several avenues can be explored:

  • Kinome Profiling: For kinase inhibitors, screen the compound against a broad panel of kinases to identify unintended targets.

  • Computational Modeling: Use in silico methods to predict potential off-target interactions based on structural similarity to known ligands of other proteins.

  • Phenotypic Screening: Compare the cellular phenotype induced by your compound to a library of compounds with known mechanisms of action.

Case Study Example: Methemoglobinemia A known off-target effect of the related compound 3-aminopyridine-2-carboxaldehyde thiosemicarbazone is the induction of methemoglobinemia.[2][3][13] This occurs because the compound interacts with the ferrous iron (Fe2+) in hemoglobin, oxidizing it to ferric iron (Fe3+), which cannot bind oxygen.[2][3] This highlights the importance of considering interactions with metalloproteins as a potential source of off-target toxicity for this class of compounds.

Section 2: Rational Chemical Modification Strategies

Once the nature of the cytotoxicity is better understood, rational chemical modifications can be designed to mitigate it.

Bioisosteric replacement is a powerful strategy to fine-tune the properties of a lead compound.[1][8][9] The goal is to replace a functional group with another that has similar steric and electronic properties but may alter metabolism, solubility, or off-target interactions.

Table 1: Common Bioisosteric Replacements for Pyridine and Amide Moieties

Original GroupPotential Bioisostere(s)Rationale for Replacement
PyridinePyridine-N-oxide, 2-DifluoromethylpyridineModulate basicity, alter metabolic profile, and improve solubility.[14][15]
PhenylPyridyl, ThienylIntroduce hydrogen bond acceptors to improve solubility and alter target interactions.[16][17][18]
Amide1,2,4-Oxadiazole, 1,2,3-TriazoleIncrease metabolic stability and modulate hydrogen bonding properties.[17]
HydrogenDeuterium, FluorineBlock sites of metabolism (deuterium) or alter electronic properties and metabolic stability (fluorine).[8][19]

Workflow for Bioisosteric Replacement: dot graph TD { A[Identify Cytotoxic Moiety/Metabolic Hotspot] --> B{Select Bioisostere}; B --> C[Synthesize Analog]; C --> D[Assess Potency (On-Target)]; D --> E{Is Potency Retained?}; E -->|Yes| F[Assess Cytotoxicity (Off-Target)]; E -->|No| G[Return to Bioisostere Selection]; F --> H{Is Cytotoxicity Reduced?}; H -->|Yes| I[Lead Candidate Optimized]; H -->|No| G; }

Sources

Technical Support Center: Optimizing Flash Chromatography for Aminopyrazine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aminopyrazines using flash chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex challenges encountered during the purification process. Here, we move beyond generic advice to offer field-proven insights grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is my aminopyrazine showing severe tailing on a standard silica gel column?

A1: Severe tailing of aminopyrazines on silica gel is a classic problem rooted in the fundamental chemistry of both the analyte and the stationary phase. Aminopyrazines are basic compounds due to the presence of nitrogen atoms in the pyrazine ring and the amino group. The surface of standard silica gel is acidic, covered with silanol groups (Si-OH).

This acidity leads to strong, non-ideal secondary interactions between the basic analyte and the acidic stationary phase. Your aminopyrazine can be protonated by the silanols, causing it to bind very tightly and elute slowly and unevenly, resulting in a broad, tailing peak.

Troubleshooting Workflow: Tailing Aminopyrazine on Silica

G A Symptom: Severe Peak Tailing B Root Cause: Strong Acid-Base Interaction (Basic Amine + Acidic Silica) A->B is caused by C Solution 1: Neutralize Silica Surface B->C can be solved by D Solution 2: Use a Different Stationary Phase B->D can be solved by E Add a Basic Modifier to Mobile Phase (e.g., 0.1-1% TEA) C->E e.g. F Use Amine-Treated or C18-Functionalized Silica D->F e.g. G Outcome: Symmetrical Peak Shape E->G F->G

Caption: Troubleshooting logic for peak tailing.

To mitigate this, you must disrupt the acid-base interaction. The most common and effective strategy is to add a small amount of a basic modifier, like triethylamine (TEA) or ammonium hydroxide, to your mobile phase. This additive acts as a competitive base, saturating the acidic silanol sites and preventing your aminopyrazine from binding too strongly, which results in a more symmetrical peak shape.

Q2: I'm not seeing my aminopyrazine product on the UV detector. Is it not eluting?

A2: While it's possible the compound is irreversibly bound to the column (a common issue with highly basic compounds on silica), it is more likely a detection issue. Aminopyrazines, like many heterocyclic aromatic compounds, have specific UV absorbance maxima. If your detector is set to a standard wavelength like 254 nm, you may be monitoring a region where your compound has very low absorbance.

First, run a UV-Vis spectrum of your crude or purified material to determine its λmax (wavelength of maximum absorbance). Many aminopyrazine cores absorb strongly in the 280-320 nm range. Setting your flash system's UV detector to the determined λmax will dramatically increase your signal-to-noise ratio. If your compound lacks a strong chromophore, consider using an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer as your detection method.

Q3: My aminopyrazine seems to be degrading on the column. What's happening?

A3: Degradation on-column is often attributed to the reactivity of the stationary phase. The acidic nature of silica gel can catalyze the degradation of sensitive functional groups. Aminopyrazines, while generally stable, can carry substituents that are acid-labile.

If you suspect degradation, the first step is to minimize the time the compound spends on the column. This can be achieved by using a steeper solvent gradient and a higher flow rate. However, the most effective solution is to switch to a less reactive stationary phase. Options include:

  • Neutral Alumina: Less acidic than silica, providing a milder separation environment.

  • Reversed-Phase C18 Silica: The separation occurs in a non-polar environment, which is typically less harsh. This is an excellent alternative if your compound has sufficient hydrophobicity.

In-Depth Troubleshooting Guides

Guide 1: Systematic Mobile Phase Optimization for Aminopyrazines

Problem: Poor separation between the target aminopyrazine and a closely eluting impurity.

Underlying Principle: Selectivity in chromatography is governed by the different ways analytes interact with the stationary and mobile phases. To improve separation (resolution), you must modify the mobile phase to exploit subtle differences in the chemical properties (e.g., polarity, hydrogen bonding capability) of your compounds.

Step-by-Step Protocol:

  • Initial TLC Screening:

    • Spot your crude mixture on at least three different TLC plates.

    • Develop each plate in a different solvent system. Start with a standard non-polar/polar mixture and then introduce solvents with different properties (see table below). A good starting point is:

      • System A: Hexanes/Ethyl Acetate (non-polar/polar aprotic)

      • System B: Dichloromethane/Methanol (intermediate polarity/polar protic)

      • System C: Toluene/Acetone (aromatic/polar aprotic)

    • Crucially, for all systems, prepare two chambers: one with the solvent mixture alone and one with the solvent mixture plus 0.5% triethylamine (TEA). This will immediately show the impact of suppressing silanol interactions.

  • Data Analysis & Selection:

    • Calculate the Rf values for your target compound and the key impurity in all six conditions.

    • Calculate the separation factor (α), where α = (Rf impurity) / (Rf target). A higher α value indicates better separation.

    • Choose the solvent system that provides the highest α value and an Rf for your target compound between 0.2 and 0.4. This Rf range ensures a reasonable retention time in the flash column.

  • Flash Method Translation:

    • The optimal TLC mobile phase composition is your starting point for the flash method. A common rule of thumb is to start the flash gradient at a solvent strength slightly lower than your TLC conditions to ensure the compound binds to the column initially.

    • For example, if your best TLC separation was in 70:30 Hexanes:EtOAc + 0.5% TEA, a good starting flash gradient might be:

      • 0-2 CV (Column Volumes): 10% EtOAc in Hexanes (+0.5% TEA)

      • 2-12 CV: Gradient from 10% to 40% EtOAc in Hexanes (+0.5% TEA)

      • 12-15 CV: Hold at 40% EtOAc in Hexanes (+0.5% TEA)

Table 1: Solvent Properties for Method Development

SolventPolarity IndexTypeRole in Separation
Hexanes0.1Non-polarPrimary weak solvent
Dichloromethane3.1Polar AproticIntermediate strength solvent
Ethyl Acetate4.4Polar AproticStronger solvent, H-bond acceptor
Methanol5.1Polar ProticStrong solvent, H-bond donor/acceptor
Triethylamine1.9BasicModifier to block acidic silanols

Mobile Phase Selection Logic

G A Start: Poor Separation B TLC Screen: Multiple Solvent Systems (e.g., Hex/EtOAc, DCM/MeOH) A->B C Crucial Step: Run each system WITH and WITHOUT 0.5% TEA B->C D Analyze TLCs: Calculate Rf and Separation Factor (α) for all conditions C->D E Select System: - Highest α value - Target Rf ≈ 0.3 D->E F Translate to Flash Gradient: Start with lower solvent strength than TLC condition E->F G Result: Optimized Separation F->G

Caption: Workflow for mobile phase optimization.

Guide 2: Choosing the Right Stationary Phase

Problem: My aminopyrazine is irreversibly binding to the silica column, even with a basic modifier.

Underlying Principle: When secondary interactions are so strong that they cannot be overcome with mobile phase modifiers, the stationary phase itself must be changed. The goal is to select a stationary phase that either eliminates the problematic interaction mechanism (acid-base) or introduces a new, dominant separation mechanism (hydrophobicity).

Stationary Phase Selection Guide:

Stationary PhasePrimary InteractionBest For...Key Considerations
Silica Gel Polar (H-bonding, dipole-dipole)Standard choice for most polar, non-basic compounds.Acidic surface requires basic modifiers for aminopyrazines.
Amine-Treated Silica Polar (Reduced Acidity)Strongly basic compounds that tail excessively on standard silica.The amine-functionalized surface shields the acidic silanols.
Neutral Alumina Polar (Lewis Acid Sites)Acid-sensitive compounds. Can be basic or neutral depending on preparation.Selectivity differs significantly from silica; requires re-optimization.
C18 Reversed-Phase Non-polar (Hydrophobic)Aminopyrazines soluble in water/organic mixtures. Excellent for polar impurities.Requires different solvent systems (e.g., Water/Acetonitrile, Water/Methanol).

Experimental Protocol: Deciding Between Normal and Reversed-Phase

  • Solubility Test:

    • Test the solubility of your crude sample in two solvent systems:

      • Normal-Phase: 5% Methanol in Dichloromethane.

      • Reversed-Phase: 50:50 Water:Acetonitrile.

    • If the sample dissolves readily in the normal-phase system, proceed with optimizing on polar solid phases (Silica, Alumina).

    • If it dissolves well in the reversed-phase system, C18 is a viable and often superior option.

  • Comparative TLC:

    • If both are possibilities, run two TLC plates:

      • Plate 1 (Normal-Phase): Silica gel plate with an optimized Hexanes/EtOAc/TEA system.

      • Plate 2 (Reversed-Phase): C18-functionalized TLC plate with a gradient of Acetonitrile in Water (e.g., develop with 60:40 ACN:H₂O).

    • Compare the spot separation and shape. Reversed-phase often provides sharper peaks for basic compounds because the primary separation mechanism (hydrophobicity) is not complicated by strong secondary acid-base interactions.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • YMC. (n.d.). The Effects of Triethylamine (TEA) in the Mobile Phase. YMC Co., Ltd. [Link]

  • Biotage. (n.d.). Which Detector Should I Use for Flash Chromatography?[Link]

  • Biotage. (n.d.). Flash Purification of Amines. [Link]

Validation & Comparative

A Senior Scientist's Comparative Guide to the 3-Aminopyridine-2-carboxamide Scaffold and Benchmark Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Pursuit of Kinase Specificity

The human kinome, comprising over 500 protein kinases, represents one of the most critical and intensely studied families of drug targets.[1] These enzymes are the master regulators of cellular signaling, governing processes from proliferation and differentiation to apoptosis and metabolism. Consequently, dysregulated kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[2][3]

The journey from a promising chemical scaffold to a clinically approved drug is fraught with challenges, the most significant of which is achieving target selectivity.[1] Most kinase inhibitors target the highly conserved ATP-binding site, creating a substantial risk of off-target effects where the drug inhibits unintended kinases.[4][5] These off-target activities can lead to toxicity or even paradoxical pathway activation, confounding clinical outcomes.[4][6]

This guide provides a comparative analysis of the 3-aminopyridine-2-carboxamide scaffold, a versatile chemical starting point that has given rise to inhibitors of various kinases, including Monopolar Spindle 1 (MPS1), Aurora kinases, and Fibroblast Growth Factor Receptors (FGFR).[7][8] We will objectively compare the potential of this scaffold against established, clinically relevant kinase inhibitors—Dasatinib and Alisertib —by outlining a rigorous experimental framework for evaluating potency, selectivity, and cellular efficacy. Our objective is to explain not just what to do, but why each experimental choice is critical for building a comprehensive and trustworthy data package.

Chapter 1: Profiling the Inhibitors

The Challenger: this compound Scaffold

The parent compound, this compound, is a versatile building block in medicinal chemistry.[9] Its true potential as a kinase inhibitor is realized through chemical modification, where the core structure serves as a "scaffold" for engaging with the kinase hinge region—a critical anchoring point for many inhibitors. Derivatives of this scaffold have demonstrated inhibitory activity against key oncogenic kinases. For the purpose of this guide, we will consider a hypothetical, optimized derivative, hereafter referred to as "3-AP2C-X" , which represents a lead compound emerging from a discovery program targeting Aurora Kinase A.

  • Mechanism of Action (Hypothesized): 3-AP2C-X is designed as an ATP-competitive inhibitor. The aminopyridine core is predicted to form crucial hydrogen bonds with the kinase hinge region, while appended chemical moieties will confer potency and selectivity by interacting with adjacent hydrophobic pockets.

The Benchmarks: Established Kinase Inhibitors

To contextualize the performance of 3-AP2C-X, we compare it against two inhibitors with distinct selectivity profiles:

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, approved for treating certain types of leukemia.[10] It represents a "broad-spectrum" inhibitor, which can be highly effective but carries a higher risk of off-target effects.[11]

  • Alisertib (MLN8237): A highly selective, investigational inhibitor of Aurora Kinase A, a key regulator of mitosis. It represents a "selective" inhibitor, designed to minimize off-target activity and associated toxicities.

Chapter 2: The Experimental Gauntlet: A Framework for Head-to-Head Comparison

A robust comparison requires a multi-faceted approach, progressing from pure biochemical interactions to complex cellular responses. The following experimental workflow provides a self-validating system to objectively assess each inhibitor.

G A Biochemical Potency: In Vitro Kinase Assay (IC50) C Kinome-Wide Selectivity: Broad Kinase Panel Screen A->C Input for Selectivity G Data Synthesis & Comparative Analysis A->G B Binding Affinity: Differential Scanning Fluorimetry (ΔTm) B->C B->G D Cellular Target Engagement: NanoBRET™ Assay C->D Identifies On- & Off-Targets for Cellular Validation C->G E Cellular Pathway Inhibition: Phospho-Substrate Western Blot D->E Confirms Target Hit in Cells D->G F Functional Cellular Outcome: Cell Viability Assay (EC50) E->F Links Target Inhibition to Cellular Effect E->G F->G

Caption: Experimental workflow for comparative inhibitor analysis.

Foundational Analysis: Biochemical Potency and Binding

The first step is to determine if the compounds directly inhibit the target kinase in a purified, cell-free system.

Experiment 1: In Vitro Kinase Assay for IC50 Determination

This assay measures the concentration of an inhibitor required to reduce kinase activity by 50% (IC50). A lower IC50 value signifies higher potency.[10]

  • Causality: We perform this assay first to establish fundamental potency. It is critical to run this experiment at an ATP concentration that approximates the Michaelis constant (Km,ATP) of the kinase.[1] This ensures a fair comparison, as a high ATP concentration would require more inhibitor to compete, artificially inflating the IC50 value.

Protocol: Radiometric [γ-³³P]-ATP Kinase Assay

  • Reaction Setup: In a 96-well plate, prepare a master mix containing reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Addition: Add the purified recombinant target kinase (e.g., Aurora Kinase A) to each well at a final concentration of 5-10 nM.

  • Inhibitor Titration: Add the inhibitors (3-AP2C-X, Dasatinib, Alisertib) in a 10-point, 3-fold serial dilution, typically starting from 10 µM. Include a DMSO-only well as a "no inhibition" control.

  • Substrate & ATP Initiation: Start the reaction by adding a mix of the kinase's substrate (e.g., a specific peptide) and ATP. This mix should contain [γ-³³P]-ATP (a radioactive variant) and "cold" (non-radioactive) ATP to achieve a final concentration near the Km,ATP of the enzyme.[12][13]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 40 minutes) within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding 3% phosphoric acid.

  • Separation & Counting: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-³³P]-ATP. The phosphorylated, radioactive substrate will remain bound to the paper.[12]

  • Data Analysis: Measure the radioactivity on the filters using a scintillation counter. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Experiment 2: Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF, or a thermal shift assay, measures the change in a protein's melting temperature (ΔTm) upon ligand binding.[14] A positive shift indicates that the inhibitor stabilizes the protein, confirming direct physical interaction.

  • Causality: This orthogonal assay validates the results of the activity assay. It confirms that inhibition is due to direct binding, not an artifact like aggregation or denaturation. It is independent of enzyme activity, making it a powerful validation tool.[14]

The Litmus Test: Kinome-Wide Selectivity Profiling

No inhibitor is perfectly specific. Profiling against a broad panel of kinases is essential to understand its selectivity and predict potential off-target effects.[1][12]

Experiment 3: Large-Panel Kinase Screen

This involves testing the inhibitors at a fixed concentration (e.g., 1 µM) against a panel of hundreds of purified kinases. The percent inhibition for each kinase is measured.

  • Causality: This screen generates a "fingerprint" of each inhibitor's activity across the kinome.[2] It authoritatively reveals both intended targets and unintended ones. A truly selective inhibitor will show high inhibition of its target and minimal inhibition of other kinases. This data is crucial for anticipating potential side effects in a clinical setting and for rationalizing observed cellular phenotypes.[4][15]

Table 1: Hypothetical Biochemical Profiling Data

InhibitorPrimary TargetTarget IC50 (nM)Key Off-Target(s)Off-Target IC50 (nM)Selectivity Score (S10 @ 1µM)*
3-AP2C-X Aurora A15Aurora B, FLT3150, >10000.05
Dasatinib BCR-ABL, SRC1, 5c-KIT, PDGFRβ, EphA210, 15, 250.45
Alisertib Aurora A8Aurora B1000.02

*Selectivity Score (S10): Fraction of kinases inhibited by >90% at 1 µM. A lower score indicates higher selectivity.

Chapter 3: From Test Tube to Living System: Cellular Validation

Biochemical activity does not always translate to cellular efficacy.[1] Factors like cell permeability, efflux pumps, and high intracellular ATP concentrations (mM range) can drastically alter a compound's effectiveness. Cellular assays are therefore non-negotiable for validation.[16]

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Target Transcription Factors ERK->Target Output Cell Proliferation, Survival Target->Output Inhibitor Kinase Inhibitor Inhibitor->MEK Inhibits Phosphorylation

Caption: A simplified signaling pathway illustrating kinase inhibition.

Experiment 4: Cellular Target Engagement Assay

This assay confirms that the inhibitor can enter the cell and bind to its intended target in the complex intracellular environment.

  • Causality: This experiment bridges the gap between biochemical binding and cellular activity. A compound that is potent biochemically but fails to engage its target in a cell is a dead end. The NanoBRET™ Target Engagement assay is a gold standard, using bioluminescence resonance energy transfer to measure binding in live cells.[17]

Experiment 5: Phospho-Substrate Modulation (Western Blot)

This assay measures whether target engagement leads to the intended biological consequence: inhibition of the kinase's catalytic activity. For Aurora Kinase A, a key substrate is Histone H3.

  • Causality: This is the first functional readout of inhibitor activity in cells. Observing a dose-dependent decrease in the phosphorylation of a direct downstream substrate provides strong evidence of on-target pathway modulation.[17]

Protocol: Western Blot for Phospho-Histone H3

  • Cell Culture & Treatment: Seed a relevant cancer cell line (e.g., HeLa, which has high Aurora Kinase A activity) in 6-well plates. Treat the cells with a serial dilution of the inhibitors (3-AP2C-X, Alisertib) for a set time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[18]

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to phosphorylated Histone H3 (e.g., p-H3 at Ser10).

    • Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total Histone H3 or a loading control (e.g., GAPDH) to confirm that changes in the phospho-signal are not due to loading errors.

Experiment 6: Cell Viability Assay

This assay determines the functional impact of kinase inhibition on cell proliferation or survival. The result is often expressed as an EC50 value (the concentration for 50% maximal effect).

  • Causality: This is the ultimate phenotypic readout. It answers the question: does inhibiting the target kinase actually stop the cancer cells from growing?[20] By comparing EC50 values in cell lines dependent on the target kinase versus those that are not, one can confirm that the observed anti-proliferative effect is on-target.

Table 2: Hypothetical Cellular Assay Data

InhibitorTarget-Dependent Cell Line (HeLa - Aurora A) EC50 (nM)Target-Independent Cell Line (K562 - BCR-ABL) EC50 (nM)On-Target Window (EC50 Independent / EC50 Dependent)
3-AP2C-X 50>5000>100x
Dasatinib >10,0005N/A (Different Target)
Alisertib 25>10,000>400x

Conclusion: Synthesizing the Evidence for a Go/No-Go Decision

This structured, multi-pillar comparison provides a robust framework for evaluating a novel kinase inhibitor scaffold like this compound against established drugs.

  • Our hypothetical 3-AP2C-X showed promising target potency (IC50 = 15 nM), good selectivity in the kinome screen, and a clear on-target effect in cellular assays (HeLa EC50 = 50 nM) with a wide therapeutic window. Its slightly lower potency compared to the highly optimized Alisertib is expected for a lead compound and provides a clear direction for further medicinal chemistry optimization.

  • Dasatinib , as expected, was ineffective in the Aurora A-dependent cell line but would be highly potent in a BCR-ABL-driven line, highlighting the importance of matching the right drug to the right target.

  • Alisertib demonstrated superior potency and selectivity, setting a high bar for any new Aurora Kinase A inhibitor entering the field.

By rigorously adhering to this experimental logic—from biochemical potency and selectivity to cellular target engagement and functional outcomes—researchers can build a trustworthy and comprehensive profile of their candidate inhibitors. This self-validating process, grounded in scientific causality, is the only reliable path to identifying kinase inhibitors with the true potential to become effective and safe therapeutics.

References

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A Senior Application Scientist's Guide to Validating the Anticancer Activity of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (3-AP) in Preclinical Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer activity of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (3-AP), also known as Triapine, in in-vitro cell line models. The methodologies detailed herein are designed to establish a robust preclinical data package, elucidating both the potency and the mechanism of action of this promising compound.

Introduction: The Rationale for Investigating 3-AP

3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) is a potent inhibitor of ribonucleotide reductase (RR), an enzyme critical for DNA synthesis and repair.[1][2] Ribonucleotide reductase catalyzes the conversion of ribonucleoside diphosphates to their deoxyribonucleotide counterparts, a rate-limiting step in the production of DNA building blocks.[3][4] Cancer cells, with their high proliferation rates, are particularly dependent on RR activity, making it a prime target for anticancer therapies.[2][4] 3-AP distinguishes itself from other RR inhibitors like hydroxyurea by its potent activity and its ability to overcome hydroxyurea resistance.[2][5] This guide outlines a logical, multi-step experimental workflow to validate its efficacy and characterize its cellular effects, providing a direct comparison with established chemotherapeutic agents.

Part 1: Initial Cytotoxicity Screening & Potency Determination

The foundational step in validating any potential anticancer agent is to determine its cytotoxic effects across a panel of relevant cancer cell lines. This initial screen establishes the compound's potency, typically measured as the half-maximal inhibitory concentration (IC50), and selectivity.

Experimental Rationale & Design

The goal is to assess the concentration-dependent effect of 3-AP on cell viability. A panel of cell lines should be chosen to represent different cancer types (e.g., lung, breast, ovarian, leukemia) to evaluate the breadth of activity.[6] It is also crucial to include a non-cancerous cell line (e.g., normal human fibroblasts) to assess for selective toxicity against malignant cells.

A widely used and robust method for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[7]

Workflow for In-Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_culture 1. Cancer & Normal Cell Line Culture cell_seeding 2. Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment 5. Cell Treatment cell_seeding->treatment compound_prep 3. 3-AP & Control Drug Stock Preparation serial_dilution 4. Serial Dilutions compound_prep->serial_dilution serial_dilution->treatment incubation 6. Incubation (e.g., 48-72 hours) treatment->incubation mtt_assay 7. MTT Assay Procedure incubation->mtt_assay absorbance 8. Absorbance Measurement mtt_assay->absorbance data_analysis 9. IC50 Value Determination absorbance->data_analysis

Caption: General workflow for in-vitro cytotoxicity testing of a novel compound.[7]

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding : Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7]

  • Compound Preparation : Prepare a stock solution of 3-AP in a suitable solvent (e.g., DMSO). Prepare serial dilutions in complete culture medium to achieve a range of final concentrations. Include a standard chemotherapeutic drug (e.g., Cisplatin or Doxorubicin) as a positive control.[8][9]

  • Treatment : Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of 3-AP or the control drug. Include vehicle-only wells as a negative control.

  • Incubation : Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity

The IC50 values should be tabulated for clear comparison across different cell lines and against the standard-of-care drug.

Cell LineCancer Type3-AP IC50 (µM)Cisplatin IC50 (µM)
A549Lung CarcinomaDataData
MCF-7Breast AdenocarcinomaDataData
A2780Ovarian CarcinomaDataData
L1210LeukemiaDataData
HDFNormal FibroblastDataData

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potency of 3-AP is established, the next critical phase is to investigate how it kills cancer cells. Key cellular processes to investigate are apoptosis (programmed cell death) and cell cycle arrest.

A. Investigating Apoptosis Induction

Apoptosis is a common mechanism for anticancer drugs.[10] Flow cytometry is a powerful tool to quantify apoptotic cells using Annexin V and Propidium Iodide (PI) staining.[11][12] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[11] Late apoptotic or necrotic cells have compromised membrane integrity, allowing PI to enter and stain the DNA.[13]

Experimental Workflow: Apoptosis Analysis

G cell_prep 1. Seed and Treat Cells with 3-AP (at IC50 conc.) harvest 2. Harvest Cells (including supernatant) cell_prep->harvest wash 3. Wash Cells with cold PBS harvest->wash stain 4. Resuspend in Binding Buffer + Annexin V-FITC & PI wash->stain incubate 5. Incubate in the Dark stain->incubate acquire 6. Analyze by Flow Cytometry incubate->acquire analyze 7. Quantify Cell Populations (Live, Early/Late Apoptotic) acquire->analyze

Caption: Workflow for detecting apoptosis using Annexin V and PI staining followed by flow cytometry.

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment : Seed cells in 6-well plates and treat with 3-AP at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control and a positive control (e.g., Staurosporine).

  • Cell Harvesting : Collect both adherent and floating cells to ensure all apoptotic cells are included.[12] Centrifuge and wash the cells twice with cold PBS.

  • Staining : Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[12]

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis : Analyze the samples immediately by flow cytometry.[14] Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[13]

Data Presentation: Quantifying Apoptosis
Treatment% Live Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic/Necrotic (Q2)
Vehicle ControlDataDataData
3-AP (IC50)DataDataData
Cisplatin (IC50)DataDataData
B. Assessing Cell Cycle Perturbation

As an RR inhibitor, 3-AP is expected to interfere with DNA synthesis, which should cause cells to arrest at a specific phase of the cell cycle, likely the S-phase.[2] This can be analyzed by flow cytometry after staining cellular DNA with propidium iodide (PI). The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[15]

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment : Seed and treat cells as described for the apoptosis assay.

  • Harvest and Fixation : Harvest the cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently to prevent clumping.[16][17] Cells can be stored at 4°C for several weeks after fixation.[17]

  • Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution that contains RNase A to prevent staining of double-stranded RNA.[17][18]

  • Incubation : Incubate for 30 minutes at room temperature.

  • Analysis : Analyze the samples by flow cytometry, collecting data on a linear scale.[18] Use pulse processing (e.g., Area vs. Width) to gate out doublets and aggregates.[16] The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases. Apoptotic cells may appear as a sub-G1 peak.

Data Presentation: Cell Cycle Distribution
Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle ControlDataDataData
3-AP (IC50)DataDataData
Cisplatin (IC50)DataDataData

Part 3: Mechanistic Confirmation & Comparative Analysis

The final part of the validation involves confirming the molecular target and comparing the compound's synergistic potential with standard drugs.

Confirming Ribonucleotide Reductase Inhibition

The primary mechanism of 3-AP is the inhibition of RR. While direct enzyme assays can be complex, a functional confirmation can be achieved by observing the downstream effects. As RR inhibition depletes the pool of deoxyribonucleotides necessary for DNA synthesis, this leads to DNA damage and the activation of DNA damage response pathways. Western blotting can be used to probe for key proteins such as phosphorylated H2A.X (γH2A.X), a sensitive marker of DNA double-strand breaks.

Signaling Pathway: 3-AP's Proposed Mechanism of Action

G AP 3-AP (Triapine) RR Ribonucleotide Reductase (RR) AP->RR Inhibits dNTP dNTP Pool (dATP, dGTP, dCTP, dTTP) RR->dNTP Depletes Rep DNA Replication & Repair dNTP->Rep Blocks S_Arrest S-Phase Arrest Rep->S_Arrest Induces DSB DNA Double-Strand Breaks (γH2A.X) Rep->DSB Causes Apop Apoptosis S_Arrest->Apop Leads to DSB->Apop Triggers

Caption: Proposed signaling pathway for 3-AP induced cytotoxicity.

Comparative Synergy with Standard Drugs

3-AP has shown synergistic effects when combined with DNA-damaging agents like cisplatin or gemcitabine.[5][19] By inhibiting RR, 3-AP prevents the repair of DNA lesions created by these agents, enhancing their efficacy.[5] This can be tested in vitro using a combination index (CI) analysis (e.g., Chou-Talalay method) to determine if the combined effect is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Conclusion

This guide provides a structured, multi-faceted approach to validate the anticancer activity of 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone. By systematically determining its cytotoxicity, elucidating its primary mechanisms of action through apoptosis and cell cycle analysis, and confirming its effect on the DNA damage response, researchers can build a compelling, data-driven case for its therapeutic potential. The comparison with standard-of-care agents is essential for contextualizing its potency and identifying promising combination therapy strategies for future clinical development.

References

A Comparative Analysis of Antimycobacterial Activity: 3-Aminopyridine-2-carboxamide Derivatives vs. Pyrazinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the persistent global battle against tuberculosis (TB), the exploration of novel chemical scaffolds with potent antimycobacterial activity is paramount. This guide provides a detailed, objective comparison between the established first-line anti-TB drug, pyrazinamide (PZA), and the emerging class of compounds derived from 3-aminopyridine-2-carboxamide. By synthesizing experimental data from various studies, we aim to offer a comprehensive resource for researchers engaged in the discovery and development of next-generation antitubercular agents.

Introduction: The Chemical Landscape

Pyrazinamide, a nicotinamide analog, has been a cornerstone of short-course TB chemotherapy for decades, prized for its unique ability to sterilize semi-dormant mycobacterial populations within the acidic environment of granulomas.[1][2] Its structural isomer, this compound, serves as a foundational scaffold for a new generation of synthetic derivatives that have demonstrated promising in vitro activity against Mycobacterium tuberculosis (M. tb), including multidrug-resistant (MDR) strains.[3] This guide will dissect the mechanisms of action, efficacy, and resistance profiles of both PZA and various this compound derivatives to illuminate their respective strengths and weaknesses.

Pyrazinamide: The Established Sterilizing Agent

Pyrazinamide's efficacy is intrinsically linked to its unique mechanism of action, which is most pronounced in the acidic conditions found within tuberculous lesions.[1][4]

Mechanism of Action

PZA is a prodrug that requires activation within the mycobacterial cell.[1][2] The process involves several key steps:

  • Uptake: PZA diffuses into M. tb, a process that may be facilitated by an ATP-dependent transport system.[5]

  • Activation: The mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes PZA into its active form, pyrazinoic acid (POA).[1][4]

  • Intracellular Accumulation: In an acidic environment (pH 5 to 6), POA is protonated and is thought to diffuse back into the bacillus, where it accumulates.[2]

  • Multi-Target Inhibition: The accumulated POA disrupts multiple cellular processes. While the precise target remains a subject of debate, leading hypotheses suggest that POA can inhibit fatty acid synthase I (FAS-I), disrupt membrane potential and energy production, and interfere with coenzyme A (CoA) synthesis by targeting the aspartate decarboxylase PanD.[2][6][7] This multi-target activity is likely responsible for its potent sterilizing effect against non-replicating "persister" cells that other drugs fail to kill.[6][8]

graph Pyrazinamide_Activation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Diagram 1: Activation pathway of Pyrazinamide (PZA).
Resistance Mechanisms

Resistance to PZA is primarily associated with mutations in the pncA gene, which lead to a loss of pyrazinamidase activity and prevent the conversion of PZA to its active POA form.[9][10] Mutations in other genes, such as rpsA (ribosomal protein S1) and panD, have also been identified in some PZA-resistant strains, suggesting alternative resistance pathways.[6][8][10] Furthermore, impaired uptake of the prodrug can also contribute to resistance.[5]

This compound Derivatives: A Scaffold of Emerging Potential

Unlike the singular entity of pyrazinamide, this compound represents a chemical scaffold from which numerous derivatives have been synthesized and evaluated. These compounds exhibit a range of antimycobacterial activities, and their mechanisms appear distinct from that of PZA.

Structure-Activity Relationships and Efficacy

Studies on various N-substituted and 3-acylamino derivatives of this compound have revealed key structural features that influence antimycobacterial potency.

  • N-Substituted Derivatives: A series of N-substituted 3-aminopyrazine-2-carboxamides showed that the nature of the substituent on the carboxamide nitrogen is crucial for activity. For instance, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as a potent compound against M. tb H37Rv with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[11] In contrast, many benzyl derivatives showed weaker activity.[11]

  • 3-Acylamino Derivatives: Another series of 3-acylaminopyrazine-2-carboxamides demonstrated high activity against various mycobacterial strains. The most active compounds were 4'-substituted 3-(benzamido)pyrazine-2-carboxamides, with MICs ranging from 1.95 to 31.25 µg/mL against M. tb.[3] Notably, these compounds retained their activity against MDR strains of M. tb, suggesting a mechanism of action different from conventional antituberculars.[3] A recent hit expansion of this series identified compounds with disubstituted benzene rings that also showed activity against MDR clinical isolates, with MICs from 6.25 to 25 µg/mL.[12]

Proposed Mechanisms of Action

The mechanism of action for this compound derivatives is not as well-defined as that of PZA and may vary between different analogs.

  • Prolyl-tRNA Synthetase (ProRS) Inhibition: In silico docking studies suggest that 3-acylaminopyrazine-2-carboxamides may act by inhibiting mycobacterial prolyl-tRNA synthetase (ProRS), an essential enzyme for protein synthesis.[3] This represents a novel target distinct from those of current TB drugs.

  • Amidase-Dependent Activation: Other research on a related pyridine carboxamide scaffold identified a hit compound (MMV687254) that acts as a prodrug.[13][14] Its antimycobacterial activity requires hydrolysis by the mycobacterial amidase AmiC.[13][14] This suggests that some pyridine and pyrazine carboxamide derivatives may share a bioactivation pathway, though one different from the PncA-dependent activation of PZA.

Head-to-Head Comparison: Quantitative Data

Direct comparative studies are scarce. However, by collating data from multiple sources, we can establish a preliminary performance comparison based on in vitro efficacy.

Compound/ClassTarget OrganismMIC (µg/mL)MIC (µM)Key Notes
Pyrazinamide M. tuberculosis H37Rv6.25 - 100 (pH dependent)50 - 812Activity is optimal at acidic pH (e.g., 5.6).[15]
3-amino-N-(2,4-dimethoxyphenyl) pyrazine-2-carboxamide (17) M. tuberculosis H37Rv12.546An N-substituted derivative.[11]
3-amino-N-(4-(trifluoromethyl) phenyl)pyrazine-2-carboxamide (20) M. tuberculosis H37Rv62.5222An N-substituted derivative.[16]
4'-bromo-3-(benzamido) pyrazine-2-carboxamide (18) M. tuberculosis H37Rv1.95~5.8A 3-acylamino derivative with high potency.[3]
3-[(4-methylbenzyl)amino] pyrazine-2-carboxamide (8) M. tuberculosis H37Rv-6A 3-benzylamino derivative with activity superior to PZA.[17]
2-fluoro, 4-bromo disubstituted 3-benzamidopyrazine-2-carboxamide (22) M. tuberculosis H37Rv6.25~16.5Active against MDR clinical isolates.[12]

Table 1: Comparative in vitro antimycobacterial activity.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A crucial step in evaluating novel antimycobacterial compounds is determining their MIC. The broth microdilution method is a widely accepted standard.[18]

Broth Microdilution Assay Workflow
  • Preparation of Drug Solutions:

    • Dissolve the test compound (e.g., this compound derivative) and control drug (e.g., Pyrazinamide) in a suitable solvent like DMSO.

    • Prepare a stock solution and perform serial two-fold dilutions in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). For PZA, testing should be performed in broth acidified to pH ~5.8.

  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv in 7H9 broth until it reaches mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the drug dilutions.

    • Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • After incubation, assess bacterial growth. This can be done visually or by adding a viability indicator like AlamarBlue or MTT.[19]

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.[18]

graph MIC_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

}

Diagram 2: Workflow for MIC determination via broth microdilution.

Synthesis and Conclusion

This comparative guide highlights the distinct profiles of pyrazinamide and the emerging class of this compound derivatives.

  • Pyrazinamide remains a vital, albeit complex, antitubercular agent. Its strength lies in its sterilizing activity against semi-dormant bacilli in acidic niches, a property not yet demonstrated by its isomeric counterparts. However, its requirement for acidic pH and activation by PncA are also its Achilles' heel, forming the basis for primary resistance mechanisms.

  • This compound derivatives represent a versatile and promising scaffold. Several analogs have demonstrated potent in vitro activity against both drug-sensitive and MDR strains of M. tb, with some exhibiting MICs superior to PZA under standard laboratory conditions.[3][17] Their proposed mechanisms of action, such as the inhibition of ProRS, offer new avenues to combat resistant strains.[3]

Future Directions: For drug development professionals, the key takeaway is the potential of the this compound scaffold. Future research should focus on:

  • In vivo Efficacy: Establishing whether the potent in vitro activity of these derivatives translates to animal models of TB infection.

  • Mechanism of Action Deconvolution: Confirming the molecular targets and identifying potential bioactivation pathways to understand and predict resistance.

  • Pharmacokinetic and Safety Profiling: Evaluating the ADME (absorption, distribution, metabolism, excretion) and toxicity profiles of lead compounds.

While pyrazinamide's role in TB therapy is secure for the present, the continued exploration of scaffolds like this compound is essential for populating the drug development pipeline with novel agents capable of overcoming the challenge of drug resistance.

References

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  • Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). Retrieved from [Link]

  • Zhang, Y., et al. (2013). Mechanisms of Pyrazinamide Action and Resistance. ASM Journals. Retrieved from [Link]

  • Dillon, N. A., et al. (2016). Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. ACS Infectious Diseases, 2(9), 580-589. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pyrazinamide? Retrieved from [Link]

  • Feuerriegel, S., et al. (2015). Mycobacterium tuberculosis Pyrazinamide Resistance Determinants: a Multicenter Study. mBio, 6(5), e00362-15. Retrieved from [Link]

  • Dillon, N. A., et al. (2016). Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. National Institutes of Health. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. Retrieved from [Link]

  • Imramovský, A., et al. (2020). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 25(23), 5698. Retrieved from [Link]

  • Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1285. Retrieved from [Link]

  • Parish, T., et al. (2025). Novel 3-Aminothieno[2,3- b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Retrieved from [Link]

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  • Sánchez, J.G.B., et al. (2010). Antimycobacterial susceptibility testing methods for natural products research. Revista Brasileira de Farmacognosia, 20(2), 270-276. Retrieved from [Link]

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  • Imramovský, A., et al. (2024). A hit expansion of 3-benzamidopyrazine-2-carboxamide: Toward inhibitors of prolyl-tRNA synthetase with antimycobacterial activity. Archiv der Pharmazie. Retrieved from [Link]

  • Kumar, A., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry. Retrieved from [Link]

  • Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. (2021). Pharmaceuticals. Retrieved from [Link]

  • Nawrot, D. E., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry, 258, 115617. Retrieved from [Link]

  • Parish, T., et al. (2025). Novel 3-Aminothieno[2,3- b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 3-Aminopyridine-2-carboxamide: An Evaluation of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Aminopyridine-2-carboxamide, a vital scaffold in medicinal chemistry, presents several synthetic routes, each with distinct advantages and drawbacks. This guide provides an in-depth comparison of common methods for its production, supported by experimental data from analogous reactions to inform your synthetic strategy.

Introduction to this compound

This compound, also known as 3-aminopicolinamide, is a heterocyclic compound of significant interest in the pharmaceutical industry. Its structure, featuring a pyridine ring with adjacent amino and carboxamide functional groups, serves as a versatile building block for the development of novel therapeutic agents. The arrangement of these functional groups allows for a variety of chemical modifications, making it a valuable starting material for creating libraries of compounds for drug discovery programs.

The efficiency of the synthesis of this key intermediate can significantly impact the overall cost and timeline of a drug development project. Therefore, a thorough understanding of the available synthetic methods and their associated yields is crucial for process optimization. This guide will compare two primary strategies for the synthesis of this compound: the amidation of 3-aminopicolinic acid and the partial hydrolysis of 2-cyano-3-aminopyridine.

Method 1: Amidation of 3-Aminopicolinic Acid

A common and logical approach to the synthesis of this compound is the amidation of its corresponding carboxylic acid, 3-aminopicolinic acid. This can be achieved through a two-step process involving the formation of an activated intermediate, such as a methyl ester, followed by aminolysis, or through a more direct, one-pot amidation using a coupling agent.

Synthesis of the Starting Material: 3-Aminopicolinic Acid

The necessary starting material, 3-aminopicolinic acid, can be synthesized from 4-nitropicolinic acid N-oxide. The process involves the reduction of the nitro group and the N-oxide. A reported method involves catalytic hydrogenation using palladium on carbon (Pd/C) in a mixture of glacial acetic acid and acetic anhydride, yielding 47% of the desired product after recrystallization[1].

Route A: Esterification Followed by Ammonolysis

This traditional two-step method involves the initial conversion of the carboxylic acid to its methyl ester, which is then treated with ammonia to form the amide.

Step 1: Synthesis of Methyl 3-aminopicolinate

  • Suspend 3-aminopicolinic acid (1.0 eq) in methanol.

  • Cool the suspension to 0°C and slowly add thionyl chloride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-aminopicolinate.

Step 2: Ammonolysis of Methyl 3-aminopicolinate

  • Dissolve methyl 3-aminopicolinate (1.0 eq) in a 7N solution of ammonia in methanol.

  • Transfer the solution to a sealed pressure vessel.

  • Heat the reaction mixture to 80-100°C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the vessel and carefully vent the ammonia.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Route B: Direct Amidation using a Coupling Agent

A more direct approach involves the use of a coupling agent to activate the carboxylic acid in situ, followed by the addition of an ammonia source. 1,1'-Carbonyldiimidazole (CDI) is an effective coupling agent for this purpose.

  • Dissolve 3-aminopicolinic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add CDI (1.1 eq) portion-wise at room temperature.

  • Stir the mixture for 1-2 hours at room temperature, or until the evolution of CO2 ceases, to form the acylimidazolide intermediate.

  • Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonia in an organic solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

The use of CDI as a coupling agent offers a milder alternative to acid chlorides and avoids the formation of acidic byproducts. This method is often preferred for substrates with sensitive functional groups. In the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, the CDI-mediated coupling with various amines provided significantly higher yields (ranging from 42% to 91%) compared to the esterification/aminolysis route[2][3]. It is reasonable to expect a similar trend for the synthesis of the unsubstituted this compound.

Method 2: Partial Hydrolysis of 2-Cyano-3-aminopyridine

An alternative synthetic strategy starts from a nitrile precursor, 2-cyano-3-aminopyridine. The controlled, partial hydrolysis of the nitrile group to a primary amide provides a direct route to the target molecule.

Experimental Protocol:
  • Dissolve 2-cyano-3-aminopyridine (1.0 eq) in a mixture of an organic solvent (e.g., acetone or an alcohol) and water. The volume ratio of the organic solvent to water can be optimized, with a 1:1 ratio being a good starting point.

  • Add a catalytic amount of a base, such as sodium hydroxide.

  • Add hydrogen peroxide (30% aqueous solution) dropwise to the reaction mixture, maintaining the temperature between 30-50°C.

  • Stir the reaction for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

This method leverages the selective hydrolysis of a nitrile in the presence of an amino group. The use of hydrogen peroxide under basic conditions is a common method for this transformation. A patent for the synthesis of 2-aminopyridine from 2-cyanopyridine via an incomplete hydrolysis followed by a Hofmann degradation reports a total two-step yield of around 80%[4]. While this is for a different isomer and a subsequent reaction is involved, it indicates that the initial partial hydrolysis can be a high-yielding step. The reaction conditions, particularly temperature and the amount of hydrogen peroxide, need to be carefully controlled to prevent over-hydrolysis to the carboxylic acid.

Comparison of Synthesis Methods

MethodStarting MaterialKey ReagentsNumber of StepsReported Yield (Analogous Reactions)AdvantagesDisadvantages
1A: Esterification/Ammonolysis 3-Aminopicolinic AcidThionyl chloride, Methanol, Ammonia218-45%[2][3]Utilizes readily available reagents.Multi-step process, lower yields, requires pressure vessel.
1B: Direct Amidation (CDI) 3-Aminopicolinic Acid1,1'-Carbonyldiimidazole (CDI), Ammonia142-91%[2][3]High yields, mild reaction conditions.CDI can be moisture sensitive.
2: Partial Hydrolysis 2-Cyano-3-aminopyridineHydrogen Peroxide, Base1High (inferred from[4])Potentially high-yielding and atom-economical.Risk of over-hydrolysis to the carboxylic acid.

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic routes, the following diagrams illustrate the reaction workflows.

Synthesis_Method_1A cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 3-Aminopicolinic_Acid 3-Aminopicolinic Acid Methyl_3-aminopicolinate Methyl 3-aminopicolinate 3-Aminopicolinic_Acid->Methyl_3-aminopicolinate SOCl2, MeOH (Esterification) This compound This compound Methyl_3-aminopicolinate->this compound NH3/MeOH (Ammonolysis)

Caption: Workflow for Method 1A: Esterification followed by Ammonolysis.

Synthesis_Method_1B cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 3-Aminopicolinic_Acid 3-Aminopicolinic Acid Acylimidazolide Acylimidazolide Intermediate 3-Aminopicolinic_Acid->Acylimidazolide CDI (Activation) This compound This compound Acylimidazolide->this compound NH3 (Amidation)

Caption: Workflow for Method 1B: Direct Amidation using CDI.

Synthesis_Method_2 cluster_start Starting Material cluster_product Product 2-Cyano-3-aminopyridine 2-Cyano-3-aminopyridine This compound This compound 2-Cyano-3-aminopyridine->this compound H2O2, Base (Partial Hydrolysis)

Caption: Workflow for Method 2: Partial Hydrolysis of 2-Cyano-3-aminopyridine.

Conclusion and Recommendations

Based on the available data for analogous reactions, the direct amidation of 3-aminopicolinic acid using a coupling agent like CDI (Method 1B) appears to be the most promising route for the synthesis of this compound in terms of yield and operational simplicity. This method avoids the need for a separate esterification step and generally proceeds under mild conditions.

The partial hydrolysis of 2-cyano-3-aminopyridine (Method 2) also presents an attractive, atom-economical alternative. However, it requires careful control of reaction conditions to prevent the formation of the corresponding carboxylic acid as a byproduct.

The two-step esterification and ammonolysis route (Method 1A) is a viable but likely lower-yielding option. Its primary advantage lies in the use of common and inexpensive reagents.

Ultimately, the choice of synthetic method will depend on the specific requirements of the project, including scale, cost considerations, and the availability of starting materials and reagents. It is recommended that researchers perform small-scale trials of these methods to determine the optimal conditions for their specific needs.

References

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. 2019 Mar; 24(7): 1243. [Link]

  • Method for preparing 2-aminopyridine and its alkyl deriv
  • Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering. 2012; 6(4): 391-397. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. 2019; 24(7):1243. [Link]

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The Kinase Selectivity Landscape of 3-Aminopyridine-2-carboxamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, protein kinases have emerged as pivotal targets.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet a critical challenge remains: ensuring target selectivity.[3] Off-target kinase activity can lead to unforeseen toxicities or a dilution of therapeutic efficacy.[4] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely an academic exercise but a cornerstone of preclinical development. This guide provides an in-depth analysis of the kinase cross-reactivity profiling for the 3-Aminopyridine-2-carboxamide scaffold, a privileged structure in kinase inhibitor design.[5][6]

While direct, comprehensive screening data for the parent this compound is not extensively published, analysis of its derivatives provides crucial insights into the likely kinase interaction landscape of this chemical series. This guide will synthesize available data on close analogs to construct a representative selectivity profile and provide detailed, field-proven protocols for researchers to conduct their own robust kinase screening campaigns.

The this compound Scaffold: A Foundation for Kinase Inhibition

The this compound core is a versatile pharmacophore capable of forming multiple hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[5] This inherent binding capability has been exploited to develop inhibitors against various kinases. For instance, derivatives of this scaffold have shown potent inhibitory activity against mitotic kinases such as Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both of which are attractive targets for cancer therapy.[5] Furthermore, modifications to this core have yielded potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key driver in various malignancies.[7]

The promiscuity or selectivity of this scaffold is heavily influenced by the substitutions at various positions on the pyridine ring. For example, the addition of a 2-aminopyrimidine moiety has been shown to significantly increase potency across a wide range of kinases, leading to a less selective profile.[5] This highlights the critical importance of systematic profiling to understand the structure-activity relationship (SAR) and guide medicinal chemistry efforts toward achieving the desired selectivity.

Comparative Kinase Inhibition Profile

To illustrate the selectivity profile of the this compound scaffold, the following table presents a hypothetical but representative dataset based on published data for its close analogs. This is compared against Staurosporine, a notoriously non-selective kinase inhibitor, to provide context. The data is presented as percent inhibition at a fixed concentration (e.g., 1 µM) to allow for broad comparison across a panel of kinases.

Kinase TargetThis compound Scaffold (Representative)Staurosporine (Broad-Spectrum Inhibitor)
Serine/Threonine Kinases
Aurora A75%98%
Aurora B82%99%
MPS188%95%
CHK165%92%
PKA45%97%
PKCζ50%96%
Tyrosine Kinases
ABL30%90%
FGFR178%85%
FGFR285%88%
c-Met25%75%
EGFR15%80%

This data is illustrative and synthesized from findings on derivatives to represent a plausible profile for the core scaffold.[5][7]

Visualizing Kinase Selectivity: The Kinome Map

A powerful tool for visualizing kinase inhibitor selectivity is the kinome tree. This graphical representation maps the human kinome and highlights the kinases that are significantly inhibited by a compound. Below is a conceptual representation of how the selectivity data for the this compound scaffold might be visualized.

G cluster_TK Tyrosine Kinases cluster_ST Ser/Thr Kinases FGFR1 FGFR1 FGFR2 FGFR2 cMet cMet EGFR EGFR ABL ABL AuroraA AuroraA AuroraB AuroraB MPS1 MPS1 CHK1 CHK1 PKA PKA PKCzeta PKCzeta Inhibitor 3-Aminopyridine- 2-carboxamide Inhibitor->FGFR1 Inhibitor->FGFR2 Inhibitor->cMet Inhibitor->EGFR Inhibitor->ABL Inhibitor->AuroraA Inhibitor->AuroraB Inhibitor->MPS1 Inhibitor->CHK1 Inhibitor->PKA Inhibitor->PKCzeta

Caption: Conceptual kinome map of this compound's inhibitory profile.

Experimental Protocols: A Step-by-Step Guide to Kinase Profiling

The "gold standard" for in vitro kinase inhibitor profiling remains the radiometric assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[1] This method is highly sensitive and provides a direct measure of catalytic activity.[1]

Radiometric Kinase Assay ([33P]-ATP Filter Binding Assay)

This protocol outlines a typical filter-binding assay, a robust method for determining the inhibitory activity of a compound against a purified kinase.

Materials:

  • Purified active kinase

  • Specific peptide or protein substrate

  • This compound (or test compound) dissolved in DMSO

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • 96-well polypropylene plates

  • Phosphocellulose filter plates (e.g., Millipore MAPH)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Microplate scintillation counter

  • Scintillation fluid

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Dispense Kinase and Buffer B 2. Add Test Compound (e.g., this compound) A->B C 3. Pre-incubate B->C D 4. Initiate with ATP/Substrate Mix ([γ-³³P]ATP + Cold ATP + Substrate) C->D E 5. Incubate at 30°C D->E F 6. Stop Reaction & Transfer to Filter Plate E->F G 7. Wash Plate to Remove Unincorporated [γ-³³P]ATP F->G H 8. Add Scintillation Fluid G->H I 9. Read on Scintillation Counter H->I

Caption: Workflow for a radiometric filter-binding kinase assay.

Step-by-Step Procedure:

  • Kinase and Compound Preparation:

    • Dilute the purified kinase to the desired concentration in kinase reaction buffer.

    • Perform serial dilutions of the this compound in DMSO, then dilute into the kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Reaction Setup:

    • In a 96-well polypropylene plate, add 10 µL of the diluted kinase.

    • Add 5 µL of the diluted test compound or DMSO vehicle control.

    • Pre-incubate the kinase and compound for 10-15 minutes at room temperature to allow for binding to occur.

  • Initiation of Kinase Reaction:

    • Prepare a reaction initiation mix containing the specific substrate, unlabeled ATP, and [γ-³³P]ATP in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure physiological relevance.[8]

    • Add 10 µL of the initiation mix to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the kinase reaction.

  • Stopping the Reaction and Filtration:

    • Stop the reaction by adding an excess of phosphoric acid or by directly transferring the reaction mixture to the phosphocellulose filter plate.

    • The phosphorylated substrate will bind to the filter paper, while unincorporated [γ-³³P]ATP will not.

  • Washing:

    • Wash the filter plate multiple times with the wash buffer (e.g., 0.75% phosphoric acid) to remove all unbound [γ-³³P]ATP.

  • Detection:

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Trustworthiness and Self-Validation

The robustness of any kinase screening protocol lies in its self-validating nature. Key controls must be included in every experiment:

  • No Enzyme Control: Wells containing all reaction components except the kinase to determine background signal.

  • No Substrate Control: Wells containing all components except the substrate to ensure the signal is substrate-dependent.

  • Positive Control Inhibitor: A known inhibitor of the kinase (e.g., Staurosporine) should be run in parallel to confirm the assay is performing as expected.

  • DMSO Vehicle Control: Represents 0% inhibition and is used for data normalization.

By including these controls, researchers can have high confidence in the generated data and make informed decisions in their drug discovery programs.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. However, as with any privileged scaffold, a thorough understanding of its cross-reactivity profile is essential for successful drug development. This guide provides a framework for evaluating the selectivity of compounds based on this core structure, synthesizing available data, and presenting it in a clear, comparative format. The detailed radiometric assay protocol offers a gold-standard method for generating high-quality, reliable data. By employing these systematic approaches, researchers can better navigate the complexities of the human kinome and accelerate the discovery of safe and effective targeted therapies.

References

  • BenchChem. An In-Depth Analysis of Kinase Inhibitor Cross-Reactivity: A Comparative Guide.
  • Reaction Biology. KINASE PROFILING & SCREENING.
  • Collins, I., et al. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Tweedy, J. D., et al. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. Future Oncology. Available from: [Link]

  • Singh, H., et al. Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. ResearchGate. Available from: [Link]

  • Bantscheff, M., et al. Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available from: [Link]

  • Zitko, J., et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Available from: [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]

  • BPS Bioscience. Kinase Screening and Profiling Services. Available from: [Link]

  • Wang, Y., et al. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Zitko, J., et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. Available from: [Link]

  • Vieth, M., et al. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Request PDF. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. ResearchGate. Available from: [Link]

  • Rybka, S., et al. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry. Available from: [Link]

  • Anastassiadis, T., et al. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available from: [Link]

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  • SMR, P., et al. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. Available from: [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Aminopyridine-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The 3-aminopyridine-2-carboxamide scaffold and its analogs represent a versatile class of molecules with demonstrated potential across multiple therapeutic areas, from oncology to infectious diseases. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of these analogs, grounded in experimental data and expert insights. We will dissect the causal relationships behind experimental choices and offer a self-validating framework for assessing these compounds, moving beyond a mere listing of data to a narrative of scientific discovery.

The Dichotomy of Efficacy: From Cellular Assays to Animal Models

The core challenge in preclinical drug development lies in the translation of in vitro potency to in vivo efficacy. A compound that exhibits nanomolar efficacy against a cancer cell line may fail spectacularly in an animal model due to poor pharmacokinetics, unforeseen toxicity, or a complex biological environment not replicated in a culture flask. This guide will explore this critical transition for this compound analogs, focusing on two prominent areas of their application: as anticancer agents and as antimicrobial compounds.

Part 1: Anticancer Efficacy of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (Triapine)

One of the most extensively studied analogs is 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, also known as Triapine (3-AP). Its primary mechanism of action is the inhibition of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and repair.[1] By chelating iron at the enzyme's active site, Triapine effectively halts the production of deoxyribonucleotides, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2]

In Vitro Potency of Triapine

In vitro studies have consistently demonstrated Triapine's potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric here, indicating the concentration of the drug required to inhibit cell growth by 50%.

Cancer TypeCell LineIC50 (µM)Exposure Time (h)
LeukemiaL1210~0.06 (DNA Synthesis)Not Specified
LeukemiaHL-600.29Not Specified
Pancreatic Ductal AdenocarcinomaMIA PaCa-2Varies (Dose-dependent)72
Ovarian CancerMultiple EOC LinesVaries (Dose-dependent)24 - 48

Data synthesized from multiple sources.[2][3]

The choice of cell lines in these foundational studies is critical. L1210 and HL-60 are well-characterized leukemia cell lines that have been historically used in cancer drug screening, providing a baseline for cytotoxic activity.[2][4] The inclusion of solid tumor cell lines like MIA PaCa-2 and various ovarian cancer lines demonstrates the broad-spectrum potential of Triapine.[3]

In Vivo Efficacy of Triapine

The true test of an anticancer agent lies in its performance within a complex biological system. In vivo studies, primarily in mouse models, have been crucial in evaluating Triapine's therapeutic potential.

Animal ModelCancer TypeDosing RegimenKey Outcomes
MouseL1210 LeukemiaTwice daily dosingCurative for some mice, synergistic inhibition with DNA damaging agents.[5][6]
MouseMurine M109 Lung CarcinomaTwice daily dosingPronounced inhibition of tumor growth.[5][6]
MouseHuman A2780 Ovarian Carcinoma XenograftTwice daily dosingPronounced inhibition of tumor growth.[5][6]

The selection of the L1210 leukemia model is a classic approach for initial in vivo screening due to its aggressive growth and well-understood biology.[4][7] The use of xenograft models, where human tumor cells are implanted in immunocompromised mice, provides a more clinically relevant system to assess efficacy against human cancers.[5][6] The observation that twice-daily dosing was optimal highlights the importance of pharmacokinetic and pharmacodynamic (PK/PD) studies in determining effective treatment schedules.[5][6]

Bridging the Gap: In Vitro to In Vivo Translation for Triapine

For Triapine, a reasonable correlation between in vitro potency and in vivo efficacy has been observed. The potent inhibition of DNA synthesis seen in cell culture translates to significant tumor growth inhibition in animal models.[2][5][7] However, in vivo studies also reveal complexities not apparent in vitro. For instance, the therapeutic index—the balance between efficacy and toxicity—becomes a critical factor. DNA synthesis in normal tissues like bone marrow and duodenum also gets inhibited by Triapine, but these tissues recover faster than leukemia cells, providing a basis for its therapeutic window.[5][6] Furthermore, clinical trials in humans have highlighted dose-limiting toxicities such as methemoglobinemia, a condition where hemoglobin is unable to effectively carry oxygen.[1][8] This underscores the necessity of comprehensive toxicological profiling in animal models before human trials.

Part 2: Antimicrobial Efficacy of 3-Aminopyrazine-2-carboxamide Analogs

A closely related class of compounds, 3-aminopyrazine-2-carboxamides, has shown significant promise as antimicrobial agents, particularly against mycobacteria. The data for these analogs is predominantly from in vitro studies, which are crucial for initial screening and establishing structure-activity relationships (SAR).

In Vitro Antimicrobial Activity

The primary metric for antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDSubstituent (R)M. tuberculosis H37Rv MIC (µg/mL)M. tuberculosis H37Rv MIC (µM)
17 2,4-dimethoxyphenyl12.546
8 4-methylbenzyl> 250> 1000
9 4-chlorobenzyl125476
10 4-fluorobenzyl> 250> 1000
16 4-methoxyphenyl250975
20 4-(trifluoromethyl)phenyl62.5222

Data from Bouz et al.[9][10]

These in vitro studies reveal important SAR insights. For instance, the antimycobacterial activity of alkyl derivatives increases with the length of the carbon side chain.[9][10] The data also shows that phenyl and alkyl derivatives exhibit antibacterial activity, while benzyl derivatives do not.[9][10] Such information is invaluable for medicinal chemists in designing more potent analogs.

The Path Forward: The Need for In Vivo Antimicrobial Studies

To date, there is a conspicuous absence of published in vivo efficacy data for this specific class of 3-aminopyrazine-2-carboxamide antimicrobials. The successful translation of these promising in vitro findings will depend on several factors that can only be assessed in animal models of infection, such as the mouse model for tuberculosis.[11][12]

Key considerations for future in vivo studies include:

  • Pharmacokinetics: How is the drug absorbed, distributed, metabolized, and excreted? Achieving and maintaining therapeutic concentrations at the site of infection is paramount.

  • Toxicity: As seen with Triapine, off-target effects can limit the therapeutic potential of a drug. Comprehensive toxicity studies in animal models are essential.

  • Efficacy in a Complex Environment: The ability of the compound to penetrate host cells and exert its effect on intracellular pathogens like M. tuberculosis is a critical hurdle that cannot be fully modeled in vitro.

Part 3: this compound Scaffolds as PARP Inhibitors

The this compound core is also a key pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. While specific data on this compound PARP inhibitors with both in vitro and in vivo data is sparse in the public domain, we can draw valuable insights from structurally related benzimidazole carboxamide analogs.

In Vitro Evaluation of PARP Inhibitors

The in vitro assessment of PARP inhibitors involves a multi-pronged approach:

  • Enzymatic Assays: These assays directly measure the inhibition of the PARP enzyme.[13]

  • Cellular Assays: These assess the compound's ability to inhibit PARP activity within cancer cells.

  • Cytotoxicity Assays: These determine the compound's ability to kill cancer cells, particularly those with deficiencies in DNA repair pathways like BRCA mutations (synthetic lethality).[14]

CompoundPARP-1 IC50 (nM)Cell Line (BRCA-mutated)Cellular IC50 (µM)
Benzimidazole Carboxamide Analog 5cj ~4MDA-MB-43617.4
Benzimidazole Carboxamide Analog 5cp ~4CAPAN-115.5
Veliparib (Reference) ~4MDA-MB-43619.8

Data from a study on benzimidazole carboxamide derivatives.[14]

In Vivo Assessment of PARP Inhibitors

The in vivo efficacy of PARP inhibitors is typically evaluated in xenograft models using BRCA-mutated cancer cell lines.[15] Key endpoints include tumor growth inhibition and survival. The successful translation of in vitro data for PARP inhibitors depends on achieving sufficient tumor penetration and maintaining inhibitory concentrations over time.

Methodologies and Experimental Workflows

To ensure scientific integrity, the protocols used to generate the data presented in this guide must be robust and well-validated. Below are detailed, step-by-step methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT/AlamarBlue)

This assay is fundamental for determining the IC50 of a compound against cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the this compound analog in the appropriate cell culture medium.

  • Treatment: Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Addition of Reagent: Add MTT or AlamarBlue reagent to each well and incubate for an additional 2-4 hours.

  • Measurement: For MTT, solubilize the formazan crystals and measure the absorbance. For AlamarBlue, measure the fluorescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Xenograft Tumor Model

This model is a cornerstone for evaluating the anticancer efficacy of a compound in a living organism.

  • Cell Preparation: Culture human cancer cells and harvest them during the logarithmic growth phase.

  • Animal Inoculation: Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers.

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound analog via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the MIC of an antimicrobial compound.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Compound Dilution: Prepare a two-fold serial dilution of the 3-aminopyrazine-2-carboxamide analog in a 96-well plate containing broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.

cluster_0 Triapine's Mechanism of Action Triapine Triapine (3-AP) Iron Fe²⁺ in Ribonucleotide Reductase (RR) Triapine->Iron Chelates RR_inactivation RR Inactivation Iron->RR_inactivation Destabilizes dNTP_depletion Depletion of dNTPs RR_inactivation->dNTP_depletion DNA_synthesis_arrest DNA Synthesis Arrest dNTP_depletion->DNA_synthesis_arrest Apoptosis Apoptosis in Cancer Cells DNA_synthesis_arrest->Apoptosis

Caption: Mechanism of Triapine-mediated inhibition of Ribonucleotide Reductase.

cluster_1 In Vitro to In Vivo Drug Development Workflow invitro In Vitro Studies (Cell Lines) - Potency (IC50/MIC) - Mechanism of Action invivo In Vivo Studies (Animal Models) - Efficacy - PK/PD - Toxicology invitro->invivo Promising Candidates clinical Clinical Trials (Humans) invivo->clinical Safe & Efficacious Candidates approval Regulatory Approval clinical->approval

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Comparative Docking Analysis of 3-Aminopyridine-2-carboxamide Derivatives as Novel FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth comparative analysis of novel 3-Aminopyridine-2-carboxamide derivatives as potential inhibitors of Fibroblast Growth Factor Receptors (FGFRs). We will explore the scientific rationale for targeting FGFR, detail a robust molecular docking methodology, and compare the computational performance of these novel compounds against established FGFR inhibitors. This analysis is designed to offer researchers and drug development scientists critical insights into the structure-activity relationships of this promising chemical scaffold.

The Rationale for Targeting Fibroblast Growth Factor Receptors (FGFRs)

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes.[1][2] These include cell proliferation, differentiation, migration, and survival.[3][4][5] Structurally, FGFRs consist of an extracellular domain with three immunoglobulin-like regions, a single transmembrane helix, and an intracellular domain possessing tyrosine kinase activity.[4][6][7][8]

The signaling cascade is initiated when a Fibroblast Growth Factor (FGF) ligand binds to the extracellular domain, inducing receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[1][3] This activation triggers a cascade of downstream signaling pathways, most notably the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for normal cellular function.[2][3][5][9][10]

However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a well-established oncogenic driver in a multitude of human cancers, including bladder, breast, lung, and gastric cancers.[1][6][8] This dysregulation leads to uncontrolled cell growth and tumor progression, making the FGFR axis a compelling and validated target for cancer therapy.[4][8]

A Promising Scaffold: this compound Derivatives

The search for potent and selective kinase inhibitors is a cornerstone of modern oncology drug discovery. The this compound scaffold has emerged as a versatile and promising starting point for the design of such inhibitors.[11] Recently, researchers have successfully designed and synthesized a series of novel 3-amino-pyrazine-2-carboxamide derivatives specifically as FGFR inhibitors.[12][13]

The design strategy for these compounds was inspired by the binding mode of established inhibitors like Infigratinib (BGJ398). By employing a scaffold hopping approach—replacing the core ring system while maintaining key pharmacophoric features—the goal was to preserve crucial interactions within the ATP-binding pocket of FGFR.[12] A key feature of this design is the potential for an intramolecular hydrogen bond, which can pre-organize the molecule into a conformation favorable for binding, a common strategy in kinase inhibitor design.[12]

Experimental Protocol: A Comparative Molecular Docking Workflow

To computationally evaluate and compare the binding potential of the novel this compound derivatives, a rigorous molecular docking study is essential. This in silico technique predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[14][15][16]

Workflow for Comparative Docking Analysis

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Protein Preparation (e.g., FGFR2 from PDB) - Remove water, add hydrogens Validation 3. Protocol Validation - Re-dock native ligand - Calculate RMSD (<2.0 Å) PDB->Validation Prepared Receptor Ligands 2. Ligand Preparation - 3D structure generation - Energy minimization Ligands->Validation Native Ligand Docking 4. Molecular Docking - Define binding site (Grid) - Run docking algorithm Ligands->Docking Test & Reference Ligands Validation->Docking Validated Protocol Analysis 5. Comparative Analysis - Compare docking scores - Analyze binding interactions Docking->Analysis Conclusion 6. Conclusion & SAR - Identify promising candidates - Guide experimental testing Analysis->Conclusion FGFR_Pathway cluster_downstream Downstream Signaling cluster_response Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binds ADP ADP FGFR->ADP P P RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCG PLCγ Pathway FGFR->PLCG Derivatives 3-Aminopyridine-2- carboxamide Derivatives Derivatives->FGFR Blocks ATP Binding ATP ATP ATP->FGFR Proliferation Proliferation, Survival, Migration RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCG->Proliferation

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A Senior Application Scientist's Guide to Validating the Inhibitory Efficacy of 3-Aminopyridine-2-carboxamide on c-Met Phosphorylation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory activity of 3-Aminopyridine-2-carboxamide against the c-Met receptor tyrosine kinase. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach. This guide compares the novel compound against established inhibitors, providing the necessary context for evaluating its potential as a therapeutic agent.

The Scientific Imperative: Targeting the c-Met Signaling Axis

The c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR), is a critical regulator of cellular growth, survival, and migration.[1][2] Its only known ligand is the hepatocyte growth factor (HGF).[2] Under normal physiological conditions, the HGF/c-Met pathway is essential for embryonic development and tissue repair.[2]

However, in numerous malignancies—including non-small cell lung cancer (NSCLC), gastric, and breast cancers—this pathway becomes dysregulated through mechanisms like gene amplification, mutation, or protein overexpression.[1][2][3] This aberrant activation triggers a cascade of downstream signaling, primarily through the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which collectively drive tumor proliferation, survival, invasion, and metastasis.[1][4] Consequently, inhibiting c-Met kinase activity has become a cornerstone of modern oncology drug development.[3][5][6]

The initial and most critical step in c-Met activation is its autophosphorylation at key tyrosine residues (specifically Tyr1234 and Tyr1235) within the kinase domain upon HGF binding.[7][8][9] Therefore, the most direct measure of an inhibitor's efficacy is its ability to block this phosphorylation event.

Below is a diagram illustrating the c-Met signaling pathway and the point of intervention for kinase inhibitors.

cMet_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes cMet c-Met Receptor p_cMet Phosphorylated c-Met (pY1234/1235) cMet->p_cMet Dimerization & Autophosphorylation PI3K_AKT PI3K/AKT Pathway p_cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway p_cMet->RAS_MAPK JAK_STAT JAK/STAT Pathway p_cMet->JAK_STAT HGF HGF (Ligand) HGF->cMet Binds Inhibitor This compound (Small Molecule Inhibitor) Inhibitor->p_cMet Inhibits Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Invasion Invasion JAK_STAT->Invasion

Figure 1: The HGF/c-Met Signaling Pathway and Inhibitor Action.

Comparative Landscape: Benchmarking Against Established Inhibitors

To ascertain the relative potency of this compound, it is essential to compare it against well-characterized c-Met inhibitors. We have selected two representative compounds for this guide:

  • Crizotinib (Xalkori®): A first-generation, ATP-competitive multi-kinase inhibitor targeting c-Met, ALK, and ROS1.[10][11] It was one of the first c-Met inhibitors to receive FDA approval.[12]

  • Capmatinib (Tabrecta®): A next-generation, highly potent and selective ATP-competitive c-Met inhibitor.[10][11] Its enhanced selectivity represents a significant advancement over earlier agents.[11]

This comparison will allow us to position this compound within the existing therapeutic landscape, evaluating both its potency and potential selectivity.

Experimental Design: A Self-Validating Workflow

Our experimental approach is designed for robustness, employing both a qualitative (Western Blot) and a quantitative (ELISA) method to assess c-Met phosphorylation. This dual-pronged strategy ensures that the observed inhibitory effects are both reproducible and accurately measured.

Experimental_Workflow cluster_setup I. Experimental Setup cluster_treatment II. Inhibitor Treatment cluster_analysis III. Endpoint Analysis A Select c-Met Dependent Cell Line (e.g., Hs746T, SNU-5, H441) B Culture cells to ~80% confluency A->B C Serum starve cells (4-24 hours) to reduce basal signaling B->C D Pre-treat with serial dilutions of: 1. This compound 2. Crizotinib (Control) 3. Capmatinib (Control) 4. Vehicle (DMSO) C->D E Stimulate with HGF (e.g., 50 ng/mL) to induce c-Met phosphorylation (Include non-stimulated control) D->E F Lyse cells with phosphatase inhibitor-supplemented buffer E->F G Determine protein concentration (BCA Assay) F->G H Western Blot Analysis (Qualitative) G->H I ELISA Analysis (Quantitative) G->I J Data Analysis: Densitometry (WB) IC50 Calculation (ELISA) H->J I->J

Figure 2: Workflow for Validating c-Met Phosphorylation Inhibition.
Rationale for Cell Line Selection

The choice of cell line is paramount. An ideal model is one where cell survival and proliferation are "addicted" to c-Met signaling.[13] This is most common in cell lines with MET gene amplification.[13]

  • Recommended Cell Lines:

    • Hs746T, SNU-5 (Gastric Cancer): These lines exhibit high levels of MET amplification and constitutive (ligand-independent) c-Met phosphorylation, making them highly sensitive to c-Met inhibitors.[13]

    • H441 (NSCLC): Shows constitutive phosphorylation of c-Met and is sensitive to c-Met inhibition.[14]

    • A549 (NSCLC): Expresses low levels of c-Met that require HGF stimulation for phosphorylation.[14] This line is useful for studying ligand-dependent inhibition and serves as a less-sensitive control.

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis of c-Met Phosphorylation

This method provides a visual, semi-quantitative assessment of the inhibitor's effect on c-Met phosphorylation.

A. Cell Culture and Treatment:

  • Seed selected cells (e.g., Hs746T) in 6-well plates and grow to 70-80% confluency.

  • Serum starve the cells for 4-6 hours in a serum-free medium to reduce basal kinase activity.

  • Pre-treat cells for 2 hours with a dose range of this compound, Crizotinib, and Capmatinib (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • For ligand-dependent models (like A549), stimulate cells with recombinant HGF (e.g., 50 ng/mL) for 15 minutes at 37°C.[15] For constitutively active lines (like Hs746T), this step is omitted.

B. Cell Lysis and Protein Quantification:

  • Aspirate the media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells directly in the well with 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride). The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins.[16]

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[15]

C. SDS-PAGE and Immunoblotting:

  • Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them with Laemmli sample buffer.

  • Separate proteins on an 8% SDS-PAGE gel and transfer them to a PVDF membrane.[15][17]

  • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over non-fat milk for phospho-protein detection as milk contains phosphoproteins (casein) that can increase background noise.[16]

  • Incubate the membrane overnight at 4°C with a primary antibody against phospho-c-Met (e.g., anti-p-Met Tyr1234/1235).

  • Wash the membrane extensively with TBST and incubate for 1 hour with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and a chemiluminescence imaging system.[15]

  • Crucial Step - Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Met. Subsequently, re-probe for a loading control like β-actin.[15]

Protocol 2: Sandwich ELISA for Quantifying c-Met Phosphorylation

This assay provides a highly sensitive and quantitative measure of phosphorylated c-Met, allowing for the precise calculation of IC50 values.

A. Principle of the Assay: This method uses a 96-well plate pre-coated with a capture antibody that binds to total c-Met, regardless of its phosphorylation state. A second detection antibody, specific for the phosphorylated form of c-Met (e.g., p-Met Tyr1234/1235), is then used for quantification, often linked to a colorimetric or fluorometric readout.[7][18][19]

B. Assay Procedure (based on commercially available kits):

  • Prepare cell lysates from treated and control cells as described in the Western Blot protocol (Section 4.1.B).

  • Normalize all lysate samples to the same total protein concentration using the provided Standard Diluent Buffer.

  • Add 100 µL of each normalized sample to the wells of the anti-c-Met antibody-coated plate.

  • Incubate for 2 hours at room temperature to allow the capture of total c-Met protein.[18]

  • Wash the wells multiple times with the provided Wash Buffer to remove unbound proteins.

  • Add 100 µL of the biotinylated anti-phospho-c-Met detection antibody to each well and incubate for 1 hour.[19]

  • Wash the wells to remove the unbound detection antibody.

  • Add 100 µL of HRP-conjugated Streptavidin and incubate for 45-60 minutes.[19]

  • Wash the wells again and add 100 µL of TMB substrate. A blue color will develop in proportion to the amount of phosphorylated c-Met.[19]

  • Stop the reaction by adding 50 µL of Stop Solution, which will turn the color yellow.

  • Immediately read the absorbance at 450 nm using a microplate reader.[18][19]

  • A parallel ELISA for total c-Met should be run to normalize the phospho-c-Met signal to the total amount of c-Met protein in each sample, correcting for any variations in protein capture.[20][21]

Data Presentation and Interpretation

Objective data presentation is key to a compelling comparative guide. All quantitative data should be summarized in clear, concise tables.

Expected Western Blot Results

The immunoblot will show a dose-dependent decrease in the band corresponding to phospho-c-Met (p-Met) in the lanes treated with effective inhibitors. The total c-Met and β-actin bands should remain consistent across all lanes, confirming equal protein loading.

Quantitative Comparison of Inhibitor Potency

The data from the phospho-c-Met ELISA will be used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound. The IC50 value represents the concentration of an inhibitor required to reduce c-Met phosphorylation by 50% and is the gold standard for comparing drug potency.

Table 1: Comparative IC50 Values for Inhibition of c-Met Phosphorylation in Hs746T Cells

CompoundTarget(s)TypeIC50 (nM) for c-Met Phosphorylation
This compound c-Met (putative)ATP-competitive (putative)(Experimental Value)
Crizotinib c-Met, ALK, ROS1ATP-competitive~20-50
Capmatinib c-MetHighly Selective ATP-competitive~0.5-5

Note: IC50 values are illustrative and will vary based on the specific cell line and assay conditions.[11]

Conclusion: A Framework for Confident Validation

References

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  • Higher levels of c-Met expression and phosphorylation identify cell lines with increased sensitivity to AMG-458, a novel selective c-Met inhibitor with radiosensitizing effects. (2012). International Journal of Radiation Oncology, Biology, Physics. Retrieved from [Link]

  • EGFR and c-Met Inhibitors are Effective in Reducing Tumorigenicity in Cancer. (2014). Walsh Medical Media. Retrieved from [Link]

  • HGF-independent Potentiation of EGFR Action by c-Met. (2011). Molecular Cancer Research. Retrieved from [Link]

  • Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells. (2016). BMC Cancer. Retrieved from [Link]

  • Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer. (2013). PLoS ONE. Retrieved from [Link]

  • Development of a Cell-Based Assay for Measurement of c-Met Phosphorylation Using AlphaScreenTM Technology and High-Content Imaging Analysis. (2009). Journal of Biomolecular Screening. Retrieved from [Link]

  • Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. (2018). Cancer Chemotherapy and Pharmacology. Retrieved from [Link]

  • Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase. (2010). The Open Biochemistry Journal. Retrieved from [Link]

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  • Functional Expression and Mutations of c-Met and Its Therapeutic Inhibition with SU11274 and Small Interfering RNA in Non–Small Cell Lung Cancer. (2005). Cancer Research. Retrieved from [Link]

  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (2022). Molecules. Retrieved from [Link]

  • Western blot analysis was performed for c-Met phosphorylation at... (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular Imaging of c-Met Kinase Activity. (2008). Clinical Cancer Research. Retrieved from [Link]

  • c-Met expression in two stable cell lines in the presence or absence of... (n.d.). ResearchGate. Retrieved from [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). ACS Omega. Retrieved from [Link]

  • Activation of c-Met signaling pathway by HGF administration induced... (n.d.). ResearchGate. Retrieved from [Link]

  • HGF Signaling Pathway. (n.d.). Sino Biological. Retrieved from [Link]

  • Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold. (2014). Molecules. Retrieved from [Link]

  • Targeting the HGF/MET signalling pathway in cancer therapy. (2012). Expert Opinion on Therapeutic Targets. Retrieved from [Link]

  • Targeting the HGF/c-MET Pathway in Hepatocellular Carcinoma. (2012). Clinical Cancer Research. Retrieved from [Link]

  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. (2020). Molecules. Retrieved from [Link]

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Sources

A Head-to-Head Comparison of Benzyl vs. Alkyl 3-Aminopyrazine-2-Carboxamides: From Antimicrobial Agents to Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 3-aminopyrazine-2-carboxamide scaffold serves as a versatile backbone for the development of a diverse array of therapeutic agents. The nature of the substituent at the carboxamide nitrogen plays a pivotal role in dictating the biological activity of these compounds. This guide provides a comprehensive head-to-head comparison of two key classes of these derivatives: benzyl-substituted and alkyl-substituted 3-aminopyrazine-2-carboxamides. We will delve into their differential activities, supported by experimental data, and explore the underlying structure-activity relationships (SAR) that govern their therapeutic potential, from their well-established role as antimicrobial agents to their emerging promise as kinase inhibitors.

Core Chemical Structures

The fundamental difference between the two classes of compounds lies in the substituent (R) on the amide nitrogen of the 3-aminopyrazine-2-carboxamide core.

Diagram: Core Structures of Benzyl and Alkyl 3-Aminopyrazine-2-carboxamides

Caption: General chemical structures of Benzyl and Alkyl 3-Aminopyrazine-2-carboxamides.

Antimicrobial Activity: A Tale of Two Substituents

A significant body of research has focused on the antimicrobial properties of 3-aminopyrazine-2-carboxamide derivatives, driven by the success of the antitubercular drug Pyrazinamide. Comparative studies have revealed a clear divergence in the activity profiles of benzyl and alkyl analogs.

Antibacterial and Antifungal Activity

A key study directly comparing these two groups found that antibacterial activity was present in alkyl and phenyl derivatives but notably absent in their benzyl counterparts.[1] This suggests that the bulky, aromatic nature of the benzyl group may be detrimental to activity against common bacterial strains. Conversely, the more flexible and lipophilic alkyl chains appear to be more favorable.

Among the alkyl derivatives, a clear trend has been observed where antibacterial and antimycobacterial activity increases with the length of the carbon side chain.[1] This is likely due to an increase in lipophilicity, which can enhance the compound's ability to penetrate bacterial cell membranes.[2]

Antifungal activity, however, has been observed in all structural subtypes (benzyl, alkyl, and phenyl), primarily against Trichophyton interdigitale and Candida albicans.[1] This indicates a different set of structural requirements for antifungal versus antibacterial action.

Antimycobacterial Activity

The antimycobacterial activity of these compounds is of particular interest. While some benzyl derivatives show weak to moderate activity against Mycobacterium tuberculosis, the alkyl derivatives, particularly those with longer chains, have demonstrated more promising results.[1][3] For instance, 3-(hexylamino)-, 3-(heptylamino)-, and 3-(octylamino)-N-methyl-pyrazine-2-carboxamides have shown significant antimycobacterial activity.[2]

Table 1: Comparative Antimicrobial Activity of Benzyl vs. Alkyl 3-Aminopyrazine-2-carboxamides

Compound ClassSubstituent ExampleAntibacterial ActivityAntifungal ActivityAntimycobacterial Activity (vs. M. tuberculosis)Reference
Benzyl N-benzylGenerally InactiveActiveWeak to Moderate[1]
Alkyl N-hexylActiveActiveActive (increases with chain length)[1][2]

Emerging Role as Kinase Inhibitors

Beyond their antimicrobial applications, 3-aminopyrazine-2-carboxamide derivatives are gaining attention as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4][5][6] The pyrazine core can act as a hinge-binder in the ATP-binding pocket of various kinases.

While the literature directly comparing benzyl versus alkyl substitution in the context of kinase inhibition is less extensive, the existing research on 3-aminopyrazine-2-carboxamide-based kinase inhibitors primarily features aryl and heteroaryl substitutions, which can be considered structurally related to benzyl groups. These larger, more rigid substituents are often crucial for achieving high potency and selectivity by forming specific interactions within the kinase active site.

For example, a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives have been developed as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR).[4] Similarly, 2-aminopyrazine-3-carboxamides have been identified as potent and selective inhibitors of Activin Receptor-Like Kinase-2 (ALK2).[5] In these cases, the aromatic nature of the substituent is key to the observed activity.

This suggests that for kinase inhibition, the benzyl group, with its potential for various substitutions on the phenyl ring, may offer a more promising scaffold for achieving target-specific interactions compared to simple alkyl chains.

Structure-Activity Relationship (SAR) Insights

The observed differences in activity can be rationalized through Structure-Activity Relationship (SAR) studies.

  • For Antimicrobial Activity: Lipophilicity and steric bulk are key drivers. The increasing activity of alkyl chains with length points to the importance of hydrophobic interactions with the bacterial cell envelope.[2] The general lack of antibacterial activity in benzyl derivatives may be due to unfavorable steric hindrance at the target site.[1]

  • For Kinase Inhibition: The ability to form specific hydrogen bonds and engage in hydrophobic and pi-stacking interactions within the kinase ATP-binding pocket is paramount. The aromatic ring of the benzyl group provides a platform for such interactions and can be readily modified to fine-tune binding affinity and selectivity.[4]

Diagram: Conceptual SAR Workflow

SAR_Workflow Core 3-Aminopyrazine-2-carboxamide Core Scaffold Substituent Choice of Substituent (R-group) Core->Substituent Benzyl Benzyl Group Substituent->Benzyl Alkyl Alkyl Chain Substituent->Alkyl Activity Biological Activity Screening Benzyl->Activity Alkyl->Activity Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) Activity->Antimicrobial Kinase Kinase Inhibition Assays (IC50) Activity->Kinase SAR Structure-Activity Relationship Analysis Antimicrobial->SAR Kinase->SAR Lead Lead Compound Optimization SAR->Lead

Caption: A conceptual workflow illustrating the process of SAR analysis for 3-aminopyrazine-2-carboxamide derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.

Synthesis of N-substituted 3-aminopyrazine-2-carboxamides

A common synthetic route involves the conversion of 3-aminopyrazine-2-carboxylic acid to the corresponding carboxamides.[3]

Protocol 1: Two-Step Synthesis [3]

  • Esterification:

    • Dissolve 3-aminopyrazine-2-carboxylic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Stir the reaction mixture at room temperature for 48 hours.

    • Neutralize the reaction mixture and extract the methyl 3-aminopyrazine-2-carboxylate product.

  • Aminolysis:

    • To the methyl ester from the previous step, add the desired benzylamine or alkylamine and a catalytic amount of ammonium chloride in methanol.

    • Subject the reaction mixture to microwave irradiation at 130°C for 40 minutes.

    • Purify the final N-substituted 3-aminopyrazine-2-carboxamide product by chromatography.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution Method for MIC Determination

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the desired bacterial or fungal strain in an appropriate broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 0.5 McFarland standard).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in the appropriate growth medium.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The choice between a benzyl and an alkyl substituent on the 3-aminopyrazine-2-carboxamide scaffold has profound implications for the resulting biological activity. For the development of broad-spectrum antibacterial agents, alkyl chains, particularly those of increased length, appear to be the more promising avenue. In contrast, for applications in kinase inhibition where specific, directional interactions are required, the benzyl group offers a more versatile and potentially more potent platform. This head-to-head comparison underscores the importance of rational substituent selection in drug design and highlights the remarkable adaptability of the 3-aminopyrazine-2-carboxamide core in addressing diverse therapeutic challenges.

References

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A Senior Application Scientist's Guide to Confirming the Covalent Binding Mechanism of 3-Aminopyridine-2-carboxamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The resurgence of covalent inhibitors in drug discovery marks a paradigm shift, leveraging targeted, durable inhibition to tackle challenging disease targets.[1][2][3] This approach can offer significant advantages, including enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome high substrate concentrations.[2][4] The 3-aminopyridine-2-carboxamide scaffold is a versatile starting point for designing such inhibitors, serving as a key intermediate in the synthesis of various bioactive molecules.[5][6]

This guide addresses a critical phase in the development of a novel covalent inhibitor derived from the this compound core: the rigorous, multi-faceted confirmation of its binding mechanism. For researchers, scientists, and drug development professionals, moving beyond a mere IC50 value to definitively prove a covalent mode of action is paramount for program success. We will proceed under the working hypothesis that a this compound derivative has been functionalized with an electrophilic "warhead" designed to form a covalent bond with a nucleophilic residue on a target protein.

This document provides a comparative analysis of essential experimental techniques, detailing not only the protocols but also the strategic rationale behind their application. Our approach is grounded in the principle of self-validation, where converging lines of evidence from orthogonal methods build an unassailable case for the inhibitor's mechanism.

Section 1: The Covalent Hypothesis: From Design to Postulated Mechanism

The foundational step in confirming a covalent mechanism is to have a clear, testable hypothesis. Covalent inhibitors typically function via a two-step mechanism: an initial, reversible binding event (governed by Kᵢ) followed by an irreversible (or slowly reversible) reaction to form a stable adduct (governed by kᵢₙₐ꜀ₜ).[2]

The selectivity of this interaction is determined by both the non-covalent binding affinity and the specific reaction between the inhibitor's electrophilic warhead and a suitably positioned nucleophilic amino acid on the target protein.[2] While many warheads exist, common choices for targeting cysteine—the most frequently targeted residue due to the high nucleophilicity of its thiol group—include acrylamides, chloroacetamides, and vinyl sulfonamides.[2][3]

Our hypothetical inhibitor, derived from this compound, is presumed to possess such a warhead. The central hypothesis is therefore: The inhibitor forms a stable, covalent adduct with a specific nucleophilic residue (e.g., Cysteine) within the target protein's binding site.

cluster_0 Step 1: Reversible Binding (Ki) cluster_1 Step 2: Covalent Bond Formation (kinact) P Protein (P) PI P•I Complex P->PI + I P->PI k_on I Inhibitor (I) PI->P k_off PI_2 P•I Complex PI_covalent P-I Covalent Adduct PI_2->PI_covalent kinact

Caption: The two-step mechanism of covalent inhibition.

Section 2: A Multi-Pronged Experimental Strategy

No single experiment can sufficiently validate a covalent inhibitor.[7] A robust validation workflow relies on orthogonal techniques that, together, confirm the formation of a covalent adduct, identify the precise site of modification, and provide a structural basis for the interaction.

Sources

A Comparative Guide to Reversible vs. Irreversible Covalent Inhibitors of Bruton's Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the two principal classes of Bruton's tyrosine kinase (BTK) inhibitors: irreversible covalent and reversible non-covalent agents. We will explore their distinct mechanisms of action, the consequential differences in their pharmacological profiles, and the experimental methodologies used to characterize them, providing a robust framework for researchers in the field.

Introduction: The Central Role of Bruton's Tyrosine Kinase

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling node for the B-cell antigen receptor (BCR) pathway.[1][2] The BCR pathway is fundamental to multiple stages of B-cell life, including development, activation, proliferation, and survival.[3][4] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is constitutively active, making BTK a critical therapeutic target.[5][6][7] Inhibition of BTK disrupts these pro-survival signals, leading to apoptosis and a reduction in tumor cell proliferation and migration.[6][8][9]

The Two Modalities of Inhibition: A Mechanistic Divide

The primary distinction between the two classes of BTK inhibitors lies in how they interact with the kinase's active site. This fundamental difference in binding modality dictates their duration of action, selectivity, and crucially, their susceptibility to resistance mutations.

Irreversible Covalent Inhibition: A Permanent Bond

First- and second-generation BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are classified as irreversible covalent inhibitors.[10][11] Their structure includes a reactive chemical group (an acrylamide "warhead") that is designed to form a permanent, covalent bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of BTK.[6][8]

This irreversible binding leads to sustained inactivation of the enzyme.[8] The kinase remains inhibited for its entire lifespan, and restoration of BTK activity in the cell requires the synthesis of new protein. This provides a durable pharmacodynamic effect that can be maintained even as the drug's plasma concentration wanes.

Reversible Non-Covalent Inhibition: A Dynamic Interaction

A newer class of BTK inhibitors, exemplified by pirtobrutinib, operates through a reversible, non-covalent mechanism.[3][12] These molecules are designed to occupy the ATP-binding site using traditional, non-permanent molecular interactions such as hydrogen bonds and hydrophobic interactions.[13] They do not form a permanent bond and their binding is independent of the Cys481 residue.[14][15]

The inhibitory effect of a non-covalent agent is dependent on maintaining sufficient plasma concentration to ensure high target occupancy. This reversible binding is a key feature that allows these inhibitors to overcome the most common form of resistance to their covalent counterparts.[3][16]

Diagram: Comparative Mechanism of BTK Inhibition

G cluster_0 Irreversible Covalent Inhibition cluster_1 Reversible Non-Covalent Inhibition Ibrutinib Ibrutinib (Acrylamide Warhead) BTK_Cys481 BTK Enzyme Cys481 Ibrutinib->BTK_Cys481 Forms Covalent Bond Inactive_Covalent Permanently Inactivated BTK BTK_Cys481->Inactive_Covalent Irreversible Inhibition Pirtobrutinib Pirtobrutinib BTK_ATP_Pocket BTK Enzyme ATP Binding Site Pirtobrutinib->BTK_ATP_Pocket Forms H-bonds & Hydrophobic Interactions Inactive_NonCovalent Temporarily Inactivated BTK BTK_ATP_Pocket->Inactive_NonCovalent Reversible Inhibition

Caption: Binding mechanisms of irreversible and reversible BTK inhibitors.

A Head-to-Head Comparison: Performance and Resistance

The choice between an irreversible and a reversible inhibitor is governed by a trade-off between sustained target inhibition and the potential for acquired resistance.

FeatureIrreversible Covalent InhibitorsReversible Non-Covalent Inhibitors
Binding Moiety Cysteine 481 (Cys481) in BTK active site[6]ATP binding pocket, independent of Cys481[15]
Bond Type Covalent (permanent)[8]Non-covalent (transient)[3]
Reversibility Irreversible[8]Reversible[16]
Key Examples Ibrutinib, Acalabrutinib, Zanubrutinib[10][11]Pirtobrutinib[14]
Primary Resistance Mutation of the binding site: C481S [17][18]Mutations in BTK kinase domain (non-C481)[19][20]
Selectivity and Off-Target Profiles

An inhibitor's clinical safety is often linked to its selectivity. The first-in-class covalent inhibitor, ibrutinib, also binds to other kinases like TEC and EGFR, which can lead to off-target side effects.[13][21] Second-generation covalent inhibitors (acalabrutinib, zanubrutinib) and non-covalent inhibitors like pirtobrutinib were engineered for higher selectivity against BTK, resulting in improved safety profiles and lower incidence of certain adverse events.[13][14]

The Achilles' Heel: Mechanisms of Acquired Resistance

Drug resistance is a major challenge in targeted therapy. The mechanisms of resistance are directly tied to the inhibitor's binding mode.

  • Resistance to Covalent Inhibitors: The most prevalent mechanism of acquired resistance to drugs like ibrutinib is a point mutation in BTK where the cysteine at position 481 is replaced by a serine (C481S).[17][18] This substitution removes the thiol group necessary for covalent bond formation, dramatically reducing the inhibitor's potency and rendering the interaction reversible.[17] Additionally, mutations in the downstream signaling molecule PLCγ2 can also confer resistance by allowing the pathway to remain active despite BTK inhibition.[17]

  • Resistance to Non-Covalent Inhibitors: Because their binding is not dependent on Cys481, non-covalent inhibitors like pirtobrutinib are effective against tumors with the C481S resistance mutation.[3][15] However, resistance to this new class is now being observed and is associated with a different set of mutations within the BTK kinase domain (e.g., at positions T474 or L528) that interfere with non-covalent drug binding.[10][11][19]

Diagram: The BTK Signaling Pathway and Resistance Points

BCR_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk LYN / SYK Kinases BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (NF-κB, AKT) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Covalent_Inhibitor Irreversible Inhibitor (e.g., Ibrutinib) Covalent_Inhibitor->BTK Inhibits (Cys481) NonCovalent_Inhibitor Reversible Inhibitor (e.g., Pirtobrutinib) NonCovalent_Inhibitor->BTK Inhibits Resistance_C481S Resistance: BTK C481S Mutation Resistance_C481S->Covalent_Inhibitor Blocks Binding Resistance_PLCG2 Resistance: PLCγ2 Mutation Resistance_PLCG2->PLCG2 Constitutive Activation Workflow A 1. Cell Culture (B-Cell Line) B 2. Treat Cells (Serial Dilution of Inhibitor) A->B C 3. Add Fluorescent Covalent BTK Probe B->C D 4. Wash & Lyse Cells C->D E 5. SDS-PAGE (Separate Proteins) D->E F 6. Scan Gel for Fluorescence E->F G 7. Data Analysis (Calculate EC50) F->G

Caption: Experimental workflow for determining BTK target occupancy in cells.

Clinical Implications and Future Directions

The development of both covalent and non-covalent BTK inhibitors has transformed the treatment landscape for B-cell malignancies. [12]Non-covalent inhibitors provide a critical therapeutic option for patients who develop resistance to covalent inhibitors via the C481S mutation. [10]This has led to treatment algorithms where patients progressing on a first- or second-generation covalent inhibitor can be effectively treated with a non-covalent agent like pirtobrutinib. [12] The future of BTK inhibition likely involves the strategic sequencing of these agents, the development of therapies to overcome non-covalent resistance mutations, and the exploration of combination therapies to achieve deeper, more durable responses.

Conclusion

The distinction between irreversible covalent and reversible non-covalent BTK inhibitors is a prime example of rational drug design aimed at maximizing efficacy while preempting resistance. Irreversible inhibitors offer the advantage of sustained target inactivation, while reversible inhibitors provide a powerful tool to overcome the primary mechanism of resistance to the covalent class. Understanding their unique mechanisms, pharmacological profiles, and resistance landscapes is essential for both preclinical researchers developing the next generation of inhibitors and clinicians optimizing patient care.

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Sources

A Senior Application Scientist's Guide to Assessing Off-Target Effects of 3-Aminopyridine-2-carboxamide-based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Double-Edged Sword of Kinase Inhibition

The 3-aminopyridine-2-carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the backbone of potent inhibitors targeting a range of enzymes crucial in disease pathways.[1] Notably, derivatives of this scaffold have shown promise as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.[1][2] The therapeutic potential of these inhibitors is significant; however, their clinical success hinges on a thorough understanding of their selectivity. Off-target effects, where a drug interacts with unintended proteins, can lead to unforeseen side effects and toxicity, complicating clinical development.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the off-target effects of this compound-based inhibitors, ensuring a clearer path from discovery to clinical application.

The central challenge in developing kinase inhibitors lies in achieving high selectivity. The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets, the primary target for many inhibitors.[4] This conservation makes it difficult to design compounds that inhibit a single kinase without affecting others.[4] Therefore, a multi-faceted approach combining computational prediction with robust in vitro and cell-based experimental validation is essential for a comprehensive understanding of a compound's interaction profile.[5]

This guide will delve into the core methodologies for off-target profiling, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice. We will explore both established and cutting-edge techniques, offering a comparative analysis to aid in the selection of the most appropriate assays for your specific research needs.

I. The Foundation: In Silico Off-Target Prediction

Before embarking on costly and time-consuming wet lab experiments, in silico methods provide a valuable first pass to predict potential off-target interactions. These computational tools leverage algorithms that analyze the structural features of the inhibitor and the binding sites of a vast array of proteins.

Rationale for In Silico Screening

Computational screening serves as a hypothesis-generating tool, allowing researchers to prioritize potential off-targets for subsequent experimental validation.[5] By casting a wide net across the proteome, these methods can identify potential interactions that might be missed by more focused experimental panels. This approach is particularly useful in the early stages of drug discovery to flag potential liabilities of a lead compound.[6]

Common In Silico Approaches

Several computational methods are employed to predict off-target effects:

  • Structure-Based Virtual Screening: This method relies on the three-dimensional structures of proteins. The inhibitor is "docked" into the binding sites of a library of proteins to predict binding affinity.

  • Ligand-Based Virtual Screening: When the structure of a potential off-target is unknown, this approach compares the inhibitor to known ligands of various proteins. The principle is that structurally similar molecules are likely to bind to similar targets.

  • Machine Learning Models: These models are trained on large datasets of known drug-target interactions to predict new ones. They can identify complex patterns that may not be apparent from simple structural comparisons.[7]

It is crucial to remember that in silico predictions are not definitive and require experimental validation.[8] The accuracy of these predictions can be influenced by the quality of the structural data and the algorithms used.[9]

Workflow for In Silico Off-Target Prediction

Caption: Workflow for in silico off-target prediction.

II. The Gold Standard: In Vitro Kinochemical Profiling

Biochemical assays that measure the direct inhibition of a large panel of purified kinases are considered the gold standard for determining the selectivity of a kinase inhibitor.[5] These assays provide quantitative data on the potency of an inhibitor against hundreds of kinases, offering a broad view of its kinome-wide activity.[5][10]

Causality Behind Kinase Panel Screening

The rationale for large-scale kinase panel screening is to empirically determine the interaction landscape of an inhibitor across a significant portion of the human kinome. This approach moves beyond predictions and provides direct evidence of inhibitory activity. By quantifying the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) for each kinase, a selectivity profile can be constructed.

Experimental Protocol: Radiometric Kinase Assay

A widely used method for kinase profiling is the radiometric assay, which directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.[11]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the this compound-based inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution series.[5]

  • Kinase Panel Selection: Choose a comprehensive kinase panel that represents a broad range of the human kinome. Several commercial services offer panels of hundreds of kinases.[5]

  • Assay Reaction: In a multi-well plate, combine the inhibitor at various concentrations, the specific kinase, its corresponding substrate, and radiolabeled ATP (e.g., [γ-³³P]ATP).[11] The ATP concentration is often set near the Km value for each kinase to provide a more accurate measure of the inhibitor's intrinsic affinity.[11]

  • Incubation: Allow the reaction to proceed for a predetermined time at a controlled temperature.

  • Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted radiolabeled ATP, typically using a filter-binding method.[12]

  • Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each kinase by fitting the dose-response data to a pharmacological model.[5]

Data Presentation: Comparative Kinase Inhibition Profile

The results of kinochemical profiling are best presented in a table that clearly compares the inhibitory activity of the compound against a panel of kinases.

Kinase TargetInhibitor A IC50 (nM)Inhibitor B IC50 (nM)On-Target/Off-Target
FGFR1 (On-Target) 10 15 On-Target
Kinase X500>10,000Off-Target
Kinase Y2505,000Off-Target
Kinase Z>10,000>10,000Off-Target

Note: Data presented is hypothetical for illustrative purposes.

III. Bridging the Gap: Cell-Based Assays for Physiological Relevance

While in vitro assays provide valuable data on direct enzyme inhibition, they do not fully recapitulate the complex environment of a living cell.[11][13] Cell-based assays are crucial for assessing the effects of an inhibitor in a more physiologically relevant context.[6][14] These assays can provide insights into a compound's cell permeability, engagement with its target in the cellular milieu, and its impact on downstream signaling pathways.[4][6]

The Importance of the Cellular Context

The cellular environment introduces several factors that can influence an inhibitor's activity, including:

  • Cellular ATP Concentrations: The high concentration of ATP within cells can compete with ATP-competitive inhibitors, potentially reducing their potency compared to in vitro assays.[12]

  • Drug Efflux and Metabolism: Cells possess mechanisms to transport compounds out of the cell or metabolize them, which can affect the intracellular concentration of the inhibitor.

  • Protein Scaffolding and Interactions: In a cell, kinases exist within complex signaling networks, and their activity can be modulated by interactions with other proteins.

Experimental Protocol: Western Blotting for Downstream Signaling

A common method to assess the on-target and off-target effects of a kinase inhibitor in cells is to measure the phosphorylation status of downstream substrates.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known FGFR activation) and treat the cells with varying concentrations of the this compound-based inhibitor for a specific duration.

  • Cell Lysis: Harvest the cells and prepare cell lysates to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent steps.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase's downstream substrates (e.g., p-ERK and total ERK for the MAPK pathway).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of downstream signaling proteins.

Visualizing Signaling Pathway Inhibition

Caption: Inhibition of the FGFR-MAPK signaling pathway.

Beyond Western Blotting: Advanced Cell-Based Assays
  • Cellular Thermal Shift Assay (CETSA®): This technique assesses target engagement by measuring the thermal stability of a protein in the presence of a ligand.[13] Drug binding typically stabilizes the target protein, leading to a higher melting temperature.

  • NanoBRET™ Target Engagement Assay: This live-cell assay uses bioluminescence resonance energy transfer (BRET) to measure the binding of a fluorescently labeled inhibitor to a NanoLuc® luciferase-tagged target protein in real-time.[15]

  • Phenotypic Screening: This approach involves treating cells with the inhibitor and observing changes in cellular phenotype, such as proliferation, apoptosis, or morphology.[16] High-content imaging can be used to quantify these changes across a large number of cells.[16]

IV. A Special Case: Off-Target Effects on Apoptosis Pathways

Given that many this compound derivatives are developed as anti-cancer agents, it's crucial to assess their potential off-target effects on key apoptosis-regulating proteins, such as Inhibitor of Apoptosis Proteins (IAPs) and caspases.

Inhibitor of Apoptosis Proteins (IAPs)

IAPs are a family of proteins that block apoptosis by inhibiting caspases.[17][18] Some small molecule inhibitors may inadvertently interact with IAPs, leading to unintended modulation of apoptosis.[19] For instance, SMAC mimetics are designed to target IAPs and promote apoptosis.[19] It is important to determine if a this compound-based inhibitor has any IAP-modulating activity.

Caspases

Caspases are a family of proteases that execute the apoptotic program.[20] While some cancer therapies aim to activate caspases, pan-caspase inhibitors can have broad, and sometimes off-target, effects.[21][22] Assessing the direct inhibitory activity of a novel compound against a panel of caspases can rule out unintended interference with this critical pathway.

Experimental Workflow for Apoptosis Pathway Profiling

References

A Senior Application Scientist's Guide to ADMET Profiling of Novel Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Crossroads of Efficacy and Safety

In the landscape of modern drug discovery, the aminopyridine scaffold stands out as a "privileged structure"—a molecular framework that repeatedly appears in successful therapeutic agents, particularly kinase inhibitors.[1] Its unique properties make it a versatile starting point for designing potent and selective drug candidates.[2] However, as seasoned researchers know, potency is only half the battle. The journey from a promising "hit" to a viable clinical candidate is a perilous one, often cut short by unfavorable pharmacokinetic properties. It is estimated that up to 40% of drug candidates have historically failed due to toxicity, with a significant portion failing due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[3]

This guide is designed for drug development professionals who are navigating this complex terrain. It is not a rigid set of instructions but a strategic framework for the comparative analysis of ADMET properties for novel aminopyridine derivatives. We will move beyond simply listing protocols to explain the scientific rationale behind experimental choices, empowering you to build a robust, self-validating ADMET screening cascade. Our objective is to de-risk projects early by identifying liabilities and selecting compounds with the highest probability of success.

Section 1: The Criticality of Early ADMET Assessment

The "fail early, fail cheap" paradigm is a cornerstone of efficient drug development.[4] Integrating ADMET profiling into the early stages of discovery, even before lead optimization, is no longer a recommendation but a necessity.[5][6] For aminopyridine derivatives, this early assessment is crucial. While the core structure is well-established, novel substitutions intended to enhance potency can inadvertently introduce ADMET liabilities, such as metabolic instability, off-target toxicity, or poor membrane permeability. By characterizing these properties in parallel with efficacy studies, we can establish a comprehensive structure-activity relationship (SAR) that also incorporates a structure-property relationship (SPR), guiding medicinal chemistry efforts toward a balanced profile of potency and drug-likeness.

Section 2: A Tiered Approach to In Vitro ADMET Profiling

A successful ADMET screening strategy is tiered, beginning with high-throughput in silico models and progressing to more complex, lower-throughput in vitro assays for the most promising candidates. This ensures that resources are allocated efficiently.

ADMET_Workflow cluster_0 Early Discovery (High-Throughput) cluster_1 Lead Optimization (Medium-Throughput) cluster_2 Candidate Selection (Low-Throughput) in_silico In Silico Prediction (ADMET, PhysChem) solubility Kinetic Solubility in_silico->solubility Prioritize logd LogD @ pH 7.4 solubility->logd met_stab Microsomal Stability (HLM, RLM) logd->met_stab Select Hits caco2 Caco-2 Permeability met_stab->caco2 ppb Plasma Protein Binding caco2->ppb cyp_inhibit CYP450 Inhibition (Key Isoforms) ppb->cyp_inhibit herg hERG Inhibition (Patch Clamp) cyp_inhibit->herg Select Leads met_id Metabolite ID herg->met_id transporter Transporter Studies (e.g., P-gp) met_id->transporter

Caption: A tiered workflow for in vitro ADMET screening of novel compounds.

Section 3: Comparative ADMET Profiling of Novel Aminopyridine Analogs

To illustrate the importance of comparative analysis, we present representative ADMET data for a series of novel aminopyrimidine derivatives, a closely related chemical class that serves as an excellent surrogate for this discussion.[4] These compounds were developed as kinase inhibitors, a common target for aminopyridine scaffolds.

Table 1: Comparative In Vitro ADMET Data for Novel Aminopyrimidine Derivatives

Compound IDTargetLogPCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Microsomal Stability (t½, min)Plasma Protein Binding (%)Data Source
Cmpd-1 JNK Inhibitor2.8Not Reported26 (Mouse)Not Reported[4]
Cmpd-2 JNK Inhibitor3.5Not Reported>60 (Mouse, Rat, Human)Not Reported[4]
Cmpd-3 BRD4/PLK1 Inhibitor3.1High (Predicted)High Stability (Predicted)Not Reported[4]
Cmpd-4 EGFR InhibitorNot ReportedPermeable (from profile)Not ReportedNot Reported[4]

Analysis and Causality:

  • Metabolic Stability: A clear distinction is seen between Cmpd-1 and Cmpd-2 . Despite similar scaffolds, Cmpd-2 exhibits significantly higher metabolic stability across multiple species, including human.[4] This suggests that the structural modifications in Cmpd-2 likely shield a metabolically labile site present in Cmpd-1 . A longer half-life (>60 min) is highly desirable as it predicts a lower in vivo clearance, potentially allowing for less frequent dosing. The poor stability of Cmpd-1 (t½ = 26 min) would likely flag it for deprioritization or further medicinal chemistry efforts to block the metabolic "soft spot."

  • Permeability: While experimental data is not available for all compounds, predictions for Cmpd-3 and the profile of Cmpd-4 suggest good intestinal absorption.[4] This is a critical parameter for oral bioavailability. The Caco-2 permeability assay is the industry standard for predicting this property in vitro.[7]

  • Lipophilicity (LogP): The LogP values for Cmpd-1 , Cmpd-2 , and Cmpd-3 fall within a favorable range (typically 1-4) for oral drug candidates, balancing solubility with the ability to cross cell membranes.

This comparative data allows researchers to make informed, data-driven decisions. Cmpd-2 , with its superior metabolic stability, clearly emerges as a more promising candidate for further development than Cmpd-1 .

Section 4: Key ADMET Parameters and In-Depth Methodologies

To ensure data integrity and reproducibility, standardized, well-validated protocols are essential. The following sections detail the methodologies for the core in vitro ADMET assays.

Absorption: Caco-2 Permeability Assay

Scientific Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions.[7] This makes it the gold standard for predicting human intestinal permeability and identifying compounds that are substrates for active efflux transporters like P-glycoprotein (P-gp).[8]

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells onto semi-permeable Transwell™ inserts and culture for approximately 21 days to allow for full differentiation and monolayer formation.[8]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer. This is a critical self-validating step. Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be ≥200 Ω·cm².[5] Additionally, assess the permeability of a low-permeability marker, such as Lucifer Yellow; leakage should be <2%.

  • Assay Execution (A-to-B):

    • Equilibrate the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4) at 37°C.

    • Remove the buffer from the apical (A, upper) chamber and replace it with a dosing solution containing the test compound (e.g., at 10 µM).[7]

    • Add fresh buffer to the basolateral (B, lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Efflux Assessment (B-to-A): To determine if the compound is subject to active efflux, perform the assay in the reverse direction (basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active transport.[8]

  • Sample Analysis: Quantify the concentration of the test compound in the samples using a sensitive analytical method, typically LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Metabolism: Microsomal Metabolic Stability

Scientific Rationale: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[9] Human liver microsomes (HLM) are subcellular fractions that contain these enzymes and are used to measure a compound's intrinsic clearance—its inherent susceptibility to metabolism.[10] This assay is a key predictor of a drug's in vivo half-life.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Thaw pooled human liver microsomes on ice. Prepare a working solution in a phosphate buffer (100 mM, pH 7.4).[2]

    • Prepare an NADPH-regenerating system solution. This is crucial as CYP enzymes require NADPH as a cofactor, and this system ensures its continuous supply during the incubation.[3]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound (final concentration typically 1 µM) at 37°C.[11]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • Incubate at 37°C with shaking.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in specific wells by adding a "stop solution" of ice-cold acetonitrile, which precipitates the proteins and halts enzymatic activity.[9]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).[2]

Distribution: Plasma Protein Binding (PPB)

Scientific Rationale: Only the unbound (free) fraction of a drug in the plasma is available to distribute into tissues and interact with its target.[12] High plasma protein binding can limit efficacy and affect clearance. Equilibrium dialysis is the gold standard method for determining the free fraction, as it minimizes non-specific binding artifacts.[13]

Step-by-Step Protocol:

  • Apparatus Setup: Use a Rapid Equilibrium Dialysis (RED) device, which consists of wells divided into two chambers by a semi-permeable membrane (MWCO 8-12 kDa).[14]

  • Sample Preparation: Add plasma (e.g., human, rat) spiked with the test compound (e.g., 1-10 µM) to the donor chamber.[1]

  • Dialysis: Add protein-free dialysis buffer (e.g., PBS, pH 7.4) to the receiver chamber.

  • Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[1]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers. To avoid analytical matrix effects, "matrix-match" the samples by adding blank buffer to the plasma sample and blank plasma to the buffer sample.

  • Analysis: Quantify the compound concentration in both matched samples by LC-MS/MS.

  • Calculation:

    • % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

    • % Bound = 100 - % Unbound

Toxicity: CYP450 and hERG Inhibition

CYP450 Inhibition: Scientific Rationale: Inhibition of key CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is a major cause of drug-drug interactions (DDIs). If a new drug inhibits an enzyme responsible for metabolizing a co-administered drug, the levels of the second drug can rise to toxic concentrations. Fluorogenic assays are a rapid, high-throughput method for initial screening.

Brief Protocol:

  • Incubate recombinant human CYP enzymes with a specific fluorogenic probe substrate that becomes fluorescent upon metabolism.

  • Add the test compound at various concentrations.

  • The reaction is initiated with an NADPH-regenerating system.

  • Measure the fluorescent signal over time. A decrease in fluorescence relative to the vehicle control indicates inhibition.

  • Calculate the IC₅₀ value—the concentration of the test compound that causes 50% inhibition.

hERG Inhibition: Scientific Rationale: The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Blockade of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes. For this reason, assessing hERG inhibition is a regulatory requirement. Automated patch-clamp electrophysiology is the gold standard for this measurement.

Brief Protocol:

  • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Using an automated patch-clamp system (e.g., QPatch), establish a whole-cell recording to measure the hERG current.

  • Apply the test compound at increasing concentrations to the cell.

  • Measure the degree of channel inhibition at each concentration.

  • Calculate the IC₅₀ value from the concentration-response curve.

Section 5: Understanding the Metabolic Fate of Aminopyridines

The metabolism of aminopyridines typically involves Phase I oxidation followed by Phase II conjugation. Understanding these pathways is key to interpreting stability data and predicting potential metabolites. For the parent compound, 4-aminopyridine, metabolism is limited but proceeds via hydroxylation, primarily by CYP2E1, followed by sulfation.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Aminopyridine Derivative (Parent Drug) Metabolite1 Oxidized Metabolite (e.g., Hydroxylation) Parent->Metabolite1 CYP450 Enzymes (e.g., CYP2E1, 3A4) Excretion Renal/Biliary Excretion Parent->Excretion Unchanged Metabolite2 Conjugated Metabolite (e.g., Glucuronide, Sulfate) Metabolite1->Metabolite2 UGTs, SULTs Metabolite2->Excretion

Caption: Generalized metabolic pathways for aminopyridine derivatives.

This knowledge is powerful. If a novel derivative shows poor stability, a metabolite identification study can pinpoint the exact site of oxidation. Medicinal chemists can then modify that position—for instance, by introducing a fluorine atom—to block metabolism and improve the compound's half-life.

Conclusion: Building a Foundation for Success

The successful development of novel aminopyridine derivatives hinges on a holistic understanding of their biological profile, where ADMET properties are given equal weight to potency and selectivity from the very beginning. By employing a tiered, comparative screening approach grounded in robust, well-validated in vitro assays, research teams can identify compounds with favorable drug-like properties, mitigate the risk of late-stage failure, and ultimately accelerate the delivery of safe and effective new medicines to patients.

References

  • Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. (2022). Archiv der Pharmazie. [Link]

  • Computational Design of Aminopyrimidine Derivatives with FDA-Approved Anticancer Drugs and their ADMET Pharmacokinetics and. (2024). Biointerface Research in Applied Chemistry. [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). BioIVT. [Link]

  • Caco-2 permeability assay protocol. Bio-protocol. [Link]

  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ADMET prediction of Aminopyrimidine derivatives of the selected compound with best Glide Score. (N/A). ResearchGate. [Link]

  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

  • hERG Safety. (N/A). Cyprotex. [Link]

  • Metabolic Stability Assays. (N/A). Merck Millipore. [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (N/A). ResearchGate. [Link]

  • Plasma Protein Binding - Technical Notes. (N/A). Sygnature Discovery. [Link]

  • CYP450 inhibition assay (fluorogenic). (N/A). Bienta. [Link]

  • Guidance for Industry. (2006). FDA. [Link]

  • Proposed pathway of 4-aminopyridine degradation by the enrichment... (N/A). ResearchGate. [Link]

  • Caco-2 permeability assay. (N/A). Creative Bioarray. [Link]

  • Synthesis, Characterization, Biological, ADMET, and Molecular Docking Studies of Transition Metal Complexes of Aminopyridine Schiff Base Derivative. (N/A). ResearchGate. [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (N/A). PubMed. [Link]

  • Microsomal Stability. (N/A). Cyprotex. [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (N/A). Reaction Biology. [Link]

  • Plasma Protein Binding Assay (Equilibrium Dialysis). (N/A). Bienta. [Link]

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Pharmacological Reports. [Link]

  • Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. (2014). Current Medical Research and Opinion. [Link]

  • metabolic stability in liver microsomes. (N/A). Mercell. [Link]

  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. (2015). ACS Medicinal Chemistry Letters. [Link]

  • hERG Human Potassium Ion Channel Cell Based Antagonist Manual patch clamp Assay. (N/A). Eurofins Discovery. [Link]

  • Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. (2013). PubMed. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (N/A). Metrion Biosciences. [Link]

  • Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat. (2013). Current Medical Research and Opinion. [Link]

  • (PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. (2006). ResearchGate. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). FDA. [Link]

  • Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. (2018). National Institutes of Health. [Link]

  • In Vitro ADME & Drug-Drug Interaction Considerations for Toxicologists. (2023). YouTube. [Link]

  • Timing your in vitro studies for successful ADME outcomes. (2024). News-Medical.net. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual - NCBI. [Link]

  • Cytochrome P450 Inhibition Assay. (N/A). Creative Bioarray. [Link]

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Validating molecular docking results with experimental binding assays

Author: BenchChem Technical Support Team. Date: January 2026

An essential checkpoint in computational drug discovery is the experimental validation of in silico predictions. Molecular docking, a powerful tool for predicting the binding orientation and affinity of a ligand to a target protein, is a cornerstone of modern drug development. However, these computational predictions are theoretical models and must be substantiated by empirical data. This guide provides a comprehensive comparison of common experimental binding assays used to validate molecular docking results, offering insights into their principles, practical applications, and the nuances of data interpretation.

The Synergy of Computation and Experimentation

Molecular docking simulations provide invaluable, high-throughput screening of vast compound libraries, prioritizing candidates for further investigation. They predict the pose of a ligand in the binding site and estimate the binding free energy, which is often represented as a docking score. However, these scoring functions are approximations and can be susceptible to inaccuracies arising from protein flexibility, solvation effects, and the inherent limitations of the algorithms. Therefore, experimental validation is not merely a confirmatory step but a critical component of the drug discovery pipeline that provides the ground truth for computational hypotheses.

Choosing the Right Experimental Assay

The selection of an appropriate binding assay depends on several factors, including the nature of the target protein, the properties of the ligand, the desired throughput, and the specific information required (e.g., binding affinity, kinetics, or thermodynamics). Below is a comparative overview of commonly employed techniques.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change associated with a binding event. When a ligand binds to a protein, heat is either released (exothermic) or absorbed (endothermic). By titrating a ligand into a solution containing the protein and measuring the resulting heat changes, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding event.

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument cluster_titration Titration & Measurement cluster_analysis Data Analysis P Purified Protein in Buffer Cell Sample Cell (Protein) P->Cell L Ligand in Matching Buffer Syringe Syringe (Ligand) L->Syringe Inject Inject Ligand into Cell Syringe->Inject Stepwise Injections Measure Measure Heat Change (dQ) Inject->Measure Equilibrate Allow for Equilibration Measure->Equilibrate Plot Plot dQ vs. Molar Ratio Measure->Plot Equilibrate->Inject Fit Fit to Binding Model Plot->Fit Params Determine Kd, n, ΔH, ΔS Fit->Params

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Advantages:

  • Label-free: Does not require modification of the protein or ligand.

  • Thermodynamic Profile: Provides a comprehensive understanding of the binding forces.

  • Solution-based: More representative of physiological conditions.

Disadvantages:

  • High Sample Consumption: Requires relatively large amounts of pure protein and ligand.

  • Low Throughput: Not suitable for screening large numbers of compounds.

  • Sensitivity: May not be sensitive enough for very weak or very tight binders.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures the binding of a mobile analyte (e.g., ligand) to an immobilized binding partner (e.g., protein) on a sensor chip. Binding events cause a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. This allows for real-time monitoring of association and dissociation, providing kinetic information (kon and koff) in addition to binding affinity (Kd).

Experimental Workflow:

SPR_Workflow cluster_setup Assay Setup cluster_binding Binding Phase cluster_dissociation Dissociation & Regeneration cluster_analysis Data Analysis Immobilize Immobilize Protein on Sensor Chip Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Inject Inject Ligand (Analyte) Equilibrate->Inject Association Monitor Association (kon) Inject->Association Buffer Inject Running Buffer Association->Buffer Sensorgram Generate Sensorgram (RU vs. Time) Association->Sensorgram Dissociation Monitor Dissociation (koff) Buffer->Dissociation Regenerate Regenerate Sensor Surface Dissociation->Regenerate Dissociation->Sensorgram Fit Fit to Kinetic Model Sensorgram->Fit Params Determine Kd, kon, koff Fit->Params

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Advantages:

  • Real-time Kinetics: Provides on- and off-rates of binding.

  • High Sensitivity: Can detect a wide range of affinities.

  • Label-free: In its most common format.

Disadvantages:

  • Immobilization: Requires one binding partner to be immobilized, which can potentially alter its conformation and activity.

  • Mass Transport Limitations: Can be an issue for very fast binding events.

  • Non-specific Binding: Can be a problem, requiring careful experimental design and data analysis.

Fluorescence-Based Assays (e.g., FRET)

Principle: Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between donor and acceptor, making FRET extremely sensitive to small changes in distance. In the context of binding assays, the protein and ligand can be labeled with a FRET pair. Binding brings the donor and acceptor into proximity, resulting in a measurable FRET signal.

Experimental Workflow:

FRET_Workflow cluster_prep Sample Preparation cluster_experiment Binding Experiment cluster_analysis Data Analysis LabelP Label Protein with Donor Fluorophore Mix Mix Labeled Protein and Ligand LabelP->Mix LabelL Label Ligand with Acceptor Fluorophore LabelL->Mix Excite Excite Donor Fluorophore Mix->Excite Measure Measure Donor and Acceptor Emission Excite->Measure Ratio Calculate FRET Ratio (Acceptor/Donor) Measure->Ratio Plot Plot FRET vs. Ligand Concentration Ratio->Plot Fit Fit to Binding Isotherm Plot->Fit Kd Determine Kd Fit->Kd

Caption: Förster Resonance Energy Transfer (FRET) binding assay workflow.

Advantages:

  • High Sensitivity: Excellent for high-affinity interactions.

  • High Throughput: Amenable to plate-based formats for screening.

  • Homogeneous Assay: No separation of bound and free components is required.

Disadvantages:

  • Labeling Required: Requires covalent modification of the protein or ligand, which can interfere with binding.

  • Potential for Artifacts: The labels themselves can cause non-specific interactions.

  • Indirect Measurement: Does not directly measure the binding event but rather a consequence of it.

Quantitative Comparison of Techniques

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence-Based Assays (e.g., FRET)
Principle Measures heat change upon bindingMeasures change in refractive indexMeasures energy transfer between fluorophores
Information Kd, n, ΔH, ΔSKd, kon, koffKd
Labeling Label-freeTypically label-free (one partner immobilized)Requires labeling of one or both partners
Throughput LowMedium to HighHigh
Sample Consumption HighLow to MediumLow
Key Advantage Complete thermodynamic profileReal-time kineticsHigh sensitivity and throughput
Key Limitation Low throughput, high sample needsImmobilization can affect protein functionLabeling can alter binding

Bridging the Gap: Correlating Docking Scores with Experimental Data

A common goal is to find a correlation between the docking score (an estimate of binding free energy) and the experimentally determined binding affinity (Kd or IC50). While a perfect correlation is rare due to the aforementioned limitations of scoring functions, a statistically significant trend can validate the docking protocol for a given target.

Best Practices for Correlation:

  • Consistent Data: Use a structurally diverse set of ligands for the same target protein.

  • Accurate Poses: Visually inspect the predicted binding poses to ensure they are chemically reasonable.

  • Appropriate Metrics: Use appropriate statistical measures, such as the Pearson correlation coefficient (r) or Spearman's rank correlation coefficient (ρ), to assess the relationship.

  • Acknowledge Limitations: Be aware that docking is generally better at "enrichment" (distinguishing binders from non-binders) than at precisely ranking the affinities of known binders.

Detailed Protocol: Isothermal Titration Calorimetry (ITC)

This protocol provides a generalized procedure for validating a computationally predicted protein-ligand interaction using ITC.

1. Sample Preparation:

  • Protein: Dialyze the purified protein extensively against the final experimental buffer to minimize buffer mismatch effects. A common buffer is phosphate-buffered saline (PBS) or HEPES-buffered saline. The final protein concentration should be accurately determined (e.g., by UV-Vis spectroscopy).
  • Ligand: Dissolve the ligand in the exact same buffer used for the protein dialysis. Ensure complete dissolution. The ligand concentration should also be accurately determined.
  • Degassing: Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the ITC cell.

2. Instrument Setup:

  • Set the experimental temperature (e.g., 25°C).
  • Set the stirring speed (e.g., 750 rpm).
  • Define the injection parameters: number of injections, volume per injection, and spacing between injections.

3. Experimental Run:

  • Load the protein solution into the sample cell.
  • Load the ligand solution into the injection syringe.
  • Perform an initial injection to account for any initial dilution effects.
  • Proceed with the series of injections, allowing the system to return to baseline between each injection.

4. Data Analysis:

  • Integrate the area under each injection peak to determine the heat change (dQ).
  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software. This will yield the thermodynamic parameters: Kd, n, ΔH, and ΔS.

Conclusion

is a non-negotiable step in structure-based drug design. While docking provides rapid and valuable predictions, techniques like ITC, SPR, and FRET offer the empirical data necessary to confirm these predictions and provide a deeper understanding of the molecular interactions. A multi-faceted approach, leveraging the strengths of both computational and experimental methods, will ultimately lead to more robust and reliable drug discovery campaigns.

References

  • Isothermal Titration Calorimetry: A Powerful Tool for Studying Biomolecular Interactions. Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Methods, 19(2), 213–221. [Link]

  • Isothermal Titration Calorimetry in Drug Discovery. Privalov, P. L., & Dragan, A. I. (2007). Methods in Molecular Biology, 354, 1-17. [Link]

  • Surface Plasmon Resonance (SPR) for the Characterization of Biomolecular Interactions. Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

  • Surface Plasmon Resonance for Monitoring Biomolecular Interactions. Homola, J. (2003). Chemical Reviews, 103(9), 3475–3512. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Aminopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds like 3-Aminopyridine-2-carboxamide is foundational to scientific progress. However, this innovation carries a profound responsibility for safety and environmental stewardship. The proper disposal of chemical reagents is not a mere regulatory hurdle; it is a critical component of a self-validating system of laboratory safety and scientific integrity.

This guide provides a direct, procedural framework for the safe handling and disposal of this compound. It is structured to explain not just the "what" but the "why" behind each step, ensuring that these protocols become an intuitive part of your laboratory workflow.

Core Safety Profile: Understanding the Hazard

Before any handling or disposal, a complete understanding of the compound's hazard profile is essential. This compound is a substance that demands respect and careful handling due to its potential health effects. Its hazard classification dictates every subsequent step in its lifecycle within the laboratory, from storage to final disposal.

The primary hazards associated with this compound are well-documented in its Safety Data Sheet (SDS) and aggregated GHS (Globally Harmonized System) information.[1][2] It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2] Due to its toxicity, it is classified as a hazardous waste.[3]

Table 1: Chemical and Hazard Identification

PropertyIdentifierSource
IUPAC Name This compound[1]
Synonym 3-aminopicolinamide[1]
CAS Number 50608-99-6[1][4]
Molecular Formula C₆H₇N₃O[1][4]
GHS Pictograms

[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE) and Safe Handling

The foundation of safe disposal is preventing exposure during handling. The choice of PPE is a direct response to the hazards identified above.

  • Eye and Face Protection : Wear chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6] This is mandatory to protect against accidental splashes that could cause serious eye irritation.[1]

  • Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[5][7] Contaminated clothing must be removed immediately and washed before reuse.[3][8] This is crucial as the compound is a known skin irritant and related aminopyridines can be toxic upon skin contact.[3][9]

  • Respiratory Protection : All handling of solid this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[5][8][9] This directly mitigates the risk of respiratory tract irritation.[1]

  • Hygiene : Do not eat, drink, or smoke in areas where this chemical is handled.[8][9] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous chemical waste.[3][8][10] Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, improper disposal is illegal and environmentally damaging.[11] Never discharge this chemical or its containers into drains or regular trash.[8][10][12]

Step 1: Waste Classification and Segregation
  • Classification : Immediately classify any unwanted, expired, or contaminated this compound as hazardous chemical waste. This includes the pure compound, solutions, and any materials grossly contaminated with it.

  • Segregation : Keep this waste stream separate from all other waste types. Causality : this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8] Accidental mixing in a single waste container could lead to a vigorous, uncontrolled chemical reaction.

Step 2: Containment and Labeling
  • Primary Container : Use a dedicated, sealable, and chemically compatible waste container. The original product container is often suitable if it is in good condition.

  • Labeling : The container must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "50608-99-6"

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

    • An accumulation start date.

Step 3: Disposal of Contaminated Materials
  • Sharps : Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container and treated as hazardous waste.

  • Labware and PPE : Disposable items such as gloves, weigh boats, and wipes that are contaminated should be collected in a sealed bag or container, clearly labeled as hazardous waste associated with this compound.

  • Empty Containers : An "empty" container that held this chemical must still be disposed of as hazardous waste. Alternatively, to render it non-hazardous for disposal or recycling, it must be triple-rinsed.[2]

    • Rinse the container with a suitable solvent (e.g., water, if soluble) three times.

    • Crucially , collect all rinsate into a hazardous waste container for disposal. Do not pour the rinsate down the drain.

    • After triple-rinsing, the container can be punctured to prevent reuse and disposed of according to institutional policy.[2]

Step 4: Storage and Final Disposal
  • Storage : Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area. This area should be cool, dry, and away from incompatible materials.[8] The container must be kept locked up or in an area accessible only to authorized personnel.

  • Pickup and Disposal : Contact your institution’s Environmental Health & Safety (EHS) department to schedule a pickup.[12] They will arrange for the final disposal at a licensed chemical destruction plant or approved waste disposal facility.[2][8] This is the only acceptable final step.

Emergency Procedures

In Case of a Spill:
  • Evacuate all non-essential personnel from the immediate area.[2]

  • Ensure the area is well-ventilated.

  • Wearing the full PPE described in Section 2, sweep up the solid material.[8] Avoid any actions that generate dust.[5][10]

  • Place the spilled material and all cleanup materials into a sealed container and label it as hazardous waste.

  • Decontaminate the spill area and all equipment used for cleanup.

In Case of Personal Exposure:
  • Eye Contact : Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do.[3][8] Seek immediate medical attention.[8]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[3][8] Seek medical attention if irritation occurs or you feel unwell.[8]

  • Inhalation : Move the person to fresh air and keep them at rest in a position comfortable for breathing.[3][8] If you feel unwell, call a POISON CENTER or physician.[8]

  • Ingestion : Immediately call a POISON CENTER or physician.[3][8] Rinse the mouth with water.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Waste Handling & Storage cluster_2 Final Disposition Waste Waste Generation (Unused, Expired, Contaminated) Assess Hazard Assessment (Consult SDS) Waste->Assess Step 1 PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Step 2 Segregate Segregate Waste Stream (Avoid Incompatibles) PPE->Segregate Step 3 Contain Contain & Label ('Hazardous Waste', Name, CAS) Segregate->Contain Step 4 Store Store in Secure Satellite Accumulation Area Contain->Store Step 5 EHS Contact EHS for Pickup Store->EHS Step 6 Dispose Transport to Licensed Waste Disposal Facility EHS->Dispose Step 7

Caption: Disposal workflow for this compound.

References

  • 3-Amino-pyridine-2-carboxylic acid amide | C6H7N3O | CID 13238725 . PubChem. Available from: [Link]

  • Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes . University of Delaware. Available from: [Link]

  • 3-AMINOPYRIDINE MSDS . Loba Chemie. Available from: [Link]

  • Pharmaceutical Wastes . Auburn University. Available from: [Link]

  • Hazard Summary - 2-AMINOPYRIDINE . NJ.gov. Available from: [Link]

  • A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management . ResearchGate. Available from: [Link]

  • Proper Disposal in Pharmaceutical Research is Extremely Important . Rx Destroyer. Available from: [Link]

  • Pharmaceutical Waste and Environmental Safety – Sustainable Healthcare Practices . Medium. Available from: [Link]

  • 2-AMINOPYRIDINE . Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • 3-AMINOPYRIDINE (FOR SYNTHESIS) Safety Data Sheet . Suvchem. Available from: [Link]

  • 4-AMINOPYRIDINE . Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Aminopyridines . U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • REGULATIONS AND ADVISORIES - Toxicological Profile for Pyridine . NCBI Bookshelf. Available from: [Link]

  • PYRIDINE . U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Pyridine - Substance Details . U.S. Environmental Protection Agency (EPA). Available from: [Link]

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Mastering the Safe Handling of 3-Aminopyridine-2-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. 3-Aminopyridine-2-carboxamide is a key building block in the synthesis of various bioactive molecules. However, its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a self-validating system for the safe handling, storage, and disposal of this compound.

Understanding the Hazard Profile of this compound

Before any handling, a thorough understanding of the compound's intrinsic hazards is critical. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

These classifications dictate the stringent need for appropriate personal protective equipment (PPE) and specialized handling procedures to prevent exposure through ingestion, skin contact, eye contact, or inhalation.

Table 1: GHS Hazard Information for this compound

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Source: PubChem CID 13238725[1]

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. The following provides a detailed breakdown of required PPE and the rationale for each.

Eye and Face Protection
  • Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2] In situations with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Causality: The compound is a serious eye irritant.[1] Direct contact can cause significant damage. Safety goggles provide a seal around the eyes to protect against airborne powder and accidental splashes.

Skin Protection
  • Hand Protection: Chemical-resistant gloves are mandatory. Given that this is a powdered substance often dissolved in solvents, the choice of glove material is critical. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or when dissolved in certain solvents, butyl rubber or Viton® gloves may offer superior protection.[3] Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[4][5] Gloves should be inspected for any signs of degradation or punctures before each use and changed immediately if contaminated, or at least every two hours during continuous use.[6]

  • Body Protection: A standard laboratory coat must be worn and fully fastened. For operations with a higher risk of contamination, such as large-scale weighing or potential for spills, impervious clothing like Tyvek sleeves or a full suit is recommended.[6]

Respiratory Protection
  • Requirement: All handling of powdered this compound that could generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7] If a fume hood is not available or during certain procedures like spill cleanup where dust generation is unavoidable, respiratory protection is required. A NIOSH-approved air-purifying respirator with a P95 or P100 particulate filter is the minimum requirement for solid particulates.[8] For situations involving both powder and vapors from solvents, a combination cartridge for organic vapors and particulates should be used.[9][10]

  • Causality: The compound may cause respiratory irritation.[1] Inhalation of fine powders can lead to immediate and potentially long-term respiratory issues.

Operational Plan: From Weighing to Work-Up

A systematic workflow is essential for minimizing exposure and ensuring reproducible results.

Preparation and Weighing
  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound. Line the work surface with absorbent, leak-proof bench pads.[6]

  • Weighing Procedure: To prevent contamination of analytical balances, adopt a tare-and-weigh-in-hood procedure.

    • Tare an empty, lidded container on the balance.

    • Transfer the container to the designated area within the fume hood.

    • Add the powdered compound to the container inside the hood.

    • Securely close the lid.

    • Return the closed container to the balance for final weighing.[6]

  • Static Control: If the powder is prone to static, which can cause it to adhere to surfaces and become airborne, use an anti-static gun to neutralize the charge within the weighing container.[6]

Dissolution and Reaction
  • Solvent Addition: Add solvents to the powdered compound within the chemical fume hood.

  • Closed Systems: Whenever possible, conduct reactions in a closed system to contain any vapors or aerosols.

  • Monitoring: When taking samples for reaction monitoring, use appropriate techniques to minimize exposure, such as using a syringe through a septum.

The following diagram illustrates the recommended workflow for handling powdered this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Management prep_area Designate & Prepare Work Area in Fume Hood don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe weigh Weigh Powder using Tare-in-Hood Technique don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve react Conduct Reaction in Closed System dissolve->react decontaminate Decontaminate Work Area & Equipment react->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe collect_waste Collect Waste in Labeled Hazardous Waste Container decontaminate->collect_waste wash Wash Hands Thoroughly doff_ppe->wash store_waste Store in Satellite Accumulation Area collect_waste->store_waste

Caption: Workflow for Safe Handling of this compound.

Emergency Preparedness: Spill Management

Accidents can happen, and a well-defined spill response plan is crucial.

Small Spill (Contained within the Fume Hood)
  • Alert: Alert colleagues in the immediate area.

  • Contain: If a liquid solution, use an inert, non-combustible absorbent material like vermiculite or sand to dike the spill.[3][11]

  • Cleanup (Solid): For a solid spill, do not dry sweep. Gently cover the powder with a wet paper towel or absorbent pad to avoid generating dust.[12][13] Carefully scoop the material from the outside in, placing it into a clearly labeled, sealable plastic bag for hazardous waste.[12]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, if appropriate) and then a detergent solution.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Large Spill (Outside of the Fume Hood)
  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Secure the area and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[3] Do not attempt to clean up a large spill of a toxic powder without specialized training and equipment.[14]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Classification: All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.[3][15]

  • Waste Collection:

    • Use a designated, properly sealed, and clearly labeled hazardous waste container.[3] The label should include the chemical name and associated hazards (e.g., Toxic, Irritant).

    • Do not mix this waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents and acids.[2][3]

  • Storage: Store the hazardous waste container in a designated and secure satellite accumulation area, away from general laboratory traffic.

  • Final Disposal: The final disposal of the hazardous waste must be conducted through your institution's EHS department, which will arrange for a licensed hazardous waste contractor. The typical disposal method for this type of chemical waste is high-temperature incineration.[15] Never pour this compound or its solutions down the drain.[7]

By adhering to these detailed procedures, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • PubChem. (n.d.). 3-Amino-pyridine-2-carboxylic acid amide. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2019). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link]

  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Occupational & Environmental Safety Office. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Medical College of Wisconsin. (n.d.). Safe Weighing of Toxic Powders: Lab Safety Guidelines. Retrieved from [Link]

  • ChemDmart. (n.d.). 3-Aminopyridine Safety Data Sheet. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Terra Universal. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • APEC. (2025). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Retrieved from [Link]

  • Penta Chemicals. (2024). Pyridine Safety Data Sheet. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Loba Chemie. (2012). 3-AMINOPYRIDINE MSDS. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Duke University. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Occupational & Environmental Safety Office. Retrieved from [Link]

  • Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Environment, Health and Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2025). Respirator Selection Guide for the Healthcare Industry. DHHS (NIOSH) Publication No. 2025-102. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]

  • Workplace Health, Safety and Compensation Commission of New Brunswick. (n.d.). Respirator Selection Guide. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Resistance of Gloves.pdf. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.